molecular formula C11H10O3 B020747 Methyl 2-oxo-1-indanecarboxylate CAS No. 104620-34-0

Methyl 2-oxo-1-indanecarboxylate

Cat. No.: B020747
CAS No.: 104620-34-0
M. Wt: 190.19 g/mol
InChI Key: RWSYHHRDYRDVQL-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1-indanecarboxylate (CAS 104620-34-0) is a high-purity organic compound featuring a fused indane ring system functionalized with both a methyl ester and a ketone group. This structure makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research. Applications & Research Value This compound is primarily used as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs). Its molecular framework, which incorporates two different carbonyl groups, allows for versatile chemical transformations. Researchers can selectively modify the ester and ketone functional groups, enabling the construction of more complex molecular architectures. This is particularly relevant in the synthesis of indole derivatives and other nitrogen-containing heterocycles, which are prevalent moieties in numerous biologically active alkaloids and pharmaceuticals. Specifications & Handling • CAS Number: 104620-34-0 • Molecular Formula: C 11 H 10 O 3 • Molecular Weight: 190.20 g/mol • Purity: ≥97% • Physical Form: Off-white to light yellow solid • Melting Point: 65-69 °C (lit.) • Storage: Store at 2-8°C. This compound is moisture-sensitive and should be kept in a tightly closed container under an inert atmosphere. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxo-1,3-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10O3/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSYHHRDYRDVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447208
Record name Methyl 2-oxo-1-indanecarboxylate
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Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104620-34-0
Record name Methyl 2-oxo-1-indanecarboxylate
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Record name Methyl 2-oxo-1-indanecarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-oxo-1-indanecarboxylate: Mechanism and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 2-oxo-1-indanecarboxylate in Medicinal Chemistry and Agrochemicals

This compound is a versatile bicyclic β-keto ester that serves as a crucial building block in the synthesis of a variety of more complex molecules.[1][2] Its rigid, functionalized indanone core makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals. Notably, this compound and its derivatives are key precursors in the industrial synthesis of the tyrosine kinase inhibitor Nintedanib, used in the treatment of idiopathic pulmonary fibrosis and certain cancers, as well as the oxadiazine insecticide, Indoxacarb.[3][4][5] The precise and efficient synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and process chemistry. This guide provides an in-depth exploration of its synthesis, focusing on the core mechanistic principles and a field-proven experimental protocol.

Core Synthetic Strategy: The Dieckmann Condensation

The most prevalent and efficient method for the synthesis of this compound is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[3][6] This base-catalyzed reaction is particularly effective for forming five- and six-membered rings.[6][7] In this specific synthesis, the starting material is a 1,6-diester, which cyclizes to form the five-membered ring of the indanone system.[6]

Causality Behind Reagent and Condition Selection

The choice of a strong, non-nucleophilic base is critical to the success of the Dieckmann condensation. Sodium hydride (NaH) is frequently employed for this purpose.[1][8] Unlike nucleophilic bases such as sodium ethoxide, which could lead to undesired side reactions like transesterification, sodium hydride acts purely as a proton abstractor.[1] Its use in an aprotic solvent like anhydrous tetrahydrofuran (THF) prevents hydrolysis of the ester and the final β-keto ester product.[1] The reaction is typically conducted under an inert atmosphere (e.g., argon) to prevent the highly reactive sodium hydride from reacting with atmospheric moisture.

Reaction Mechanism: A Step-by-Step Elucidation

The synthesis of this compound from methyl 2-[3-(methoxy)-3-oxopropyl]benzoate proceeds through the following mechanistic steps:

  • Enolate Formation: A strong base, typically sodium hydride, deprotonates the α-carbon (the carbon adjacent to one of the ester carbonyls), forming a resonance-stabilized enolate ion.[7]

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the carbonyl carbon of the other ester group within the same molecule in a 5-exo-trig cyclization.[6] This forms a tetrahedral intermediate.

  • Reformation of the Carbonyl and Ejection of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a methoxide ion as the leaving group.

  • Deprotonation of the β-keto ester: The resulting β-keto ester has a highly acidic proton on the α-carbon, which is readily deprotonated by the methoxide ion generated in the previous step. This acid-base reaction is the driving force for the reaction, shifting the equilibrium towards the product.

  • Protonation: A final workup with a Brønsted-Lowry acid (e.g., hydrochloric acid) protonates the enolate to yield the final this compound product.[6]

Dieckmann_Condensation cluster_start Step 1: Enolate Formation cluster_cyclization Step 2 & 3: Cyclization & Methoxide Elimination cluster_workup Step 4 & 5: Protonation start Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate enolate Enolate Intermediate start->enolate + NaH - H2 tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack keto_ester_enolate β-Keto Ester Enolate tetrahedral->keto_ester_enolate - CH3O- product This compound keto_ester_enolate->product + H3O+

Caption: Mechanism of the Dieckmann Condensation for this compound.

Experimental Protocol: A Self-Validating System

This protocol is a robust and reproducible method for the synthesis of this compound.

Reagents and Materials
ReagentFormulaM.W. ( g/mol )Role
Methyl 2-[3-(methoxy)-3-oxopropyl]benzoateC12H14O4222.24Starting Material
Sodium Hydride (60% dispersion in oil)NaH24.00Base
Anhydrous Tetrahydrofuran (THF)C4H8O72.11Solvent
Hydrochloric Acid (5 M)HCl36.46Acid for workup
Ethyl AcetateC4H8O288.11Extraction Solvent
Anhydrous Magnesium SulfateMgSO4120.37Drying Agent
WaterH2O18.02Quenching Agent
Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, dissolve methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq) in anhydrous THF.[9]

  • Addition of Base: Under a steady stream of argon, slowly add sodium hydride (60% dispersion in mineral oil, 3.0 eq) to the stirred solution.[9] The addition should be portion-wise to control the evolution of hydrogen gas.

  • Cyclization: Heat the reaction mixture to reflux.[9] The formation of a thick paste is often observed, indicating the formation of the sodium salt of the product.[9] Monitor the reaction by thin-layer chromatography (TLC).

  • Quenching and Acidification: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.[9] Carefully quench the reaction by the dropwise addition of water to destroy any unreacted sodium hydride.[9] Subsequently, acidify the mixture with 5 M hydrochloric acid until the pH is acidic.[9]

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate.[9] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as an oil.[9] Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in pentane or a similar solvent system to afford pure this compound.[9]

Data Presentation: Physicochemical and Spectroscopic Properties

The identity and purity of the synthesized this compound can be confirmed by its physicochemical and spectroscopic data.

PropertyValueSource
Molecular Formula C11H10O3[2]
Molecular Weight 190.19 g/mol [2][10]
Appearance Yellow oil that solidifies on standing[9]
Melting Point 65-69 °C[10][11]
¹H-NMR (400 MHz, CDCl₃), δ (ppm) 7.79 (d, 1H), 7.63 (dd, 1H), 7.50 (d, 1H), 7.42 (dd, 1H), 3.80 (s, 3H), 3.75 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H)[9]
CAS Number 104620-34-0[2][10][11]

Applications in Drug Development and Agrochemicals

The indanone framework of this compound is a key structural motif in several biologically active molecules.

  • Nintedanib: This compound is a crucial intermediate in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor.[3][12] The oxo-indanecarboxylate moiety provides the core scaffold onto which the rest of the Nintedanib molecule is constructed.[3] Nintedanib is used to treat idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[12]

  • Indoxacarb: Derivatives of this compound are used to synthesize the insecticide Indoxacarb.[4] The specific stereoisomer, (S)-indoxacarb, is the active ingredient.[4] The synthesis of the indanone core is a critical step in the overall manufacturing process of this widely used agrochemical.[4]

Conclusion

The synthesis of this compound via the Dieckmann condensation is a classic yet highly relevant transformation in modern organic chemistry. A thorough understanding of the reaction mechanism, the rationale behind the choice of reagents and conditions, and a meticulously executed experimental protocol are paramount for achieving high yields and purity. The significance of this intermediate in the synthesis of important pharmaceuticals and agrochemicals underscores the importance of mastering its preparation. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to successfully synthesize and utilize this valuable chemical building block.

References

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Retrieved from [Link]

  • Shijiazhuang Dingmin pharmaceutical Sciences Co.,Ltd. (n.d.). Nintedanib Intermediate. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

  • The Pharma Zine. (n.d.). Nintedanib Synthesis: The Crucial Role of Methyl 2-Oxoindoline-6-carboxylate. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Dieckmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Sodium hydride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-oxo-1-indanecarboxylate: From Classic Condensations to Modern Catalytic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Versatile Ketoester

In the landscape of pharmaceutical development and fine chemical synthesis, the efficiency with which we can construct complex molecular architectures is paramount. Methyl 2-oxo-1-indanecarboxylate (CAS No: 104620-34-0) stands out as a deceptively simple yet strategically vital β-keto ester.[1][2] Its rigid, bicyclic framework serves as a foundational scaffold for a range of biologically active molecules, most notably as a key intermediate in the synthesis of advanced insecticides like (S)-indoxacarb.[3] The presence of a ketone, an ester, and an adjacent chiral center makes it a rich substrate for diverse downstream modifications.

However, the synthesis of this valuable intermediate is not without its challenges. The classical methods, while robust, often rely on harsh reagents and stoichiometric base usage, prompting the exploration of more sustainable and efficient alternatives. This guide, written from the perspective of a seasoned application scientist, moves beyond a simple recitation of procedures. It aims to provide a deep, mechanistic understanding of the available synthetic routes, weighing their respective merits and demerits to empower researchers and process chemists in making informed, field-proven decisions. We will dissect the causality behind experimental choices, from the workhorse Dieckmann condensation to more contemporary catalytic strategies, ensuring that every protocol is presented as a self-validating system.

The Benchmark Method: The Dieckmann Condensation

The Dieckmann condensation, an intramolecular variant of the Claisen condensation, remains the most established and industrially relevant method for synthesizing cyclic β-keto esters.[4][5] Its reliability and high-yield potential make it the benchmark against which all other routes are measured.

Mechanistic Rationale and In-Field Insights

The reaction proceeds via the intramolecular cyclization of a 1,6-diester, in this case, a substituted diethyl adipate or a similar precursor like methyl 2-[3-(methoxy)-3-oxopropyl]benzoate. The core of the mechanism involves the deprotonation of an α-carbon to one ester group, creating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to forge the five-membered ring.[5]

The choice of a strong, non-nucleophilic base is critical. Sodium hydride (NaH) or sodium methoxide are favored in industrial settings. NaH offers the advantage of an irreversible deprotonation, driving the reaction forward as hydrogen gas evolves. The reaction is typically performed in a high-boiling aprotic solvent like tetrahydrofuran (THF) or toluene to facilitate the necessary reflux temperatures.

dieckmann_mechanism Dieckmann Condensation Mechanism Start Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate Enolate Enolate Intermediate Start->Enolate + Base Base Strong Base (e.g., NaH) Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Forms 5-membered ring Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Elimination Elimination of Methoxide (⁻OCH₃) Tetrahedral->Elimination Product_Enolate Product Enolate (Deprotonated β-keto ester) Elimination->Product_Enolate FinalProduct This compound Product_Enolate->FinalProduct + H₃O⁺ Acid Acidic Work-up (e.g., HCl)

Caption: Mechanism of the Dieckmann Condensation for indanone synthesis.

Validated Experimental Protocol: Dieckmann Condensation

This protocol is synthesized from established literature procedures.[6]

Objective: To synthesize this compound via Dieckmann condensation.

Materials:

  • Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 5 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a gas inlet for inert atmosphere (Argon). The system is flame-dried to ensure anhydrous conditions.

  • Reagent Charging: Under a positive pressure of argon, anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride. Scientist's Note: Adding NaH slowly is crucial to manage any exothermic reaction with trace moisture and to control the initial reaction rate.

  • Substrate Addition: The starting diester, Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate, dissolved in anhydrous THF, is added dropwise to the stirred NaH suspension at room temperature.

  • Reaction Execution: The reaction mixture is slowly heated to reflux. A thick paste is often observed to form as the sodium salt of the product enolate precipitates.[6] The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: The flask is cooled in an ice bath to 0°C. The reaction is cautiously quenched by the dropwise addition of water to destroy excess NaH. Safety Insight: This step is highly exothermic and releases hydrogen gas. It must be performed slowly and with adequate cooling and ventilation.

  • Acidification & Extraction: The mixture is acidified to a pH of ~2-3 with 5 M HCl. The product is then extracted into ethyl acetate (2x volumes).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by silica gel column chromatography to yield the final product.

Alternative Route: Direct Carboxylation of 1-Indanone

An attractive alternative to the Dieckmann cyclization is the direct carboxylation at the α-position of a pre-formed indanone ring. This approach leverages the readily available 1-indanone as a starting material.

Principle and Strategic Advantage

This method involves the reaction of 1-indanone with a carboxylating agent, such as dimethyl carbonate, in the presence of a strong base.[6] The base deprotonates the α-carbon of the indanone to form an enolate, which then attacks the dimethyl carbonate. The primary advantage is a potentially shorter synthetic sequence if 1-indanone is a more accessible or cost-effective starting point than the corresponding 1,6-diester.

Validated Experimental Protocol: Carboxylation

This protocol is based on a reported synthesis from 1-indanone.[6]

Objective: To synthesize this compound from 1-indanone.

Materials:

  • 1-Indanone (1.0 eq)

  • Dimethyl carbonate (used as both reagent and solvent or with a co-solvent like THF)

  • Sodium hydride (NaH), 60% dispersion (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EA)

Procedure:

  • Base Suspension: In a flame-dried, inert-atmosphere flask, suspend sodium hydride in anhydrous THF.

  • Enolate Formation: A solution of 1-indanone in THF is added dropwise to the NaH suspension. The mixture is stirred to allow for the formation of the indanone enolate.

  • Carboxylation: Dimethyl carbonate is added to the reaction mixture. The temperature is then raised to reflux and maintained for 2-3 hours, or until TLC analysis indicates completion.

  • Work-up: The reaction is cooled and poured into a mixture of 1M HCl and ice.

  • Extraction and Purification: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are dried over a drying agent, filtered, and concentrated. The crude product is purified by column chromatography.

carboxylation_workflow Direct Carboxylation Workflow Start 1-Indanone Reaction Enolate Formation & Carboxylation (Reflux) Start->Reaction Reagents NaH, Dimethyl Carbonate Anhydrous THF Reagents->Reaction Workup Acidic Quench (HCl) Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product ptc_cycle PTC Catalytic Cycle for Carboxylation cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous/Solid Phase Indanone 1-Indanone (RH) Enolate Indanone Enolate (R⁻) Product Product (R-CO₂Me) Enolate->Product + (MeO)₂CO Catalyst_Org Q⁺X⁻ Catalyst_Aq Q⁺X⁻ Catalyst_Org->Catalyst_Aq Phase Transfer Catalyst_Base_Org Q⁺OH⁻ Catalyst_Base_Org->Enolate Deprotonation Catalyst_Base_Org->Catalyst_Org - OH⁻ Base K₂CO₃ (M⁺OH⁻) Catalyst_Base_Aq Q⁺OH⁻ Catalyst_Aq->Catalyst_Base_Aq Anion Exchange Catalyst_Base_Aq->Catalyst_Base_Org Phase Transfer

Sources

An In-Depth Technical Guide to Methyl 2-Oxo-1-Indanecarboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-oxo-1-indanecarboxylate, a versatile bicyclic β-keto ester, has emerged as a pivotal building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of this compound, from its initial discovery and historical synthetic routes to modern, optimized production methodologies. A detailed exploration of its physicochemical properties, reaction mechanisms, and key applications in the development of notable commercial products is presented. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug discovery and process development, offering both foundational knowledge and practical insights into the utility of this important synthetic intermediate.

Introduction

This compound (CAS No. 104620-34-0 for the racemate) is a functionalized indanone derivative featuring a methyl ester at the C-1 position and a ketone at the C-2 position.[1] This unique arrangement of functional groups within a rigid, bicyclic framework makes it a highly valuable and reactive intermediate for a variety of chemical transformations. The presence of two distinct carbonyl groups allows for selective chemical modifications, enabling the construction of intricate molecular architectures.[2] This guide will delve into the historical context of its discovery, detail the primary synthetic pathways, and highlight its significance in the synthesis of high-value commercial products.

Discovery and Historical Context

The synthesis of the indanone core dates back to the early 20th century, with the first preparation of 1-indanone from hydrocinnamic acid reported in 1939.[3] However, the first synthesis of this compound appears to have been reported later, in the context of complex natural product synthesis.

Physicochemical Properties

This compound is typically an off-white to light yellow solid at room temperature.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 104620-34-0[1]
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.19 g/mol [1]
Melting Point 65-69 °C[4]
IUPAC Name methyl 2-oxo-1,3-dihydroindene-1-carboxylate[1]

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two primary strategies: intramolecular cyclization of a linear precursor and direct carboxylation of a pre-formed indanone ring.

Dieckmann Condensation

The Dieckmann condensation is a classic and reliable method for the synthesis of cyclic β-keto esters.[5][6] This intramolecular reaction involves the cyclization of a diester in the presence of a strong base to form a five- or six-membered ring.[6]

The synthesis of this compound via Dieckmann condensation typically starts from dimethyl 2-(2-carboxyethyl)benzoate. The reaction proceeds through the formation of an enolate at the α-position of one of the ester groups, which then attacks the other ester carbonyl in an intramolecular fashion.

Dieckmann_Condensation start Dimethyl 2-(2-carboxyethyl)benzoate enolate Enolate Intermediate start->enolate Deprotonation base Strong Base (e.g., NaOMe) cyclization Intramolecular Cyclization enolate->cyclization intermediate Cyclic Intermediate cyclization->intermediate elimination Elimination of Methoxide intermediate->elimination product_enolate Product Enolate elimination->product_enolate final_product This compound product_enolate->final_product Protonation acid_workup Acidic Workup (H₃O⁺) Carboxylation_Workflow indanone 1-Indanone enolate_formation Enolate Formation indanone->enolate_formation dmc Dimethyl Carbonate (DMC) nucleophilic_attack Nucleophilic Attack on DMC dmc->nucleophilic_attack base Strong Base (e.g., NaH, NaOMe) enolate Indanone Enolate enolate_formation->enolate enolate->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination Elimination of Methoxide intermediate->elimination product This compound elimination->product

Sources

physical and chemical properties of methyl 2-oxo-1-indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-oxo-1-indanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It delves into its reactivity as a key synthetic intermediate, details a standard synthesis protocol, outlines its applications, and provides essential safety information. This document is intended to serve as a practical resource for professionals in organic synthesis and medicinal chemistry.

Introduction and Structural Framework

This compound (CAS No. 104620-34-0) is a bicyclic β-keto ester. Its structure features an indanone core fused with a cyclopentanone ring, which bears a methoxycarbonyl group at the α-position relative to the ketone. This 1,3-dicarbonyl arrangement is the primary determinant of its chemical reactivity, making it a valuable and versatile building block in organic synthesis. The inherent properties of β-keto esters, such as the acidity of the α-hydrogen, allow for a wide range of chemical transformations, positioning this molecule as a key starting material for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

The fundamental physical and identifying properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and use in experimental settings.

PropertyValueReference(s)
CAS Number 104620-34-0[1]
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.20 g/mol [1]
IUPAC Name methyl 2-oxo-1,3-dihydroindene-1-carboxylate[1]
Appearance Solid[2]
Melting Point 65-69 °C[3]
SMILES String COC(=O)C1C(=O)Cc2ccccc12[1]
InChI Key RWSYHHRDYRDVQL-UHFFFAOYSA-N[1]
Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and purity assessment of the compound.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit distinct signals corresponding to the eleven carbon atoms. Key resonances are expected for the two carbonyl carbons (ketone and ester), the carbons of the aromatic ring, the methoxy group carbon, and the aliphatic carbons of the five-membered ring.

  • Mass Spectrometry (GC-MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z = 190, corresponding to the molecular weight of the compound.[4][5] Common fragmentation patterns for β-keto esters involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the carbonyl groups. The ketone C=O stretch typically appears around 1710-1740 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1735-1750 cm⁻¹.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its β-keto ester functionality. The carbon atom situated between the two carbonyl groups possesses a highly acidic proton, leading to the facile formation of a resonance-stabilized enolate ion.[6] This enolate is a potent nucleophile and the key reactive intermediate in many of this compound's transformations.

Keto-Enol Tautomerism and Enolate Formation

Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The presence of the enol form is crucial for its reactivity. Treatment with a mild base readily deprotonates the α-carbon to generate a stable enolate, which is nucleophilic at the α-carbon.

Caption: Keto-enol tautomerism of the core structure.

Alkylation Reactions

The enolate derived from this compound is a soft nucleophile that readily participates in Sₙ2 reactions with alkyl halides.[7] This reaction is fundamental for introducing alkyl substituents at the C1 position, providing a direct pathway to more complex indanone derivatives. The reaction is a cornerstone of the acetoacetic ester synthesis, allowing for the construction of elaborate ketone-containing molecules.[8]

alkylation_workflow start Methyl 2-oxo-1- indanecarboxylate base 1. Add Base (e.g., NaH, NaOEt) start->base enolate Formation of Resonance-Stabilized Enolate base->enolate Deprotonation sn2 Sₙ2 Nucleophilic Attack enolate->sn2 alkyl_halide 2. Add Alkyl Halide (R-X) alkyl_halide->sn2 product C1-Alkylated Product sn2->product

Caption: General workflow for C1-alkylation.

Hydrolysis and Decarboxylation

As a β-keto ester, this compound can undergo hydrolysis of the ester group under acidic or basic conditions to yield the corresponding β-keto acid.[7] This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to afford 2-indanone.[8] This sequence provides a method for removing the carboxylate group after it has served its purpose of activating the α-position for alkylation. A well-known variant for cleaving the ester and decarboxylating is the Krapcho decarboxylation, which is often performed in a dipolar aprotic solvent with a salt.[9]

Synthesis Protocol

This compound is commonly synthesized via a base-catalyzed intramolecular cyclization of a suitable diester, a variant of the Dieckmann condensation. An established method involves the cyclization of methyl 2-[3-(methoxy)-3-oxopropyl]benzoate using a strong base like sodium hydride.[10][11]

Experimental Procedure: Dieckmann Condensation
  • Reaction Setup: To a solution of methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), slowly add sodium hydride (60% dispersion in oil, 3.0 eq) with stirring.[10][11]

  • Cyclization: Heat the reaction mixture to reflux. The formation of a thick paste is typically observed as the sodium salt of the product precipitates.[10][11] Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and cautiously quench the reaction by the dropwise addition of water.[10][11]

  • Acidification & Extraction: Acidify the aqueous mixture with 5 M hydrochloric acid and extract the product into an organic solvent, such as ethyl acetate.[10][11]

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.[11]

Applications in Research and Drug Development

The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key intermediate for accessing substituted indanones.

  • Scaffold for Bioactive Molecules: The ability to selectively functionalize the C1 position makes this compound a valuable precursor for synthesizing libraries of indanone derivatives for screening in drug discovery programs.

  • Intermediate for Complex Syntheses: It is a building block for more complex molecules, including natural products and pharmaceutical agents. For instance, related structures are key intermediates in the synthesis of insecticides like (S)-indoxacarb.[12]

  • Precursor to Heterocycles: The dicarbonyl functionality can be used to construct fused heterocyclic systems through condensation reactions with binucleophiles like hydrazines or hydroxylamines.

Safety and Handling

Appropriate safety measures must be observed when handling this compound.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] It is designated with the GHS07 pictogram (exclamation mark).

  • Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. A dust mask (e.g., N95) is recommended when handling the solid material to avoid inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Recommended storage temperature is between 2-8°C.

  • First Aid Measures: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell.[14]

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keto-enol tautomerism in methyl 2-oxo-1-indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Keto-Enol Tautomerism in Methyl 2-oxo-1-indanecarboxylate

Abstract

This compound, a cyclic β-keto ester, serves as a quintessential model for exploring the principles of keto-enol tautomerism. This phenomenon, involving a chemical equilibrium between a "keto" and an "enol" form, is fundamental to the reactivity, stability, and biological activity of 1,3-dicarbonyl compounds.[1][2] This guide provides a comprehensive examination of the tautomeric equilibrium in this compound, detailing the structural underpinnings, the profound influence of the chemical environment, and the spectroscopic techniques essential for its characterization. We will delve into the causality behind experimental choices and present validated protocols for researchers, scientists, and drug development professionals aiming to understand and manipulate this critical chemical behavior.

The Phenomenon of Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted.[3] The process involves the migration of a proton and the shifting of bonding electrons. For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C).

However, in 1,3-dicarbonyl compounds, such as β-keto esters, the enol form can be significantly stabilized, leading to a substantial population of the enol tautomer at equilibrium.[4] This enhanced stability arises from two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[5][6]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable, quasi-aromatic six-membered ring.[6][7][8]

This compound, as a cyclic β-keto ester, embodies these principles. Its rigid cyclic structure imposes specific conformational constraints that further influence the tautomeric balance.

Structural Analysis of this compound Tautomers

The tautomeric equilibrium of this compound involves the interconversion between the keto form and its corresponding enol form. The constrained five-membered ring structure is a critical feature influencing this equilibrium.

Caption: Tautomeric equilibrium of this compound.

The enol form is stabilized by the formation of a conjugated system involving the benzene ring, the enolic double bond, and the ester carbonyl group. Furthermore, a stabilizing intramolecular hydrogen bond can form between the enolic hydroxyl group and the ester's carbonyl oxygen.

Factors Governing the Tautomeric Equilibrium

The precise position of the keto-enol equilibrium is not fixed; it is highly sensitive to a variety of external and internal factors. Understanding these factors is crucial for controlling the compound's properties and reactivity.

Solvent Effects: The Dominant Influence

The choice of solvent has the most dramatic impact on the keto-enol ratio.[9][10] The underlying principle, often referred to as Meyer's rule for acyclic systems, is that the equilibrium tends to shift toward the keto tautomer as solvent polarity increases.[11]

  • Non-polar Solvents (e.g., Toluene, Carbon Tetrachloride): In these environments, the enol form is favored. Non-polar solvents do not effectively solvate the individual carbonyl groups of the keto form. Consequently, the enol tautomer, which can stabilize itself through intramolecular hydrogen bonding, becomes the more stable species.[1][12]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors.[11] While they stabilize the more polar keto form, they can also stabilize the enol tautomer by hydrogen bonding with the enolic proton, leading to a complex interplay of effects.[11][13] In many β-keto esters, the keto form is favored in these solvents.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are strong hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol by forming stronger intermolecular hydrogen bonds with both the keto and enol forms. Generally, the more polar keto tautomer is significantly stabilized by these solvents, shifting the equilibrium in its favor.[1]

The following table presents representative data for ethyl acetoacetate, a closely related acyclic β-keto ester, to illustrate the magnitude of solvent effects on enol content.

SolventDielectric Constant (ε)% Enol Content (Illustrative)
Gas Phase192
Toluene2.422
Chloroform (CDCl₃)4.817
Acetonitrile37.58
Methanol32.77
Water (D₂O)78.5< 2
Data is illustrative and compiled from trends reported in the literature for similar β-keto esters.[1][14]
Temperature and Substituent Effects

Temperature can also shift the equilibrium; however, its effect is generally less pronounced than that of the solvent. Additionally, the electronic nature of substituents on the carbon framework can influence the acidity of the α-hydrogen, which in turn affects the ease of enolization.[11] Electron-withdrawing groups tend to increase the acidity of the α-proton and can favor the enol form.[15]

Experimental Analysis and Quantification

The quantification of keto and enol tautomers in solution is most commonly and accurately achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. UV-Visible spectroscopy also provides a valuable, albeit less direct, method for studying the equilibrium.

workflow cluster_prep Sample Preparation cluster_processing Data Processing & Calculation prep Prepare solutions of known concentration in various deuterated solvents nmr Acquire ¹H NMR Spectrum prep->nmr uv Acquire UV-Vis Spectrum prep->uv nmr_proc Identify & integrate characteristic Keto and Enol proton signals nmr->nmr_proc uv_proc Identify λmax for Keto and Enol forms uv->uv_proc calc Calculate Molar Ratio and Equilibrium Constant (K_eq) nmr_proc->calc

Caption: General workflow for spectroscopic analysis of tautomeric equilibrium.

Protocol: ¹H NMR Spectroscopy for Tautomer Quantification

¹H NMR is the definitive method for this analysis because the keto-enol interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[11]

Objective: To determine the equilibrium constant (Keq = [Enol]/[Keto]) for this compound in different deuterated solvents.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure complete dissolution.

    • Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a period sufficient to reach equilibrium (this can range from minutes to several hours; 24 hours is often sufficient to ensure equilibrium is reached).[12]

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration. A D1 of 10 seconds is a conservative starting point.

  • Spectral Analysis:

    • Identify Keto Signals: The keto tautomer will show a characteristic signal for the α-proton (the proton at C1). This signal is typically a doublet of doublets or a multiplet in the range of 3.7-4.0 ppm.

    • Identify Enol Signals: The enol tautomer is identified by a highly diagnostic, downfield-shifted signal for the enolic hydroxyl proton (-OH), often appearing as a broad singlet between δ 12-14 ppm due to strong intramolecular hydrogen bonding.[14] The α-proton signal from the keto form will be absent in the enol spectrum.

    • Integration: Carefully integrate the area of a well-resolved signal unique to the keto form (e.g., the α-proton) and the area of a signal unique to the enol form (e.g., the enolic -OH proton). Both signals represent a single proton, so their integrals are directly proportional to the molar concentration of each tautomer.

  • Calculation:

    • Calculate the percentage of the enol form: % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

    • Calculate the equilibrium constant: Keq = Integral(Enol) / Integral(Keto)

Protocol: UV-Visible Spectroscopy for Qualitative Analysis

UV-Vis spectroscopy can monitor the equilibrium by observing the electronic transitions characteristic of each tautomer. The conjugated enol form typically exhibits a strong π→π* absorption at a longer wavelength than the keto form.[16][17]

Objective: To observe the shift in tautomeric equilibrium in different solvents by monitoring changes in the UV-Vis absorption spectrum.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane).

    • Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol).

  • Data Acquisition:

    • Using a dual-beam spectrophotometer, record the absorption spectrum for each solution over a range of approximately 200-400 nm, using the pure solvent as a reference.

  • Spectral Analysis:

    • Compare the spectra obtained in the different solvents.

    • An increase in the intensity of the absorption band at longer wavelengths (typically >280 nm) corresponds to a higher population of the conjugated enol tautomer.[13][14] A shift in the λmax or the appearance of a new shoulder or peak can be correlated with the solvent's effect on the keto-enol equilibrium.

Implications in Synthesis and Drug Development

The dual nature of β-keto esters like this compound is central to their utility in organic synthesis. The keto form is electrophilic at the carbonyl carbons, while the enol form is nucleophilic at the α-carbon. The corresponding enolate, formed under basic conditions, is a potent α-carbon nucleophile used extensively in carbon-carbon bond-forming reactions such as alkylations and aldol condensations.[18]

For drug development professionals, understanding the tautomeric preference of a molecule is critical. The different tautomers of a drug candidate can exhibit distinct:

  • Pharmacological Activity: One tautomer may bind to a biological target with significantly higher affinity than the other.

  • Pharmacokinetic Properties: Tautomers possess different polarities, shapes, and hydrogen bonding capabilities, which can affect absorption, distribution, metabolism, and excretion (ADME).

  • Toxicity Profiles: The reactivity and metabolic pathways of each tautomer may differ, leading to different toxicity outcomes.

Therefore, controlling or at least characterizing the tautomeric equilibrium is a crucial step in the design and optimization of drug candidates based on a β-keto ester scaffold.

Conclusion

The keto-enol tautomerism of this compound is a dynamic and highly sensitive equilibrium. The predominance of either the keto or enol form is dictated primarily by solvent interactions, with non-polar environments favoring the intramolecularly hydrogen-bonded enol and polar, protic solvents stabilizing the keto tautomer. This behavior is fundamental to the compound's chemical reactivity and potential biological function. Through systematic analysis using robust spectroscopic techniques like ¹H NMR, researchers can precisely quantify and understand this equilibrium, providing the foundational knowledge needed to harness its chemical properties for applications in synthesis, materials science, and medicinal chemistry.

References

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An In-depth Technical Guide to Methyl 2-oxo-1-indanecarboxylate (CAS No. 104620-34-0) for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-oxo-1-indanecarboxylate, a versatile ketoester intermediate with significant potential in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis protocols, detailed analytical characterization, and its role as a valuable building block in the construction of complex molecular architectures relevant to drug discovery.

Core Identity and Physicochemical Characteristics

This compound is a bicyclic organic compound featuring an indanone framework substituted with a methyl carboxylate group at the 1-position.[1] This unique arrangement of a ketone and an ester functional group within a rigid scaffold makes it a highly reactive and useful intermediate for further chemical elaboration.

Key Physicochemical Data
PropertyValueSource
CAS Number 104620-34-0[1]
Molecular Formula C₁₁H₁₀O₃[2]
Molecular Weight 190.20 g/mol
IUPAC Name methyl 2-oxo-1,3-dihydroindene-1-carboxylate[1]
Synonyms Methyl 2-oxoindane-1-carboxylate, 2-Oxo-indan-1-carboxylic acid methyl ester[1]
Appearance Off-white to light yellow solid
Melting Point 65-69 °C[2]
Storage Temperature 2-8°C
Solubility Moderately soluble in common organic solvents like ethyl acetate and tetrahydrofuran; poorly soluble in water.
Molecular Structure

The chemical structure of this compound is depicted below.

G C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C C7->C8 C10 C C7->C10 C8->C2 C9 C C8->C9 O1 O C9->O1 O2 O C10->O2 O3 O C10->O3 C11 C O3->C11

Caption: 2D Structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements. A commonly employed and well-documented laboratory-scale synthesis involves the base-catalyzed carboxylation of 1-indanone.

Experimental Protocol: Carboxylation of 1-Indanone

This protocol details a robust method for the preparation of this compound from 1-indanone and dimethyl carbonate.

Materials:

  • 1-Indanone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EA)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF, add a solution of 1-indanone in THF dropwise at a temperature that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of 1 M HCl and ice.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in pentane or hexane, to afford pure this compound.[3]

G start Start reactants 1-Indanone, Dimethyl Carbonate, NaH, THF start->reactants reaction Reflux (2h) reactants->reaction workup Quench with HCl/ice reaction->workup extraction Extract with Ethyl Acetate workup->extraction wash_dry Wash with Brine & Dry (Na2SO4) extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Silica Gel Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Another notable, though less detailed in readily available protocols, synthetic approach involves the dirhodium tetraacetate-mediated intramolecular C-H insertion of a diazo precursor, as reported by Taber and Ruckle in 1986.[2][4][5]

Comprehensive Analytical Characterization

A thorough analytical characterization is crucial for confirming the identity and purity of this compound. The following data provides a benchmark for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the indanone ring system, the methoxy group of the ester, and the aliphatic protons of the five-membered ring. A representative set of chemical shifts and multiplicities is as follows: δ 7.79 (d, J = 7.6 Hz, 1H), 7.63 (t, J = 7.6 Hz, 1H), 7.50 (d, J = 7.6 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 3.80 (s, 3H), 3.75 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H).[3]

  • ¹³C-NMR: The carbon NMR spectrum provides further confirmation of the molecular structure, with characteristic peaks for the carbonyl carbons of the ketone and ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the indanone core.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for assessing the purity and confirming the molecular weight of this compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include strong C=O stretching vibrations for the ketone and ester carbonyl groups, C-O stretching for the ester, and C-H stretching for the aromatic and aliphatic moieties.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). Its bifunctional nature allows for a wide range of chemical transformations.

While specific examples of marketed drugs that directly utilize this intermediate are not prominently documented in publicly available literature, its structural motif is found in various biologically active compounds. For instance, derivatives of the 1-indanone core are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

A structurally related compound, methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is a key intermediate in the synthesis of the insecticide (S)-indoxacarb.[6] This highlights the utility of the indanone carboxylate scaffold in the development of biologically active molecules. Furthermore, other related 2-oxoindoline-6-carboxylate derivatives are crucial intermediates in the synthesis of the anticancer drug nintedanib.[7][8] These examples underscore the potential of this compound as a precursor for various therapeutic agents.

The reactivity of the ketone and ester groups allows for a variety of synthetic manipulations, such as:

  • Keto-enol tautomerism and enolate formation: The ketone function allows for deprotonation at the adjacent α-carbon, enabling a range of alkylation and condensation reactions.

  • Ester hydrolysis and amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for molecular diversification.

  • Reduction of the ketone: The ketone can be selectively reduced to a hydroxyl group, introducing a new chiral center and functional group for further reactions.

G start This compound alkylation Alkylation/ Condensation start->alkylation α-deprotonation hydrolysis Ester Hydrolysis start->hydrolysis amidation Amidation start->amidation reduction Ketone Reduction start->reduction end Diverse Biologically Active Molecules alkylation->end hydrolysis->end amidation->end reduction->end

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. It is also noted to be moisture-sensitive.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.

Conclusion

This compound (CAS No. 104620-34-0) is a well-characterized and synthetically accessible intermediate. Its versatile chemical nature, stemming from the presence of both ketone and ester functionalities within a rigid indanone framework, makes it a valuable tool for medicinal chemists and drug development professionals. While its direct incorporation into marketed pharmaceuticals is not widely reported, the prevalence of the indanone scaffold in biologically active molecules suggests its significant potential for the discovery and development of novel therapeutics. This guide provides the foundational knowledge necessary for the effective utilization of this compound in research and development settings.

References

  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • This compound. (n.d.). PubChem. [Link]

  • This compound - 104620-34-0, C11H10O3, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis. [Link]

  • Taber, D. F., & Ruckle, R. E. (1986). Cyclopentane construction by dirhodium tetraacetate-mediated intramolecular C-H insertion: steric and electronic effects. Journal of the American Chemical Society, 108(24), 7686–7693. [Link]

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Technical Disclosure Commons. [Link]

  • US Patent for Synthesis of 2-indolinone derivatives. (n.d.).

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A Technical Guide to the Reactivity of the α-Proton in Methyl 2-Oxo-1-Indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-oxo-1-indanecarboxylate is a cyclic β-keto ester featuring a structurally significant α-proton at the C1 position. The unique stereoelectronic properties conferred by its rigid indanone framework, combined with the dual electron-withdrawing effects of the adjacent ketone and ester moieties, render this proton highly acidic and a focal point for synthetic transformations. This guide provides an in-depth analysis of the factors governing the reactivity of this α-proton, the formation and stability of the corresponding enolate, and its subsequent utility in carbon-carbon bond-forming reactions. Detailed mechanistic discussions are supported by established chemical principles and validated experimental protocols, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile synthetic intermediate.

Introduction: Structural Context and Significance

This compound, a derivative of 1-indanone, belongs to the important class of β-keto esters.[1] Its core structure consists of a five-membered cyclopentanone ring fused to a benzene ring, with a methoxycarbonyl group attached to the carbon adjacent to the ketone. The proton at this junction, the α-proton, is the primary determinant of the molecule's characteristic reactivity.

The acidity and reactivity of α-protons in carbonyl compounds are foundational concepts in organic synthesis.[2] In the case of this compound, this reactivity is significantly enhanced. The deprotonation at the C1 position generates a highly stabilized enolate ion, a potent carbon nucleophile widely used in the synthesis of complex organic molecules, including pharmaceutical intermediates. Understanding the principles that govern the lability of this proton is critical for controlling reaction selectivity and achieving desired synthetic outcomes.

Electronic and Steric Factors Governing α-Proton Acidity

The acidity of a C-H bond is defined by the stability of its corresponding conjugate base (a carbanion).[3] The α-proton in this compound is exceptionally acidic for a carbon-bound proton due to the powerful stabilizing effect of the two adjacent carbonyl groups.

Resonance Stabilization of the Conjugate Base

Upon deprotonation by a suitable base, the resulting negative charge on the α-carbon is not localized. Instead, it is delocalized through resonance across the π-systems of both the ketone and the ester carbonyls.[4][5] This delocalization distributes the negative charge onto the more electronegative oxygen atoms, creating a highly stable resonance hybrid enolate.[2]

G

While the negative charge is delocalized across both carbonyls, the ester group's contribution to stabilization is slightly diminished compared to a ketone. This is because the lone pair on the ester's alkoxy oxygen can also participate in resonance with the carbonyl, which competes with the resonance stabilization of the enolate.[3][6] Consequently, β-keto esters are generally slightly less acidic than their β-diketone counterparts.

Comparative Acidity (pKa)

The enhanced acidity of the α-proton in β-dicarbonyl systems is evident when comparing their pKa values to those of monofunctional carbonyl compounds.

Compound ClassRepresentative StructureApproximate pKaReference(s)
AlkaneCH₃-CH₂-CH₃~50[2]
EsterCH₃COOCH₂-CH₃~25[3][7]
KetoneCH₃COCH₂-CH₃~20[3][7]
β-Keto Ester R-CO-CH(R')-COOR" ~11 [3]
β-DiketoneR-CO-CH₂-CO-R'~9[3][8]

Table 1: Comparative pKa values illustrating the pronounced acidity of the α-proton in β-dicarbonyl compounds.

The pKa of approximately 11 for a typical β-keto ester indicates that its α-proton is trillions of times more acidic than that of a simple ketone. This allows for nearly complete deprotonation using common, moderately strong bases like sodium ethoxide or sodium hydride, a significant advantage in synthetic planning.[5]

Enolate Generation: A Practical Approach

The generation of the enolate is the pivotal first step in most reactions involving the α-proton. The choice of base and reaction conditions is crucial for achieving high yields and avoiding side reactions.

Selection of the Base
  • Moderately Strong Bases (e.g., NaH, NaOEt): Due to the relatively high acidity (pKa ≈ 11), strong, sterically hindered bases like lithium diisopropylamide (LDA) are often unnecessary.[5] Sodium hydride (NaH), an inexpensive and non-nucleophilic base, is highly effective for irreversible deprotonation. Alkoxides like sodium ethoxide (NaOEt) can also be used, establishing an equilibrium that strongly favors the enolate product.[5]

  • Aprotic Solvents: The reaction is typically performed in anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether. These solvents effectively solvate the counter-ion (e.g., Na⁺) without interfering with the base or the resulting nucleophilic enolate.

Self-Validating Protocol: Enolate Formation for Alkylation

This protocol describes the reliable generation of the sodium enolate of this compound, a precursor for subsequent alkylation.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride. The mineral oil is removed by washing the NaH dispersion with anhydrous hexanes and decanting, repeated three times under an inert atmosphere.

  • Solvent Addition: Anhydrous THF is added to the flask via cannula. The resulting slurry is cooled to 0 °C in an ice-water bath.

    • Causality: Cooling is essential to control the exothermic reaction of the substrate with NaH and to prevent potential side reactions.

  • Substrate Addition: A solution of this compound in anhydrous THF is added dropwise to the stirred NaH slurry over 15-20 minutes.

    • Trustworthiness: The evolution of hydrogen gas (H₂) is a visual confirmation that the deprotonation is proceeding. The reaction mixture typically becomes a clearer, homogeneous solution as the sodium enolate forms.

  • Completion: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30-60 minutes to ensure complete enolate formation. The resulting solution of the sodium enolate is now ready for reaction with an electrophile.

Reactivity and Synthetic Applications

The enolate of this compound is an ambident nucleophile, meaning it has two potential sites of reaction: the α-carbon and the oxygen atom of the keto group.[9] In reactions with most alkylating agents (soft electrophiles), the reaction overwhelmingly occurs at the α-carbon (C-alkylation), which is synthetically more valuable as it forms a new carbon-carbon bond.[9]

G

α-Alkylation

The reaction of the enolate with alkyl halides is a robust method for introducing alkyl chains at the C1 position. This reaction is fundamental to building molecular complexity.

  • Mechanism: The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction, displacing the halide and forming a new C-C bond.

  • Significance: This allows for the stereocontrolled introduction of substituents, which is of paramount importance in drug development where specific stereoisomers often possess desired biological activity.

Other Transformations

The versatile enolate can participate in a wide array of other classic carbon-carbon bond-forming reactions, including:

  • Aldol Additions: Reaction with aldehydes or ketones to form β-hydroxy keto esters.

  • Acylation: Reaction with acyl chlorides or anhydrides to form β-tricarbonyl compounds.

  • Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

Conclusion

The α-proton of this compound exhibits heightened reactivity that is a direct consequence of its unique structural and electronic environment. The ability of the adjacent ketone and ester groups to stabilize the resulting enolate conjugate base through resonance makes this proton significantly acidic (pKa ≈ 11). This property facilitates its efficient removal with common bases, providing a reliable entry into a versatile and highly nucleophilic enolate intermediate. The subsequent reactions of this enolate, particularly C-alkylation, provide a powerful and controllable strategy for the synthesis of complex α-substituted indanone derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

References

  • PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]

  • MCAT Review. (n.d.). Keto Acids and Esters - Oxygen Containing Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, June 28). Which alpha Hydrogens are more acidic?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Retrieved from [Link]

  • PharmaXChange.info. (2011, February 13). Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. Retrieved from [Link]

  • Chad's Prep. (2021, April 18). 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Synthetic Applications of 2-diazo-1,3-indanedione. (n.d.). Indian Journal of Heterocyclic Chemistry.
  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Deriv
  • Synthesis of 2-indolinone derivatives. (n.d.). Google Patents.
  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Applications of 2-Oxoacids | Request PDF. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

  • Reaction of N′-(Arylmethylidene)-2-oxo-2H-chromene-3-carbohydrazides with Methyl 1-Bromocycloalkanecarboxylates and Zinc | Request PDF. (n.d.).
  • Reactivity of an Fe IV -Oxo Complex with Protons and Oxidants. (2016, October 12). PubMed - NIH. Retrieved from [Link]

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An In-Depth Technical Guide to the Stability and Storage of Methyl 2-Oxo-1-Indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive overview of the critical stability aspects and optimal storage conditions for methyl 2-oxo-1-indanecarboxylate. As a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules, understanding its stability profile is paramount to ensuring the integrity of research and development outcomes. This document delves into the chemical liabilities of its β-keto ester and indanone functionalities, outlines potential degradation pathways, and provides actionable protocols for stability assessment.

Introduction to this compound: A Versatile Synthetic Building Block

This compound (CAS No: 104620-34-0) is a cyclic β-keto ester with a molecular formula of C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol . Its structure, featuring a reactive β-keto ester moiety fused to an indanone core, makes it a valuable precursor in organic synthesis. The indanone framework is a common motif in biologically active compounds, and the β-keto ester functionality allows for a variety of chemical transformations, including alkylation, hydrolysis, and decarboxylation. Given its utility, a thorough understanding of its chemical stability is essential for its effective use in multi-step syntheses where purity and consistency are critical.

Chemical Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by its two key functional groups: the β-keto ester and the indanone ring system. These groups are susceptible to specific degradation pathways under various environmental conditions.

Hydrolysis of the Ester Functional Group

One of the most significant degradation pathways for this compound is the hydrolysis of the methyl ester. This reaction can be catalyzed by both acid and base, leading to the formation of 2-oxo-1-indanecarboxylic acid.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion, a much stronger nucleophile than water. This process is typically faster than acid-catalyzed hydrolysis.

The resulting carboxylic acid is itself a β-keto acid, a class of compounds known for their instability.

Decarboxylation of the β-Keto Acid Intermediate

The product of hydrolysis, 2-oxo-1-indanecarboxylic acid, is a β-keto acid and is prone to decarboxylation, especially upon heating. This reaction proceeds through a cyclic transition state to yield 2-indanone and carbon dioxide. This ease of decarboxylation is a characteristic feature of β-keto acids and represents a significant degradation pathway for this compound following initial hydrolysis.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. While this is not a degradation pathway in itself, the presence of the enol form can influence the compound's reactivity and its chromatographic behavior. The keto-enol tautomerism is often influenced by the solvent, temperature, and pH. The interconversion between tautomers can lead to poor peak shapes in reverse-phase HPLC.[1]

Oxidation

The indanone moiety and the enol form of the β-keto ester can be susceptible to oxidation. While ketones are generally resistant to oxidation, strong oxidizing agents or radical-initiated processes can lead to ring-opening or other oxidative degradation products. Functional groups with labile hydrogens, such as the α-position to the ketone, can be susceptible to oxidation.[2]

Photostability

Diagram of Potential Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acid or Base) cluster_decarboxylation Decarboxylation (Heat) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV/Vis Light) A This compound B 2-Oxo-1-indanecarboxylic Acid A->B H₂O/H⁺ or OH⁻ D Oxidative Degradation Products A->D [O] E Photodegradation Products A->E C 2-Indanone + CO2 B->C Δ

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, it is crucial to adhere to appropriate storage and handling protocols. The following recommendations are based on the compound's chemical properties and supplier data.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions, particularly hydrolysis and subsequent decarboxylation.
Atmosphere Inert gas (e.g., Argon or Nitrogen)To protect against atmospheric moisture, which can initiate hydrolysis, and oxygen, which can cause oxidative degradation.
Light Amber vial or stored in the darkTo prevent potential photodegradation of the indanone ring system.
Container Tightly sealed, non-reactive container (e.g., glass)To prevent contamination and exposure to moisture and air.

Handling Precautions:

  • Handle the compound in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Minimize the time the container is open to the atmosphere.

Experimental Protocol: Forced Degradation Study and Development of a Stability-Indicating HPLC Method

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method capable of separating the parent compound from these degradants.

Forced Degradation (Stress Testing) Protocol

The goal of a forced degradation study is to generate a modest level of degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the resulting impurities.[3]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at 60°C for 24 hours. Neutralize with an equal volume of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at room temperature for 1 hour. Neutralize with an equal volume of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Transfer a portion of the solid compound to a vial and place it in an oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent before analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Prepare unstressed control samples of the compound in the same solvent and store them under normal laboratory conditions.

Development of a Stability-Indicating HPLC-UV/MS Method

A robust stability-indicating HPLC method should be able to separate the intact this compound from all process-related impurities and degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector and preferably a Mass Spectrometer (MS) for peak identification.

  • Data acquisition and processing software.

Proposed Chromatographic Conditions:

ParameterSuggested ConditionRationale
Column Mixed-mode C18/Anion-exchange (e.g., Primesep B) or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm)A mixed-mode column may provide better peak shape for the tautomeric β-keto ester. A standard C18 can be used as a starting point.[4]
Mobile Phase A 0.1% Formic acid in waterAn acidic mobile phase can help to suppress the enolate form and improve peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient Elution Start with a low percentage of B (e.g., 20%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.To ensure the elution of both polar degradation products and the less polar parent compound.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 40°CElevated temperature can help to speed up the interconversion of tautomers, leading to sharper peaks.
Detection Wavelength 254 nm (or determined by UV scan)A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA standard injection volume.

Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Diagram of the Stability Testing Workflow

G cluster_start Start cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A This compound (Bulk Material) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Stability-Indicating HPLC-UV/MS Analysis B->G C->G D->G E->G F->G H Identification of Degradation Products G->H I Elucidation of Degradation Pathways G->I J Validated Analytical Method G->J

Caption: Workflow for stability testing of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose stability is critical for its successful application. The primary degradation pathways involve hydrolysis of the ester to a β-keto acid, which is then susceptible to decarboxylation. The compound may also be sensitive to oxidation and light. Adherence to proper storage conditions, including refrigeration at 2-8°C, protection from light and moisture, and storage under an inert atmosphere, is essential to maintain its quality. The development and validation of a stability-indicating analytical method, as outlined in this guide, is a crucial step in ensuring the reliability of studies and manufacturing processes that utilize this important chemical building block.

References

  • Chromatography Forum. beta keto esters by HPLC. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Rance, M. J., & Wilson, S. (2010). Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Journal of Chromatography A, 1217(12), 1912–1915. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-110. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Hoinowski, A., & Zelesky, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • PubChem. This compound. [Link]

  • Scialdone, M. A. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(2), 58-64.
  • Tavares, W. R., & Scaiano, J. C. (1998). Photochemistry of 1-hydroxy-2-indanones: an alternative route to photoenols. Journal of the Brazilian Chemical Society, 9, 355-359.
  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(8), 263-277.
  • Master Organic Chemistry. Decarboxylation. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

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A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 2-Oxo-1-Indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-oxo-1-indanecarboxylate is a versatile bicyclic β-keto ester that serves as a crucial intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.[1] Its structure, featuring a fused indane ring system with both a ketone and a methyl ester group, allows for diverse chemical modifications.[1] Accurate and unambiguous structural elucidation is paramount to ensuring the integrity of subsequent synthetic steps and the biological activity of the final products.

This guide provides an in-depth, integrated approach to the structural characterization of this compound, moving from foundational spectroscopic techniques to definitive structural confirmation. We will explore the causality behind experimental choices, focusing on the interpretation of spectral data in the context of the molecule's key structural feature: keto-enol tautomerism.

The Central Challenge: Keto-Enol Tautomerism

Like many 1,3-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers.[2][3][4] The position of this equilibrium is sensitive to factors such as solvent polarity.[2][5][6] The acidic α-hydrogen, situated between the two carbonyl groups, facilitates the formation of the enol form, which is stabilized by π-system conjugation and potential intramolecular hydrogen bonding.[3][4] Any robust structural elucidation must therefore account for the presence of both forms and utilize analytical techniques capable of distinguishing between them.

An Integrated Spectroscopic Approach

A multi-technique spectroscopic analysis is the cornerstone of structural elucidation for organic compounds.[7][8] Each method provides a unique piece of the structural puzzle, and together, they build a cohesive and self-validating picture of the molecule.

Mass Spectrometry (MS)

Objective: To confirm the molecular formula and gain initial structural insights from fragmentation patterns.

Methodology & Interpretation: Electron Ionization (EI) Mass Spectrometry is typically employed. The molecule is bombarded with high-energy electrons, causing it to ionize and fragment.[9]

  • Molecular Ion (M⁺): The first crucial piece of information is the molecular ion peak. For this compound (C₁₁H₁₀O₃), the expected exact mass is 190.06 g/mol .[10][11][12] The presence of a peak at m/z 190 confirms the molecular weight.

  • Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure.[13][14] Common fragmentation pathways for esters and ketones include:

    • Loss of the methoxy group (-OCH₃): A peak at m/z 159 (M-31).

    • Loss of the carbomethoxy group (-COOCH₃): A peak at m/z 131 (M-59).

    • Cleavage of the indanone ring: Can lead to various smaller fragments.

The relative abundance of these fragments helps to piece together the connectivity of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present, particularly the different types of carbonyl groups.

Methodology & Interpretation: IR spectroscopy measures the vibrational frequencies of bonds within the molecule.[3] It is highly effective for identifying carbonyl groups.

  • Keto Tautomer:

    • Ester C=O Stretch: A strong, sharp absorption is expected in the range of 1735-1750 cm⁻¹.[15][16]

    • Ketone C=O Stretch (in a five-membered ring): A strong absorption is expected around 1717-1720 cm⁻¹. The ring strain slightly increases the frequency compared to an acyclic ketone.[17]

  • Enol Tautomer: The presence of the enol form would introduce new, characteristic bands:

    • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

    • C=C Stretch: An absorption around 1618-1624 cm⁻¹.[17]

    • Conjugated C=O Stretch: The ketone carbonyl, now conjugated with the C=C double bond, would shift to a lower frequency, typically around 1656-1660 cm⁻¹.[17]

The simultaneous observation of peaks for both keto and enol forms provides direct evidence of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[7][18] It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy - Mapping the Protons

Objective: To determine the number of different proton environments, their connectivity (via spin-spin coupling), and the relative ratio of keto and enol tautomers.

  • Keto Tautomer Signals:

    • Aromatic Protons (4H): A complex multiplet pattern between δ 7.2-7.8 ppm.

    • Methine Proton (1H, C1-H): A signal coupled to the adjacent methylene protons.

    • Methylene Protons (2H, C3-H₂): Two diastereotopic protons that will appear as a complex multiplet, likely showing coupling to each other (geminal coupling) and to the C1 proton.

    • Methyl Protons (3H, -OCH₃): A sharp singlet, typically around δ 3.7-3.8 ppm.

  • Enol Tautomer Signals:

    • Enolic OH (1H): A broad singlet that can appear over a wide range, often downfield.

    • Aromatic Protons (4H): Similar region to the keto form, but with slightly different chemical shifts.

    • Methylene Protons (2H, C3-H₂): A singlet, as the adjacent carbon (C2) no longer has a proton for coupling.

    • Methyl Protons (3H, -OCH₃): A sharp singlet, slightly shifted from the keto form's methyl signal.

Causality: The choice of deuterated solvent is critical. Solvents like CDCl₃ or DMSO-d₆ can stabilize one tautomer over the other, shifting the equilibrium.[5][6] By integrating the distinct signals of the keto and enol forms (e.g., the keto C1-H vs. the enol C3-H₂), the relative percentage of each tautomer in that specific solvent can be calculated.

¹³C NMR Spectroscopy - Visualizing the Carbon Skeleton

Objective: To identify all unique carbon atoms in the molecule.

  • Keto Tautomer Signals:

    • Ester Carbonyl (C=O): ~δ 168-175 ppm.

    • Ketone Carbonyl (C=O): ~δ 200-205 ppm.

    • Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.

    • Aliphatic Carbons (C1, C3): Signals in the δ 30-60 ppm range.

    • Methyl Carbon (-OCH₃): ~δ 52 ppm.

  • Enol Tautomer Signals: The enol form will show distinct signals, most notably the disappearance of the ketone signal and the appearance of two sp² carbons for the C=C bond (~δ 100-150 ppm) and a shifted carbonyl signal.

2D NMR Techniques - Confirming Connectivity

For unambiguous assignment, 2D NMR experiments are invaluable.[18]

  • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (e.g., confirming the coupling between the C1-H and C3-H₂ protons in the keto form).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular framework, for instance, by showing a correlation from the methyl protons to the ester carbonyl carbon.

Data & Workflow Summary

Workflow for Spectroscopic Elucidation

The logical flow of analysis ensures that each piece of data builds upon the last, leading to a confident structural assignment.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping MS Mass Spectrometry (Confirms C₁₁H₁₀O₃) H_NMR 1D ¹H NMR (Proton Environment & Tautomer Ratio) MS->H_NMR IR IR Spectroscopy (Identifies C=O groups) IR->H_NMR C_NMR 1D ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR COSY 2D COSY (H-H Connectivity) H_NMR->COSY HSQC 2D HSQC (C-H Direct Bonds) C_NMR->HSQC HMBC 2D HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Final Final Structure Assignment (Keto/Enol Forms Identified) HMBC->Final

Caption: Integrated workflow for structural elucidation.

Table 1: Summary of Expected Spectroscopic Data
TechniqueFeatureKeto TautomerEnol Tautomer
MS Molecular Ion (m/z)190190
Key Fragments (m/z)159 (M-OCH₃), 131 (M-COOCH₃)Similar fragmentation expected
IR (cm⁻¹) C=O (Ester)~1740~1725 (Conjugated)
C=O (Ketone)~1720 (5-membered ring)~1655 (Conjugated)
Other-~3400 (O-H), ~1620 (C=C)
¹H NMR (δ ppm) -OCH₃~3.7 (s, 3H)Shifted singlet (3H)
AliphaticComplex multiplets for C1-H and C3-H₂Singlet for C3-H₂ (~3.5 ppm)
Other-Broad singlet for Enolic OH
¹³C NMR (δ ppm) Carbonyls~170 (Ester), ~202 (Ketone)Two distinct C=O/C-O signals
Alkenyl-Two signals for C=C carbons

Protocol: ¹H NMR Analysis for Tautomer Quantification

This protocol outlines a self-validating system for acquiring and analyzing the ¹H NMR spectrum to determine the keto-enol ratio.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
  • Causality: The choice of solvent is paramount as it directly influences the tautomeric equilibrium.[5][6] CDCl₃ is a common starting point due to its good dissolving power and relatively non-polar nature.

2. Instrument Setup (400 MHz Spectrometer or higher):

  • Insert the sample into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.
  • Trustworthiness: Proper locking and shimming are essential for high-resolution data, ensuring that chemical shifts and coupling constants are accurate.

3. Data Acquisition:

  • Acquire a standard 1D proton spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • Set the spectral width to cover the expected range of chemical shifts (e.g., from -1 to 13 ppm).
  • Reference: Adhere to standard guidelines for reporting NMR data, such as those provided by the American Chemical Society (ACS).[19]

4. Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).
  • Integrate the signals. Crucially, identify a well-resolved signal unique to the keto form (e.g., the C1-H multiplet) and one unique to the enol form (e.g., the C3-H₂ singlet).
  • Calculation: The ratio of the integrals of these two signals directly corresponds to the molar ratio of the keto and enol tautomers in the solution.
  • % Keto = [Integral(Keto Signal) / (Integral(Keto Signal) + Integral(Enol Signal))] * 100
  • % Enol = [Integral(Enol Signal) / (Integral(Keto Signal) + Integral(Enol Signal))] * 100

5. Validation:

  • Repeat the experiment in a different solvent (e.g., DMSO-d₆) to observe the shift in equilibrium, which validates the assignment of tautomer-specific peaks. A polar, hydrogen-bond-accepting solvent like DMSO is expected to stabilize the enol form.

Conclusion

The structural elucidation of this compound is a prime example of applying a synergistic suite of analytical techniques. While MS and IR provide rapid confirmation of molecular formula and functional groups, it is the detailed, multi-dimensional analysis by NMR spectroscopy that fully resolves the molecular structure and characterizes its dynamic keto-enol tautomerism. By understanding the principles behind each technique and the logic of an integrated workflow, researchers can achieve an unambiguous and robust characterization of this important synthetic intermediate.

References

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A Technical Guide to the Theoretical Analysis of Methyl 2-Oxo-1-Indanecarboxylate: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Theory and Application

Methyl 2-oxo-1-indanecarboxylate is a molecule of significant interest, belonging to the indanone class of compounds which are pivotal scaffolds in medicinal chemistry and drug discovery.[1][2] The biological activity of such molecules is intrinsically linked to their three-dimensional structure, electronic properties, and reactivity. Understanding these characteristics at a molecular level is paramount for the rational design of novel therapeutics.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the theoretical investigation of this compound using modern computational chemistry techniques. We move beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a robust and self-validating scientific narrative. The protocols detailed herein offer a powerful, predictive lens to elucidate the molecule's structural nuances and electronic landscape, forming a critical foundation for advanced studies such as molecular docking and quantitative structure-activity relationship (QSAR) modeling.

Part 1: Foundational Structural Analysis: Tautomerism and Conformational Landscape

A defining feature of this compound is its identity as a β-keto ester. This classification is not merely academic; it dictates a crucial chemical behavior known as keto-enol tautomerism, an equilibrium between two constitutional isomers.[3][4] The position of this equilibrium can dramatically alter the molecule's hydrogen bonding capabilities, shape, and reactivity.[5] Theoretical calculations are uniquely suited to determine the relative stabilities of these tautomers.[6]

For most simple aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium.[5] However, factors such as conjugation, aromaticity, and intramolecular hydrogen bonding can stabilize the enol form.[5][6] In the case of this compound, two primary enol tautomers are possible, arising from the formation of a double bond within the five-membered ring.

G cluster_keto Keto Tautomer cluster_enol1 Enol Tautomer 1 cluster_enol2 Enol Tautomer 2 Keto This compound (Keto form) Enol1 Methyl 2-hydroxy-1H-indene-1-carboxylate Keto->Enol1 Tautomerization Enol2 Methyl 2-hydroxy-3H-indene-1-carboxylate Keto->Enol2 Tautomerization Enol1->Keto Tautomerization Enol2->Keto Tautomerization

Caption: Keto-Enol equilibrium for this compound.

Part 2: Core Computational Protocols: From Structure to Properties

The following protocols outline a robust workflow for the theoretical characterization of this compound. The choice of Density Functional Theory (DFT) is based on its proven balance of computational cost and accuracy for organic molecules.[7][8][9]

Experimental Protocol 1: Geometry Optimization and Vibrational Analysis

This is the foundational step to locate the most stable three-dimensional arrangement of the atoms.

  • Initial Structure Generation: Build the keto and potential enol tautomers of this compound using a molecular builder.

  • Conformational Search (Pre-optimization): Perform an initial conformational search using a computationally less demanding method (e.g., MMFF94 force field or a semi-empirical method) to identify low-energy conformers.

  • DFT Geometry Optimization:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: Density Functional Theory (DFT).

    • Functional: The M06-2X functional is recommended for its robust performance with organic molecules, including systems with non-covalent interactions. The B3LYP functional is also a widely used and reliable alternative.[8]

    • Basis Set: The 6-311+G(d,p) basis set provides a good balance of accuracy and computational cost, incorporating polarization functions (d,p) and diffuse functions (+) to accurately describe electron distribution.[10]

    • Solvent Model: To simulate realistic solution-phase conditions, employ an implicit solvent model such as the Polarizable Continuum Model (PCM) or the SMD model, specifying a solvent like chloroform or water.[6][9]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. This serves two purposes:

    • Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Thermochemistry: Provides thermodynamic data (enthalpy, Gibbs free energy) to compare the relative stabilities of tautomers and conformers.[7] It also allows for the prediction of the infrared (IR) spectrum.

Experimental Protocol 2: Prediction of Spectroscopic and Electronic Properties

With the optimized, validated structure, a wealth of molecular properties can be calculated.

  • NMR Spectra Prediction:

    • Method: Use the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for reliable NMR chemical shift prediction.[11][12]

    • Procedure: Calculate the magnetic shielding tensors at the same DFT level used for optimization (e.g., M06-2X/6-311+G(d,p)).

    • Referencing: Compute the shielding for Tetramethylsilane (TMS) at the identical level of theory. The predicted chemical shift (δ) is then calculated as δ = σ(TMS) - σ(nucleus). A linear scaling or comparison with known experimental values can further refine the predictions.[11]

  • Electronic Structure Analysis:

    • Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals provides insight into the molecule's kinetic stability and chemical reactivity.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.

G A 1. Initial Structure (Keto/Enol Tautomers) B 2. Conformational Analysis (e.g., MMFF94) A->B C 3. DFT Geometry Optimization (e.g., M06-2X/6-311+G(d,p), PCM) B->C D 4. Frequency Calculation C->D E Validate: No Imaginary Frequencies? D->E E->C No, Re-optimize F Structure is a True Minimum E->F Yes G Property Calculations F->G H NMR Spectra (GIAO) G->H I Electronic Properties (HOMO/LUMO, MEP) G->I J Final Data Analysis H->J I->J

Caption: A generalized workflow for computational analysis.

Part 3: Data Synthesis and Validation

The trustworthiness of theoretical calculations hinges on their validation against experimental data. While a crystal structure for this compound is not publicly available, we can use spectroscopic data for robust comparison.

Table 1: Predicted vs. Experimental NMR Chemical Shifts

The following table presents a comparison of theoretically predicted ¹³C NMR chemical shifts (using the GIAO/M06-2X/6-311+G(d,p) method) against experimental data available in public databases.

Carbon AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Assignment
C=O (Ketone)~205.0(Value from SpectraBase)2-oxo
C=O (Ester)~170.0(Value from SpectraBase)Methoxycarbonyl
C1 (Chiral)~55.0(Value from SpectraBase)1-position
C3 (Methylene)~35.0(Value from SpectraBase)3-position
OCH₃ (Methyl)~52.0(Value from SpectraBase)Methyl ester
Aromatic C~125-145(Multiple peaks)Benzene ring

Note: Experimental values are sourced from spectral databases like SpectraBase on PubChem. Predicted values are illustrative of a typical DFT calculation and require actual computation for precise figures.

This comparative analysis is a critical self-validation step. A strong correlation between the predicted and experimental spectra lends high confidence to the accuracy of the computed molecular structure and its electronic properties.

Part 4: Application in Rational Drug Design

The validated 3D structure and electronic properties of this compound serve as the essential starting point for drug discovery applications.

  • Molecular Docking: The lowest-energy conformer is used as the ligand structure in molecular docking simulations. These simulations predict the preferred binding mode and affinity of the molecule within the active site of a protein target, guiding the design of more potent derivatives.

  • Pharmacophore Modeling: The MEP map helps identify key electrostatic features (hydrogen bond donors/acceptors, charged centers) that are crucial for molecular recognition by a biological target.

  • QSAR Studies: Calculated quantum chemical descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges, can be used as variables in QSAR models to correlate molecular structure with biological activity.

Conclusion

The theoretical investigation of this compound through a structured computational workflow provides indispensable insights into its fundamental chemical nature. By carefully considering tautomerism, performing a rigorous conformational analysis, and validating calculated properties against experimental data, researchers can build a highly accurate and predictive molecular model. This model is not an end in itself but a powerful tool that accelerates the discovery and development of new medicines by enabling a more informed, structure-based approach to drug design.

References

  • Nayek, U., Basheer Ahamed, S. I., Mansoor Hussain, U. H., et al. (2022). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Computational Biology and Chemistry, 101, 107776. [Link]

  • Kwan, E. E., & Liu, Y. (2015). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Journal of Chemical Theory and Computation, 11(11), 5083-5089. [Link]

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  • Fadda, A. A., El-Mekabaty, A., & El-Attar, M. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(2), 1-8. [Link]

  • Sert, Y., et al. (2015). DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-phenypropan-1-one. Der Pharma Chemica, 7(10), 305-311. [Link]

  • Gogoi, P., & Deka, R. C. (2019). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 4(1), 2133–2143. [Link]

  • McCann, B. W., McFarland, S., & Acevedo, O. (2015). Benchmarking Continuum Solvent Models for Keto–Enol Tautomerizations. The Journal of Physical Chemistry A, 119(33), 8724–8733. [Link]

  • Gümüş, M., Sert, Y., Özdemir, Ş., Gökce, H., & Koca, İ. (2018). Spectroscopic (FT-IR, Laser-Raman and NMR) and Conformational Analysis on Novel Pyrazole β-keto ester Compound. Journal of Molecular Structure, 1165, 204-214. [Link]

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An In-Depth Technical Guide to the Solubility of Methyl 2-Oxo-1-Indanecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 2-oxo-1-indanecarboxylate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles and methodologies required for researchers, scientists, and drug development professionals to ascertain the solubility of this compound in a range of common organic solvents. The guide details the theoretical underpinnings of solubility, provides a rigorous, step-by-step experimental protocol for solubility determination, and introduces predictive models, including Hansen Solubility Parameters (HSP), to estimate solubility behavior. By equipping the reader with both the theoretical knowledge and practical tools, this guide facilitates informed solvent selection, process optimization, and the advancement of research and development involving this compound.

Introduction: The Significance of this compound

This compound (CAS No: 104620-34-0) is a bicyclic β-keto ester with a molecular formula of C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol .[3][4][5][6][7] Its structure, featuring an indanone core functionalized with a methyl carboxylate group, makes it a versatile precursor in organic synthesis. The indanone scaffold and its derivatives are of significant interest due to their presence in a wide array of biologically active compounds, exhibiting antiviral, anti-inflammatory, analgesic, and anticancer properties.[8]

The solubility of this intermediate in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility behavior is paramount for designing efficient synthetic routes, developing robust crystallization processes, and ensuring product purity. This guide will delve into the factors governing its solubility and provide a practical approach to its determination.

Theoretical Framework: Principles of Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is a thermodynamic equilibrium process. It is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.

2.1. Molecular Structure and Polarity

This compound is a moderately polar molecule. Its key structural features influencing solubility include:

  • Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in nonpolar solvents through van der Waals interactions.

  • Keto Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar aprotic and protic solvents.

  • Ester Group (-COOCH₃): This group is also polar and contributes to the molecule's dipole moment, and the ester oxygen can act as a hydrogen bond acceptor.

The overall solubility will be a balance between the hydrophobic character of the indane ring system and the hydrophilic nature of the keto and ester functionalities. It is anticipated that this compound will exhibit moderate to good solubility in a range of common organic solvents. For instance, its isomer, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is reported to be moderately soluble in ethyl acetate and tetrahydrofuran, but poorly soluble in water.[9]

2.2. The Impact of Temperature

Temperature has a significant effect on solubility. For most solids dissolving in a liquid solvent, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[10] In such cases, an increase in temperature will lead to an increase in solubility, in accordance with Le Châtelier's Principle.[2][11] This relationship can be quantified by the van't Hoff equation, which relates the change in the solubility equilibrium constant to the change in temperature and the enthalpy of dissolution.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) offer a powerful predictive tool for assessing the compatibility between a solute and a solvent.[4] The total Hansen solubility parameter (δt) is composed of three components:

  • δd: The energy from dispersion forces.

  • δp: The energy from dipolar intermolecular forces.

  • δh: The energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of two substances can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

Experimental Determination of Solubility

A precise and reliable determination of solubility requires a well-designed experimental protocol. The following section outlines a detailed methodology for measuring the equilibrium solubility of this compound in various organic solvents.

4.1. Materials and Equipment

  • Solute: this compound (purity >97%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Equipment:

    • Analytical balance (±0.0001 g)

    • Thermostatic shaker or magnetic stirrer with a hotplate

    • Calibrated thermometer or temperature probe

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Vials with screw caps

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

    • Volumetric flasks and pipettes

4.2. Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solute Weigh excess solute prep_mix Add solute to solvent prep_solute->prep_mix prep_solvent Add known volume of solvent to vial prep_solvent->prep_mix equil_agitate Agitate at constant temperature prep_mix->equil_agitate equil_time Allow sufficient time for equilibrium (e.g., 24-48h) equil_agitate->equil_time equil_settle Allow solid to settle equil_time->equil_settle sample_filter Withdraw supernatant and filter equil_settle->sample_filter sample_dilute Dilute sample sample_filter->sample_dilute sample_analyze Analyze by HPLC/GC sample_dilute->sample_analyze calc_conc Determine concentration from calibration curve sample_analyze->calc_conc calc_sol Calculate solubility (g/L or mol/L) calc_conc->calc_sol

Caption: Experimental workflow for solubility determination.

4.3. Step-by-Step Protocol

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

    • Pipette a precise volume of each organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or on a magnetic stirrer with a controlled temperature bath.

    • Agitate the mixtures at a constant temperature for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Sampling and Sample Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number104620-34-0[3][5][6][7]
Molecular FormulaC₁₁H₁₀O₃[3][4][5][6]
Molecular Weight190.19 g/mol [4][5][6]
Melting Point65-69 °C[3][5][7]

Table 2: Hypothetical Solubility Data of this compound at 25°C

SolventDielectric Constant (approx.)Solubility (g/L)Molar Solubility (mol/L)
Hexane1.9Data to be determinedData to be determined
Toluene2.4Data to be determinedData to be determined
Dichloromethane9.1Data to be determinedData to be determined
Ethyl Acetate6.0Data to be determinedData to be determined
Acetone21Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Methanol33Data to be determinedData to be determined
Water80Data to be determinedData to be determined

Note: This table is a template for presenting experimentally determined data. The values are not pre-existing and must be populated through the execution of the described protocol.

Discussion and Practical Implications

The solubility data, once obtained, will provide invaluable insights for various applications:

  • Reaction Chemistry: The choice of solvent can significantly impact reaction rates and yields. A solvent in which the reactants are highly soluble is generally preferred.

  • Crystallization and Purification: Knowledge of solubility in different solvents and at various temperatures is essential for developing effective crystallization protocols to obtain the desired polymorph and purity.

  • Formulation: For applications in drug development, understanding the solubility in various excipients and solvent systems is crucial for creating stable and bioavailable formulations.

Conclusion

While a comprehensive public database of quantitative solubility data for this compound is not currently available, this guide provides the necessary theoretical foundation and a robust experimental framework for its determination. By understanding the molecular properties that govern solubility and by applying the detailed methodologies presented, researchers and scientists can confidently and accurately measure the solubility of this important compound in a wide range of organic solvents. This knowledge is critical for optimizing synthetic processes, ensuring product quality, and advancing the development of novel chemical entities.

References

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-Oxo-1-Indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Hazard Identification

Methyl 2-oxo-1-indanecarboxylate (CAS No: 104620-34-0) is a keto-ester with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol .[1] It typically appears as a solid with a melting point in the range of 65-69 °C.[2] While its toxicological properties have not been exhaustively investigated, a consistent hazard classification has been established based on available data.

The primary and most consistently reported hazard associated with this compound is acute oral toxicity .[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed .[1] This classification necessitates stringent precautions to prevent ingestion.

Due to the lack of comprehensive toxicological data for this specific compound, a precautionary approach is warranted. Based on the safety data for structurally similar compounds, such as other indanone derivatives and carboxylates, there may be a potential for skin and eye irritation. Therefore, it is prudent to handle this compound with the assumption that it may cause irritation upon contact.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number104620-34-0
Molecular FormulaC₁₁H₁₀O₃[1]
Molecular Weight190.19 g/mol [1]
Melting Point65-69 °C[2]
AppearanceSolid

Table 2: GHS Hazard Classification

ClassificationGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount when working with any chemical, including this compound. The following workflow provides a framework for identifying and mitigating potential hazards.

RiskAssessment cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategies Identify Hazards Identify Hazards GHS Classification (H302) Potential for skin/eye irritation Dust inhalation Evaluate Risks Evaluate Risks Likelihood of exposure (inhalation, ingestion, dermal) Severity of harm Identify Hazards->Evaluate Risks informs Engineering Controls Engineering Controls Chemical fume hood Ventilated balance enclosure Evaluate Risks->Engineering Controls dictates need for Administrative Controls Administrative Controls Standard Operating Procedures (SOPs) Designated work areas Training Engineering Controls->Administrative Controls supplemented by PPE Personal Protective Equipment (PPE) Safety glasses/goggles Lab coat Nitrile gloves Dust mask (if weighing powder) Administrative Controls->PPE reinforced with

Caption: Risk assessment and mitigation workflow for this compound.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to ensuring laboratory safety and the integrity of the compound.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. This is crucial to prevent the inhalation of any fine dust particles and to contain any potential spills. When weighing the solid compound, a ventilated balance enclosure should be used to minimize the risk of generating airborne dust.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. This includes:

  • Eye Protection: Chemical safety glasses or goggles.

  • Hand Protection: Nitrile gloves. It is essential to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: For weighing larger quantities of the solid, a dust mask (e.g., N95) should be worn to prevent inhalation.

Handling Procedures
  • Preparation: Designate a specific area within the fume hood for handling the compound. Ensure all necessary equipment and waste containers are readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a ventilated enclosure or fume hood. Use appropriate tools (spatulas, weighing paper) to minimize dust generation.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: Thoroughly clean the work area after use. Decontaminate all equipment that has come into contact with the compound. Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C. It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

A clear and well-rehearsed emergency response plan is critical.

First Aid Measures
  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting . Seek immediate medical attention and show the safety data sheet or label to the medical personnel.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Accidental Release Measures
  • Evacuation: Evacuate non-essential personnel from the area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.

Firefighting Measures

In the event of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not dispose of down the drain.

  • Disposal Route: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Conclusion

While this compound presents a primary hazard of acute oral toxicity, a comprehensive understanding of its potential risks and the implementation of robust safety protocols are essential for its safe use in a research and development setting. By integrating the principles of risk assessment, engineering controls, appropriate PPE, and emergency preparedness into daily laboratory practice, scientists can mitigate potential hazards and foster a secure and productive research environment.

References

  • Capot Chemical. MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. [Link]

  • PubChem. This compound. [Link]

  • ChemSynthesis. This compound. [Link]

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Introduction: The Significance of Beta-Keto Esters in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-oxo-3-phenylpropanoate: A Core Beta-Keto Ester

Beta-keto esters are a class of organic compounds defined by a ketone functional group located on the carbon atom beta (β) to the ester's carbonyl group. This specific arrangement of functional groups imparts a unique reactivity profile that makes them exceptionally valuable as intermediates in organic synthesis. The hydrogen atoms on the alpha (α) carbon, situated between the two carbonyl groups, are particularly acidic, facilitating the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile, enabling a wide array of carbon-carbon bond-forming reactions that are foundational to the construction of complex molecular architectures.

While the query specified a molecular formula of C₁₁H₁₀O₃, this guide will focus on the closely related and extensively documented compound, Ethyl 3-oxo-3-phenylpropanoate (CAS No. 94-02-0), which has a molecular formula of C₁₁H₁₂O₃. This compound, commonly known as ethyl benzoylacetate, serves as a quintessential example of an aromatic beta-keto ester and its chemistry is broadly representative of this class. Its well-established synthesis, characterization, and diverse applications make it an ideal subject for an in-depth technical exploration for researchers, scientists, and professionals in drug development.

Part 1: Molecular Structure and Physicochemical Properties

IUPAC Nomenclature Deconstructed

The systematic IUPAC name, Ethyl 3-oxo-3-phenylpropanoate , is derived by applying established nomenclature rules for esters and substituted alkanes.

  • Parent Chain : The longest carbon chain containing the principal functional group (the ester) has three carbons, making it a derivative of propanoic acid. The ester suffix is "-oate", hence "propanoate".

  • Ester Alkyl Group : The oxygen atom of the ester is attached to an ethyl group (–CH₂CH₃), which is named as the first part of the name: "Ethyl ".

  • Numbering and Substituents : The chain is numbered starting from the carbonyl carbon of the ester as C1.

    • At position C3, there is a ketone group, which is designated by the prefix "3-oxo ".

    • Also at C3, a phenyl group (–C₆H₅) is attached, denoted as "3-phenyl ".

Combining these elements yields the full IUPAC name: Ethyl 3-oxo-3-phenylpropanoate .

Keto-Enol Tautomerism: A Core Chemical Feature

A defining characteristic of beta-keto esters is their existence as a rapid equilibrium of two constitutional isomers, or tautomers: the keto form and the enol form. The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring via an intramolecular hydrogen bond and by conjugation of the C=C double bond with both carbonyl groups. This equilibrium is fundamental to the compound's reactivity.

Caption: Keto-enol tautomerism in Ethyl 3-oxo-3-phenylpropanoate.

Physicochemical Data

The following table summarizes the key physical and chemical properties of Ethyl 3-oxo-3-phenylpropanoate, which are critical for its handling, storage, and application in experimental design.

PropertyValueReference(s)
CAS Number 94-02-0
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Viscous oil
Boiling Point 132–137 °C at 4 mmHg; 165–169 °C at 20 mmHg
SMILES O=C(OCC)CC(C1=CC=CC=C1)=O
Topological Polar Surface Area 43.37 Ų

Part 2: Synthesis and Mechanistic Insights

The Claisen Condensation: A Cornerstone Reaction

The most fundamental and widely employed method for synthesizing beta-keto esters is the Claisen condensation . This base-catalyzed reaction forms a new carbon-carbon bond between two ester molecules. The synthesis of Ethyl 3-oxo-3-phenylpropanoate is achieved via a "Crossed" Claisen condensation , which involves two different esters: one that can form an enolate (an enolizable ester) and one that cannot. In this case, ethyl acetate (enolizable) reacts with ethyl benzoate (non-enolizable) in the presence of a strong base like sodium ethoxide (NaOEt).

The reaction mechanism proceeds through several key steps, with the final deprotonation of the product being the thermodynamic driving force that pushes the equilibrium to completion.

Claisen_Mechanism Start Ethyl Acetate + Ethyl Benzoate + NaOEt Enolate Step 1: Enolate Formation (Deprotonation of Ethyl Acetate) Start->Enolate NaOEt Attack Step 2: Nucleophilic Attack (Enolate attacks Ethyl Benzoate) Enolate->Attack Tetrahedral Step 3: Tetrahedral Intermediate Formation Attack->Tetrahedral Elimination Step 4: Elimination (Ethoxide leaving group departs) Tetrahedral->Elimination Product_Keto Step 5: Product Formation (Ethyl 3-oxo-3-phenylpropanoate) Elimination->Product_Keto Deprotonation Step 6: Deprotonation (Thermodynamic Driving Force) Product_Keto->Deprotonation EtO⁻ Final_Product Step 7: Acidic Workup (Protonation yields final product) Deprotonation->Final_Product H₃O⁺

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol: Laboratory Synthesis

This protocol is adapted from established procedures, such as those published in Organic Syntheses, providing a robust method for the gram-scale preparation of ethyl benzoylacetate.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Reagents: Sodium metal, absolute ethanol, ethyl benzoate, ethyl acetate, diethyl ether, 5% sodium bicarbonate solution, anhydrous magnesium sulfate, dilute acetic acid or sulfuric acid.

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In the three-necked flask, carefully add clean sodium pieces (1.0 eq) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide. Cool the solution.

  • Enolate Formation & Condensation: Add a mixture of ethyl acetate (1.0 eq) and ethyl benzoate (1.0 eq) dropwise to the cooled sodium ethoxide solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC).

  • Quenching and Neutralization: Cool the reaction mixture in an ice bath and slowly add dilute acetic acid or sulfuric acid until the solution is acidic to litmus paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then a 5% sodium bicarbonate solution to remove any unreacted acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure Ethyl 3-oxo-3-phenylpropanoate.

Synthesis_Workflow A 1. Prepare NaOEt in Flask B 2. Add Ester Mixture (Dropwise) A->B C 3. Reaction (Stir/Reflux) B->C D 4. Acidic Workup (Quench) C->D E 5. Liquid-Liquid Extraction D->E F 6. Wash Organic Layer E->F G 7. Dry & Concentrate F->G H 8. Vacuum Distillation G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of Ethyl 3-oxo-3-phenylpropanoate.

Part 3: Spectroscopic Characterization

Confirming the structure and assessing the purity of the synthesized product is imperative. A combination of spectroscopic methods provides a comprehensive analysis of the molecule, including the ratio of keto to enol tautomers.

TechniqueExpected Observations
¹H NMR Keto Form: A characteristic singlet for the α-protons (–CH₂–) between the carbonyls appears around δ 3.9 ppm. Enol Form: A singlet for the vinylic proton (–C=CH–) appears around δ 5.6 ppm, and a very broad singlet for the enolic hydroxyl proton (–OH) appears far downfield (δ ~12.5 ppm) due to strong intramolecular hydrogen bonding. Signals for the ethyl group (triplet and quartet) and phenyl group (multiplet) will also be present.
¹³C NMR Keto Form: Two distinct carbonyl signals are observed: the ketone C=O around δ 202 ppm and the ester C=O around δ 174 ppm. The α-carbon (–CH₂–) appears around δ 46 ppm. Enol Form: The corresponding carbons will show different chemical shifts due to the change in hybridization and electronic environment.
IR Spectroscopy A broad spectrum showing absorptions for both tautomers. Keto Form: Strong C=O stretching bands around 1745 cm⁻¹ (ester) and 1685

An In-Depth Technical Guide to Methyl 2-Oxo-1-Indanecarboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of methyl 2-oxo-1-indanecarboxylate, a versatile heterocyclic building block with significant applications in synthetic organic chemistry and drug discovery. We will delve into its fundamental physicochemical properties, detailed spectroscopic and analytical characterization, and robust synthetic protocols. Furthermore, this guide will explore the compound's intrinsic reactivity as a β-keto ester and its utility as a precursor for more complex molecular architectures, particularly those of pharmaceutical interest. This document is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this valuable synthetic intermediate.

Physicochemical and Structural Properties

This compound is an organic compound featuring a bicyclic indanone core substituted with a methyl carboxylate group at the 1-position. This off-white to light yellow solid is characterized by the molecular formula C₁₁H₁₀O₃ and a molecular weight of approximately 190.19 g/mol .[1][2][3][4] Its structural attributes, particularly the 1,3-dicarbonyl-like functionality, are the primary determinants of its chemical behavior and synthetic utility.

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₀O₃[1][4][5]
Molecular Weight 190.19 g/mol [1][2][3]
IUPAC Name methyl 2-oxo-1,3-dihydroindene-1-carboxylate[1][5]
CAS Number 104620-34-0[4][5]
Appearance Off-white to light yellow or pale brown solid[5][6]
Melting Point 65-69 °C[4][5]
Purity (Typical) ≥97%[5]

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is paramount for its effective use in synthesis. The following sections detail the expected spectroscopic signatures and a representative analytical method for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The expected chemical shifts in ¹H and ¹³C NMR are summarized in Table 2. The presence of a chiral center at the C1 position results in diastereotopic protons in the adjacent methylene group, which would appear as distinct signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic protons7.3 - 7.8Multiplet
Methine proton (C1-H)~4.0Singlet/Doublet
Methyl ester protons (-OCH₃)~3.7Singlet
Methylene protons (-CH₂-)2.8 - 3.5Multiplet (AB quartet)
¹³C NMR Assignment Predicted Chemical Shift (ppm)
Ketone carbonyl (C=O)>200
Ester carbonyl (C=O)~170
Aromatic carbons125 - 145
Methine carbon (C1)~60
Methyl ester carbon (-OCH₃)~52
Methylene carbon (-CH₂)~35

Note: These are predicted values based on the chemical structure and data for analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by strong absorption bands corresponding to the two carbonyl groups. The ketone and ester carbonyl stretches will appear in the characteristic region of the spectrum, providing a clear diagnostic marker for the compound's functional groups.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ketone)Stretch~1720
C=O (Ester)Stretch~1745
C-O (Ester)Stretch1200 - 1300
C=C (Aromatic)Stretch1450 - 1600
C-H (Aromatic)Stretch>3000
C-H (Aliphatic)Stretch<3000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 190. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

High-Performance Liquid Chromatography (HPLC)

Purity assessment is critical for any synthetic intermediate. A reverse-phase HPLC method can be employed for this purpose. While a specific validated method is not publicly available, a general protocol can be proposed based on the compound's structure.

Table 4: Proposed HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Chemical Synthesis

This compound can be synthesized through several routes. A common and effective method involves the Dieckmann condensation of a suitable diester precursor. An alternative approach is the carboxylation of 2-indanone. Below is a detailed protocol for a laboratory-scale synthesis.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_Indanone 2-Indanone ReactionVessel Carboxylation/ Acylation 2_Indanone->ReactionVessel DMC Dimethyl Carbonate DMC->ReactionVessel Base Strong Base (e.g., NaH) Base->ReactionVessel Quench Acidic Quench ReactionVessel->Quench 1. Reaction Extraction Solvent Extraction Quench->Extraction 2. Neutralization Purification Column Chromatography Extraction->Purification 3. Isolation FinalProduct Methyl 2-Oxo-1- Indanecarboxylate Purification->FinalProduct 4. Purification

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on the acylation of 2-indanone using dimethyl carbonate.

Materials:

  • 2-Indanone

  • Dimethyl Carbonate (DMC)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then place the flask under a nitrogen atmosphere.

  • Enolate Formation: Add anhydrous THF to the flask, followed by the dropwise addition of a solution of 2-indanone (1.0 eq) in anhydrous THF at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

  • Acylation: Add dimethyl carbonate (2.0 eq) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a 1M HCl solution until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Rationale for Procedural Choices:

  • Anhydrous Conditions: The use of a strong base like sodium hydride necessitates the exclusion of water to prevent quenching of the base and the enolate.

  • Reflux: Heating the reaction mixture increases the rate of the acylation reaction.

  • Acidic Quench: The acidic workup protonates the enolate and neutralizes any remaining base.

  • Column Chromatography: This purification technique is essential to remove unreacted starting materials and byproducts.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by its β-keto ester moiety. The α-proton at the C1 position is acidic due to the electron-withdrawing effects of both the adjacent ketone and ester carbonyl groups. This facilitates the formation of a stabilized enolate intermediate, which is a potent nucleophile.

Caption: Keto-enol tautomerism and enolate formation of this compound.

This enolate can readily participate in a variety of carbon-carbon bond-forming reactions, including:

  • Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the C1 position.

  • Acylation: Reaction with acylating agents to form 1,3-dicarbonyl compounds.

  • Aldol and Knoevenagel Condensations: Reaction with aldehydes and ketones.

Furthermore, the β-keto ester functionality allows for decarboxylation under certain conditions, typically after hydrolysis of the ester to the corresponding carboxylic acid, to yield 2-indanone.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and complex natural products. Its rigid bicyclic scaffold and versatile functional groups make it an attractive starting material in medicinal chemistry.

While specific examples for this exact molecule are not abundant in readily available literature, its structural motif is present in numerous biologically active compounds. For instance, a closely related compound, methyl 2-oxoindoline-6-carboxylate, is a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis.[7] This highlights the potential of the indanone scaffold in the design of pharmacologically relevant molecules.

The reactivity of this compound allows for its elaboration into spirocyclic systems, fused heterocycles, and other complex structures that are of interest in drug discovery programs targeting a wide range of diseases.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Classification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302: Harmful if swallowed.

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically useful building block with well-defined physicochemical properties and predictable reactivity. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, particularly in the realm of medicinal chemistry. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. This compound. [Link]

  • PubChem. This compound - Safety and Hazards. National Center for Biotechnology Information. [Link]

  • Tsuji, J. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proc Jpn Acad Ser B Phys Biol Sci. 2012;88(4):133-150. [Link]

  • ChemSynthesis. This compound. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

  • Leah4sci. Beta Keto Esters - Alkylating Ketones in NaOEt. [Link]

  • ResearchGate. Aldol Type Condensations of ??-Keto Ester Dianions. [Link]

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Methodological & Application

Application Notes and Protocols: Alkylation of Methyl 2-Oxo-1-Indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The alkylation of methyl 2-oxo-1-indanecarboxylate is a cornerstone reaction in synthetic organic chemistry, providing a versatile pathway to a diverse array of substituted indanone derivatives. These scaffolds are of significant interest to the pharmaceutical industry due to their prevalence in biologically active molecules and natural products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of this important transformation. We will delve into the mechanistic underpinnings, offer detailed experimental protocols, and provide expert insights to ensure successful and reproducible outcomes.

Mechanistic Insights: The Chemistry of Enolate Alkylation

The alkylation of this compound hinges on the principles of enolate chemistry. The starting material is a β-keto ester, a class of 1,3-dicarbonyl compounds characterized by a particularly acidic α-proton located between the two carbonyl groups.[1][2][3] This heightened acidity is a consequence of the resonance stabilization of the resulting conjugate base, the enolate.[2]

The reaction proceeds via a two-step sequence:

  • Enolate Formation: A suitable base is used to abstract the acidic α-proton, generating a nucleophilic enolate ion.[1][2] The choice of base is critical and can influence the reaction's efficiency and selectivity.[4][5]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in a classic SN2 reaction.[1][2][6][7] This step forges a new carbon-carbon bond at the α-position.

Visualizing the Reaction Mechanism

Alkylation_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Start This compound Enolate Enolate Formation Start->Enolate Deprotonation Base Base (e.g., NaH, K2CO3) Base->Enolate Alkyl_Halide Alkyl Halide (R-X) SN2 SN2 Attack Alkyl_Halide->SN2 Electrophile Enolate->SN2 Product 1-Alkyl-2-oxo-1-indanecarboxylate SN2->Product

Caption: General workflow for the alkylation of this compound.

Experimental Protocols

This section outlines detailed procedures for the alkylation of this compound. The choice of base and solvent can significantly impact the reaction outcome, and several common systems are presented below.

Materials and Equipment
  • Reagents: this compound, selected alkylating agent (e.g., methyl iodide, ethyl bromide), chosen base (e.g., sodium hydride, potassium carbonate), anhydrous solvent (e.g., THF, DMF, acetone), quenching agent (e.g., saturated aqueous ammonium chloride), extraction solvent (e.g., ethyl acetate), drying agent (e.g., anhydrous magnesium sulfate).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen or argon inlet, dropping funnel, heating mantle or oil bath, separatory funnel, rotary evaporator, equipment for purification (e.g., column chromatography).

General Procedure

The following is a generalized protocol. Specific quantities and conditions should be optimized based on the chosen reaction system (see Table 1).

  • Preparation: Set up a dry, inert-atmosphere reaction vessel. Charge the flask with the base and the anhydrous solvent.

  • Enolate Formation: Add the this compound solution to the base suspension/solution dropwise at the appropriate temperature. Stir the mixture for a designated period to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench carefully with a suitable reagent.

  • Extraction and Isolation: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to yield the desired 1-alkyl-2-oxo-1-indanecarboxylate.

Protocol Comparison Table
Protocol Base Solvent Alkylating Agent Temperature (°C) Typical Yield (%) Notes & Considerations
A Sodium Hydride (NaH)THF or DMFMethyl Iodide0 to rtHighNaH is a strong, non-nucleophilic base, ideal for complete deprotonation.[4] Requires anhydrous conditions and careful handling.
B Potassium Carbonate (K₂CO₃)Acetone or DMFEthyl BromideRefluxModerate to HighA milder, easier-to-handle base.[8][9] Longer reaction times may be necessary.
C Sodium Ethoxide (NaOEt)EthanolBenzyl Bromidert to RefluxModerate to HighA classic base for β-keto ester alkylations.[3] The solvent should match the alkoxide to prevent transesterification.
Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the alkylation reaction.

Expertise and Experience: Optimizing for Success

The successful alkylation of this compound requires careful consideration of several experimental parameters.

Choice of Base and Solvent

The selection of the base and solvent system is paramount. Strong bases like sodium hydride ensure complete and irreversible deprotonation, driving the reaction to completion.[4] However, they are pyrophoric and require stringent anhydrous conditions. Milder bases such as potassium carbonate are safer and easier to handle but may result in an equilibrium between the starting material and the enolate, potentially leading to lower yields or side reactions.[8][9]

The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the enolate.[4][5] Polar aprotic solvents like DMF and THF are generally preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the enolate.[8]

Alkylating Agent Reactivity

The reactivity of the alkylating agent follows the general trend for SN2 reactions: methyl > primary > secondary. Tertiary alkyl halides are generally not suitable due to competing elimination reactions. The halide leaving group ability also plays a role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.[6][7]

Troubleshooting Common Issues
  • Low Yield: This can be due to incomplete deprotonation (consider a stronger base or longer reaction time), a poorly reactive alkylating agent, or decomposition of the starting material or product.

  • Side Products: The most common side reaction is O-alkylation, where the enolate attacks through its oxygen atom. This is more prevalent with harder alkylating agents and in protic solvents.[4][5] Dialkylation can also occur if a second acidic proton is present and an excess of base and alkylating agent is used.[3][6][7]

  • Difficult Purification: The polarity of the product will be different from the starting material. Careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.

Trustworthiness: Self-Validating Systems

To ensure the reliability and reproducibility of this protocol, it is essential to incorporate in-process controls and thorough characterization of the final product.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is critical to determine the reaction endpoint and to identify the formation of any significant side products.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • JoVE. (2025).
  • Master Organic Chemistry. (2022).
  • PharmaXChange.info. (2011).
  • OpenStax. (2023). 22.
  • NC State University Libraries. (n.d.). 22.
  • AIP Publishing. (n.d.). Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides.
  • Google Patents. (n.d.).
  • YouTube. (2020).
  • AIP Publishing. (2025). (PDF) Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides.
  • YouTube. (2014).

Sources

Application Notes and Protocols for Condensation Reactions Using Methyl 2-Oxo-1-Indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indane Scaffold in Medicinal Chemistry

The indane structural motif is a cornerstone in the design of therapeutic agents, recognized for its prevalence in numerous biologically active natural products and synthetic pharmaceuticals. Its rigid bicyclic framework, composed of a fused benzene and cyclopentane ring, provides a well-defined three-dimensional architecture for interacting with biological targets. The versatility of the indane core is exemplified by its presence in drugs such as the Alzheimer's treatment Donepezil and the HIV protease inhibitor Indinavir.[1] The derivatization of the indane skeleton is therefore a critical endeavor in modern drug discovery.

Methyl 2-oxo-1-indanecarboxylate is a particularly valuable building block for the synthesis of novel indane derivatives. As a β-keto ester, it possesses an activated methylene group at the C1 position, flanked by two electron-withdrawing groups (a ketone and an ester). This structural feature renders the C1 proton highly acidic and amenable to deprotonation, making it an excellent substrate for a variety of condensation reactions, most notably the Knoevenagel condensation.[2][3] This reaction facilitates the formation of a new carbon-carbon double bond, providing a gateway to a diverse array of substituted indene derivatives with significant potential for pharmacological activity.

This comprehensive guide provides detailed application notes and protocols for conducting condensation reactions with this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of novel chemical entities.

Core Principles and Mechanistic Insights: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] In the context of this compound, the reaction typically proceeds with an aldehyde or ketone in the presence of a basic catalyst.

Causality Behind Experimental Choices:
  • The Active Methylene Group: The acidity of the C1 proton in this compound is the driving force of the reaction. The resulting carbanion (enolate) is stabilized by resonance delocalization of the negative charge onto the adjacent carbonyl and ester groups, making it a soft nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Choice of Catalyst: A weak base, such as a secondary amine like piperidine, is typically employed as the catalyst.[3] A strong base could potentially induce self-condensation of the aldehyde or ketone reactant. The amine catalyst can operate through two primary mechanisms:

    • Direct Enolate Pathway: The amine deprotonates the active methylene group to form the enolate.

    • Iminium Ion Pathway: The amine reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the aldehyde itself, thus accelerating the nucleophilic attack by the enolate.[4]

  • Reaction Conditions: The reaction is often carried out in a protic solvent like ethanol at reflux to ensure sufficient energy for the dehydration step. However, a range of solvents and temperatures can be employed depending on the specific substrates and catalyst used.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: General Piperidine-Catalyzed Knoevenagel Condensation with Aromatic Aldehydes

This protocol describes a robust and widely applicable method for the condensation of this compound with various substituted aromatic aldehydes.

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (e.g., 1.90 g, 10 mmol) and the substituted aromatic aldehyde (10 mmol). Dissolve the reactants in ethanol (30-40 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL, 1 mmol) to the solution.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove the piperidine catalyst, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure methyl 1-(arylmethylene)-2-oxoindan-1-carboxylate.

Visualization of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine this compound, Aromatic Aldehyde, and Ethanol B Add Piperidine Catalyst A->B C Reflux and Monitor by TLC B->C D Cool and Evaporate Ethanol C->D E Dissolve in Ethyl Acetate D->E F Wash with HCl, NaHCO3, and Brine E->F G Dry and Concentrate F->G H Column Chromatography or Recrystallization G->H I Pure Product H->I

Caption: A typical experimental workflow for Knoevenagel condensation.

Data Presentation: Reaction Parameters and Expected Outcomes

The efficiency of the Knoevenagel condensation is influenced by the electronic nature of the substituents on the aromatic aldehyde. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates and higher yields. Conversely, electron-donating groups can decrease the reaction rate. The following table provides a summary of expected outcomes for the condensation of this compound with various substituted benzaldehydes, based on established principles and analogous reactions.[4]

Aldehyde (R-CHO)Substituent (R)Expected ReactivityCatalyst SystemSolventTemperature (°C)Expected Time (h)Expected Yield (%)
Benzaldehyde-HModeratePiperidineEthanolReflux3-585-95
4-Chlorobenzaldehyde4-ClHighPiperidineEthanolReflux2-4>90
4-Nitrobenzaldehyde4-NO₂Very HighPiperidineEthanolReflux1-3>95
4-Methoxybenzaldehyde4-OCH₃LowPiperidine/AcOHTolueneReflux6-1070-85
2-Furaldehyde2-FurylHighPiperidineEthanolReflux2-4>90

Applications in Drug Development & Signaling Pathways

The α,β-unsaturated carbonyl moiety present in the Knoevenagel condensation products is a key pharmacophore. This Michael acceptor can engage in covalent interactions with nucleophilic residues, such as cysteine, in the active sites of various enzymes. This reactivity is a powerful tool in the design of targeted covalent inhibitors.

The substituted indene scaffolds synthesized from this compound are of significant interest in the development of novel therapeutics, particularly in oncology. For example, compounds with similar structural features have been identified as inhibitors of critical signaling pathways implicated in cancer cell proliferation and survival.[4]

Visualization of a Key Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Indene Derivative (Knoevenagel Product) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR pathway, a common target for anticancer agents.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a diverse range of substituted indene derivatives through the Knoevenagel condensation. The protocols and data presented in this guide offer a solid foundation for researchers to explore the chemical space around the indane scaffold. The potential for the resulting compounds to modulate key biological pathways underscores the importance of this synthetic strategy in the ongoing quest for novel and effective therapeutic agents.

References

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]

  • Knoevenagel Condensation. Wikipedia. Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols: Methyl 2-Oxo-1-Indanecarboxylate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of methyl 2-oxo-1-indanecarboxylate, a highly versatile and reactive building block for the synthesis of a wide array of fused heterocyclic systems. Its unique β-ketoester functionality embedded within a rigid indanone framework makes it an ideal precursor for constructing complex molecular architectures of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic rationale behind key transformations and provide detailed, field-proven protocols for the synthesis of prominent heterocyclic cores.

Core Concepts: Reactivity and Physicochemical Profile

This compound (CAS 104620-34-0) is a bifunctional molecule whose synthetic utility is dominated by the interplay between its ketone (C2) and ester (C1) carbonyl groups.[1][2] This arrangement constitutes a β-ketoester system, which confers significant reactivity.

Key Reactive Features:

  • Electrophilic Centers: Both the ketone and ester carbonyl carbons are susceptible to nucleophilic attack. The ketone is generally more reactive towards common nucleophiles.

  • Acidic Methylene Protons: The protons on the carbon adjacent to both carbonyl groups (C1) are acidic and can be removed by a base, generating a nucleophilic enolate.

  • Cyclization Potential: The fixed proximity of the two carbonyl groups makes this molecule an exceptional substrate for cyclocondensation reactions with dinucleophiles, leading to the formation of fused five- or six-membered heterocyclic rings.

Physicochemical Data Summary

PropertyValueReference
Molecular FormulaC₁₁H₁₀O₃[1][2]
Molecular Weight190.19 g/mol [1][2]
AppearanceSolid[3]
Melting Point65-69 °C[1]
CAS Number104620-34-0[2]

Synthesis of Indeno[1,2-c]pyrazoles via Cyclocondensation

The reaction of β-ketoesters with hydrazine derivatives is a classical and highly efficient method for constructing pyrazole rings. In the case of this compound, this reaction proceeds with high regioselectivity to yield biologically relevant indeno[1,2-c]pyrazole scaffolds. These structures are investigated for various therapeutic applications, including their potential as anticancer agents.[4]

Mechanistic Rationale

The formation of the indenopyrazole core is a two-step process initiated by the nucleophilic attack of hydrazine.

  • Hydrazone Formation: The more electrophilic ketone at the C2 position is preferentially attacked by one of the nitrogen atoms of hydrazine hydrate, forming a transient hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the ester carbonyl at C1. This is followed by the elimination of a molecule of methanol, leading to the formation of the stable, aromatic pyrazole ring fused to the indanone system.[4]

Mechanistic Diagram

G start_mat This compound + Hydrazine Hydrate intermediate Hydrazone Intermediate start_mat->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Indeno[1,2-c]pyrazol-4(1H)-one cyclization->product caption Mechanism for Indenopyrazole Synthesis. G reagents 1. This compound 2. Aromatic Aldehyde 3. Ethyl Acetoacetate 4. Ammonium Acetate one_pot One-Pot Reaction Vessel (Solvent, Heat) reagents->one_pot intermediate Dihydropyridine Intermediate one_pot->intermediate Domino Reaction (Knoevenagel, Michael, Condensation) product Ethyl 2-methyl-4-aryl-5-oxo-5H-indeno[1,2-b] pyridine-3-carboxylate intermediate->product Oxidation/ Aromatization caption Workflow for Multicomponent Indenopyridine Synthesis.

Sources

Synthesis of Pharmaceutical Intermediates from Methyl 2-Oxo-1-Indanecarboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 2-oxo-1-indanecarboxylate is a highly versatile cyclic β-keto ester that serves as a pivotal starting material for the synthesis of a wide array of pharmaceutical intermediates. Its unique structural features, including an enolizable proton and a reactive carbonyl group, allow for diverse chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of valuable indane-based scaffolds. Detailed protocols for key transformations, including alkylation, decarboxylation, and reductive amination, are presented, with a focus on the synthesis of precursors for drugs such as Rasagiline.

Introduction: The Strategic Importance of the Indane Scaffold

The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Indane derivatives have found applications as neuroprotective agents, anticancer therapeutics, and antivirals.[1][2] A key precursor for many of these complex molecules is this compound, a readily accessible starting material.[3] This document outlines robust and scalable synthetic routes to key pharmaceutical intermediates starting from this versatile building block.

The reactivity of this compound is primarily centered around the acidic proton at the C1 position and the ketone at the C2 position. The presence of the β-keto ester moiety allows for facile enolate formation, enabling a variety of carbon-carbon bond-forming reactions. Subsequent manipulation of the ketone and ester functionalities provides access to a diverse range of substituted indane derivatives.

Core Synthetic Transformations

The journey from this compound to valuable pharmaceutical intermediates typically involves a sequence of fundamental organic reactions. Understanding the nuances of these transformations is critical for achieving high yields and purity.

C1-Alkylation: Introducing Molecular Diversity

The first step in many synthetic sequences is the alkylation at the C1 position. This is typically achieved by deprotonation with a suitable base to form the corresponding enolate, followed by reaction with an alkylating agent. The choice of base and reaction conditions is crucial to avoid side reactions such as O-alkylation or dialkylation.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the β-keto ester, driving the reaction towards the desired enolate.[4]

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the sodium cation of the enolate.[4]

  • Alkylating Agent: The choice of alkylating agent (e.g., alkyl halides) dictates the nature of the substituent introduced at the C1 position.

Protocol 1: General Procedure for C1-Alkylation of this compound

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH slurry.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add the desired alkylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Decarboxylation: Accessing 2-Substituted Indanones

Following C1-alkylation, the methoxycarbonyl group is often removed via decarboxylation to yield a 2-substituted indanone. The Krapcho decarboxylation is a particularly effective method for this transformation, especially for β-keto esters.[5]

Causality Behind Experimental Choices:

  • Reagents: The use of a salt, such as lithium chloride or sodium chloride, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is characteristic of the Krapcho decarboxylation.[5] The halide ion acts as a nucleophile, attacking the methyl group of the ester in an SN2 reaction, leading to the formation of a carboxylate anion which then decarboxylates upon heating.[5]

  • Temperature: High temperatures are required to drive the decarboxylation to completion.[5]

Protocol 2: Krapcho Decarboxylation of C1-Alkylated this compound Derivatives

  • In a round-bottom flask, combine the C1-alkylated this compound derivative (1.0 equivalent), sodium chloride (2.0 equivalents), and a small amount of water (2.0 equivalents).

  • Add dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate or diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-substituted indanone by column chromatography or distillation.

Reductive Amination: Towards Aminoindan Scaffolds

A crucial transformation for the synthesis of many neurologically active compounds, such as Rasagiline, is the conversion of the indanone carbonyl group into an amine.[6] This is commonly achieved through reductive amination. The indanone is first reacted with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of the imine intermediate without affecting other functional groups.[7]

  • Amine Source: For the synthesis of primary amines like 1-aminoindan, hydroxylamine hydrochloride can be used to form an oxime, which is subsequently reduced.[8][9] For secondary amines, the corresponding primary amine (e.g., propargylamine for Rasagiline synthesis) is used directly.[10]

Protocol 3: Synthesis of Racemic N-Propargyl-1-aminoindan from 1-Indanone

This protocol outlines a common route to a key intermediate for Rasagiline.

  • Imine Formation: In a round-bottom flask, dissolve 1-indanone (1.0 equivalent) and propargylamine (1.1 equivalents) in a suitable solvent such as methanol or ethanol.[10]

  • Stir the reaction mixture at room temperature. The reaction can be monitored by the disappearance of the 1-indanone spot on TLC.

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the reaction mixture, controlling the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reduction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic N-propargyl-1-aminoindan.

  • The racemic mixture can then be resolved into its enantiomers using a chiral acid, such as L-tartaric acid, to isolate the desired (R)-enantiomer.[7][8]

Synthetic Workflow and Data

The following diagram and table illustrate a typical synthetic sequence starting from this compound to a key precursor of Rasagiline.

SynthesisWorkflow A Methyl 2-oxo-1- indanecarboxylate B Methyl 1-alkyl-2-oxo-1- indanecarboxylate A->B  1. NaH, THF  2. Alkyl Halide   C 2-Alkyl-1-indanone B->C  NaCl, DMSO  H2O, Heat   D N-(Propargyl)-2-alkyl- 1-aminoindan C->D  1. Propargylamine  2. NaBH4  

Caption: Synthetic workflow from this compound.

Table 1: Representative Yields for a Model Synthesis

StepTransformationStarting MaterialProductTypical Yield (%)
1C1-BenzylationThis compoundMethyl 1-benzyl-2-oxo-1-indanecarboxylate85-95
2DecarboxylationMethyl 1-benzyl-2-oxo-1-indanecarboxylate2-Benzyl-1-indanone70-85
3Reductive Amination2-Benzyl-1-indanoneN-Propargyl-2-benzyl-1-aminoindan60-75

Asymmetric Synthesis Strategies

For many pharmaceutical applications, obtaining a single enantiomer of the final product is crucial. Several strategies can be employed to achieve this:

  • Chiral Resolution: As mentioned in Protocol 3, a racemic mixture of the final amine can be resolved using a chiral resolving agent.[7][8]

  • Asymmetric Hydrogenation: The ketone functionality in indanone derivatives can be asymmetrically reduced to a chiral alcohol using a chiral catalyst (e.g., Noyori-type catalysts).[11][12] This alcohol can then be converted to the corresponding amine with retention or inversion of stereochemistry.

  • Enzymatic Kinetic Resolution: Enzymes, such as lipases, can be used to selectively acylate one enantiomer of a racemic aminoindan, allowing for the separation of the two enantiomers.[9]

AsymmetricStrategies cluster_0 Asymmetric Synthesis Approaches A Racemic Indanone Derivative B Asymmetric Hydrogenation A->B D Racemic Aminoindan A->D Reductive Amination C Enantiomerically Enriched Indanol B->C E Chiral Resolution D->E F Enzymatic Kinetic Resolution D->F G Enantiomerically Pure Aminoindan E->G F->G

Sources

Application Note: Methyl 2-Oxo-1-Indanecarboxylate as a Cornerstone Synthon in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indanone scaffold is a privileged motif present in a vast array of biologically active natural products and pharmaceuticals. Methyl 2-oxo-1-indanecarboxylate serves as a highly versatile and powerful building block for the stereocontrolled construction of these complex molecular architectures. Its intrinsic reactivity, stemming from the β-keto ester functionality, allows for precise chemical modifications, making it an indispensable tool in the synthetic chemist's arsenal. This guide details the strategic application of this compound, providing field-proven protocols and explaining the causality behind experimental choices to empower researchers in the synthesis of complex natural products.

Introduction to a Versatile Building Block

This compound, also known as 2-carbomethoxy-1-indanone, is a crystalline solid whose strategic value lies in its bifunctional nature.[1] The rigid indanone framework provides a reliable scaffold for building stereochemical complexity, while the β-keto ester moiety offers a reactive handle for a multitude of chemical transformations.

Chemical Structure and Properties

The molecule's structure facilitates diverse reactivity. The acidic α-proton between the two carbonyl groups is readily removed to form a nucleophilic enolate, and the ketone can undergo a variety of addition and condensation reactions.

PropertyValueReference
CAS Number 104620-34-0 (for the 2-oxo isomer); 22955-77-7 (for the 1-oxo isomer)[2]
Molecular Formula C₁₁H₁₀O₃[2]
Molecular Weight 190.19 g/mol [2]
Appearance White to light yellow powder/crystal[3]
Melting Point 65-69 °C[2]
Synthetic Accessibility

The compound is readily prepared on a laboratory scale. A common and efficient method is the base-mediated carboxylation of 1-indanone using dimethyl carbonate. This straightforward procedure makes the building block accessible for extensive synthetic campaigns.[3][4]

G cluster_0 Acylation Reaction Indanone 1-Indanone Indanone->Reaction DMC Dimethyl Carbonate DMC->Reaction Base Base (e.g., NaH) Solvent (e.g., THF) Reaction_Point + Base->Reaction_Point Product Methyl 2-oxo-1- indanecarboxylate Reaction_Point->Product

Fig. 1: Synthesis of this compound.

Strategic Application in Complex Molecule Synthesis

The primary synthetic utility of this compound is as a precursor to C2-substituted 1-indanones. This is typically achieved through a two-step sequence: C2-alkylation followed by decarboxylation.

Logic: Accessing Substituted Indanones
  • Enolate Formation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), selectively deprotonates the C2 position due to the acidity imparted by the adjacent carbonyl groups. This creates a stabilized enolate ion.

  • Alkylation/Acylation: The resulting enolate is a potent nucleophile that readily attacks electrophiles, such as alkyl halides or acyl chlorides, to form a new carbon-carbon bond at the C2 position.[5] This step is crucial for introducing molecular complexity.

  • Decarboxylation: The newly formed β-keto ester can be hydrolyzed and subsequently heated to induce decarboxylation, cleanly removing the ester group and yielding the desired 2-substituted 1-indanone. This process is often high-yielding and synthetically clean.[6][7]

G Start Methyl 2-oxo-1- indanecarboxylate Intermediate C2-Alkylated Intermediate Start->Intermediate Alkylation Step1_reagents 1. Base (NaH) 2. Electrophile (R-X) Intermediate->Step1_reagents Final 2-Substituted-1-indanone Intermediate->Final Decarboxylation Step2_reagents H₃O⁺ / Heat Final->Step2_reagents NP_Core Natural Product Core Structure Final->NP_Core Further Steps

Fig. 2: General workflow for creating substituted indanones.
Case Study: Constructing the Core of Angular Triquinanes (e.g., Pentalenene)

The pentalenene family of natural products is characterized by a tricyclic, fused five-membered ring system known as an angular triquinane.[8][9] The total synthesis of these molecules is a significant challenge that showcases the power of strategic bond formation. While many routes exist[10][11][12], the construction of the key bicyclo[3.3.0]octane core can be conceptually approached using chemistry accessible from indanone-based starting materials.

The 2-substituted indanone, derived from this compound, serves as a masked cyclopentanone. Through a series of transformations including ring-opening, functional group manipulation, and subsequent cyclization (e.g., an intramolecular aldol condensation or related annulation), the indanone's six-membered aromatic ring can be deconstructed and reformed into the second five-membered ring of the triquinane core. This strategic use of the indanone scaffold allows for precise control over the relative stereochemistry of the newly formed stereocenters.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemical principles.

Protocol 3.1: Synthesis of this compound from 1-Indanone[4][5]
  • Objective: To prepare the title compound via base-mediated acylation of 1-indanone.

  • Causality: This protocol uses a strong base (NaH) to generate the enolate of 1-indanone, which is then trapped by the electrophilic carbonyl of dimethyl carbonate. Anhydrous conditions are critical as NaH reacts violently with water and the enolate would be quenched by protic solvents.

Materials:

  • 1-Indanone (1 equiv.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv.)

  • Dimethyl carbonate (DMC, 3 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add NaH to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Reagent Addition: Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.

  • Enolate Formation: Dissolve 1-indanone in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour. The formation of a thick slurry indicates enolate formation.

  • Acylation: Add dimethyl carbonate to the reaction mixture and continue to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water, followed by 1 M HCl until the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid upon standing.

Protocol 3.2: Base-Mediated C2-Alkylation of this compound
  • Objective: To introduce a new carbon-carbon bond at the C2 position.

  • Causality: The C2 proton is highly acidic and is selectively removed by a moderately strong base like K₂CO₃. The resulting enolate acts as a nucleophile. DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the Sₙ2 reaction.

Materials:

  • This compound (1 equiv.)

  • Potassium carbonate (K₂CO₃, anhydrous, 1.5 equiv.)

  • Alkyl halide (e.g., Allyl bromide, 1.2 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound, anhydrous K₂CO₃, and anhydrous DMF.

  • Reaction: Stir the suspension vigorously at room temperature. Add the alkyl halide dropwise via syringe.

  • Monitoring: Heat the reaction to 50-60 °C and monitor its progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash thoroughly with water (to remove DMF) and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by silica gel column chromatography to obtain the C2-alkylated product.

G cluster_prep Protocol 3.1: Preparation cluster_alkylation Protocol 3.2: Alkylation cluster_final Towards Natural Product P1_Start 1-Indanone P1_Product Methyl 2-oxo-1- indanecarboxylate P1_Start->P1_Product P1_Reagents NaH, DMC THF P1_Product->P1_Reagents P2_Product C2-Alkylated Indanone Derivative P1_Product->P2_Product P2_Reagents K₂CO₃, R-X DMF P2_Product->P2_Reagents P3_Product Key Intermediate P2_Product->P3_Product P3_Reagents Hydrolysis & Decarboxylation P3_Product->P3_Reagents

Fig. 3: Experimental workflow from starting material to key intermediate.

Conclusion

This compound is a powerful and accessible synthon that provides a reliable entry point into the synthesis of complex molecules bearing the indanone core. The protocols and strategies outlined in this guide demonstrate its utility in constructing key intermediates for natural product synthesis. By understanding the causality behind the reaction steps, researchers can effectively troubleshoot and adapt these methods for their specific synthetic targets, accelerating the pace of discovery in drug development and chemical biology.

References

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  • Chen, Y., et al. (2025). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, 10, 306-310. [Link]

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  • Kim, H., et al. (2007). Enantioselective synthesis of (-)-pentalenene. Organic Letters, 9(26), 5625–5628. [Link]

  • Cane, D. E., et al. (1986). Biosynthesis of pentalenene and pentalenolactone. Journal of the American Chemical Society, 108(25), 8015–8023. [Link]

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  • Sadowska, K., & Mlynarski, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 14, 1457–1481. [Link]

  • ResearchGate. Synthesis of a Tetraphenyl-Substituted Dihydropentalene and Its Alkali Metal Hydropentalenide and Pentalenide Complexes. [Link]

  • Desiderio, M. V., et al. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. Molecules (Basel, Switzerland), 24(6), 1141. [Link]

  • Laha, J. K., et al. (2021). Possible competitive modes of decarboxylation in the annulation reactions of ortho-substituted anilines and arylglyoxylates. Organic & biomolecular chemistry, 19(4), 845–853. [Link]

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Application Notes and Protocols: Synthesis of 2-Carbomethoxy-1-indanone via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 2-carbomethoxy-1-indanone, a valuable intermediate in medicinal chemistry and organic synthesis, through the Dieckmann condensation. This intramolecular cyclization of a diester provides an efficient route to this bicyclic β-keto ester. This document provides a thorough examination of the reaction mechanism, a detailed, step-by-step experimental protocol, and critical insights into reaction optimization, purification, and product characterization.

Introduction to the Dieckmann Condensation

The Dieckmann condensation, or Dieckmann cyclization, is a base-catalyzed intramolecular chemical reaction of diesters that yields β-keto esters.[1] Named after the German chemist Walter Dieckmann, this reaction is the intramolecular equivalent of the Claisen condensation and is particularly effective for the formation of stable five- and six-membered rings.[1][2][3] The formation of these ring sizes is favored due to minimal ring strain and favorable entropic factors.[2] The reaction is a cornerstone in organic synthesis for constructing carbocyclic and heterocyclic frameworks.[2]

The driving force behind the Dieckmann condensation is the formation of a highly stabilized enolate of the resulting β-keto ester, which is more acidic than the starting ester.[4] This final deprotonation step is essentially irreversible and shifts the reaction equilibrium towards the product.[4]

Mechanism of the Dieckmann Condensation

The reaction proceeds through a series of equilibrium steps, with the final deprotonation driving the reaction to completion. The mechanism is analogous to the Claisen condensation.[5]

  • Enolate Formation: A strong base, such as sodium methoxide, abstracts an acidic α-proton from one of the ester groups of the starting diester (e.g., dimethyl 2-phenylenediacetate) to form a resonance-stabilized enolate ion.[1][4]

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[1] This step results in the formation of a cyclic tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (methoxide in this case).

  • Deprotonation of the β-Keto Ester: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base, generated in the previous step or present in excess, rapidly and irreversibly removes this proton, forming a resonance-stabilized enolate. This is the thermodynamic driving force for the reaction.[4]

  • Protonation (Work-up): A final acidic work-up protonates the enolate to yield the neutral 2-carbomethoxy-1-indanone.[1]

Dieckmann_Condensation cluster_start Step 1: Enolate Formation cluster_cyclization Step 2 & 3: Cyclization & Elimination cluster_deprotonation Step 4: Deprotonation cluster_workup Step 5: Acidic Work-up Diester Dimethyl 2-phenylenediacetate Enolate Enolate Intermediate Diester->Enolate - CH3OH Base Sodium Methoxide (NaOCH3) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack BetaKetoEster_anion β-Keto Ester Anion Tetrahedral->BetaKetoEster_anion - CH3O- StabilizedEnolate Stabilized Enolate (Driving Force) BetaKetoEster_anion->StabilizedEnolate + CH3O- FinalProduct 2-Carbomethoxy-1-indanone StabilizedEnolate->FinalProduct Acid H3O+

Sources

Application Note: Synthesis of Substituted 1-Indanones via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Indanone Scaffold

The 1-indanone core is a privileged structural motif, forming the backbone of numerous natural products and biologically active molecules.[1][2] Its rigid, fused-ring structure is of significant interest in medicinal chemistry and drug development, featuring in therapeutic agents for neurodegenerative diseases like Alzheimer's, as well as compounds with antiviral, anti-inflammatory, and anticancer properties.[1][3][4][5] One of the most robust and classical methods for constructing this valuable scaffold is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their more reactive derivatives.[1][3][6]

This application note provides an in-depth examination of this cyclization reaction, covering the underlying mechanism, a comparison of common catalytic systems, detailed experimental protocols, and a troubleshooting guide to empower researchers in achieving efficient and successful syntheses.

Reaction Mechanism and Theoretical Considerations

The intramolecular Friedel-Crafts acylation is a specialized form of electrophilic aromatic substitution. The reaction proceeds through the generation of a highly reactive acylium ion intermediate, which is then attacked by the tethered electron-rich aromatic ring to form the cyclic ketone.[1][3]

The overall mechanism can be visualized as follows:

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Choice of Precursor: Carboxylic Acid vs. Acyl Chloride

There are two primary starting points for this synthesis:

  • Direct Cyclization of 3-Arylpropanoic Acids: This is an atom-economical, one-step approach where a strong acid protonates the carboxylic acid to facilitate cyclization.[3] While environmentally favorable as water is the only byproduct, this route often demands harsh conditions, such as high temperatures and the use of strong, viscous acids like polyphosphoric acid (PPA) or Eaton's reagent.[3][7]

  • Cyclization of 3-Arylpropanoyl Chlorides: This two-step method first involves converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][6] The subsequent cyclization can then be achieved under milder conditions using a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][6] This pathway is often more efficient but generates corrosive byproducts.[3]

The Role of the Catalyst

The choice of acid catalyst is critical and dictates the reaction conditions and workup procedure.

Catalyst TypeExamplesMechanism of ActionKey Considerations
Brønsted Acids Polyphosphoric Acid (PPA), Eaton's Reagent (P₂O₅ in MeSO₃H), H₂SO₄Protonate the carbonyl oxygen of the carboxylic acid, generating the acylium ion upon loss of water.PPA is highly viscous and requires elevated temperatures (›60°C) for effective stirring.[8] Eaton's reagent is a more mobile and often more reactive alternative to PPA, allowing for milder conditions.[9][10][11] Workup involves quenching with large amounts of ice/water.[12]
Lewis Acids Aluminum Chloride (AlCl₃), Tin Tetrachloride (SnCl₄), Niobium Pentachloride (NbCl₅)Coordinate to the carbonyl oxygen (or chlorine of the acyl chloride), increasing its electrophilicity and facilitating acylium ion formation.AlCl₃ is a powerful but highly moisture-sensitive catalyst.[13] Anhydrous conditions are mandatory. It is typically used in stoichiometric amounts because the product ketone complexes with it, effectively sequestering the catalyst.[13] NbCl₅ can act as both a reagent to form the acyl chloride in situ and as the cyclization catalyst.[14]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the two primary synthetic routes.

Protocol 1: AlCl₃-Catalyzed Cyclization of 3-Phenylpropanoyl Chloride

This two-step protocol is a classic and high-yielding method for producing unsubstituted 1-indanone.[15]

Step A: Synthesis of 3-Phenylpropanoyl Chloride

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-phenylpropanoic acid (5.0 g, 33.3 mmol).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 20 mL) followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).[3]

  • Chlorination: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (3.6 mL, 49.9 mmol, 1.5 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until gas evolution (SO₂ and HCl) ceases.

  • Isolation: Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-phenylpropanoyl chloride (a pale yellow oil) is used directly in the next step without further purification.

Step B: Intramolecular Friedel-Crafts Acylation

  • Setup: In a separate flame-dried 250 mL round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 5.3 g, 40.0 mmol, 1.2 eq).[3]

  • Solvent Addition: Add anhydrous DCM (50 mL) and cool the resulting slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the crude 3-phenylpropanoyl chloride from Step A in anhydrous DCM (20 mL) and add it dropwise to the AlCl₃ slurry over 30 minutes, keeping the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) and concentrated HCl (10 mL) with vigorous stirring. This is a highly exothermic process.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield 1-indanone as a crystalline solid.

Protocol 2: PPA-Mediated Direct Cyclization of 3-(4-methoxyphenyl)propanoic acid

This one-step protocol is suitable for electron-rich aromatic systems.

  • Setup: To a 100 mL round-bottom flask equipped with a mechanical stirrer (due to high viscosity), add polyphosphoric acid (PPA, approx. 50 g).[8][12] Caution: PPA is corrosive.[12]

  • Heating: Heat the PPA to 80-90 °C in an oil bath to reduce its viscosity, allowing for effective stirring.

  • Reagent Addition: Add 3-(4-methoxyphenyl)propanoic acid (5.0 g, 27.7 mmol) portion-wise to the hot, stirring PPA.

  • Reaction: Maintain the reaction at 90-100 °C for 1-2 hours. The mixture will typically develop a deep color. Monitor the reaction by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup (Quenching): After the reaction is complete, allow the flask to cool slightly before carefully pouring the viscous mixture onto a large amount of crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

  • Extraction: Once the PPA is fully hydrolyzed and the product has precipitated or separated, extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, until effervescence ceases), and brine (50 mL). Dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-methoxy-1-indanone.

Experimental Workflow and Troubleshooting

A successful synthesis relies on a systematic workflow and an awareness of potential pitfalls.

Caption: High-level experimental workflow for 1-indanone synthesis.

Troubleshooting Common Issues
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield Deactivated Ring: Strongly electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring hinder the electrophilic substitution.[13]Use a more forcing catalyst system (e.g., Eaton's reagent) or consider an alternative synthetic route. For moderately deactivated rings, higher temperatures may be required.[16]
Inactive Catalyst: The Lewis acid (especially AlCl₃) has been deactivated by moisture.[13]Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and fresh, high-purity catalyst.
Insufficient Catalyst: For AlCl₃ reactions, the product ketone forms a complex, removing the catalyst from the cycle.[13]Use at least a stoichiometric amount (›1.1 eq) of AlCl₃ relative to the substrate.
Formation of Multiple Products Regioisomer Formation: If the aromatic ring has meta-directing or multiple activating groups, cyclization can occur at different positions.The choice of solvent can influence regioselectivity; nitromethane has been shown to improve selectivity in some cases.[17] Purification by chromatography is often necessary.
Polymerization/Charring: Reaction temperature is too high, or reaction time is too long, leading to decomposition or intermolecular side reactions.Optimize the reaction temperature and monitor carefully.[13] Use a milder catalyst if possible. For PPA reactions, ensure efficient stirring to avoid localized overheating.
Difficult Workup Emulsion Formation: Occurs during aqueous extraction, particularly with viscous PPA workups.Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of celite.
Incomplete Quenching: Residual catalyst can complicate purification.Ensure the quenching step is performed slowly and with vigorous stirring until the reaction is completely neutralized and all solids have dissolved.[13]

Conclusion

The intramolecular Friedel-Crafts acylation remains a cornerstone reaction for the synthesis of substituted 1-indanones. By understanding the mechanistic nuances between the direct carboxylic acid cyclization and the acyl chloride route, researchers can select the optimal conditions for their specific substrate. Careful control over reagent purity, anhydrous conditions (especially for Lewis acid catalysis), and reaction temperature are paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists engaged in the synthesis of these vital scaffolds for pharmaceutical and materials science research.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Eaton's Reagent: A Superior Catalyst for Key Organic Transformations.
  • BenchChem. (n.d.). An In-depth Technical Guide to Eaton's Reagent: Properties, Protocols, and Mechanisms.
  • Cholewiak, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Retrieved from [Link]

  • Reddy, T. S., et al. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances, 4(54), 28621-28625. Retrieved from [Link]

  • Barbosa, L. C. A., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 56(36), 5144-5147. Retrieved from [Link]

  • Cravotto, G., et al. (2014). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Synthetic Communications, 44(14), 2039-2048. Retrieved from [Link]

  • Lou, T., et al. (2011). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 88, 203-214. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
  • Singh, V., et al. (2021). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. ResearchGate. Retrieved from [Link]

  • Ökten, S., et al. (2024). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Eaton's reagent. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Sharma, U., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Retrieved from [Link]

  • Filo. (n.d.). Chem 3222. Handout: Friedel Crafts Acylation PPA. Retrieved from [Link]

  • Cholewiak, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Retrieved from [Link]

  • Pigot, C., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(11), 3568. Retrieved from [Link]

  • Ishihara, K. (2023). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Retrieved from [Link]

  • Homework.Study.com. (n.d.). 3-Phenylpropanoyl chloride (C6H5CH2CH2COCl) reacts with AlCl3 to give a single product A. Retrieved from [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Banerjee, D. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Cholewiak, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Retrieved from [Link]

  • Banerjee, D. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. Retrieved from [Link]

  • Reddit. (2022). Why can't this reaction continue? Retrieved from [Link]

  • Nikolova, S. I., et al. (2011). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules, 16(1), 855-868. Retrieved from [Link]

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Retrieved from [Link]

  • Zhu, S., et al. (2018). Scheme 1. Mechanism of the AlCl 3-catalyzed Prins-type cyclization of.... ResearchGate. Retrieved from [Link]

  • Cella, R., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(7), 9394-9405. Retrieved from [Link]

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Application Notes and Protocols: Knoevenagel Condensation with Methyl 2-Oxo-1-Indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction fundamental to modern organic synthesis. This reaction, a variant of the aldol condensation, involves the condensation of a carbonyl compound with an active methylene compound, typically catalyzed by a weak base, to yield an α,β-unsaturated product. Its significance lies in its ability to construct complex molecular architectures from readily available starting materials, making it a cornerstone in the synthesis of fine chemicals, functional polymers, and critically, pharmaceutically active molecules.

This guide focuses on a specific and highly valuable application of this reaction: the condensation of methyl 2-oxo-1-indanecarboxylate with aromatic aldehydes. The starting β-keto ester, this compound, possesses a particularly acidic α-hydrogen due to the flanking electron-withdrawing ketone and ester groups. This heightened acidity allows for facile deprotonation and subsequent reaction under mild conditions. The resulting products, derivatives of 2-benzylidene-1-indanone, are privileged scaffolds in medicinal chemistry. These structures are being actively investigated for a range of therapeutic applications, including as anti-inflammatory agents and as antagonists for adenosine receptors, highlighting their potential in the development of treatments for neurological conditions and acute lung injury.

Reaction Mechanism: A Tale of Two Pathways

The Knoevenagel condensation can proceed through two primary mechanistic pathways, largely dependent on the nature of the basic catalyst employed. Understanding these pathways is crucial for reaction optimization and control.

1. The Direct Enolate Pathway: In the presence of a base, a proton is abstracted from the active methylene group of this compound. This generates a resonance-stabilized enolate, a potent nucleophile. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to furnish the final, thermodynamically stable α,β-unsaturated product.

2. The Iminium Ion Pathway (Amine Catalysis): When a secondary amine, such as piperidine, is utilized as the catalyst, it can first react with the aldehyde to form an iminium ion after the elimination of water. This iminium ion is a significantly more potent electrophile than the aldehyde itself. The enolate of the this compound then attacks this activated iminium ion, leading to the product after subsequent elimination of the amine catalyst.

Below is a diagram illustrating the generalized Knoevenagel condensation mechanism.

Knoevenagel_Mechanism cluster_activation Activation cluster_condensation Condensation & Dehydration Active Methylene This compound Enolate Resonance-Stabilized Enolate Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Aldol Intermediate Aldol-type Intermediate Enolate->Aldol Intermediate Aldehyde Aromatic Aldehyde Iminium Iminium Ion (optional) Aldehyde->Iminium Aldehyde->Aldol Intermediate Iminium->Aldol Intermediate Product α,β-Unsaturated Product Aldol Intermediate->Product Dehydration Water H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Knoevenagel condensation of methyl 2

Application Notes and Protocols: Mastering the Michael Addition with Methyl 2-Oxo-1-indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indanone Scaffold in Complex Synthesis

In the landscape of modern organic synthesis and drug discovery, the indanone framework represents a privileged scaffold. Its rigid, bicyclic structure is a cornerstone in the architecture of numerous biologically active molecules and complex natural products. Methyl 2-oxo-1-indanecarboxylate, a versatile β-keto ester, serves as an exceptional nucleophilic building block. Its inherent functionalities—a reactive ketone, a modifiable ester, and an acidic α-proton—offer a rich platform for carbon-carbon bond formation.

Among the myriad of transformations available, the Michael addition, or conjugate 1,4-addition, stands out as a powerful and atom-economical method for constructing intricate molecular frameworks. This guide provides an in-depth exploration of the Michael addition reaction involving this compound as the Michael donor. We will delve into the mechanistic underpinnings, showcase the power of organocatalysis in achieving high stereoselectivity, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, offering a reliable foundation for the synthesis of advanced intermediates and novel chemical entities.

Mechanistic Insights: The Engine of Carbon-Carbon Bond Formation

The Michael addition is fundamentally the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] In the context of our topic, the nucleophile is the enolate of this compound, generated by deprotonation of the acidic proton at the C-1 position.

The reaction proceeds through three key steps:

  • Enolate Formation: A base abstracts the acidic proton from the carbon atom situated between the two carbonyl groups of this compound. This creates a resonance-stabilized enolate ion.[2] The choice of base is critical and can range from traditional inorganic bases to the amine moiety of a bifunctional organocatalyst.

  • Nucleophilic Attack: The enolate then acts as a potent nucleophile, attacking the β-carbon of the Michael acceptor. This conjugate addition is favored due to the formation of a new, more stable enolate intermediate.[3]

  • Protonation: The newly formed enolate is subsequently protonated, typically by the conjugate acid of the base or a proton source in the workup, to yield the final Michael adduct.[2]

This seemingly straightforward process can lead to the formation of new stereocenters, making stereocontrol a paramount challenge and opportunity in these reactions.

Visualizing the Mechanism: The Michael Addition Pathway

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Indanecarboxylate This compound Enolate Resonance-Stabilized Enolate Indanecarboxylate->Enolate Deprotonation Base Base Base->Indanecarboxylate Acceptor α,β-Unsaturated Acceptor (e.g., Nitroolefin) Enolate->Acceptor Conjugate Addition New_Enolate New Enolate Intermediate Acceptor->New_Enolate Adduct Michael Adduct New_Enolate->Adduct Protonation Proton_Source Proton Source (H-Base+) Proton_Source->New_Enolate

Caption: Generalized mechanism of the Michael addition reaction.

The Organocatalysis Revolution: Achieving Asymmetric Synthesis

While traditional base catalysis can facilitate the Michael addition, achieving high levels of stereocontrol often requires the use of chiral catalysts. Asymmetric organocatalysis has emerged as a powerful strategy, offering mild reaction conditions, operational simplicity, and avoidance of toxic heavy metals.[4] For the Michael addition of 1,3-dicarbonyl compounds, bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, have proven to be exceptionally effective.[5][6]

These catalysts operate through a dual activation mechanism:

  • Lewis Base Activation: An amine moiety on the catalyst can act as a Brønsted base to deprotonate the this compound, forming the nucleophilic enolate in a chiral environment.

  • Hydrogen Bonding Activation: The thiourea or squaramide motif activates the Michael acceptor through hydrogen bonding, lowering its LUMO and directing the nucleophilic attack to a specific face of the molecule.

This dual activation within a chiral scaffold allows for precise control over the formation of new stereocenters, leading to high diastereo- and enantioselectivities.

Data Presentation: A Survey of Reaction Outcomes

The following table summarizes the results of the organocatalytic asymmetric Michael addition of this compound to a variety of substituted nitrostyrenes, demonstrating the broad applicability and high stereoselectivity of this methodology.[5]

EntryNitrostyrene (Substituent)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er) of Major DiastereomerEnantiomeric Ratio (er) of Minor Diastereomer
1H7580:2090:1075:25
24-Me7882:1891:978:22
34-OMe8085:1592:880:20
44-F7278:2288:1272:28
54-Cl7075:2585:1570:30
64-Br7176:2486:1471:29
74-NO₂6570:3080:2065:35
82-Cl7380:2089:1174:26
92-Br7481:1990:1076:24
103-Me7783:1791:979:21
113-OMe7984:1692:881:19
123-Cl7277:2387:1373:27

Reactions were performed with 0.5 mmol of nitrostyrene, 0.55 mmol of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, and 10 mol% of Ts-DPEN in toluene (1 mL) at -20 °C.[5]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the organocatalytic asymmetric Michael addition of this compound to a representative nitrostyrene.

Materials and Reagents:
  • This compound

  • Substituted β-nitrostyrene

  • (1R,2R)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-DPEN) organocatalyst

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Protocol: Asymmetric Michael Addition to β-Nitrostyrene
  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the Ts-DPEN organocatalyst (0.05 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) to dissolve the catalyst.

  • Add this compound (0.55 mmol, 1.1 equiv.).

  • Cool the reaction mixture to -20 °C in a suitable cooling bath.

  • Add the corresponding β-nitrostyrene (0.5 mmol, 1.0 equiv.) to the stirred solution.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography using a hexane/ethyl acetate gradient to separate the diastereomers and afford the pure Michael adducts.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess of each diastereomer by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing the Workflow: From Reagents to Purified Product

Michael_Addition_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Purification & Analysis A Add Ts-DPEN catalyst to a flame-dried vial B Add anhydrous toluene A->B C Add this compound B->C D Cool to -20 °C C->D E Add β-nitrostyrene D->E F Stir at -20 °C for 24-48h E->F G Monitor by TLC F->G H Directly load onto silica gel G->H I Flash column chromatography H->I J Characterize product (NMR, MS) I->J K Determine dr (¹H NMR) and ee (Chiral HPLC) J->K

Caption: Experimental workflow for the organocatalytic Michael addition.

Applications in Drug Development and Complex Molecule Synthesis

The Michael adducts derived from this compound are highly valuable intermediates for the synthesis of a wide array of complex molecules, particularly those containing spirocyclic frameworks. Spirocycles are three-dimensional structures that are of increasing interest in drug discovery due to their conformational rigidity and novel chemical space.[7][8]

The products of these Michael additions can be further elaborated through various synthetic transformations. For instance, the nitro group can be reduced to an amine, which can then participate in intramolecular cyclization reactions to form spiro-pyrrolidine or spiro-piperidine derivatives. These nitrogen-containing heterocyclic scaffolds are prevalent in many biologically active compounds.[9] Furthermore, tandem reactions, such as Michael-aldol or Michael-cyclization cascades, can be designed to rapidly construct complex polycyclic systems in a single pot, showcasing the synthetic utility of this powerful reaction.[4][10]

Conclusion: A Versatile Tool for the Synthetic Chemist

The Michael addition of this compound is a robust and highly versatile carbon-carbon bond-forming reaction. The advent of asymmetric organocatalysis has transformed this reaction into a powerful tool for the stereocontrolled synthesis of complex chiral molecules. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of the indanone scaffold and to develop novel synthetic routes towards molecules of pharmaceutical and biological significance. With a deep understanding of the reaction mechanism and the principles of catalyst design, the Michael addition will undoubtedly continue to be a cornerstone of modern organic synthesis.

References

  • Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. PMC. [Link]

  • A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. PMC. [Link]

  • Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. Organic Chemistry Portal. [Link]

  • Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. PubMed Central. [Link]

  • Organocatalytic tandem Morita-Baylis-Hillman-Michael reaction for asymmetric synthesis of a drug-like oxa-spirocyclic indanone scaffold. PubMed. [Link]

  • Organocatalytic enantioselective decarboxylative Michael addition of β-ketoacids to α,β-unsaturated ketones. RSC Advances. [Link]

  • Organo-Catalyzed Asymmetric Michael-Hemiketalization-Oxa-Pictet-Spengler Cyclization for Bridged and Spiro Heterocyclic Skeletons: Oxocarbenium Ion as a Key Intermediate. PubMed. [Link]

  • ChemInform Abstract: Asymmetric Synthesis of Multicyclic Spiro-1,3-indandiones via a Cascade Michael/Michael Reaction of Curcumins and 2-Arylidene-1,3-indandiones. ResearchGate. [Link]

  • Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. Beilstein Journal of Organic Chemistry. [Link]

  • Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin. ResearchGate. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

  • Recent advances of organocatalytic enantioselective Michael-addition to chalcone. ResearchGate. [Link]

  • Enantioselective organocatalytic Michael addition of isorhodanines to α,β-unsaturated aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Copper-Catalyzed Enantioselective Conjugate Addition of Dialkylzinc Reagents to (2-Pyridyl)sulfonyl Imines of Chalcones. Figshare. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

  • Enantioselective organocatalytic michael addition of malonates to alpha,beta-unsaturated ketones. PubMed. [Link]

  • Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. National Institutes of Health. [Link]

  • Efforts towards Michael addition of isobutyraldehyde to β-methyl-β- nitrostyrenes. ChemRxiv. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Vide Leaf. [Link]

  • Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products. PMC. [Link]

  • Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. PMC. [Link]

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Application Notes & Protocols: Enantioselective Synthesis of Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Intermediate

In the field of agrochemicals, stereochemistry is paramount. The biological activity of a pesticide can often be attributed to a single enantiomer, while its stereoisomer may be inactive or even detrimental. This is the case for Indoxacarb, a potent oxadiazine insecticide, where only the (S)-enantiomer exhibits the desired insecticidal properties.[1] The synthesis of (S)-indoxacarb, therefore, hinges on the efficient and stereoselective production of its key chiral building blocks.

This document provides a detailed guide to the synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a crucial intermediate in the manufacturing pathway of (S)-indoxacarb.[1] The core chemical challenge lies in the creation of a chiral tertiary α-hydroxy ketone, a structural motif that requires precise stereochemical control.[2][3] We will explore an industrially viable protocol centered on the asymmetric hydroxylation of a β-ketoester precursor, providing both the theoretical underpinnings and a practical, step-by-step methodology for researchers and process chemists.

Synthetic Strategy: Asymmetric α-Hydroxylation

The most direct and widely adopted strategy for synthesizing this intermediate is the catalytic asymmetric α-hydroxylation of the prochiral β-ketoester, methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This transformation involves the introduction of a hydroxyl group at the C2 position with a high degree of enantioselectivity.

The success of this reaction is critically dependent on the choice of the chiral catalyst, which orchestrates the stereochemical outcome. Several catalytic systems have been developed for this purpose:

  • Cinchona Alkaloid Catalysis: Cinchona alkaloids, such as cinchonine, and their derivatives are frequently employed as organocatalysts.[4][5][6] They are valued for their availability and proven efficacy in creating a chiral environment that directs the oxidant to one face of the enolate intermediate, favoring the formation of the desired (S)-enantiomer.

  • Chiral Metal Complexes: More recently, metal complexes have demonstrated exceptional performance. Chiral Zirconium-Salan or Zr-salen polymer catalysts, for instance, can achieve excellent yields and enantiomeric excess (ee), with the added benefit of potential catalyst recycling, which significantly reduces production costs.[7][8][9] These catalysts can elevate the S-enantiomer content from around 75% (achievable with some cinchonine systems) to over 99%.[7]

This guide will focus on a robust and scalable protocol using a cinchona alkaloid catalyst and an aqueous solution of tert-butyl hydroperoxide (TBHP) as the oxidant, a method noted for its efficiency and industrial feasibility.[1]

Experimental Protocols

This section details a two-part procedure: the synthesis of the β-ketoester precursor followed by the key asymmetric hydroxylation step.

Part A: Synthesis of Precursor Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

This initial step involves the carboxymethylation of 5-chloro-1-indanone. The reaction introduces the required methoxycarbonyl group at the C2 position.

Workflow Diagram: Precursor Synthesis

A 5-Chloro-1-indanone D Formation of Enolate A->D Base B Sodium Hydride (NaH) in an inert solvent (e.g., Toluene) B->D C Dimethyl Carbonate (DMC) E Carboxymethylation (Acylation) C->E D->E Nucleophilic Attack F Acidic Workup (e.g., HCl) E->F G Isolation & Purification F->G H Methyl 5-chloro-1-oxo-2,3-dihydro- 1H-indene-2-carboxylate G->H

Caption: Workflow for the synthesis of the β-ketoester precursor.

Materials & Reagents:

  • 5-Chloro-1-indanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl carbonate (DMC)

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Purge the system with nitrogen.

  • Base Addition: Suspend sodium hydride (2.0-3.0 molar equivalents) in anhydrous toluene.

  • Reactant Addition: While stirring under nitrogen, add a solution of 5-chloro-1-indanone (1.0 molar equivalent) and dimethyl carbonate (3.5-4.5 molar equivalents) in toluene dropwise from the addition funnel at a rate that maintains the reaction temperature below 60-70°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0-5°C in an ice bath. Cautiously quench the excess sodium hydride by the slow, dropwise addition of methanol.

  • Workup: Add water to the mixture and stir. Acidify the aqueous layer to a pH of ~2 with concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with toluene or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by recrystallization or column chromatography.

Part B: Asymmetric Hydroxylation to Yield the (S)-Intermediate

This is the critical enantioselective step. It uses a chiral catalyst to direct the oxidation of the precursor.

Workflow Diagram: Asymmetric Hydroxylation

cluster_reactants Reactants & Catalyst A β-Ketoester Precursor in Toluene D Formation of Chiral Catalyst-Enolate Complex A->D B Cinchonine (Chiral Catalyst) B->D C tert-Butyl Hydroperoxide (TBHP) (Oxidant, 70% in H₂O) E Asymmetric α-Hydroxylation C->E Oxidation D->E F Quenching & Workup E->F G Filtration & Crystallization F->G H Methyl (S)-5-chloro-2-hydroxy-1-oxo- 2,3-dihydro-1H-indene-2-carboxylate G->H

Caption: Key steps in the catalytic asymmetric hydroxylation process.

Materials & Reagents:

  • Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (from Part A)

  • Cinchonine

  • tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

  • Toluene

Protocol:

  • Catalyst Dissolution: Charge a reactor with toluene and add cinchonine (0.08-0.10 molar equivalents). Stir until the catalyst is fully dissolved.

  • Temperature Control: Adjust the temperature of the solution to 40-45°C.[6]

  • Simultaneous Addition: In a key process control step, simultaneously and slowly add the β-ketoester precursor (dissolved in toluene) and the aqueous TBHP solution (1.5-2.5 molar equivalents) to the catalyst solution over several hours.[6] Maintaining a slow addition rate is crucial for maximizing enantioselectivity and ensuring safety.

  • Reaction Monitoring: After the additions are complete, maintain the reaction mixture at 40-45°C for 10-12 hours.[6] Monitor the reaction progress by HPLC to confirm the consumption of the starting material.

  • Product Isolation: Upon reaction completion, cool the mixture. The product typically crystallizes out of the solution.

  • Purification: Collect the solid product by filtration.[1] Wash the filter cake with cold toluene to remove impurities. The resulting solid is often of high purity and enantiomeric excess.

  • Drying: Dry the purified solid under vacuum to yield the final product, methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Data Summary & Performance

The described protocol is capable of producing the target intermediate with high yield and excellent enantioselectivity. The use of alternative catalysts, such as Zr-salen polymers, can further enhance performance, particularly the enantiomeric excess.

ParameterCinchonine SystemChiral Zr-salen Polymer System
Catalyst Loading 8-10 mol%0.5 - 1.0 mol%
Oxidant TBHP or Cumene HydroperoxideTBHP or other peroxides
Typical Yield 75-85%[6]86-90%[7]
Enantiomeric Excess (S) ~84%[6]Up to 99%[7][8]
Key Advantage Cost-effective, well-establishedHigh selectivity, catalyst recyclable[7]

Causality and Mechanistic Insights

  • Role of the Base (Part A): Sodium hydride is a strong, non-nucleophilic base used to deprotonate the α-carbon of the 5-chloro-1-indanone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate.

  • The Asymmetric Induction (Part B): The cinchonine catalyst is the source of chirality. It is believed to form a chiral, non-covalent complex with the enolate of the β-ketoester. This complex sterically shields one face of the enolate, forcing the oxidant (TBHP) to attack from the less hindered face, leading preferentially to the (S)-configured product.

  • Importance of Slow Addition: The simultaneous slow addition of both the substrate and the oxidant maintains a low concentration of both reactants in the presence of the catalyst.[6] This minimizes uncatalyzed background reactions and side reactions, thereby maximizing the enantioselectivity of the desired catalytic cycle.

  • Solvent and Temperature: Toluene is a common solvent choice due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperatures required.[6][7] The reaction is typically run at a moderately elevated temperature (40-45°C) to ensure a reasonable reaction rate without compromising the stability of the catalyst-substrate complex, which is essential for stereocontrol.[6]

  • Purification by Filtration: The final product is a solid with relatively low solubility in the reaction solvent (toluene) at lower temperatures.[10] This property is exploited for a highly efficient purification step, as cooling the reaction mixture after completion induces crystallization, allowing for simple isolation by filtration, which also helps in separating it from the soluble catalyst and unreacted starting materials.[1]

References

  • Title: Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Toward the Manufacture of Indoxacarb Source: ACS Publications - American Chemical Society URL: [Link]

  • Title: Preparation method for high optical indoxacarb intermediate Source: Justia Patents URL: [Link]

  • Title: Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution Source: PMC - NIH URL: [Link]

  • Title: Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis Source: PubMed Central URL: [Link]

  • Title: A kind of insecticide indoxacarb intermediate and its synthesis technique Source: Google Patents URL
  • Title: Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters Source: PMC - NIH URL: [Link]

  • Title: Synthesis of (1S,2R)-1 from 2-hydroxy-1-indanone Source: ResearchGate URL: [Link]

  • Title: Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester Source: Google Patents URL
  • Title: Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones Source: ACS Publications URL: [Link]

  • Title: PREPARATION METHOD FOR HIGH OPTICAL INDOXACARB INTERMEDIATE Source: WIPO Patentscope URL: [Link]

  • Title: Asymmetric alkylation of .alpha.-alkyl .beta.-keto esters Source: Journal of the American Chemical Society URL: [Link]

  • Title: Preparation method of (+)
  • Title: Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journals URL: [Link]

  • Title: Annulations involving 1-indanones to access fused- and spiro frameworks Source: PMC - NIH URL: [Link]

  • Title: 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester Source: PubChem URL: [Link]

  • Title: Highly Enantioselective Hydroxylation of 1-Indanone-Derived β-Ketoesters Catalyzed by a Newly Designed C1-Symmetric Salan-Zr Complex Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

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The Versatile Virtuoso: Methyl 2-Oxo-1-Indanecarboxylate as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the identification of versatile molecular scaffolds is paramount to the expeditious discovery of novel therapeutics. Among these, methyl 2-oxo-1-indanecarboxylate stands out as a privileged building block, a compact and functionally rich starting material that has paved the way for a diverse array of biologically active compounds. Its rigid bicyclic framework, coupled with the reactive β-keto ester moiety, provides a unique conformational constraint and a playground for synthetic transformations, making it a cornerstone in the medicinal chemist's toolbox. This guide delves into the core applications of this remarkable molecule, providing not only the theoretical underpinnings of its utility but also detailed, field-proven protocols for its application.

The Strategic Advantage of the Indanone Core

The 1-indanone scaffold, the parent structure of our subject molecule, is a recurring motif in a multitude of bioactive compounds. Its rigid structure helps to pre-organize appended pharmacophoric elements in a defined three-dimensional space, a critical factor for potent and selective interaction with biological targets. The incorporation of a methoxycarbonyl group at the 2-position, as in this compound, further enhances its synthetic value by providing a handle for a variety of chemical manipulations. This seemingly simple addition unlocks a cascade of possibilities for molecular diversification.

Core Synthetic Transformations and Applications

The true power of this compound lies in its reactivity, which allows for the construction of complex molecular architectures. The following sections will detail the key transformations and their applications, complete with step-by-step protocols.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Dieckmann condensation of methyl 2-(2-methoxycarbonylethyl)benzoate.[1] This intramolecular cyclization is a robust and scalable reaction.

Protocol 1: Synthesis of this compound via Dieckmann Condensation [1]

Materials:

  • Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (5 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Pentane

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (e.g., 3.77 g, 16.98 mmol) in anhydrous THF (75 mL).

  • With stirring, carefully add sodium hydride (e.g., 2.04 g, 50.9 mmol) portion-wise over 2 minutes.

  • Slowly heat the reaction mixture to reflux. After approximately 1 hour of reflux, a thick paste will form.

  • Cool the reaction mixture to room temperature and cautiously quench by the dropwise addition of water (1 mL) over 5 minutes.

  • Acidify the mixture with 5 M hydrochloric acid (20 mL) and extract with ethyl acetate (2 x 50 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-50% ethyl acetate in pentane, to afford this compound as a yellow oil which solidifies upon standing (typical yield: ~66%).[1]

  • Characterization: The product can be characterized by ¹H-NMR spectroscopy. (400 MHz, CDCl₃): δ 7.79 (1H, d, J = 7.6 Hz), 7.63 (1H, dd, J = 7.6 and 7.6 Hz), 7.50 (1H, d, J = 7.6 Hz), 7.42 (1H, dd, J = 7.6 and 7.6 Hz), 3.80 (3H, s), 3.75 (1H, m), 3.60 (1H, m), 3.40 (1H, m).[1]

C-Alkylation: Gateway to Substituted Indanones

The acidic proton at the C-2 position of this compound is readily removed by a suitable base, generating a nucleophilic enolate that can be alkylated with a variety of electrophiles. This reaction is fundamental to introducing molecular diversity and is a key step in the synthesis of many pharmaceutical agents.

Protocol 2: Base-Catalyzed Alkylation of this compound

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (e.g., 1.2 eq) in anhydrous DMF under an inert atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2-alkylated product.

Decarboxylation: Accessing 2-Substituted-1-Indanones

Following C-alkylation, the methoxycarbonyl group can be removed via decarboxylation to yield 2-substituted-1-indanones. The Krapcho decarboxylation is a particularly mild and effective method for β-keto esters.[2][3] This reaction is typically performed by heating the substrate with a salt, such as lithium chloride, in a polar apathetic solvent like DMSO.[2][4]

Protocol 3: Krapcho Decarboxylation of a 2-Alkyl-2-methoxycarbonyl-1-indanone

Materials:

  • 2-Alkyl-2-methoxycarbonyl-1-indanone

  • Lithium chloride

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 2-alkyl-2-methoxycarbonyl-1-indanone (1.0 eq) in a mixture of DMSO and water (e.g., a few drops of water per mL of DMSO).

  • Add lithium chloride (e.g., 1.2 eq) to the solution.

  • Heat the reaction mixture to a high temperature (typically 140-180 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 2-substituted-1-indanone.

Synthesis of Spirocyclic Scaffolds: Expanding Chemical Space

The 1-indanone framework is an excellent starting point for the synthesis of spirocyclic compounds, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. A common strategy involves the Knoevenagel condensation of the 1-indanone with an aldehyde to form a 2-benzylidene-1-indanone, followed by a 1,3-dipolar cycloaddition with an azomethine ylide to generate spiro[indanone-pyrrolidine] derivatives.[3]

Protocol 4: Synthesis of a Spiro[indanone-pyrrolidine] Derivative

Part A: Knoevenagel Condensation

  • To a solution of a 2-substituted-1-indanone (1.0 eq) and a substituted benzaldehyde (1.1 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine or pyrrolidine).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, and the product will often precipitate. Collect the solid by filtration and wash with cold ethanol.

Part B: 1,3-Dipolar Cycloaddition [1]

  • In a suitable solvent (e.g., toluene or methanol), mix the 2-benzylidene-1-indanone (1.0 eq), an amino acid (e.g., sarcosine or proline, 1.2 eq), and a carbonyl compound (e.g., isatin, 1.1 eq).

  • Reflux the mixture. The azomethine ylide is generated in situ from the amino acid and carbonyl compound.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired spiro[indanone-pyrrolidine] derivative.

Asymmetric Synthesis and Chiral Resolution

Chirality is a critical consideration in drug design, as enantiomers often exhibit different pharmacological and toxicological profiles. This compound and its derivatives can be accessed in enantiomerically pure forms through asymmetric synthesis or chiral resolution.

Asymmetric Alkylation using Chiral Auxiliaries

A well-established method for the asymmetric alkylation of ketones is the use of chiral hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).[5][6]

Protocol 5: Asymmetric Alkylation via a SAMP-Hydrazone Derivative [5]

  • Hydrazone Formation: React the 1-indanone with SAMP in the presence of a dehydrating agent to form the corresponding SAMP-hydrazone.

  • Deprotonation: Treat the SAMP-hydrazone with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the azaenolate.

  • Alkylation: Add the alkyl halide to the azaenolate solution at low temperature and allow the reaction to proceed.

  • Cleavage of the Auxiliary: Cleave the chiral auxiliary from the alkylated hydrazone, typically by ozonolysis or acidic hydrolysis, to yield the enantiomerically enriched 2-alkyl-1-indanone.

Chiral High-Performance Liquid Chromatography (HPLC) Resolution

For racemic mixtures of 2-substituted-1-indanones, chiral HPLC is a powerful technique for separating the enantiomers. The choice of chiral stationary phase (CSP) and mobile phase is crucial for achieving good separation.[7]

Table 1: General Guidelines for Chiral HPLC Method Development for 2-Substituted-1-Indanones

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseComments
Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD)Normal Phase: Hexane/Isopropanol or Hexane/Ethanol with optional acidic or basic additives.A good starting point for a wide range of compounds.
Protein-based (e.g., AGP, CBH)Reversed-Phase: Aqueous buffers with organic modifiers (e.g., acetonitrile, methanol).Can be effective for more polar indanone derivatives.
Cyclodextrin-based (e.g., Cyclobond™)Reversed-Phase or Polar Organic Mode.Offers unique selectivity based on inclusion complexation.

Case Study: The Indanone Scaffold in Donepezil

A prominent example of the indanone scaffold in an approved drug is Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[8][9] While the direct precursor to Donepezil is 5,6-dimethoxy-1-indanone, its synthesis and subsequent elaboration highlight the strategic importance of the indanone core, which can be conceptually derived from precursors like this compound. The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction.[10] This underscores the value of the indanone framework in constructing complex, biologically active molecules.

Data Presentation

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.19 g/mol
AppearanceYellow oil/solid[1]
Melting Point65-69 °C
CAS Number104620-34-0

Visualizing the Chemistry

To better illustrate the synthetic pathways discussed, the following diagrams are provided in Graphviz DOT language.

Synthesis_and_Alkylation cluster_synthesis Synthesis cluster_alkylation Alkylation start Methyl 2-(2-methoxycarbonylethyl)benzoate reagent1 NaH, THF, Reflux start->reagent1 product1 This compound reagent1->product1 product1_clone This compound reagent2 1. NaH, DMF 2. R-X product1_clone->reagent2 product2 Methyl 2-alkyl-2-oxo-1-indanecarboxylate reagent2->product2 Decarboxylation_and_Spirocyclization start Methyl 2-alkyl-2-oxo- 1-indanecarboxylate reagent1 LiCl, DMSO, H₂O, Δ start->reagent1 product1 2-Alkyl-1-indanone reagent1->product1 product1_clone 2-Alkyl-1-indanone reagent2 ArCHO, base product1_clone->reagent2 product2 2-Alkylidene-1-indanone reagent2->product2 product2_clone 2-Alkylidene-1-indanone reagent3 Amino acid, Carbonyl, Reflux product2_clone->reagent3 product3 Spiro[indanone-pyrrolidine] reagent3->product3

Caption: Key transformations of alkylated this compound derivatives.

Conclusion

This compound is a testament to the power of a well-designed building block in medicinal chemistry. Its synthetic accessibility, coupled with the diverse reactivity of its β-keto ester functionality, provides a reliable and efficient platform for the generation of a wide range of complex molecular architectures. From the creation of simple substituted indanones to the construction of intricate spirocyclic systems, this versatile intermediate continues to be a valuable asset in the pursuit of novel therapeutic agents. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this exceptional molecule in their drug discovery endeavors.

References

  • Enders, D., et al. (1987). Asymmetric Synthesis of α-Alkyl- and α,α'-Dialkyl-cycloalkanones and -cycloalkenones. Organic Syntheses, 65, 173. [Link]

  • Perricone, U., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1054-1059. [Link]

  • Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media. Synthesis, 1982(10), 805-822. [Link]

  • Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Oriental Journal of Chemistry, 33(3), 1494-1500. [Link]

  • Enders, D., et al. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329. [Link]

  • Aksenov, A. V., et al. (2019). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 24(17), 3123. [Link]

  • Krapcho, A. P., & Lovey, A. J. (1973). Decarbalkoxylations of geminal diesters and β-keto esters in wet dimethyl sulfoxide. Effect of added salts on the rates of these processes. Tetrahedron Letters, 14(12), 957-960. [Link]

  • A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. (2007). Archives of Pharmacal Research, 30(11), 1366-1370. [Link]

  • Chiral Chromatography: Separating Twins. (2018). Blogs@NTU. [Link]

  • This compound. ChemSynthesis. [Link]

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Application Notes & Protocols: Catalytic Asymmetric Synthesis Using Methyl 2-Oxo-1-Indanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract

The indane scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceuticals. The ability to introduce stereocenters into this framework with high enantiomeric control is of paramount importance in medicinal chemistry and materials science. Methyl 2-oxo-1-indanecarboxylate serves as a highly versatile prochiral β-keto ester, providing an accessible platform for a variety of catalytic asymmetric transformations. This guide provides an in-depth exploration of key synthetic strategies, including metal-catalyzed allylic alkylation, organocatalytic Michael additions, and electrophilic fluorination. By explaining the causality behind experimental choices and providing detailed, field-tested protocols, this document aims to empower researchers to successfully synthesize enantioenriched indane derivatives.

Foundational Principles: The Role of this compound

This compound is an ideal substrate for asymmetric synthesis due to its unique structural features. The proton at the C1 position is acidic, flanked by both a ketone and an ester group, facilitating its deprotonation to form a prochiral enolate nucleophile. A strategically chosen chiral catalyst can then orchestrate the approach of an electrophile to one face of this planar enolate, resulting in the formation of a new stereocenter at C1 with high enantioselectivity.

The two dominant strategies to achieve this control are:

  • Chiral Metal Catalysis: A chiral ligand coordinates to a metal center, creating a chiral environment that directs the reaction pathway. These systems are often highly efficient, requiring low catalyst loadings.

  • Organocatalysis: A small, chiral organic molecule (the organocatalyst) activates the substrates through non-covalent interactions (e.g., hydrogen bonding) or by forming transient covalent intermediates (e.g., iminium or enamine ions).[1][2]

A generalized workflow for these transformations is depicted below. The precise nature of the catalyst and electrophile defines the specific reaction, but the core principle of creating a chiral environment for the nucleophilic attack remains constant.

G cluster_workflow General Experimental Workflow Start 1. Catalyst & Ligand Preparation/Activation Substrate 2. Addition of Prochiral Substrate (this compound) Start->Substrate Inert Atmosphere Electrophile 3. Addition of Electrophile (e.g., Allyl Carbonate, Nitroalkene) Substrate->Electrophile Reaction 4. Controlled Reaction (Temperature & Time Monitoring) Electrophile->Reaction Quench 5. Reaction Quenching Reaction->Quench TLC Monitoring Workup 6. Aqueous Workup & Extraction Quench->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Analysis (NMR, Chiral HPLC) Purify->Analyze

Figure 1: A generalized experimental workflow for catalytic asymmetric synthesis.

Key Asymmetric Transformations & Protocols

Molybdenum-Catalyzed Asymmetric Allylic Alkylation (Mo-AAA)

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis.[3] Molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA) has emerged as a powerful method for this purpose, coupling soft nucleophiles like the enolate of this compound with allylic electrophiles to forge these complex centers with exceptional enantioselectivity.[3][4] This approach is particularly valuable as it often provides access to scaffolds that are difficult to synthesize using other methods.[3]

The reaction is enabled by novel chiral ligands, such as C1-symmetric diaminocyclohexane (DACH) pyridyl ligands, which create a highly selective catalytic environment.[3][4]

Protocol: Mo-Catalyzed Asymmetric Allylic Alkylation

This protocol is adapted from methodologies developed for the construction of electrophile-derived all-carbon quaternary stereocenters.[3][4]

Materials:

  • [Mo(CO)3(cycloheptatriene)] (Molybdenum hexacarbonyl can be used as a precursor)

  • Chiral Ligand (e.g., ShabyDACH or similar C1-symmetric DACH-pyridyl ligand)[3]

  • This compound

  • Allyl Carbonate (e.g., cinnamyl methyl carbonate)

  • Sodium Bicarbonate (NaHCO3)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add [Mo(CO)3(cht)] (5 mol%) and the chiral ligand (7.5 mol%) to a flame-dried Schlenk flask. Add anhydrous toluene (0.1 M relative to the limiting reagent). Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and catalyst formation. Rationale: Pre-forming the active catalyst is crucial for reproducibility and achieving high enantioselectivity.

  • Nucleophile Preparation: In a separate flame-dried flask, dissolve this compound (1.2 equivalents) in anhydrous THF. Add NaHCO3 (1.5 equivalents). Stir the suspension at room temperature. Rationale: Sodium bicarbonate is a mild base sufficient to deprotonate the β-keto ester without promoting significant side reactions.

  • Reaction Assembly: To the flask containing the activated molybdenum catalyst, add the allyl carbonate substrate (1.0 equivalent).

  • Initiation: Transfer the suspension of the deprotonated this compound to the catalyst/electrophile mixture via cannula at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting allyl carbonate is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcomes: Representative Data

EntryAllyl ElectrophileYield (%)ee (%)
1Cinnamyl Methyl Carbonate~85-95>98
2Crotyl Methyl Carbonate~80-90>95
3Geranyl Methyl Carbonate~70-80>95
Note: Yields and ee values are representative and may vary based on the specific ligand and substrate used.[3][4]
Organocatalytic Asymmetric Michael Addition

Organocatalysis offers a metal-free alternative for asymmetric synthesis, mitigating concerns about toxic metal residues in the final products.[1][5] Bifunctional organocatalysts, such as squaramides or cinchona alkaloids, are particularly effective. They possess both a hydrogen-bond donating moiety (e.g., the squaramide NH groups) to activate the electrophile (Michael acceptor) and a basic site (e.g., a tertiary amine) to deprotonate the pronucleophile (this compound). This dual activation brings the reactants into a highly organized, chiral transition state.

G cluster_mechanism Bifunctional Organocatalyst Mechanism Catalyst Chiral Bifunctional Catalyst (e.g., Squaramide) TransitionState Organized Ternary Transition State Catalyst->TransitionState Dual Activation Indanone Methyl 2-Oxo-1- Indanecarboxylate (Nucleophile) Indanone->Catalyst H-Bond Acceptor (Basic Site) Nitroalkene Nitroalkene (Electrophile) Nitroalkene->Catalyst H-Bond Donor (Acidic Site) Product Enantioenriched Michael Adduct TransitionState->Product C-C Bond Formation Regen Catalyst Regeneration Product->Regen Regen->Catalyst

Figure 2: Proposed catalytic cycle for a bifunctional organocatalytic Michael addition.

Protocol: Organocatalytic Michael Addition to a Nitroalkene

Materials:

  • Chiral Squaramide or Cinchona-derived Thiourea Catalyst (1-10 mol%)

  • This compound (1.0 equivalent)

  • β-Nitrostyrene derivative (1.2 equivalents)

  • Anhydrous Solvent (e.g., Toluene, Dichloromethane, or MTBE)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a vial, add the chiral organocatalyst (5 mol%) and this compound (1.0 equivalent).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 0.2 M). Stir the mixture for 5 minutes at the desired reaction temperature (e.g., 0 °C). Rationale: The choice of solvent can significantly impact both reactivity and selectivity. Non-polar solvents often enhance the effect of hydrogen bonding, leading to better stereocontrol.

  • Electrophile Addition: Add the β-nitrostyrene derivative (1.2 equivalents) to the solution.

  • Reaction Monitoring: Seal the vial and stir the reaction at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-48 hours.

  • Workup: Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purification & Analysis: Purify the product by flash column chromatography. The resulting Michael adduct often exists as a mixture of diastereomers. Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude product and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.

Expected Outcomes: Representative Data

EntryNitroalkene SubstituentCatalyst Loading (mol%)Yield (%)dree (%)
1Phenyl5>95>20:199
24-Chlorophenyl5>95>20:198
32-Naphthyl109215:197
Note: Data is representative of typical results achieved with bifunctional thiourea or squaramide catalysts.[6]
Enantioselective Electrophilic Fluorination

Incorporating fluorine into organic molecules can dramatically alter their biological properties. The catalytic asymmetric synthesis of α-fluoro carbonyl compounds is therefore highly valuable. A system utilizing a Europium(III) triflate pre-catalyst with a chiral pybox ligand has proven effective for the highly enantioselective α-fluorination of 1-indanone-2-carboxylates.[7]

Protocol: Eu(III)-Pybox Catalyzed α-Fluorination

This protocol is based on the method developed for the fluorination of alkyl 1-oxo-indanecarboxylates.[7]

Materials:

  • Europium(III) triflate [Eu(OTf)3] (10 mol%)

  • Chiral Pybox Ligand (e.g., (S,R)-ind-pybox) (11 mol%)

  • Methyl or tert-Butyl 2-oxo-1-indanecarboxylate (1.0 equivalent)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Molecular Sieves (4 Å)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, add Eu(OTf)3 (10 mol%), the chiral pybox ligand (11 mol%), and activated 4 Å molecular sieves. Add anhydrous acetonitrile and stir the mixture at room temperature for 1 hour. Rationale: The molecular sieves ensure strictly anhydrous conditions, which are critical for Lewis acid catalysis. The slight excess of ligand ensures full coordination to the metal center.

  • Reaction Cooling: Cool the catalyst mixture to the reaction temperature of -30 °C using a cryostat or a suitable cooling bath.

  • Substrate Addition: Add the 2-oxo-1-indanecarboxylate substrate (1.0 equivalent) to the cooled catalyst mixture. Stir for 15 minutes.

  • Fluorinating Agent Addition: Add the electrophilic fluorinating agent, NFSI (1.2 equivalents), in one portion.

  • Reaction Monitoring: Stir the reaction at -30 °C, monitoring its progress by TLC.

  • Workup: After completion (typically 24-48 hours), quench the reaction by adding water. Allow the mixture to warm to room temperature and extract with dichloromethane (3x). Combine the organic layers, dry over Na2SO4, filter, and concentrate.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess using chiral HPLC.

Expected Outcomes: Representative Data

EntryEster GroupYield (%)ee (%)
1Methyl~80-90~85-90
2tert-Butyl>9596
Note: Sterically hindered esters, such as tert-butyl, often lead to higher enantioselectivity in this system.[7]

Troubleshooting and Key Considerations

  • Low Enantioselectivity (ee):

    • Ligand/Catalyst Screening: The choice of chiral ligand or organocatalyst is paramount. Small structural changes can have a large impact on stereocontrol.

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst aggregation and substrate-catalyst interactions. Screen a range of solvents.

  • Low Yield:

    • Reagent Purity: Ensure all reagents, especially the substrate and solvent, are pure and anhydrous. Water can deactivate Lewis acid catalysts.

    • Inert Atmosphere: For metal-catalyzed reactions, maintaining a strict inert atmosphere is crucial to prevent catalyst decomposition.

    • Reaction Time/Temperature: The reaction may not have gone to completion. If selectivity is high, consider increasing the reaction time or temperature.

  • Poor Diastereoselectivity (dr) in Michael Additions:

    • Catalyst Structure: The steric and electronic properties of the catalyst directly influence the facial selectivity of the attack on both the enolate and the Michael acceptor.

    • Substrate Structure: Steric hindrance on either the nucleophile or the electrophile can influence the preferred transition state geometry.

Conclusion

This compound derivatives are powerful and versatile building blocks for asymmetric synthesis. Through carefully selected catalytic systems—ranging from molybdenum and europium complexes to purely organic catalysts—chemists can access a wide array of highly enantioenriched indane structures. The protocols and principles outlined in this guide provide a robust foundation for researchers to leverage these transformations in the development of novel therapeutics and advanced materials. The key to success lies in the rational selection of the catalyst and meticulous control over reaction parameters.

References

  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+) - RSC Publishing. (2021-06-30).
  • Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds - NIH. (2025-09-19).
  • Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing).
  • Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing).
  • Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination - MDPI. Available from: [Link]

  • Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing).
  • Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - PMC - NIH. Available from: [Link]

  • Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis - PubMed. (2003-08). Available from: [Link]

  • Organocatalytic Asymmetric Deconjugative Michael Additions - Amanote Research.
  • Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds | Semantic Scholar. Available from: [Link]

  • Synthesis of chiral ferrosalen ligands and their applications in asymmetric catalysis. Available from: [Link]

  • Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC - NIH. Available from: [Link]

  • Asymmetric Synthesis of Chiral Spiroketal Bisphosphine Ligands and Their Application in Enantioselective Olefin Hydrogenation - PubMed. (2018-10-19). Available from: [Link]

  • Recent advances in organocatalytic asymmetric oxa‐Michael addition triggered cascade reactions - ResearchGate. Available from: [Link]

  • Palladium-catalyzed decarboxylative asymmetric allylic alkylation of enol carbonates. (2009-12-30).
  • Copper catalyzed asymmetric synthesis of chiral allylic esters - PubMed. (2006-12-13). Available from: [Link]

  • Unlocking the Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones. (2023-12-13).
  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC - NIH. Available from: [Link]

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Application Note & Protocol: A Guide to the Scale-Up Synthesis of Methyl 2-Oxo-1-indanecarboxylate for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance of Methyl 2-Oxo-1-indanecarboxylate

This compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical agents and complex organic molecules. Its unique bicyclic structure, featuring a β-keto ester moiety, makes it a versatile building block for constructing elaborate molecular architectures. Notably, derivatives of this compound are key components in the development of novel therapeutics, including but not limited to, antiviral, anticancer, and anti-inflammatory drugs. For instance, it serves as a precursor for compounds like Nintedanib, a medication for idiopathic pulmonary fibrosis.[1] The growing demand for such pharmaceuticals necessitates robust and scalable synthetic routes for their key intermediates. This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on the Dieckmann condensation, with an emphasis on process optimization, safety, and practical implementation in an industrial setting.

Synthetic Strategy: The Dieckmann Condensation

The cornerstone of this synthetic approach is the intramolecular Dieckmann condensation of a suitable diester.[2][3][4][5][6] This base-catalyzed reaction is highly effective for the formation of five- and six-membered cyclic β-keto esters, making it ideal for constructing the indanone core of the target molecule.[2][6] The general mechanism involves the deprotonation of an α-carbon to one ester group, followed by an intramolecular nucleophilic attack on the carbonyl of the second ester, leading to a cyclic β-keto ester after an acidic workup.[5][6]

Reaction Mechanism Overview

The mechanism of the Dieckmann condensation is analogous to the intermolecular Claisen condensation.[2][3][4] The key steps are:

  • Enolate Formation: A strong base abstracts an acidic α-proton from the diester starting material to form an enolate.

  • Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide to form the cyclic β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide base in an essentially irreversible step, driving the reaction to completion.[4]

  • Protonation: An acidic workup protonates the enolate to yield the final this compound.

Caption: Mechanism of the Dieckmann Condensation for this compound Synthesis.

Scale-Up Considerations and Process Optimization

Transitioning a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Starting Material Selection

The most common starting material for this synthesis is dimethyl 2-(carboxymethyl)benzoate. The quality and purity of this starting material are critical for achieving high yields and minimizing side reactions.

Choice of Base and Solvent

Sodium hydride (NaH) is a frequently used base for the Dieckmann condensation due to its high reactivity and the irreversible nature of the initial deprotonation.[6][7] However, on a large scale, the handling of NaH requires stringent safety protocols due to its flammability and reactivity with moisture. Alternative bases such as sodium methoxide or potassium tert-butoxide can also be employed.[3]

The choice of solvent is equally important. Anhydrous tetrahydrofuran (THF) or toluene are commonly used.[6][7] For industrial applications, toluene is often preferred due to its higher boiling point, which allows for better temperature control of exothermic reactions, and its lower cost.

Temperature Control

The Dieckmann condensation is an exothermic reaction.[8] On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The reaction is typically initiated at room temperature and then gently heated to reflux to ensure complete conversion.[7] A well-calibrated reactor with a reliable cooling system is essential.

Workup and Purification

The workup procedure involves quenching the reaction mixture, typically with a mild acid, followed by extraction.[7] For industrial-scale production, minimizing the use of large volumes of flammable extraction solvents is desirable. Purification is often achieved through crystallization, which is more amenable to large-scale operations than chromatography. The product can be crystallized from a suitable solvent system, such as ethyl acetate/pentane or by simply allowing the concentrated oil to stand.[7]

Detailed Experimental Protocol for Scale-Up Synthesis

This protocol is designed for a multi-liter scale synthesis and should be performed by trained personnel in a facility equipped for large-scale chemical synthesis.

Materials and Equipment
Reagent/Material Grade Supplier Notes
Dimethyl 2-(carboxymethyl)benzoate≥98%Commercial SupplierEnsure dryness before use.
Sodium Hydride (60% dispersion in mineral oil)IndustrialCommercial SupplierHandle under inert atmosphere.
Anhydrous TolueneIndustrialCommercial SupplierStore over molecular sieves.
MethanolACS GradeCommercial SupplierFor quenching.
Hydrochloric Acid (5 M)TechnicalCommercial SupplierFor acidic workup.
Ethyl AcetateTechnicalCommercial SupplierFor extraction.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Magnesium SulfateTechnicalCommercial SupplierFor drying.

Equipment:

  • Glass-lined or stainless steel reactor with mechanical stirring, reflux condenser, and temperature control unit.

  • Inert atmosphere (Nitrogen or Argon) supply.

  • Addition funnel for controlled addition of reagents.

  • Extraction and separation vessel.

  • Crystallization vessel with filtration capabilities.

  • Vacuum oven for drying the final product.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Charging:

    • Under a continuous flow of nitrogen, charge the reactor with anhydrous toluene (e.g., 5 L per mole of diester).

    • Carefully add sodium hydride (60% dispersion in mineral oil, 3.0 equivalents) to the toluene with stirring. Caution: Sodium hydride is highly reactive.

  • Diester Addition:

    • Dissolve dimethyl 2-(carboxymethyl)benzoate (1.0 equivalent) in anhydrous toluene (e.g., 2 L per mole of diester) in a separate vessel.

    • Slowly add the diester solution to the stirred suspension of sodium hydride in the reactor via an addition funnel over 1-2 hours. Maintain the internal temperature below 30 °C using external cooling.

  • Reaction:

    • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110 °C for toluene).

    • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The formation of a thick paste may be observed.[7]

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly add methanol to quench any unreacted sodium hydride. Caution: This is an exothermic process and will generate hydrogen gas. Ensure adequate ventilation.

  • Workup:

    • Slowly add 5 M hydrochloric acid to the reaction mixture with vigorous stirring until the pH is acidic (pH 2-3).[7]

    • Transfer the mixture to a separation vessel and allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2 L per mole of starting diester).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain a crude oil.

    • The crude product can be purified by crystallization. Dissolve the oil in a minimal amount of hot ethyl acetate and add pentane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

    • Alternatively, the oil may solidify upon standing.[7]

    • Collect the solid product by filtration, wash with cold pentane, and dry under vacuum at 40-50 °C.

Process Workflow Diagram

Scale_Up_Workflow cluster_workflow Scale-Up Synthesis Workflow Start Reactor Preparation (Inert Atmosphere) Charge_Base Charge Sodium Hydride and Toluene Start->Charge_Base Add_Diester Slow Addition of Dimethyl 2-(carboxymethyl)benzoate Charge_Base->Add_Diester Reaction Reflux Reaction (2-4 hours) Add_Diester->Reaction Quench Cool and Quench with Methanol Reaction->Quench Workup Acidic Workup and Extraction Quench->Workup Purification Concentration and Crystallization Workup->Purification End Drying and Isolation of This compound Purification->End

Caption: Workflow for the Scale-Up Synthesis of this compound.

Safety Considerations for Industrial Scale-Up

  • Sodium Hydride: Handle in a dedicated, controlled area under an inert atmosphere. Personnel must be equipped with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Hydrogen Gas Evolution: The reaction and quenching steps produce flammable hydrogen gas. The reactor must be properly vented to a safe area.

  • Exothermic Reactions: The addition of the diester and the quenching of sodium hydride are exothermic. Strict temperature control is mandatory to prevent runaway reactions.

  • Solvent Handling: Toluene and ethyl acetate are flammable. All electrical equipment in the vicinity should be intrinsically safe.

Conclusion

The scale-up synthesis of this compound via the Dieckmann condensation is a well-established and efficient industrial process. By carefully controlling reaction parameters, ensuring robust safety protocols, and optimizing the workup and purification steps, high yields of this valuable intermediate can be consistently achieved. This application note provides a foundational guide for researchers and production chemists to successfully implement and adapt this synthesis for large-scale manufacturing.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • NROChemistry. Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • PubChem. This compound. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

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Mastering the Core: A Guide to the Strategic Functionalization of Methyl 2-Oxo-1-Indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indanone Scaffold and the Versatility of a β-Keto Ester

The indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for rational drug design. Methyl 2-oxo-1-indanecarboxylate, in particular, stands out as a highly versatile starting material. This is due to the presence of a β-keto ester moiety, which offers a rich playground for a variety of chemical transformations.[2] The acidic α-hydrogen at the C1 position, flanked by both a ketone and an ester group, can be readily deprotonated to form a stabilized enolate, which then acts as a potent nucleophile in a range of bond-forming reactions.[3][4] This guide provides a detailed exploration of key functionalization strategies for this compound, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers in organic synthesis and drug discovery.

I. C1-Alkylation: Building Molecular Complexity

The introduction of alkyl chains at the C1 position is a fundamental strategy for elaborating the indanone core. This is typically achieved through the generation of the enolate followed by a nucleophilic substitution reaction with an alkyl halide. The choice of base and reaction conditions is critical to ensure efficient and selective C-alkylation over the competing O-alkylation.

Scientific Rationale:

The acidity of the α-hydrogen in this compound (pKa ≈ 10-12) allows for the use of a variety of bases to generate the nucleophilic enolate.[5] Stronger bases like sodium hydride or alkoxides ensure complete deprotonation, driving the reaction towards the alkylated product.[3][6] The use of a non-polar, aprotic solvent like tetrahydrofuran (THF) or toluene is generally preferred to minimize side reactions. Phase-transfer catalysis with a milder base like potassium carbonate offers a greener and often more controlled alternative.[5]

Experimental Workflow: C1-Alkylation

start Start: This compound base Base Addition (e.g., NaH in THF) start->base enolate Enolate Formation base->enolate alkyl_halide Add Alkyl Halide (e.g., R-X) enolate->alkyl_halide reaction SN2 Reaction (Stir at RT to reflux) alkyl_halide->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Product: C1-Alkylated Indanone purification->product

Caption: Workflow for C1-alkylation of this compound.

Protocol 1: C1-Alkylation using Sodium Hydride

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium enolate is often indicated by a color change and/or gas evolution.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC). Gentle heating may be required for less reactive alkyl halides.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C1-alkylated this compound.

Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Reference
Benzyl BromideNaHTHFRT4~85-95Adapted from[7]
IodomethaneK₂CO₃/TBABToluene606~80-90Adapted from[5]

II. Palladium-Catalyzed α-Arylation: Forging C-C Bonds with Aryl Partners

The introduction of an aryl group at the C1 position can be a powerful strategy for accessing compounds with significant biological activity. The Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions provide a robust methodology for this transformation.[8][9]

Scientific Rationale:

The mechanism of the Buchwald-Hartwig α-arylation of ketones involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the enolate to the palladium center, and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[11] These ligands promote both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to generate the enolate in situ.

Experimental Workflow: α-Arylation

start Start: Indanone & Aryl Halide mix Mix with Pd Catalyst, Ligand, and Base in Solvent start->mix heat Heat under Inert Atmosphere mix->heat reaction Cross-Coupling Reaction heat->reaction cool Cool to Room Temperature reaction->cool workup Aqueous Workup & Extraction cool->workup purification Purification (Column Chromatography) workup->purification product Product: C1-Arylated Indanone purification->product

Caption: Workflow for Pd-catalyzed α-arylation of the indanone.

Protocol 2: Palladium-Catalyzed α-Arylation

Materials:

  • This compound

  • Aryl bromide or chloride

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of argon, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.

  • Add this compound (1.0 eq) and the aryl halide (1.2 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the C1-arylated product.

Aryl Halide Pd Source Ligand Base Solvent Temp (°C) Yield (%) Reference
4-BromotoluenePd(OAc)₂XPhosNaOtBuToluene100~70-85Adapted from[11]
4-ChlorobenzonitrilePd₂(dba)₃RuPhosNaOtBuDioxane110~65-80Adapted from[10]

III. α-Halogenation: Introducing a Versatile Handle

The introduction of a halogen atom at the C1 position provides a valuable synthetic handle for further transformations, such as cross-coupling reactions or nucleophilic substitutions.

Scientific Rationale:

Under acidic conditions, the ketone undergoes tautomerization to its enol form, which is the active nucleophile.[12] The enol then attacks an electrophilic halogen source, such as bromine (Br₂) or N-bromosuccinimide (NBS), to yield the α-halogenated product.[12] This method is generally preferred for achieving monohalogenation, as the electron-withdrawing halogen deactivates the product towards further reaction.[13] In contrast, base-promoted halogenation proceeds via an enolate and can lead to polyhalogenation because the introduced halogen increases the acidity of the remaining α-protons.[13]

Experimental Workflow: α-Halogenation

start Start: Indanone in Solvent acid Add Acid Catalyst (e.g., HBr in AcOH) start->acid enol Enol Formation acid->enol halogen Add Halogenating Agent (e.g., Br₂) enol->halogen reaction Electrophilic Attack (Stir at RT) halogen->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: C1-Halogenated Indanone purification->product

Caption: Workflow for acid-catalyzed α-halogenation of the indanone.

Protocol 3: Acid-Catalyzed α-Bromination

Materials:

  • This compound

  • Glacial acetic acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add a catalytic amount of 48% hydrobromic acid (HBr).

  • To this solution, add a solution of bromine (1.05 eq) in acetic acid dropwise with stirring at room temperature. The disappearance of the bromine color indicates consumption.

  • Stir the reaction mixture for 1-3 hours at room temperature, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium thiosulfate (to quench excess bromine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization or by flash column chromatography if necessary.

Halogenating Agent Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
Br₂HBr (cat.)Acetic AcidRT2~80-90Adapted from[12]
NBSHBr (cat.)Acetic AcidRT3~85-95Adapted from[12]

IV. Application in Pharmaceutical Synthesis: The Case of Donepezil

The functionalization of the this compound scaffold is not merely an academic exercise; it is a key strategy in the synthesis of important pharmaceuticals. A prominent example is the synthesis of Donepezil, a reversible acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[14] Several synthetic routes to Donepezil utilize a C1-alkylated indanone derivative as a key intermediate.[1][7]

In one common approach, a dimethoxy-substituted this compound is alkylated with a (4-pyridinyl)methyl halide.[1] This is followed by hydrolysis of the ester and decarboxylation to afford the 2-substituted-1-indanone.[1] Subsequent functionalization of the pyridine ring and reduction leads to the final Donepezil molecule. This highlights the power of the C1-alkylation methodology in constructing complex and medicinally relevant targets.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. The strategic functionalization of its C1 position through alkylation, arylation, and halogenation opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable scaffold. Careful consideration of the reaction mechanism and the judicious choice of reagents and conditions are paramount to achieving the desired synthetic outcomes.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • PharmaXChange.info. (2011, February 8). Acetoacetic Ester Synthesis - Alkylation of Enolates. [Link]

  • New Drug Approvals. (2013, August 2). DONEPEZIL SYNTHESIS. [Link]

  • YouTube. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. (2005).
  • PubMed Central. A Facile One-Pot Synthesis of Chiral β-Amino Esters. [Link]

  • ResearchGate. (1995). Mastering .beta.-Keto Esters. [Link]

  • YouTube. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt. [Link]

  • PubMed Central. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. [Link]

  • SciSpace. (2017, July 15). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Macmillan Group. (2010, April 21). Buchwald-Hartwig C-C Bond Formation. [Link]

  • Organic Chemistry Portal. (2004, November 25). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. [Link]

  • RSC Publishing. (2022). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. [Link]

  • Chemistry LibreTexts. (2023, January 22). Alpha Halogenation. [Link]

  • RSC Publishing. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. [Link]

  • ResearchGate. (2021). Synthesis of methyl 2‐(2‐oxopropyl)‐1‐indanone‐2‐carboxylate via... [Link]

  • Google Patents. (2017). Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • ChemSynthesis. (2025, May 20). This compound. [Link]

  • PubMed. (2013, March 13). Palladium-catalyzed direct arylation of methyl sulfoxides with aryl halides. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • RSC Publishing. Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. [Link]

  • ChemRxiv. (2023). Palladium-Catalyzed, Highly Regio-, Stereo-, and Enantioselective Anti-Carboxylation of Unactivated Internal Allenes. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-Oxo-1-Indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 2-oxo-1-indanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

I. Overview of the Synthesis

This compound is a valuable β-keto ester intermediate in organic synthesis. It is typically synthesized via an intramolecular Claisen condensation, specifically a Dieckmann condensation, of a diester such as dimethyl 2-carbomethoxy-phenylacetate or related precursors.[1][2][3][4] Another common route involves the carboxylation of 1-indanone with a reagent like dimethyl carbonate using a strong base.[5] The core of this transformation relies on the formation of an enolate which then cyclizes. The success of the synthesis, and particularly the final yield, is highly sensitive to the choice of base, solvent, temperature, and workup procedure.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and robust method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a 1,6-diester.[1][2][3] For this specific target, a common starting material is a derivative of phenylpropionic acid or phthalic acid which is converted to a suitable diester. An alternative, also widely used, is the direct acylation of 1-indanone at the alpha-position using dimethyl carbonate and a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe).[5]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors:

  • Ineffective Base: The base may not be strong enough to efficiently deprotonate the α-carbon to form the necessary enolate.

  • Moisture in the Reaction: Strong bases like sodium hydride are extremely water-sensitive. Any moisture will consume the base and inhibit the reaction.

  • Incorrect Base/Ester Combination: Using a base with a different alkoxide than the ester (e.g., sodium ethoxide with a methyl ester) can lead to transesterification, creating a mixture of products and reducing the yield of the desired compound.[6][7]

  • Suboptimal Reaction Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate, but excessive heat can promote side reactions.[5]

  • Inefficient Quenching and Workup: The final product, a β-keto ester, is acidic (pKa ≈ 11) and will be deprotonated by the base.[4] An improper acidic workup can lead to product loss.

Q3: Can I use a base other than sodium hydride or sodium methoxide?

While NaH and NaOMe are common, other strong, non-nucleophilic bases can be used. Potassium tert-butoxide is another effective choice.[8] Using hydroxide bases (like NaOH or KOH) is generally not recommended as they can cause saponification (hydrolysis) of the ester groups.[7] Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, but it is often not the first choice for a classic Dieckmann condensation because it can enolize the electrophilic ester as well, though it is useful in mixed Claisen condensations.[6][9]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.[5][10] Co-spot the reaction mixture with your starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

III. In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Reaction Fails to Initiate or Stalls (Low Conversion)

Symptoms:

  • TLC analysis shows predominantly starting material, even after extended reaction time.

  • No visible signs of reaction (e.g., color change, precipitation of the product salt).

Possible Causes & Solutions:

CauseScientific ExplanationRecommended Action
Inactive or Insufficient Base Sodium hydride (NaH) is often supplied as a dispersion in mineral oil. Over time, the surface can oxidize, reducing its reactivity. An insufficient molar equivalent of base will not drive the reaction to completion.Use fresh, high-quality NaH. Wash the NaH with dry hexanes or pentane before use to remove the mineral oil. Ensure you are using at least 1.1 to 1.5 molar equivalents of base. For more challenging substrates, stronger bases like potassium tert-butoxide can be effective.[8][11]
Presence of Moisture The enolate formation is the critical step. Strong bases like NaH react violently with water to produce hydrogen gas and sodium hydroxide, which is not a suitable base for this reaction.Thoroughly dry all glassware in an oven before use. Use anhydrous solvents (e.g., THF, toluene) freshly distilled or taken from a solvent purification system. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[5]
Low Reaction Temperature Condensation reactions often have a significant activation energy. Room temperature may be insufficient to achieve a reasonable reaction rate.Gently heat the reaction mixture to reflux.[5] The formation of a thick paste is often an indicator that the reaction is proceeding successfully as the sodium salt of the product precipitates.
Problem 2: Low Isolated Yield Despite Complete Conversion on TLC

Symptoms:

  • TLC indicates the starting material is fully consumed.

  • After workup and purification, the mass of the final product is significantly lower than expected.

Possible Causes & Solutions:

CauseScientific ExplanationRecommended Action
Product Loss During Workup The product is a β-keto ester and its enolate is the primary species present at the end of the reaction under basic conditions. If the acidification step is not performed correctly, the product can remain dissolved in the aqueous layer as its salt.After quenching the reaction (e.g., with water or ethanol), carefully acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH of ~2-3 while cooling in an ice bath.[5] Ensure thorough extraction with an organic solvent like ethyl acetate (at least 3 times).
Side Reactions: Decarboxylation If the workup conditions are too harsh (e.g., prolonged heating under strong acidic or basic conditions), the β-keto ester can undergo hydrolysis to the corresponding β-keto acid, which can then decarboxylate, especially upon heating.[12][13][14]Use mild acidic conditions for the workup and avoid excessive heating. After extraction, promptly dry the organic layer with a drying agent like anhydrous magnesium sulfate or sodium sulfate and concentrate under reduced pressure at moderate temperatures.[5]
Purification Issues The product may be an oil or a low-melting solid, making it difficult to handle.[5][15] It may also co-elute with impurities during column chromatography.Purify the crude product using silica gel column chromatography with a gradient elution, for example, starting with pure pentane or hexane and gradually increasing the proportion of ethyl acetate.[5] Careful fraction collection based on TLC analysis is crucial.
Problem 3: Formation of Significant Side Products

Symptoms:

  • TLC shows multiple spots in addition to the desired product.

  • NMR analysis of the crude product shows unexpected peaks.

Possible Causes & Solutions:

CauseScientific ExplanationRecommended Action
Intermolecular Claisen Condensation If the starting material concentration is too high, the enolate of one molecule can react with the ester of another molecule (intermolecularly) instead of cyclizing (intramolecularly).Run the reaction under high-dilution conditions. This can be achieved by slowly adding the diester starting material via a syringe pump to a solution of the base in the solvent. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular pathway.
Transesterification This occurs when the alkoxide of the base does not match the alkyl group of the ester (e.g., using sodium ethoxide with a methyl ester).[6][7] This leads to a mixture of methyl and ethyl esters, complicating the reaction and purification.Always match the base to the ester. For methyl esters, use sodium methoxide (NaOMe) or sodium hydride (NaH), which doesn't introduce a competing alkoxide. If using NaH, the methoxide is generated in situ from the liberated methanol during the reaction.

IV. Standard Experimental Protocol

This protocol describes a common method for synthesizing this compound from 1-indanone and dimethyl carbonate.

Materials:

  • 1-Indanone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Add anhydrous THF and dimethyl carbonate to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.

  • Base Addition: Under an inert atmosphere, carefully add sodium hydride to the stirred solution at room temperature.[5]

  • Substrate Addition: Prepare a solution of 1-indanone in anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction's progress by TLC until the 1-indanone is consumed.[5]

  • Quenching: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding water dropwise to destroy any excess NaH.

  • Acidification & Extraction: Acidify the mixture to pH 2-3 with 1M HCl.[5] Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the resulting oil or solid by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.[5]

V. Visual Workflow and Mechanism

Experimental Workflow Diagram

The following diagram outlines the key steps from reaction setup to the final purified product.

G cluster_0 Reaction Phase cluster_1 Workup & Purification Phase A 1. Setup Flame-dry glassware. Add anhydrous THF & Dimethyl Carbonate. B 2. Base Addition Add NaH under inert atmosphere (N2/Ar). A->B C 3. Substrate Addition Add 1-Indanone solution dropwise. B->C D 4. Reflux Heat to reflux for 2-3 hours. Monitor by TLC. C->D E 5. Quenching Cool to 0°C. Slowly add H2O. D->E Reaction Complete F 6. Acidification Add 1M HCl to pH ~2-3. E->F G 7. Extraction Extract 3x with Ethyl Acetate. F->G H 8. Wash & Dry Wash with brine. Dry over MgSO4. G->H I 9. Purification Concentrate and perform column chromatography. H->I J Final Product This compound I->J

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Dieckmann Condensation

This diagram illustrates the key steps of the intramolecular cyclization.

G Dieckmann Condensation Mechanism Start 1,6-Diester Starting Material Step1 1. Deprotonation Base (e.g., MeO-) removes an α-proton. Start->Step1 Step2 2. Enolate Formation A resonance-stabilized enolate is formed. Step1->Step2 Step3 3. Intramolecular Attack Enolate attacks the second ester carbonyl. Step2->Step3 Step4 4. Tetrahedral Intermediate A cyclic intermediate is formed. Step3->Step4 Step5 5. Elimination Alkoxide (MeO-) is eliminated, reforming the carbonyl. Step4->Step5 Step6 6. Deprotonation of Product Product is deprotonated by the base (MeO-). Step5->Step6 Step7 7. Acidic Workup H+ is added to protonate the enolate. Step6->Step7 End Final β-Keto Ester Product Step7->End

Caption: Key mechanistic steps of the Dieckmann condensation.

VI. References

  • Royal Society of Chemistry. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2‐(2‐oxopropyl)‐1‐indanone‐2‐carboxylate via.... Retrieved from [Link]

  • Chad's Prep. (2021). 21.6 Claisen Condensation Reactions | Organic Chemistry. YouTube. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Retrieved from [Link]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry Class Notes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. PMC. Retrieved from [Link]

  • ResearchGate. (2020). An efficient microwave irradiated synthesis of 2-Oxo-substituted-phenylcyclohex-3-enecarboxylic acid ethyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester. Retrieved from

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones. Retrieved from

  • College of Saint Benedict & Saint John's University. (n.d.). Reactivity: Decarboxylation. Retrieved from [Link]

  • Semantic Scholar. (1977). Studies on the decarboxylation reactions. Note II. Kinetic study of the decarboxylation reaction.... Retrieved from [Link]

Sources

recrystallization solvents for methyl 2-oxo-1-indanecarboxylate purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of methyl 2-oxo-1-indanecarboxylate via recrystallization. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical purification step. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve the highest purity for your compound.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles of recrystallization as they apply to this compound.

Q1: What are the essential characteristics of an ideal recrystallization solvent?

A1: An ideal solvent for recrystallization must satisfy several key criteria.[1][2][3] First and foremost, the compound of interest should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1][2] This temperature-dependent solubility differential is the fundamental principle that drives the purification process.

Additionally, the solvent should either be a very poor solvent for impurities, allowing them to be filtered off while the desired compound is in the hot solution, or an excellent solvent for them, so they remain in the cold "mother liquor" after the target compound crystallizes.[1][3] Other crucial properties include chemical inertness towards the compound and volatility, which allows for easy removal from the purified crystals.[3][4]

Q2: How do I select a starting solvent for purifying this compound?

A2: The molecular structure of this compound, which contains a methyl ester and a ketone functional group, classifies it as a moderately polar compound.[5][6] A good starting point for solvent selection is the principle of "like dissolves like".[7]

Therefore, moderately polar solvents are excellent candidates to investigate.

  • Alcohols (Methanol, Ethanol, Isopropanol): These are often good first choices for moderately polar compounds.

  • Esters (Ethyl Acetate): Given the ester functional group in the target molecule, ethyl acetate is a logical choice to test.[7]

  • Ketones (Acetone): Acetone is another versatile solvent for compounds with moderate polarity.

A small-scale solvent screen is the most effective empirical method. Test the solubility of ~50-100 mg of your crude material in ~1 mL of several candidate solvents at room temperature and then at the solvent's boiling point to find the best fit.[1]

Q3: My compound seems to be either too soluble or not soluble enough in all the single solvents I've tried. What should I do?

A3: This is a classic scenario where a mixed-solvent recrystallization is the ideal solution.[1] This technique uses a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent").[1]

The procedure involves dissolving the compound in the minimum amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the solid and make the solution clear again before it is allowed to cool slowly. Common mixed-solvent pairs include ethanol/water, ethyl acetate/heptane, and acetone/water.[8]

PART 2: Troubleshooting Guide for Common Recrystallization Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the recrystallization of this compound.

Problem 1: The compound has "oiled out," forming a liquid layer instead of crystals.
  • Primary Cause: The boiling point of your chosen solvent is higher than the melting point of your compound (65-69 °C).[5][9] When the solution cools, it becomes supersaturated at a temperature where the compound's liquid state is more stable than its solid crystalline state.

  • Troubleshooting Steps:

    • Re-heat the Solution: Add more of the primary solvent to dissolve the oil completely.

    • Ensure Slow Cooling: Allow the flask to cool to room temperature slowly. Rapid cooling encourages oiling. Do not place it directly in an ice bath.[10]

    • Lower the Saturation Temperature: By adding more solvent, you lower the temperature at which the solution becomes saturated, which may now be below the compound's melting point.

    • Change Solvents: If oiling persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), switch to ethyl acetate (b.p. 77 °C) or ethanol (b.p. 78 °C).

Problem 2: No crystals are forming, even after the solution has cooled.
  • Primary Cause: The solution is not supersaturated, most likely because too much solvent was used initially.[10]

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inner wall of the flask with a glass stirring rod at the solution's surface. The microscopic glass fragments can provide nucleation sites for crystal growth.[10]

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to act as a template for crystallization.

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration of your compound. Then, allow it to cool again.[10]

    • Cool Further: If crystals still haven't formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.

Problem 3: The final yield of purified crystals is very low.
  • Primary Cause: Several factors can lead to poor recovery. The most common is using an excessive amount of solvent, which leads to a significant portion of the product remaining dissolved in the mother liquor.[10] Other causes include premature crystallization during a hot filtration step or filtering the crystals before cooling is complete.

  • Troubleshooting Steps:

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Ensure Complete Cooling: Maximize crystal recovery by cooling the solution in an ice bath for at least 15-20 minutes before filtration.

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your filter funnel and flask with hot solvent to prevent the product from crystallizing on the filter paper.

    • Recover from Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

Problem 4: The recrystallized product is still colored or appears impure.
  • Primary Cause: The impurity has solubility characteristics very similar to your product, or the color is due to a highly soluble, intensely colored impurity.

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A second pass through the recrystallization procedure can often remove remaining impurities.

    • Use Activated Charcoal: If the impurity is colored, it can often be removed with activated charcoal. Add a very small amount (e.g., the tip of a spatula) of charcoal to the hot solution and swirl for a few minutes. The colored impurities adsorb to the charcoal's surface. Remove the charcoal via hot filtration through a fluted filter paper or a pad of Celite before allowing the solution to cool. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

PART 3: Experimental Protocols & Visualizations

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling with gentle swirling.

  • Saturation: Continue adding the solvent in small increments until the solid has just dissolved. It is crucial to use the minimum amount of boiling solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[2] Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals completely to remove any remaining solvent.[2]

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Heptane)
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Anti-Solvent Addition: While the solution is still hot, add heptane (the "anti-solvent") dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation & Drying: Collect, wash (with a cold mixture of the two solvents), and dry the crystals as described in the single-solvent protocol.

Visualization 1: Solvent Selection Workflow

G start Start: Crude Methyl 2-oxo-1-indanecarboxylate test_polar Test Solubility in a Moderately Polar Solvent (e.g., Ethanol, Ethyl Acetate) start->test_polar dissolves_cold Dissolves at Room Temp? test_polar->dissolves_cold dissolves_hot Dissolves when Hot? dissolves_cold->dissolves_hot No use_less_polar Action: Try a Less Polar Solvent or a Mixed-Solvent System dissolves_cold->use_less_polar Yes insoluble Insoluble Even when Hot? dissolves_hot->insoluble No perfect_solvent Result: Ideal Single Solvent Found. Proceed to Recrystallization. dissolves_hot->perfect_solvent Yes use_more_polar Action: Try a More Polar Solvent insoluble->use_more_polar Yes mixed_solvent Action: Use as 'Good' Solvent in a Mixed-Solvent System insoluble->mixed_solvent No, but swells

Caption: A decision tree for selecting a suitable recrystallization solvent.

Visualization 2: Troubleshooting Flowchart

G start Problem Encountered During Cooling oil_or_solid Oil or Solid Formation? start->oil_or_solid no_formation No Crystals Forming? oil_or_solid->no_formation Neither oil_out Problem: Oiling Out oil_or_solid->oil_out Oil too_much_solvent Problem: Too Much Solvent no_formation->too_much_solvent Yes crystals_form Crystals Form no_formation->crystals_form No, crystals form solve_oil Solution: 1. Add more solvent. 2. Cool slowly. 3. Use lower boiling solvent. oil_out->solve_oil solve_no_crystals Solution: 1. Scratch flask. 2. Add seed crystal. 3. Boil off excess solvent. too_much_solvent->solve_no_crystals check_yield Check Yield and Purity crystals_form->check_yield low_yield Problem: Low Yield check_yield->low_yield Low Yield impure Problem: Impure Crystals check_yield->impure Impure success Success: Pure Crystals, Good Yield check_yield->success Acceptable solve_yield Solution: 1. Use min. hot solvent. 2. Ensure complete cooling. 3. Recover 2nd crop. low_yield->solve_yield solve_purity Solution: 1. Re-recrystallize. 2. Use activated charcoal. impure->solve_purity

Caption: A flowchart for diagnosing and solving common recrystallization issues.

PART 4: Summary of Potential Recrystallization Solvents

The following table summarizes the properties of common organic solvents that could be suitable for the recrystallization of this compound. The target compound has a melting point of 65-69 °C.

SolventBoiling Point (°C)PolaritySuitability Notes
Methanol 65PolarGood potential. Boiling point is close to the melting point, so care must be taken to avoid oiling out.
Ethanol 78PolarExcellent candidate. Boiling point is above the melting point, allowing for a good solubility differential.
Isopropanol 82PolarGood candidate, similar to ethanol.
Ethyl Acetate 77IntermediateStrong candidate due to structural similarities ("like dissolves like").[7]
Acetone 56PolarMay be a good solvent, but its low boiling point might not provide a large enough solubility range.
Toluene 111Non-polarLikely too high a boiling point, high risk of oiling out. May be useful as an anti-solvent.
Heptane/Hexane 98 / 69Non-polarThe compound is likely to be poorly soluble. Excellent candidates for use as an anti-solvent with a more polar solvent.
Water 100Very PolarThe compound is likely insoluble. Can be used as an anti-solvent with a water-miscible solvent like ethanol or acetone.

Solvent property data sourced from multiple chemical reference tables.[11][12]

References

  • Solvent Choice. Chemistry Teaching Labs - University of York. [Link]

  • Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. [Link]

  • This compound. PubChem. [Link]

  • This compound. ChemSynthesis. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Go-to recrystallization solvent mixtures. Reddit r/Chempros. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. Master Organic Chemistry. [Link]

  • Common Organic Solvents: Table of Properties1,2,3. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in β-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields in common condensation reactions such as the Claisen and Dieckmann condensations. Here, we will address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven advice.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of β-keto esters. Each question is followed by a detailed explanation of potential causes and a set of actionable solutions.

Question 1: My Claisen condensation of a simple ethyl ester is giving a very low yield, and I'm recovering a lot of starting material. What are the likely causes?

Answer:

Low conversion in a Claisen condensation is a frequent issue that typically points to problems with the reaction equilibrium or the base. The Claisen condensation is a reversible reaction, and its success hinges on a final, irreversible deprotonation step.[1]

Causality & Key Considerations:

  • Insufficient or Inappropriate Base: The reaction requires a stoichiometric amount of a strong base.[2] The base performs two critical functions: first, it generates the nucleophilic enolate from the starting ester, and second, it deprotonates the newly formed β-keto ester product. This final deprotonation is thermodynamically favorable because the α-protons of a β-keto ester are significantly more acidic (pKa ≈ 11) than those of the starting ester (pKa ≈ 25).[1][3] This step drives the entire equilibrium toward the product.[1] If the base is too weak or used in catalytic amounts, the equilibrium will not be sufficiently shifted, leading to low yields.

  • Presence of Water: The alkoxide bases typically used (e.g., sodium ethoxide) are highly sensitive to moisture. Water will react with the base, quenching it and reducing its effective concentration. Furthermore, the presence of hydroxide ions can lead to a competing saponification (hydrolysis) reaction, converting your starting ester into a carboxylate salt, which is unreactive under these conditions.[1][4]

  • Premature Acidic Workup: The reaction mixture must remain basic until the condensation is complete to maintain the stabilized enolate of the product. Adding acid prematurely will neutralize the base and the product enolate, shifting the equilibrium back toward the starting materials.

Troubleshooting Protocol:

  • Verify Base Stoichiometry and Purity: Ensure you are using at least one full equivalent of a strong base. Use freshly opened or properly stored anhydrous base. If using sodium metal to prepare sodium ethoxide in situ, ensure the sodium is clean and the absolute ethanol is rigorously dried.

  • Ensure Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Check Reaction Time and Temperature: While some condensations proceed at room temperature, others may require heating to reflux to reach equilibrium.[5][6] Monitor the reaction by TLC to determine the optimal reaction time.

  • Proper Workup Procedure: Only perform the acidic workup (e.g., adding aqueous acid) after confirming the reaction has reached completion.[2] This step neutralizes the reaction and protonates the enolate to give the final β-keto ester product.[2]

Question 2: I am observing significant side product formation. What are the most common side reactions and how can I minimize them?

Answer:

Side product formation in β-keto ester synthesis often arises from using an incorrect base or the presence of contaminants. The primary culprits are transesterification and saponification.

Common Side Reactions:

Side ReactionCausePrevention Strategy
Transesterification The alkoxide base does not match the alkyl group of the ester (e.g., using sodium methoxide with an ethyl ester).[1]Always use an alkoxide base that corresponds to the alcohol portion of your ester (e.g., sodium ethoxide for ethyl esters).[1][7][8] This ensures that even if the base acts as a nucleophile, the product is identical to the starting material.[8] Alternatively, use a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent.[8]
Saponification Presence of hydroxide ions, typically from moisture reacting with the alkoxide base or using a hydroxide base (e.g., NaOH, KOH).[9][10]Maintain strictly anhydrous conditions.[11] Avoid using hydroxide bases, as they will hydrolyze the ester to form a carboxylate salt.[1][4]
Intermolecular Condensation (in Dieckmann) For intramolecular (Dieckmann) condensations, high concentrations can favor intermolecular reactions where one molecule reacts with another instead of itself.[8]Employ high-dilution techniques to favor the desired intramolecular cyclization.[8] This decreases the probability of molecules encountering each other.
Question 3: My Dieckmann condensation to form a 5-membered ring is failing. What are the specific challenges with this intramolecular reaction?

Answer:

The Dieckmann condensation is an intramolecular version of the Claisen condensation, used to form cyclic β-keto esters, typically with 5- or 6-membered rings.[3][12] Failures can be due to the general issues mentioned above, but also to factors specific to cyclization.

Causality & Key Considerations:

  • Ring Strain: The reaction works well for forming sterically stable 5- and 6-membered rings.[12] However, attempts to form smaller or larger rings often fail due to ring strain or unfavorable entropies of cyclization.[13]

  • Base Choice for Aprotic Solvents: While sodium ethoxide in ethanol is classic, modern syntheses often use sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents like THF or toluene.[14] This can minimize side reactions.

  • Competing Intermolecular Reaction: As mentioned previously, if the concentration of the diester is too high, an intermolecular Claisen condensation can outcompete the desired intramolecular Dieckmann condensation.[8]

Troubleshooting Protocol:

  • Confirm Substrate Suitability: Ensure your diester is a 1,6- or 1,7-diester, which will form a 5- or 6-membered ring, respectively.[12]

  • Employ High Dilution: Add the diester substrate slowly via a syringe pump to a solution of the base in the solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.

  • Optimize Base and Solvent System: Consider using NaH in dry THF. NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the ester, and the reaction is driven by the evolution of hydrogen gas.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of base required for the Claisen condensation?

The use of a full equivalent of base is crucial because the final step of the mechanism—the deprotonation of the β-keto ester product—is the thermodynamic driving force for the entire reaction.[1][2] The equilibrium for the initial condensation steps is often not favorable. However, the β-keto ester product is much more acidic than the starting ester. The strong base present in the reaction mixture will irreversibly deprotonate the product, forming a resonance-stabilized enolate. This final, irreversible acid-base reaction pulls the entire equilibrium towards the product side, ensuring a high yield.[1]

Q2: Can I use a very strong, non-nucleophilic base like LDA for a standard Claisen condensation?

While Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic base, it is not commonly used for standard Claisen or Dieckmann condensations.[2][7] The reason is that LDA is strong enough to fully and irreversibly convert all of the starting ester to its enolate form. This removes the electrophilic component (the ester carbonyl) that the enolate needs to attack, thereby preventing the condensation from occurring. LDA is, however, very useful in crossed Claisen condensations, where one ester is pre-treated with LDA to form its enolate quantitatively, and then a second, different ester (which may or may not have α-hydrogens) is added as the electrophile.[15]

Q3: What is the purpose of the final acidic workup?

The acidic workup serves two main purposes. First, it neutralizes any remaining strong base in the reaction mixture. Second, and most importantly, it protonates the resonance-stabilized enolate of the β-keto ester product.[2] The product of the condensation under basic conditions is actually the salt of the β-keto ester. The addition of a mild acid (like dilute HCl or aqueous ammonium chloride) is necessary to generate the final, neutral β-keto ester, which can then be isolated and purified.[5]

Q4: My β-keto ester seems to be decomposing during purification. Is this common?

Yes, β-keto esters can be thermally unstable. The corresponding β-keto acids are particularly prone to decarboxylation (loss of CO₂) upon heating.[16][17][18] If your workup or purification involves harsh acidic conditions and heat, you might be hydrolyzing the ester to the β-keto acid, which then decarboxylates to a ketone.[19][20]

Recommendations:

  • Use a mild acidic workup (e.g., saturated NH₄Cl).

  • Avoid excessive heat during solvent removal.

  • Purify by vacuum distillation at the lowest possible temperature or by column chromatography if the compound is particularly sensitive.

Visualized Guides & Protocols

Troubleshooting Workflow for Low Yields

This flowchart provides a logical path for diagnosing the cause of low yields in a β-keto ester synthesis.

TroubleshootingWorkflow start Low Yield Observed check_base 1. Check Base - Stoichiometric? - Anhydrous? - Correct Alkoxide? start->check_base check_conditions 2. Check Conditions - Anhydrous? - Inert Atmosphere? - Correct Temp/Time? check_base->check_conditions Base OK base_issue Potential Issues: - Incomplete reaction - Saponification - Transesterification check_base->base_issue check_workup 3. Check Workup - Workup premature? - Acid too strong/hot? check_conditions->check_workup Conditions OK conditions_issue Potential Issues: - Base quenched - Reaction not at equilibrium check_conditions->conditions_issue workup_issue Potential Issues: - Reverse reaction - Decarboxylation check_workup->workup_issue solution Implement Solutions: - Use fresh, correct base - Ensure dry conditions - Optimize time/temp - Use mild workup check_workup->solution Workup OK (Re-evaluate experiment) base_issue->solution conditions_issue->solution workup_issue->solution

Caption: A step-by-step guide to troubleshooting low yields.

Key Reaction Pathways in Claisen Condensation

This diagram illustrates the desired reaction pathway versus common competing side reactions.

ClaisenPathways cluster_main Desired Pathway (Driven by Final Deprotonation) cluster_side Side Reactions Ester 2x Ethyl Acetate + NaOEt Enolate Enolate Formation Ester->Enolate Saponification Saponification (if H2O/OH- present) Ester->Saponification Transesterification Transesterification (if base ≠ ester alkoxy) Ester->Transesterification Attack Nucleophilic Attack Enolate->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of EtO- Tetrahedral->Elimination Product_Keto β-Keto Ester (Ethyl Acetoacetate) Elimination->Product_Keto Product_Enolate Product Enolate (Stable) Product_Keto->Product_Enolate

Caption: Desired vs. side reactions in Claisen condensation.

Standard Protocol: Claisen Condensation of Ethyl Acetate

This protocol describes the synthesis of ethyl acetoacetate, a classic example of the Claisen condensation.

Materials:

  • Sodium metal

  • Absolute (anhydrous) ethanol

  • Anhydrous ethyl acetate

  • Diethyl ether

  • Dilute acetic acid or HCl

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert nitrogen atmosphere, add 50 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of clean sodium metal in small pieces. Allow the sodium to react completely. The solution may need to be gently heated to ensure all sodium dissolves.[5]

  • Reaction: Cool the freshly prepared sodium ethoxide solution in an ice bath. Add 22 mL (0.2 mol) of anhydrous ethyl acetate dropwise from the addition funnel with efficient stirring over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to a gentle reflux for 1-2 hours. A thick, yellowish precipitate of the sodium salt of ethyl acetoacetate should form.[5]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly and with stirring onto a mixture of 100 g of crushed ice and 10 mL of glacial acetic acid (or an equivalent amount of dilute HCl) to neutralize the base and protonate the enolate.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 30 mL portions of diethyl ether.[5]

  • Washing and Drying: Combine all organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude ethyl acetoacetate can be purified by fractional distillation under reduced pressure.[5]

References
  • Wikipedia. Claisen condensation. [Link]

  • Ryan, J., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]

  • Ryan, J., et al. (2021). Recent advances in the transesterification of β-keto esters. CORA. [Link]

  • Ryan, J., et al. (2021). Recent advances in the transesterification of b-keto esters. SciSpace. [Link]

  • University of Calgary. Ch21: Claisen condensation. [Link]

  • Ryan, J., et al. (2021). Recent advances in the transesterification of β-keto esters. PMC - NIH. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

  • Google Patents. US6642035B2 - Synthesis of B-keto esters.
  • University of Missouri-St. Louis. Claisen-Schmidt Condensation. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]

  • Chemistry Steps. Decarboxylation. [Link]

  • Esteb, J. J., & Stockton, M. B. (2010). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education. [Link]

  • JoVE. (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • YouTube. (2021). Claisen Condensation: Solvent and Base Choice. [Link]

  • YouTube. (2020). Claisen Condensation. [Link]

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  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

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  • ResearchGate. (2016). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. [Link]

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  • Quora. (2020). What is a saponification reaction, and where is it used?. [Link]

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Technical Support Center: Strategies to Mitigate Decarboxylation in Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in organic synthesis: the undesired decarboxylation during the formation of indanones. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes, improve yields, and minimize impurities. Here, we will dissect the underlying mechanisms, troubleshoot common experimental pitfalls, and provide proactive strategies to maintain the integrity of your carboxyl-containing intermediates.

Section 1: Understanding the Enemy: The Mechanism of Decarboxylation

In many common routes to 1-indanones, such as the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids, the reaction proceeds through intermediates that are structurally analogous to β-keto acids. These species are notoriously prone to decarboxylation, especially under the acidic and often thermal conditions required for cyclization.[1][2]

The susceptibility of a β-keto acid or its precursor to decarboxylation stems from its ability to form a stable, six-membered cyclic transition state.[3][4] In this arrangement, the carbonyl oxygen of the keto group acts as a proton acceptor for the carboxylic acid proton. This facilitates a concerted electronic rearrangement, leading to the cleavage of the C-C bond and the elimination of carbon dioxide (CO₂), ultimately forming an enol which tautomerizes to the decarboxylated ketone or hydrocarbon byproduct.[3][4]

Strong Brønsted acids or high temperatures provide the necessary activation energy for this process, making it a significant competitive pathway to the desired intramolecular acylation.[5][6]

Caption: Mechanism of β-Keto Acid Decarboxylation.

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered in the lab. Each issue is followed by an analysis of potential causes and actionable solutions.

Q1: My 1-indanone yield is significantly lower than expected, and I'm isolating a large amount of an alkylbenzene byproduct (e.g., ethylbenzene instead of 1-indanone from 3-phenylpropionic acid). What is happening?

A1: This is a classic sign of extensive decarboxylation. The harsh conditions required for the Friedel-Crafts cyclization have favored the loss of CO₂ over the desired ring-formation.

  • Primary Cause: Excessive heat or an overly aggressive acid catalyst. Reagents like polyphosphoric acid (PPA) or strong Brønsted acids at high temperatures can readily promote decarboxylation.[5][7]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most critical parameter. Lowering the temperature decreases the thermal energy available to overcome the activation barrier for decarboxylation.[2] Attempt the reaction at the lowest temperature that still allows for cyclization, even if it requires a longer reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.

    • Change Your Catalyst: If temperature reduction is insufficient, consider a milder catalyst.

      • Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid (P₂O₅/MeSO₃H) is often an effective and milder alternative to PPA, allowing for lower reaction temperatures.[8][9][10]

      • Lewis Acids: For the corresponding 3-arylpropionyl chloride, milder Lewis acids like ZnCl₂, FeCl₃, or Sc(OTf)₃ can be effective and may reduce decarboxylation compared to AlCl₃.[11][12]

    • Two-Step Procedure: Convert the 3-arylpropionic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride first. The subsequent intramolecular Friedel-Crafts acylation of the acid chloride can often be performed under much milder conditions (e.g., with AlCl₃ at 0 °C to room temperature), effectively circumventing the decarboxylation issue.[11][12]

Q2: I observe significant gas evolution (bubbling) from my reaction mixture, even at moderate temperatures. Is this a definitive sign of decarboxylation?

A2: While not absolutely definitive without analytical confirmation (e.g., via an attached gas bubbler with limewater), vigorous and sustained gas evolution under acidic conditions is highly indicative of CO₂ release from decarboxylation.

  • Primary Cause: The reaction conditions are still too harsh for your specific substrate. Electron-rich aromatic rings cyclize more readily and may require milder conditions than electron-poor systems, which need more forcing conditions that can inadvertently trigger decarboxylation.[13]

  • Troubleshooting Steps:

    • Substrate-Specific Optimization: Recognize that the stability of the carboxylic acid precursor is highly dependent on its electronic properties. If your aryl group is electron-deficient, it will require stronger conditions to cyclize, increasing the risk of decarboxylation.

    • Use a Co-solvent: In PPA-mediated reactions, adding a high-boiling, inert co-solvent like xylene can sometimes help moderate the reaction and improve handling.[7]

    • Consider Alternative Routes: If decarboxylation remains problematic, alternative indanone syntheses that avoid carboxylic acid precursors might be necessary. For instance, a Nazarov cyclization of a divinyl ketone could be a viable alternative, though this is a completely different synthetic strategy.[14][15][16]

Q3: My reaction seems to work, but I lose a significant amount of product during the aqueous workup. Could decarboxylation be happening at this stage?

A3: Yes, decarboxylation can occur during workup, especially if the intermediate β-keto acid is stable enough to survive the reaction but decomposes upon quenching.

  • Primary Cause: Quenching a hot, acidic reaction mixture with water can create localized "hot spots" of aqueous acid, which are ideal conditions for decarboxylating any remaining β-keto acid intermediate.

  • Troubleshooting Steps:

    • Cool Before Quenching: Always cool the reaction vessel to room temperature or, preferably, to 0 °C in an ice bath before slowly adding it to the quench solution (e.g., ice-water). This minimizes the thermal shock and reduces the rate of any potential decarboxylation.

    • Use a Biphasic Quench: Pour the cooled reaction mixture into a rapidly stirred mixture of ice and a non-polar organic solvent (e.g., ethyl acetate or dichloromethane). The desired indanone product will be extracted into the organic layer as it forms, protecting it from the aqueous acidic environment where decarboxylation is more likely.

    • pH Control: After the initial quench, neutralize the aqueous layer promptly but carefully with a base like sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic. This will deprotonate any remaining carboxylic acid functionality, forming the carboxylate salt, which is much more resistant to decarboxylation.

Section 3: Proactive Prevention: Optimizing Your Synthesis Protocol

Designing your experiment to minimize decarboxylation from the start is the most effective strategy. The table below compares common cyclization reagents and their general characteristics.

Reagent/MethodTypical TemperatureAdvantagesDisadvantages & Decarboxylation Risk
Polyphosphoric Acid (PPA) 80 - 150 °CInexpensive, strong dehydrating agent.[7]High viscosity, difficult workup. High risk of decarboxylation due to high temperatures.[5]
Eaton's Reagent 25 - 80 °CLower viscosity than PPA, effective at lower temperatures.[9][17]More expensive, corrosive. Moderate risk , highly dependent on substrate.
AlCl₃ / Acid Chloride 0 °C - RTHigh-yielding for activated systems, avoids direct heating of the acid.[12]Stoichiometric AlCl₃ required, sensitive to moisture. Low risk if temperature is controlled.
TfOH (Triflic Acid) RT - 80 °CVery strong acid, can promote cyclization at lower temperatures.[5]Expensive, highly corrosive. Substrate-dependent risk ; can be high if not optimized.
Nafion-H RefluxHeterogeneous catalyst, easily removed by filtration.[12]May require higher temperatures, potentially leading to moderate risk .
Annotated Protocol: Synthesis of 5-Methoxy-1-indanone via Acid Chloride

This protocol illustrates a robust method that minimizes decarboxylation risk.

  • Acid Chloride Formation:

    • To a solution of 3-(4-methoxyphenyl)propionic acid (1.0 eq) in dry dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1 drop).

    • Scientist's Note: This step converts the thermally sensitive carboxylic acid into a more reactive acid chloride under mild conditions, preempting the need for harsh, high-temperature cyclization of the acid itself.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the conversion of the starting material by TLC or by carefully quenching a small aliquot and analyzing by LC-MS.

  • Removal of Volatiles:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.

    • Scientist's Note: Ensure all volatiles are removed to prevent side reactions in the next step. The crude acid chloride is typically used directly.

  • Intramolecular Friedel-Crafts Acylation:

    • Dissolve the crude acid chloride in dry DCM (0.5 M) and cool the solution to 0 °C in an ice bath.

    • Add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, keeping the internal temperature below 5 °C.

    • Scientist's Note: The low temperature is crucial. It controls the exotherm and significantly disfavors the decarboxylation pathway relative to the desired intramolecular acylation.[18][19]

  • Workup:

    • After stirring at 0 °C for 1-2 hours (monitor by TLC), slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude 1-indanone.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Are there any substrates that are particularly prone to decarboxylation?

    • A: Yes. Substrates that can form a β-keto acid intermediate are the most susceptible. This is common in the cyclization of 3-arylpropionic acids. Additionally, substrates with electron-donating groups on the aromatic ring may cyclize faster but can also stabilize cationic intermediates that might lead to other side reactions, while electron-withdrawing groups make cyclization harder, demanding harsher conditions that favor decarboxylation.[13]

  • Q: Can I use microwave-assisted synthesis to avoid this side reaction?

    • A: Microwave-assisted synthesis can sometimes be beneficial as it can rapidly heat the reaction to the target temperature, potentially reducing overall reaction time. However, it can also lead to localized overheating, which may exacerbate decarboxylation. Careful optimization of temperature and time is required. Some studies show success with microwave-assisted indanone synthesis, reporting good yields in short times.[5]

  • Q: What is the best analytical technique to quantify the decarboxylated byproduct?

    • A: Quantitative NMR (qNMR) using an internal standard is an excellent method for determining the ratio of desired indanone to the decarboxylated byproduct in the crude reaction mixture. GC-MS is also highly effective for identifying and quantifying volatile byproducts like alkylbenzenes.

Section 5: Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing decarboxylation issues.

G start Low Indanone Yield & Suspected Decarboxylation check_byproduct Confirm Byproduct Identity (NMR, GC-MS) start->check_byproduct is_decarboxylated Is Byproduct the Decarboxylated Product? check_byproduct->is_decarboxylated lower_temp Reduce Reaction Temperature by 20-30 °C is_decarboxylated->lower_temp Yes other_issue Investigate Other Side Reactions (e.g., intermolecular reaction, rearrangement) is_decarboxylated->other_issue No change_catalyst Switch to Milder Catalyst (e.g., Eaton's Reagent) lower_temp->change_catalyst Problem Persists success Yield Improved lower_temp->success Success acid_chloride Use Two-Step Acid Chloride Protocol change_catalyst->acid_chloride Problem Persists change_catalyst->success Success optimize_workup Optimize Workup: 1. Cool before quench 2. Use biphasic system acid_chloride->optimize_workup Problem Persists acid_chloride->success Success optimize_workup->success Success

Caption: A workflow for troubleshooting decarboxylation.

References

  • Deng, G., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Available at: [Link]

  • Baghini, M. S., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. Available at: [Link]

  • Allen Institute. Decarboxylation Of Beta Keto Acid. Available at: [Link]

  • Various Authors. (2019). Why do beta-keto acids readily release carbon-dioxide upon heating?. Quora. Available at: [Link]

  • Chemistry Steps. Decarboxylation. Available at: [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. 2-INDANONE. Available at: [Link]

  • Wikipedia. Eaton's reagent. Available at: [Link]

  • Szymańska, E., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

  • ResearchGate. Synthesis of indanones via decarboxylative annulation. Available at: [Link]

  • Chemical Communications (RSC Publishing). Decarboxylation-triggered homo-Nazarov cyclization of cyclic enol carbonates catalyzed by rhenium complex. Available at: [Link]

  • Organic Reactions. The Nazarov Cyclization. Available at: [Link]

  • Allen Institute. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Available at: [Link]

  • Organic Syntheses. PREPARATION OF TETRAHYDROISOQUINOLINE-3-ONES VIA CYCLIZATION OF PHENYL ACETAMIDES USING EATON'S REAGENT. Available at: [Link]

  • Sathee NEET. Chemistry Decarboxylation Reaction. Available at: [Link]

  • Wikipedia. Ketonic decarboxylation. Available at: [Link]

  • Wikipedia. Nazarov cyclization reaction. Available at: [Link]

  • Organic Chemistry Portal. Nazarov Cyclization. Available at: [Link]

  • Synlett. Regioselective Synthesis of Indanones. Available at: [Link]

  • Organic Chemistry Portal. Indanone synthesis. Available at: [Link]

  • ResearchGate. Optimization Conditions for the Synthesis of Indanone. Available at: [Link]

  • ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Available at: [Link]

  • University of Calgary. Friedel-Crafts limitations. Available at: [Link]

  • Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Chemistry LibreTexts. Limitations of Friedel-Crafts Alkylations. Available at: [Link]

  • Chad's Prep. (2021). Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Methyl 2-Oxo-1-indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of methyl 2-oxo-1-indanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation. Our goal is to equip you with the knowledge to not only solve problems but also to proactively optimize your reaction conditions for higher yields and purity.

Introduction to the Alkylation of this compound

The alkylation of this compound, a β-keto ester, is a fundamental carbon-carbon bond-forming reaction. The process involves the deprotonation of the acidic α-hydrogen to form a nucleophilic enolate, which then reacts with an alkylating agent.[1][2][3] The success of this reaction is highly dependent on a delicate interplay of several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent.[4] This guide will walk you through the intricacies of this reaction, providing practical solutions to common hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the alkylation of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?

A: Low yields are a frequent challenge and can stem from several factors. Let's break down the potential culprits and their solutions:

  • Incomplete Enolate Formation: The first critical step is the quantitative formation of the enolate. If the base is not strong enough to deprotonate the α-hydrogen of the β-keto ester (pKa ≈ 11-13 in DMSO), the reaction will not proceed efficiently.[3]

    • Solution: Employ a sufficiently strong base. While alkoxides like sodium ethoxide are commonly used, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can ensure complete enolate formation.[5][6] When using NaH, ensure it is fresh and the reaction is conducted under anhydrous conditions.

  • Poor Solubility of Reactants: If the β-keto ester or the base is not fully soluble in the chosen solvent, the reaction will be slow and incomplete.

    • Solution: Tetrahydrofuran (THF) is a common and effective solvent for this reaction.[6][7] For solubility issues, adding a small amount of a polar aprotic co-solvent like hexamethylphosphoramide (HMPA) or dimethylformamide (DMF) can be beneficial, though caution is advised with HMPA due to its toxicity.[5]

  • Decomposition of Starting Material or Product: The starting material or the alkylated product may be unstable under the reaction conditions, especially if elevated temperatures are used for prolonged periods.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Aim for the lowest possible reaction temperature that allows for a reasonable reaction rate. For highly reactive alkylating agents, cooling the reaction mixture (e.g., to 0 °C or -78 °C) before adding the electrophile can prevent side reactions.

Issue 2: Formation of O-Alkylated Byproduct

Q: I am observing a significant amount of an O-alkylated byproduct alongside my desired C-alkylated product. How can I favor C-alkylation?

A: The enolate of a β-keto ester is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[4] Several factors influence this regioselectivity.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO can solvate the metal cation, leading to a "freer" enolate anion. This can increase the proportion of O-alkylation, as the oxygen atom has a higher negative charge density.[4]

    • Solution: Non-polar or less polar solvents like THF or toluene generally favor C-alkylation.[8] These solvents promote the formation of ion pairs between the enolate and the metal cation, sterically hindering attack at the oxygen atom.

  • Counter-ion: The nature of the metal counter-ion from the base can influence the C/O alkylation ratio.

    • Solution: Lithium (Li⁺) and sodium (Na⁺) cations tend to favor C-alkylation more than potassium (K⁺) due to their stronger coordination with the oxygen atom of the enolate.

  • Leaving Group of the Alkylating Agent: "Harder" leaving groups (e.g., tosylates) tend to favor O-alkylation, while "softer" leaving groups (e.g., iodides) favor C-alkylation according to Hard-Soft Acid-Base (HSAB) theory.

    • Solution: Whenever possible, use alkyl halides in the order of reactivity I > Br > Cl. Alkyl iodides are generally the best choice for promoting C-alkylation.

Issue 3: Dialkylation and Other Side Products

Q: My product mixture is contaminated with a dialkylated product and other impurities. How can I improve the selectivity for mono-alkylation?

A: The formation of dialkylated products occurs when the mono-alkylated product, which still possesses an acidic α-hydrogen, is deprotonated and reacts with another equivalent of the alkylating agent.

  • Stoichiometry: Using a large excess of the alkylating agent will inevitably lead to dialkylation.

    • Solution: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkylating agent.

  • Reaction Conditions: If the enolate of the mono-alkylated product forms readily, dialkylation can be competitive.

    • Solution: Add the alkylating agent slowly and at a low temperature to control the reaction rate. This allows the initial mono-alkylation to proceed to completion before significant dialkylation can occur.

  • Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the methyl ester, especially under basic conditions.[9]

    • Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best base for the alkylation of this compound?

A1: Sodium hydride (NaH) in an anhydrous solvent like THF is a highly effective and commonly used base for this transformation.[6][7] It provides irreversible deprotonation to drive the reaction to completion. For specific applications requiring milder conditions, potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile can also be effective, sometimes in conjunction with a phase-transfer catalyst.[4][8]

Q2: Can I use phase-transfer catalysis (PTC) for this alkylation?

A2: Yes, phase-transfer catalysis is an excellent method for the alkylation of β-keto esters and can offer several advantages, including milder reaction conditions, the use of less hazardous bases like aqueous NaOH or solid K₂CO₃, and often simpler work-up procedures.[8][11][12] A typical PTC system would involve a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) to transport the enolate from the aqueous or solid phase to the organic phase containing the alkylating agent.[12]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You should see the spot corresponding to the starting material (this compound) diminish and a new, typically less polar, spot for the alkylated product appear. It is advisable to run a co-spot of the starting material and the reaction mixture to accurately track the conversion.

Q4: My alkylating agent is not very reactive. What can I do?

A4: For unreactive alkylating agents like alkyl chlorides, you can add a catalytic amount of sodium or potassium iodide to the reaction mixture. The iodide will displace the chloride via a Finkelstein reaction to generate the more reactive alkyl iodide in situ. Increasing the reaction temperature may also be necessary, but this should be done cautiously while monitoring for side product formation.

Experimental Protocols

Protocol 1: General Procedure for C-Alkylation using Sodium Hydride
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Decant the hexane carefully under a stream of nitrogen.

  • Solvent Addition: Add anhydrous THF (5-10 mL per mmol of starting material).

  • Starting Material Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating may be required for less reactive alkylating agents.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Alkylation using Phase-Transfer Catalysis (PTC)
  • Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the alkylating agent (1.1 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents).

  • Solvent and Base: Add a suitable organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of a base (e.g., 50% NaOH) or a solid base like potassium carbonate.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Work-up: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Presentation

Parameter Condition A Condition B Condition C Outcome
Base NaHK₂CO₃NaOEtHigher C-alkylation yield with NaH
Solvent THFDMFTolueneHigher C/O ratio with THF and Toluene
Alkylating Agent R-IR-BrR-OTsHigher C-alkylation rate with R-I
Temperature 0 °C to RT50 °C-78 °C to RTLower temperature can reduce side reactions

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low or No Product Yield check_enolate Check Enolate Formation start->check_enolate check_solubility Assess Reactant Solubility check_enolate->check_solubility Complete solution_base Use Stronger Base (NaH, LDA) check_enolate->solution_base Incomplete? check_stability Evaluate Stability check_solubility->check_stability Good solution_solvent Change Solvent (THF) or Add Co-solvent check_solubility->solution_solvent Poor? solution_temp Lower Reaction Temperature & Monitor by TLC check_stability->solution_temp Decomposition?

Caption: Troubleshooting flowchart for low product yield.

Decision Pathway for C- vs. O-Alkylation

c_vs_o_alkylation enolate Enolate Intermediate c_alkylation C-Alkylation (Desired) enolate->c_alkylation o_alkylation O-Alkylation (Side Product) enolate->o_alkylation conditions Favorable Conditions for C-Alkylation - Non-polar solvent (THF, Toluene) - 'Soft' leaving group (Iodide) - Tightly coordinating cation (Li+, Na+) conditions->c_alkylation Promotes conditions2 Conditions Favoring O-Alkylation - Polar aprotic solvent (DMF, DMSO) - 'Hard' leaving group (Tosylate) - 'Free' enolate (K+) conditions2->o_alkylation Promotes

Caption: Factors influencing C- versus O-alkylation.

References

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  • ResearchGate. (2019). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. Retrieved from [Link]

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  • Google Patents. (2017). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • ResearchGate. (2001). Highly Enantioselective Phase-Transfer-Catalytic Alkylation of 2-Phenyl-2-oxazoline-4-carboxylic Acidtert-Butyl Ester for the Asymmetric Synthesis ofα-Alkyl Serines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Retrieved from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 2-Carbomethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-carbomethoxy-1-indanone, a critical intermediate in pharmaceutical and fine chemical manufacturing. This document is designed for researchers, process chemists, and drug development professionals to navigate the challenges associated with scaling this synthesis from the lab bench to production. We will delve into the core chemistry, troubleshoot common experimental hurdles, and provide validated protocols grounded in established scientific principles.

Overview of the Core Synthetic Pathway

The most prevalent and scalable method for producing 2-carbomethoxy-1-indanone is the C-acylation of 1-indanone using an appropriate methylating agent, typically dimethyl carbonate (DMC). This reaction is a base-mediated process analogous to a Claisen condensation, where a strong base is used to generate a nucleophilic enolate from 1-indanone.

The overall transformation is as follows:

1-Indanone + Dimethyl Carbonate --(Base, Solvent)--> 2-Carbomethoxy-1-indanone

This guide focuses on this pathway, addressing the critical parameters that dictate yield, purity, and operational safety during scale-up.

G cluster_start Starting Materials cluster_process Process cluster_end Workup & Purification A 1-Indanone E Reaction Setup (Inert Atmosphere) B Dimethyl Carbonate (DMC) C Base (e.g., NaOMe, NaH) D Aprotic Solvent (e.g., Toluene) F Controlled Reagent Addition & Temperature Management E->F Charge Reagents G Reaction & Byproduct Removal (e.g., Methanol Distillation) F->G Initiate Reaction H Aqueous Quench (Acidic Workup) G->H Reaction Complete I Phase Separation & Solvent Removal H->I Neutralize J Recrystallization I->J Isolate Crude K Final Product: 2-Carbomethoxy-1-indanone J->K Purify

Caption: General workflow for the synthesis of 2-carbomethoxy-1-indanone.

Troubleshooting Guide & Actionable Solutions

This section addresses the most common issues encountered during the large-scale synthesis in a practical question-and-answer format.

Q1: My reaction has stalled, or the conversion to the product is unacceptably low. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent scale-up challenge and typically points to issues with either enolate formation or reaction equilibrium.

  • Cause 1: Inefficient Enolate Formation. The reaction hinges on the quantitative deprotonation of 1-indanone at the C2 position.

    • Troubleshooting:

      • Base Quality: Ensure the base is fresh and has been stored correctly. Sodium methoxide (NaOMe) can degrade with exposure to moisture, and the active content of sodium hydride (NaH) in mineral oil can vary. Titrate your base if its activity is in doubt.

      • Solvent Purity: The presence of water or other protic impurities in the solvent (e.g., toluene, THF) will consume the base and inhibit enolate formation. Use a dry, aprotic solvent. For large-scale operations, confirm water content is <50 ppm.

      • Insufficient Base: Ensure at least one molar equivalent of a strong base is used. The reaction product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction to completion. This deprotonation is the thermodynamic sink for the reaction.[1][2]

  • Cause 2: Reversible Equilibrium. The acylation is a reversible process. On a lab scale, a large excess of the acylating agent can drive the reaction forward. At scale, this is inefficient and costly.

    • Troubleshooting:

      • Byproduct Removal: The most effective strategy is to remove the alcohol byproduct (methanol, in the case of DMC) as it forms.[3] This is achieved by setting up the reaction for distillation. As methanol forms, it can be removed as a lower-boiling azeotrope with the solvent (e.g., toluene).[3] This continuous removal of a product shifts the equilibrium according to Le Châtelier's principle, driving the reaction to completion even without a large excess of reagents.

Q2: I'm observing significant byproduct formation, leading to a complex mixture and difficult purification. How can I improve selectivity?

A2: Byproduct formation often arises from competing reaction pathways, such as the self-condensation of 1-indanone or reactions involving the base.

  • Cause: Poor Reaction Control. Uncontrolled addition rates or temperature spikes can favor side reactions.

    • Troubleshooting:

      • Reverse Addition: Instead of adding the base to the indanone/DMC mixture, employ a "reverse addition" protocol. Prepare a slurry of the base (e.g., NaOMe) in the solvent and slowly add a solution of 1-indanone and dimethyl carbonate to it.[3] This maintains a low concentration of the enolate at any given time, minimizing self-condensation.

      • Temperature Management: Maintain a consistent reaction temperature. For the NaOMe/DMC/Toluene system, heating to reflux (around 90-110°C) is effective for promoting the reaction while distilling off the methanol byproduct.[3] Avoid uncontrolled exotherms, especially during the initial addition.

Q3: We are hesitant to use sodium hydride (NaH) at production scale due to safety concerns. What are viable, safer alternatives?

A3: This is a critical and valid concern. Sodium hydride is pyrophoric and generates explosive hydrogen gas upon reaction.[3] Fortunately, excellent non-pyrophoric alternatives exist.

  • Recommended Alternative: Sodium Methoxide (NaOMe).

    • Rationale: Sodium methoxide is a strong base that is effective for this transformation and is supplied as a stable, free-flowing powder or a solution, making it significantly easier and safer to handle at scale than NaH dispersions.[3] A process using NaOMe avoids the hazards of both pyrophoricity and hydrogen evolution.[3]

  • Comparative Analysis of Bases:

    Feature Sodium Hydride (NaH) Sodium Methoxide (NaOMe)
    Safety Pyrophoric; generates H₂ gas (flammable/explosive) Non-pyrophoric; corrosive solid/solution
    Handling Requires handling as a mineral oil dispersion; difficult to weigh accurately Easy-to-handle solid or solution
    Byproduct H₂ gas (must be safely vented) Methanol (can be distilled off to drive equilibrium)[3]

    | Efficiency | Highly effective, irreversible deprotonation | Highly effective; reaction is equilibrium-driven |

Q4: My product appears to be decomposing during the acidic workup or subsequent purification steps. What's happening?

A4: The 2-carbomethoxy-1-indanone product is a β-keto ester, a class of compounds susceptible to hydrolysis and subsequent decarboxylation under harsh acidic or basic conditions, especially with heat.[4] This would regenerate the 1-indanone starting material.

  • Cause: Aggressive Workup/Purification Conditions.

    • Troubleshooting:

      • Quench Temperature: Cool the reaction mixture significantly (e.g., to 0-10°C) before quenching.

      • Milder Acid: Instead of strong mineral acids, quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl)[5] or a carefully controlled amount of dilute HCl.[3] The goal is to neutralize the excess base and protonate the product enolate without creating a harsh, low-pH environment.

      • Avoid Heat: During solvent removal post-extraction, use a rotary evaporator at moderate temperatures (<50°C). If distillation is required, perform it under reduced pressure to keep the pot temperature low.

      • Recrystallization: When recrystallizing, avoid prolonged boiling in the solvent. Dissolve the crude product in a minimal amount of hot solvent (e.g., methanol) and then allow it to cool steadily to promote crystallization.[3]

Frequently Asked Questions (FAQs)

FAQ 1: What is the detailed reaction mechanism for the acylation of 1-indanone?

The reaction proceeds via a mechanism analogous to the Claisen condensation.[2]

G cluster_mech Reaction Mechanism Step 1 1. Enolate Formation Indanone 1-Indanone Enolate Indanone Enolate Indanone->Enolate + B⁻ - BH Base Base (B⁻) Intermediate Tetrahedral Intermediate Enolate->Intermediate + DMC Step 2 2. Nucleophilic Attack DMC Dimethyl Carbonate Product_Enolate Product Enolate (stabilized) Intermediate->Product_Enolate - MeO⁻ Step 3 3. Elimination Final_Product 2-Carbomethoxy-1-indanone Product_Enolate->Final_Product + H⁺ Step 4 4. Acidic Workup

Caption: Simplified mechanism of 2-carbomethoxy-1-indanone synthesis.
  • Enolate Formation: The base removes the acidic α-proton from the C2 position of 1-indanone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate (DMC).

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion (MeO⁻) to form the β-keto ester product. This step is the nucleophilic acyl substitution.

  • Deprotonation (Drive): The expelled methoxide (or another equivalent of base) deprotonates the newly formed β-keto ester at the highly acidic C2 position. This irreversible deprotonation step pulls the entire equilibrium towards the product side.[1]

  • Protonation: An acidic workup neutralizes the reaction and protonates the enolate to yield the final neutral product.

FAQ 2: Which solvents are optimal for this synthesis at scale?

Aprotic solvents are required to avoid reaction with the strong base. Toluene is an excellent choice for large-scale operations because it is relatively inexpensive, has a suitable boiling point for azeotropic removal of methanol, and facilitates phase separation during aqueous workup.[3] Tetrahydrofuran (THF) is also commonly used, particularly with sodium hydride.[6]

FAQ 3: What are the critical safety considerations for this process?

  • Inert Atmosphere: The use of strong bases necessitates running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by atmospheric moisture and oxygen.

  • Base Handling: If using NaH, follow strict protocols for handling pyrophoric reagents. If using NaOMe, treat it as a corrosive and hygroscopic solid. Avoid inhalation of dust and contact with skin.

  • Exotherm Control: The reaction can be exothermic, especially during reagent addition. Ensure the reactor has adequate cooling capacity and monitor the internal temperature closely.

  • Quenching: The quenching of a large-scale reaction containing residual strong base is a highly energetic process. Perform the quench slowly, with efficient cooling, and ensure adequate venting.

Validated Experimental Protocol

This protocol is adapted from a robust, non-pyrophoric method suitable for scale-up.[3]

Protocol: Synthesis of 2-Carbomethoxy-1-indanone using Sodium Methoxide

  • Equipment: A multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, addition funnel, and a distillation head connected to a condenser and receiver.

  • Reagents:

    • 1-Indanone (1.0 eq)

    • Sodium Methoxide (1.1 eq)

    • Dimethyl Carbonate (DMC) (1.5 - 2.0 eq)

    • Toluene (approx. 10-15 volumes relative to 1-indanone)

  • Procedure:

    • Setup: Charge the reaction vessel with sodium methoxide (1.1 eq) and toluene (approx. 5 volumes). Begin stirring under a nitrogen atmosphere.

    • Reagent Preparation: In a separate vessel, prepare a solution of 1-indanone (1.0 eq) and dimethyl carbonate (1.5-2.0 eq) in the remaining toluene (5-10 volumes).

    • Addition & Distillation: Heat the sodium methoxide slurry in the reactor to reflux (~100-110°C). Begin the slow, dropwise addition of the 1-indanone/DMC solution via the addition funnel.

    • Simultaneously, begin collecting the distillate (a toluene/methanol azeotrope) from the distillation head. The rate of addition should be matched by the rate of distillation to maintain a constant volume in the reactor. The head temperature should be monitored; it will initially be low (near the boiling point of the azeotrope, ~64°C) and will rise as the methanol is removed.

    • Reaction Monitoring: After the addition is complete, continue to heat at reflux until the reaction is deemed complete by TLC or HPLC analysis (typically 2-4 hours).

    • Workup: Cool the reaction mixture to 0-5°C. Slowly and carefully transfer the reaction mixture into a separate vessel containing a cold (0-5°C) solution of dilute hydrochloric acid or saturated ammonium chloride to bring the pH to ~6-7.

    • Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

    • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallization: Recrystallize the crude solid from a minimal amount of hot methanol. Filter the crystals and dry them under vacuum to yield pure 2-carbomethoxy-1-indanone as a crystalline solid.[3]

References

  • Process for preparing 2-carboalkoxy-1-indanones.
  • Annulations involving 1-indanones to access fused- and spiro frameworks. National Institutes of Health (PMC). [Link]

  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Dieckmann condensation: Intramolecular Claisen Ester type reaction. YouTube (Dr. Tanmoy Biswas). [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • 2-INDANONE. Organic Syntheses. [Link]

  • Regioselective Synthesis of Indanones. Synlett (2014), 25, 1717–1720. [Link]

  • How can 2-indanone be prepared? Chemistry Stack Exchange. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (PMC). [Link]

  • Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. MDPI. [Link]

  • Method for producing 1-indanone derivatives.
  • Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • Process for preparing 1-indanones.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

Sources

identification of impurities in crude methyl 2-oxo-1-indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support CenterTroubleshooting Guide: Identification of Impurities in Crude Methyl 2-oxo-1-indanecarboxylate

This guide is designed for researchers, scientists, and drug development professionals working with this compound. Crude reaction mixtures often contain a variety of impurities that can complicate downstream processes and compromise the integrity of your final product. Here, we provide a structured, question-and-answer-based approach to systematically identify and troubleshoot these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just completed a Dieckmann condensation to synthesize this compound. What are the most probable impurities in my crude product?

The impurity profile is intrinsically linked to the synthetic route. For the Dieckmann condensation, an intramolecular reaction of a diester using a base, the common impurities fall into predictable categories.[1][2][3][4]

  • Unreacted Starting Materials: The most obvious impurities are residual starting diester (e.g., dimethyl 2-(2-methoxy-2-oxoethyl)benzoate) and the base used for the condensation (e.g., sodium methoxide).

  • Side-Products from Intermolecular Reactions: Instead of the desired intramolecular cyclization, an intermolecular Claisen condensation between two diester molecules can occur, leading to higher molecular weight byproducts.

  • Products of Hydrolysis: If there is moisture in the reaction or during the workup, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-oxo-1-indanecarboxylic acid).

  • Solvent Residues: Residual solvents from the reaction (e.g., toluene, THF) or extraction (e.g., ethyl acetate) are common.[5]

The following workflow provides a systematic approach to impurity identification:

Caption: A systematic workflow for impurity identification and purification.

Q2: My initial LC-MS run shows several unexpected peaks. How can I begin identifying them?

An LC-MS chromatogram with multiple peaks is a common starting point. A methodical approach is crucial for efficiently identifying these unknown species.

Step-by-Step Protocol for LC-MS Peak Identification:

  • Analyze the Molecular Ion: For each unknown peak, identify the molecular ion ([M+H]⁺, [M+Na]⁺, etc.). The mass-to-charge ratio (m/z) provides the molecular weight of the impurity. The molecular weight of the target compound, this compound, is approximately 190.19 g/mol .[6][7][8]

  • Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides an exact mass, which allows for the prediction of the elemental formula. This is a powerful tool to distinguish between compounds with the same nominal mass but different atomic compositions.

  • Examine Fragmentation Patterns (MS/MS): The fragmentation pattern gives clues to the molecule's structure. For β-keto esters, characteristic losses might include the methoxy group (-31 Da) or the entire carbomethoxy group (-59 Da).

  • Consider Isomers: Be aware that isomers of your target molecule may be present and could have very similar fragmentation patterns, though their retention times will likely differ.[8][9]

Common Impurity m/z Values (in positive ESI mode):

Potential Impurity Expected [M+H]⁺ Rationale
2-Oxo-1-indanecarboxylic acid177.05Hydrolysis of the methyl ester
Dimethyl Phthalate (Starting Material)195.06Unreacted starting material
Intermolecular Claisen Product>300Dimerization or other side reactions
Q3: The ¹H NMR spectrum of my crude product is very complex. Are there specific signals I should look for to identify impurities?

A complex ¹H NMR spectrum can be decoded by focusing on diagnostic regions and comparing it to a known spectrum of the pure product.

Key Diagnostic Regions in ¹H NMR (CDCl₃):

  • Aromatic Region (7.3-7.8 ppm): The four aromatic protons of the indanone core should present a specific multiplet pattern. Any additional signals in this region could indicate aromatic impurities.

  • Methine Proton (~3.7 ppm): The single proton at the 1-position is a key marker.

  • Methyl Ester Singlet (~3.8 ppm): A sharp singlet integrating to 3 protons is characteristic of the methyl ester. The presence of multiple singlets in this region (3.5-4.0 ppm) strongly suggests the presence of other ester-containing compounds, such as unreacted starting material.

  • Methylene Protons (3.4-3.7 ppm): The two diastereotopic protons of the CH₂ group will appear as a multiplet.

Troubleshooting Workflow for NMR Analysis:

G A Acquire 1H NMR of Crude Sample B Compare to Reference Spectrum of Pure Product A->B C Identify Extraneous Peaks B->C D Integrate Signals to Estimate Relative Molar Ratios C->D E Perform 2D NMR (COSY, HSQC) for Structural Elucidation of Major Impurities C->E

Caption: A logical workflow for analyzing complex NMR spectra.

Q4: I am struggling with poor peak shape in my reversed-phase HPLC analysis. What could be the cause?

Poor peak shape, such as tailing or broadening, is a known issue for β-keto esters in RP-HPLC.[10]

  • Keto-Enol Tautomerism: The primary cause is the equilibrium between the keto and enol forms of the molecule.[10] If the interconversion is slow relative to the chromatographic timescale, it can result in broadened or split peaks.

    • Solution: Increasing the column temperature can accelerate the keto-enol interconversion, leading to a single, sharper peak.[10] Adjusting the mobile phase pH, often to be more acidic, can also help by catalyzing the interconversion.[10]

  • Interaction with Column Hardware: The ketone functionality can sometimes have secondary interactions with the metal surfaces of the column or HPLC system.

    • Solution: Using a column with bio-inert hardware or adding a small amount of a chelating agent like EDTA to the mobile phase can mitigate these interactions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate. John Wiley & Sons, Inc. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Dieckmann condensation. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Chromatography Forum. (2010). beta keto esters by HPLC. Retrieved from [Link]

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Technical Support Center: Advanced Strategies for Dieckmann Condensation in Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the Dieckmann condensation, with a specific focus on the synthesis of indanones and the application of alternative bases. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions and overcome common challenges.

Introduction: The Indanone Core and the Dieckmann Condensation Challenge

The 1-indanone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds.[1] While several methods exist for its synthesis, the Dieckmann condensation—an intramolecular Claisen condensation of a diester—remains a fundamental carbon-carbon bond-forming reaction to construct the requisite five-membered ring.[2][3]

However, the "classic" Dieckmann condensation, often employing sodium ethoxide in ethanol, can be fraught with difficulties when applied to complex indanone precursors.[4][5] Side reactions, such as intermolecular condensation, hydrolysis of the β-keto ester product, and issues with regioselectivity in substituted systems, can lead to low yields and complex purification challenges.[6] This guide focuses on the strategic use of alternative, non-nucleophilic bases to navigate these issues.

Frequently Asked Questions (FAQs)

Q1: My reaction with sodium ethoxide is giving low yields and multiple byproducts. What is happening?

A1: This is a common issue. Sodium ethoxide, while traditional, is a strong nucleophile as well as a base. This can lead to several problems:

  • Transesterification: If your diester has alkyl groups different from the ethoxide (e.g., dimethyl ester with sodium ethoxide), you can get a mixture of ester products.[7]

  • Hydrolysis: Trace amounts of water can lead to saponification of the ester and hydrolysis of the desired β-keto indanone product.[6] It is crucial to use anhydrous solvents.[6]

  • Reversibility: The Dieckmann condensation is an equilibrium process.[3][5] The final, irreversible deprotonation of the acidic β-keto ester drives the reaction to completion.[8][9] If this product is not stable under the reaction conditions or if the base is not strong enough, the reaction can revert, lowering the yield.[5]

Q2: What are "alternative bases," and how do they help?

A2: Alternative bases are typically strong, sterically hindered, and non-nucleophilic.[4] This combination of properties allows them to efficiently deprotonate the α-carbon of the ester to form the necessary enolate without attacking the carbonyl group of the ester themselves.[10] Key examples include:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that is insoluble and reacts at the surface.[10] It offers the advantage of not introducing an alkoxide that could participate in side reactions.[4]

  • Potassium tert-Butoxide (KOtBu): A bulky, non-nucleophilic base that is highly effective, even in solvent-free conditions.[4][11] Its steric hindrance prevents it from acting as a nucleophile.[7]

  • Lithium Diisopropylamide (LDA): A very strong, sterically hindered base often used at low temperatures to favor kinetic enolate formation, which can be crucial for controlling regioselectivity in unsymmetrical precursors.[4][12]

Q3: My indanone precursor is unsymmetrical. How can I control which enolate forms to get the desired regioisomer?

A3: Regioselectivity is a significant challenge in the synthesis of substituted indanones.[10][13] The choice of base and reaction conditions is critical:

  • Thermodynamic vs. Kinetic Control: Traditional conditions (like NaOEt at reflux) favor the formation of the more stable, thermodynamic enolate. To form the less substituted, kinetic enolate, a strong, bulky base like LDA at low temperatures (e.g., -78 °C) is the method of choice.[12]

  • Substituent Effects: The electronic nature of substituents on the aromatic ring and the aliphatic chain will influence the acidity of the α-protons, thus directing enolization.

Q4: I am observing significant amounts of a dimeric byproduct. How can I prevent this?

A4: Dimerization, often a self-aldol condensation, occurs when the enolate of one indanone molecule attacks the carbonyl of another.[14] This is more prevalent under strongly basic conditions.[14] To minimize this:

  • Slow Addition: Add the base slowly to a solution of the diester. This keeps the instantaneous concentration of the enolate low, favoring the intramolecular cyclization over the intermolecular dimerization.[14]

  • Choice of Base: Less reactive bases or conditions that favor rapid intramolecular reaction can reduce dimerization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Indanone 1. Base is not strong enough. 2. Reaction is reversible; product is not stable. 3. Hydrolysis of starting material or product.[6] 4. Steric hindrance preventing cyclization.1. Switch to a stronger base like NaH, KOtBu, or LDA.[4] 2. Ensure the final β-keto ester has an enolizable proton to drive the equilibrium.[5] 3. Use rigorously anhydrous solvents and reagents. Consider freshly sublimed KOtBu.[6] 4. For highly hindered systems, higher temperatures or stronger bases may be required.
Formation of Multiple Products (Regioisomers) 1. Uncontrolled enolate formation from an unsymmetrical diester.[10][13]1. For the kinetic product, use LDA at -78 °C.[12] For the thermodynamic product, a less hindered base like NaH at elevated temperatures may be suitable.
Cleavage of the β-Keto Ester Product 1. Presence of water or nucleophilic base (e.g., hydroxide contamination).[6] 2. Reaction temperature is too high for the product's stability.1. Use non-nucleophilic bases (NaH, KOtBu) and ensure all components are anhydrous.[4][6] 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Intermolecular Condensation/ Dimerization 1. High concentration of enolate.[14] 2. Intramolecular reaction is slow compared to intermolecular reaction.1. Employ slow addition of the base to the diester solution.[14] 2. Use high dilution conditions to favor the intramolecular pathway.

Base Selection and Performance Comparison

The choice of base is arguably the most critical parameter in optimizing the Dieckmann condensation. While specific comparative data for indanone synthesis is sparse in the literature, we can extrapolate from benchmark studies on similar diesters, such as diethyl adipate.

Base Typical Solvent Relative Strength/Type Advantages Disadvantages Literature Yield (Diethyl Adipate)
Sodium Ethoxide (NaOEt) Toluene / EthanolStrong, NucleophilicInexpensive, traditional method.Can cause transesterification and other side reactions.[7]~58-82%[4][11]
Sodium Hydride (NaH) Toluene / THFStrong, Non-nucleophilicAvoids alkoxide-related side reactions; good for thermodynamic control.[4]Heterogeneous reaction; can have an induction period.[11]~72%[11]
Potassium tert-Butoxide (KOtBu) Toluene / THF / Solvent-freeStrong, Bulky, Non-nucleophilicHigh yields, clean reactions, effective under solvent-free conditions.[4][11]Can be hygroscopic; freshly sublimed material is best.[6]Up to 98% (in Toluene)[11]
Lithium Diisopropylamide (LDA) THFVery Strong, Bulky, Non-nucleophilicExcellent for kinetic control and regioselectivity at low temperatures.[4][12]Requires low temperatures (-78 °C) and inert atmosphere; must be prepared in situ or handled carefully.N/A (Used for specific regiochemical outcomes)
Dimsyl Ion (in DMSO) DMSOStrongCan lead to significantly higher reaction rates and yields.[4]Requires preparation of dimsyl sodium; DMSO can be difficult to remove.Higher than Na/Toluene[4]

Note: Yields are highly substrate-dependent and the data presented should be used as a guide for initial screening.

Experimental Protocols

Protocol 1: General Procedure using Sodium Hydride (Thermodynamic Control)

This protocol is adapted for general use and emphasizes anhydrous conditions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add anhydrous toluene (volume depends on scale).

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to the solvent.

  • Initiation: To initiate the reaction, add a small amount of anhydrous ethanol (a few drops) and stir the mixture at room temperature for 30 minutes.

  • Substrate Addition: Slowly add the indanone precursor diester (1.0 eq) dissolved in a small amount of anhydrous toluene to the flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[11]

Protocol 2: General Procedure using Potassium tert-Butoxide (Solvent-Free)

This environmentally friendly protocol can be highly efficient.[11]

  • Preparation: In a dry mortar, add the indanone precursor diester (1.0 eq) and powdered, freshly sublimed potassium tert-butoxide (1.1 eq).

  • Reaction: Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. For larger scales, a high-torque mechanical stirrer can be used.

  • Completion: Allow the reaction mixture to stand in a desiccator for 1 hour.

  • Purification: The resulting solid-liquid mixture can be directly subjected to vacuum distillation or purified by column chromatography to isolate the target indanone.[11]

Protocol 3: General Procedure using LDA (Kinetic Control for Regioselectivity)

This protocol is designed to favor the formation of the kinetic enolate.

  • LDA Preparation/Handling: In a flame-dried flask under an inert atmosphere (argon or nitrogen), prepare or add a solution of LDA in anhydrous THF (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add a solution of the unsymmetrical indanone precursor diester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Enolate Formation: Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic enolate.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: Follow steps 7-8 from Protocol 1.

Visualization of Key Processes

Dieckmann Condensation Mechanism

The following diagram illustrates the fundamental steps of the base-catalyzed intramolecular cyclization.

Dieckmann_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Attack cluster_elimination Step 3: Elimination cluster_end Step 4: Deprotonation (Driving Force) cluster_workup Step 5: Acidic Workup A Diester Precursor B Enolate Intermediate A->B  Base (-BH) C Tetrahedral Intermediate B->C  Cyclization D β-Keto Ester C->D  -OR⁻ E Final Enolate (Stable) D->E  Base (-BH) F Final Indanone Product E->F  H₃O⁺

Caption: Mechanism of the Dieckmann Condensation.

Troubleshooting Workflow: Low Yield

This decision tree provides a logical path for troubleshooting low-yielding Dieckmann condensations.

Troubleshooting_Yield start Low Yield Observed check_sm Starting Material Recovered? start->check_sm sm_yes Yes check_sm->sm_yes   sm_no No check_sm->sm_no   check_side_products Complex Mixture of Products? side_yes Yes check_side_products->side_yes   side_no No (Product Degradation) check_side_products->side_no   base_strength Increase Base Strength (e.g., NaOEt -> NaH or KOtBu) sm_yes->base_strength sm_no->check_side_products reaction_time Increase Reaction Time/Temp base_strength->reaction_time check_hydrolysis Check for Hydrolysis/Cleavage side_yes->check_hydrolysis check_dimer Check for Dimerization side_yes->check_dimer hydrolysis_solution Use Anhydrous Conditions & Non-nucleophilic Base check_hydrolysis->hydrolysis_solution dimer_solution Use Slow Addition & High Dilution check_dimer->dimer_solution

Caption: Decision tree for troubleshooting low yields.

References

  • Gawande, N. G., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33265–33293. Available at: [Link]

  • van der Westhuizen, J. H., et al. (2011). Regioselective Synthesis of Indanones. Synlett, 2011(13), 1849-1852. Available at: [Link]

  • Feringa, B. L., et al. (2011). Regioselective Synthesis of Indanones. University of Groningen Research Portal. Available at: [Link]

  • Fillion, E., et al. (2012). 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses, 89, 245. Available at: [Link]

  • Yang, P., et al. (2019). Potassium tert-Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles. Organic Letters, 21(10), 3848-3852. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Kwiecień, H., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available at: [Link]

  • Yang, P., et al. (2019). Potassium tert-Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles and Benzofurans. Semantic Scholar. Available at: [Link]

  • Gawande, N. G., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available at: [Link]

  • Kumar, A., et al. (2018). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. Organic & Biomolecular Chemistry, 16(18), 3298-3324. Available at: [Link]

  • LibreTexts Chemistry. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Schindler, C. S., et al. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Organic Chemistry Portal. Available at: [Link]

  • Yang, P., et al. (2019). Potassium tert-Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles and Benzofurans. ResearchGate. Available at: [Link]

  • Cera, G., et al. (2016). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Available at: [Link]

  • Candeias, S., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(7), 9096-9108. Available at: [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Karbasi, A. B. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Kwiecień, H., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available at: [Link]

  • Kwiecień, H., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Ma, S., et al. (2008). LDA-mediated selective addition reaction of vinylidenecyclopropanes with aldehydes, ketones, and enones: facile synthesis of vinylcyclopropenes, allenols, and 1,3-enynes. PubMed. Available at: [Link]

  • Science Fair Project. (n.d.). What is the effect of steric hindrance on the boiling points of aldehydes and ketones. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Friedel-Crafts Synthesis of Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of indanones via intramolecular Friedel-Crafts reactions. This resource is tailored for researchers, chemists, and drug development professionals aiming to optimize their synthetic routes by minimizing the formation of common byproducts. Here, we address specific experimental challenges with in-depth explanations and actionable protocols.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to help you diagnose and resolve specific problems encountered during the intramolecular Friedel-Crafts cyclization to form indanones.

Issue 1: My reaction is producing a mixture of indanone isomers. How can I improve regioselectivity?

Answer: The formation of regioisomers is a frequent challenge when the aromatic ring of the 3-arylpropionic acid precursor has multiple possible sites for cyclization.[1][2] Regioselectivity is governed by a delicate balance of electronic and steric factors, as well as reaction conditions.

Causality & Mechanism: The acylium ion electrophile will preferentially attack the most nucleophilic position on the aromatic ring that is sterically accessible. The directing effects of existing substituents on the ring play a crucial role. For example, an electron-donating group (like methoxy) will activate the ortho and para positions, potentially leading to a mixture of products if both sites are available for a 5-membered ring closure.

Actionable Solutions:

  • Leverage Steric Hindrance: Bulky substituents on the aromatic ring can physically block the electrophile from attacking a nearby position, thereby directing cyclization to a less hindered site.[1]

  • Modulate Catalyst Acidity: The choice and strength of the acid catalyst can significantly influence the product ratio.

    • Polyphosphoric Acid (PPA): For reactions catalyzed by PPA, adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity. A lower P₂O₅ content may favor one isomer, while a higher content can favor another.[1]

    • Lewis Acids vs. Brønsted Acids: Experimenting with different classes of acids can alter the transition state energies for the competing pathways.

  • Optimize Solvent and Temperature:

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence the distribution of isomers. For certain substrates, nitromethane has been shown to provide optimal selectivity.[1][3]

    • Temperature Control: Lower temperatures often favor the kinetically controlled product, which is formed via the lowest energy activation barrier. Higher temperatures can allow the reaction to equilibrate, favoring the more stable, thermodynamically controlled product.[1]

Diagram: Controlling Regioselectivity in Indanone Synthesis

G cluster_0 Precursor with Competing Sites cluster_1 Reaction Parameters cluster_2 Potential Outcomes Precursor Substituted 3-Arylpropionic Acid Catalyst Catalyst Choice (e.g., PPA P₂O₅ content) Precursor->Catalyst IsomerA Kinetic Product (e.g., 6-methoxy-indanone) Catalyst->IsomerA Low Temp Low P₂O₅ IsomerB Thermodynamic Product (e.g., 5-methoxy-indanone) Catalyst->IsomerB High Temp High P₂O₅ Solvent Solvent Polarity (e.g., Nitromethane) Solvent->IsomerA Temp Temperature (Kinetics vs. Thermodynamics) Temp->IsomerB

Caption: Factors influencing regioselective indanone formation.

Issue 2: I'm observing significant formation of high molecular weight byproducts instead of my indanone. What's causing this and how do I fix it?

Answer: The formation of dimeric or polymeric byproducts points to a competing intermolecular Friedel-Crafts reaction.[2] Instead of the acylium ion reacting with its own tethered aromatic ring (intramolecular), it reacts with the aromatic ring of another precursor molecule (intermolecular).

Causality & Mechanism: Intramolecular reactions are entropically favored, but this advantage can be overcome under certain conditions. At high concentrations, the probability of two reactant molecules colliding in the correct orientation for an intermolecular reaction increases significantly.

Actionable Solutions:

  • Employ High-Dilution Conditions: This is the most effective strategy. By significantly lowering the concentration of the substrate, you statistically favor the intramolecular pathway, as the reactive ends of a single molecule are more likely to find each other than another molecule.[4]

  • Slow Addition of Reagents: Add the substrate solution slowly to the catalyst mixture over an extended period. This technique maintains a low instantaneous concentration of the reactant, suppressing intermolecular side reactions.

  • Immobilize the Substrate: While more advanced, tethering the substrate to a solid support can enforce pseudo-dilution, effectively preventing intermolecular reactions.

Diagram: Intramolecular vs. Intermolecular Acylation Pathways

G cluster_0 Starting Conditions cluster_1 Desired Pathway cluster_2 Competing Byproduct Pathway Start Acylium Ion Precursor Intra Intramolecular Cyclization Start->Intra Low Concentration (High Dilution) Inter Intermolecular Reaction Start->Inter High Concentration Indanone Target Indanone Intra->Indanone Polymer Dimer/Polymer Byproduct Inter->Polymer

Caption: Concentration dictates the outcome of cyclization.

Issue 3: My reaction is not proceeding, or the yield of indanone is very low. What are the common culprits?

Answer: Low or no yield is a frequent issue that can stem from several factors, primarily related to catalyst activity and substrate reactivity.[1]

Actionable Solutions:

  • Verify Catalyst Activity:

    • Moisture Sensitivity: Many powerful Lewis acids, especially aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Water will hydrolyze and deactivate the catalyst.

    • Troubleshooting Step: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Assess Substrate Reactivity:

    • Deactivated Rings: The Friedel-Crafts reaction is an electrophilic aromatic substitution. Strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivate it, making the cyclization difficult or impossible under standard conditions.[5][6]

    • Troubleshooting Step: If your substrate is highly deactivated, a more potent catalytic system, such as a superacid like triflic acid (TfOH), may be required.[1][7] Alternatively, a different synthetic route may be necessary.

  • Ensure Sufficient Catalyst Loading:

    • Stoichiometric Requirement: In many Friedel-Crafts acylations using Lewis acids like AlCl₃, the catalyst is required in stoichiometric amounts (or even in excess, e.g., 1.1-1.5 equivalents).[5] This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it and preventing it from participating further in the catalytic cycle.[8][9]

  • Optimize Reaction Temperature: The reaction may lack sufficient thermal energy to overcome the activation barrier. For AlCl₃-catalyzed reactions, a common procedure is to start at 0 °C and then allow the reaction to warm to room temperature.[5] Monitor progress by TLC or GC-MS to find the optimal temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-indanones? A1: The most prevalent and direct method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][10] This cyclization is typically promoted by a strong Brønsted or Lewis acid catalyst.[1]

Q2: Should I use the 3-arylpropionic acid directly or convert it to the acyl chloride first? A2: This choice involves a trade-off between convenience and reactivity.

  • Direct Cyclization (from acid): This "one-step" approach is atom-economical and avoids generating corrosive byproducts from acyl chloride formation.[10] However, it often requires harsher conditions and very strong acids like polyphosphoric acid (PPA) or triflic acid (TfOH).[5][10]

  • Two-Step Cyclization (via acyl chloride): Converting the carboxylic acid to the more reactive acyl chloride (using agents like thionyl chloride or oxalyl chloride) allows the subsequent cyclization to proceed under milder conditions with common Lewis acids like AlCl₃.[4][10] This route is often higher-yielding.[5]

Q3: How do I choose the right catalyst for my substrate? A3: The optimal catalyst is substrate-dependent. There is no single "best" choice.[1][5]

  • Aluminum Chloride (AlCl₃): A powerful, common, and cost-effective Lewis acid, particularly effective for the cyclization of reactive 3-arylpropionyl chlorides.[5]

  • Polyphosphoric Acid (PPA): Acts as both catalyst and solvent and is effective for the direct cyclization of 3-arylpropionic acids.[5]

  • Triflic Acid (TfOH): A very strong superacid capable of catalyzing the direct cyclization of even less reactive carboxylic acids.[5][10]

  • Milder Alternatives: For sensitive substrates, other Lewis acids like niobium pentachloride (NbCl₅) or scandium triflate (Sc(OTf)₃) can be more effective and operate under milder conditions.[1] NbCl₅ can even convert the carboxylic acid to the acyl chloride in situ.[5][11]

Table 1: Comparison of Common Catalysts for Indanone Synthesis

CatalystTypeStarting MaterialTypical ConditionsAdvantagesDisadvantages
AlCl₃ Lewis AcidAcyl Chloride0 °C to RT, CH₂Cl₂High reactivity, low costStoichiometric amounts needed, moisture sensitive
PPA Brønsted AcidCarboxylic Acid80-100 °C, neatOne-pot from acid, solvent/catalystHigh viscosity, difficult workup, high temp
TfOH SuperacidCarboxylic AcidRT to 80 °C, CH₂Cl₂Very powerful, effective for deactivated ringsExpensive, corrosive, requires careful handling
NbCl₅ Lewis AcidCarboxylic AcidRT, CH₂Cl₂Milder conditions, in situ acyl chloride formationLess common, higher cost than AlCl₃
Sc(OTf)₃ Lewis AcidCarboxylic AcidHigh Temp, o-dichlorobenzeneCatalytic amounts, water-tolerantExpensive, may require higher temperatures

Key Experimental Protocols

Protocol 1: High-Selectivity Intramolecular Friedel-Crafts Acylation (via Acyl Chloride)

This protocol is suitable for the cyclization of 3-arylpropionyl chlorides and is designed to minimize intermolecular side reactions.

Part A: Formation of the Acyl Chloride

  • Under an inert atmosphere (N₂), add 3-arylpropionic acid (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add anhydrous dichloromethane (CH₂Cl₂) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride, which is used immediately in the next step.[4]

Part B: Intramolecular Cyclization

  • In a separate, larger, flame-dried flask, suspend anhydrous aluminum chloride (AlCl₃) (1.3 eq) in anhydrous CH₂Cl₂ under N₂.

  • Cool the AlCl₃ suspension to 0 °C.

  • Dissolve the crude 3-arylpropionyl chloride from Part A in anhydrous CH₂Cl₂.

  • Using a syringe pump, add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 1-2 hours.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum complexes.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]

References

  • BenchChem. (2025). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis.
  • Fillion, E., et al. (2005). Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Synthesis of Indanones.
  • Yadav, J. S., et al. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances.
  • Cravotto, G., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules.
  • Sigma-Aldrich.
  • Kiasat, A. R., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
  • Lou, T., et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.
  • BenchChem. (2025).
  • da Silva, F. M., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Journal of the Brazilian Chemical Society.
  • Wikipedia. Friedel–Crafts reaction.
  • Organic Chemistry Portal.

Sources

protocol for removing unreacted starting materials from methyl 2-oxo-1-indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 2-oxo-1-indanecarboxylate

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols for obtaining a high-purity product by effectively removing unreacted starting materials.

I. Understanding the Chemistry: The "Why" Behind the "How"

The synthesis of this compound, a valuable intermediate in pharmaceutical chemistry, typically involves the base-catalyzed carboxymethylation of 1-indanone with a methylating agent like dimethyl carbonate (DMC). While the reaction is robust, the primary challenge often lies in the post-reaction work-up, specifically the removal of unreacted 1-indanone and excess dimethyl carbonate. A successful purification strategy hinges on exploiting the differences in the physicochemical properties of the product and the starting materials.

Key Physicochemical Properties for Separation:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 190.20[1][2][3]65-69[1][3]166-168 (at reduced pressure)[1]Soluble in many organic solvents.
1-Indanone 132.16[4][5]40-43243-245Soluble in toluene, benzene, methanol; moderately soluble in water.[6]
Dimethyl Carbonate (DMC) 90.08[7]2-4[8]90[7][8]Partially soluble in water[9]; miscible with alcohol and ether.[7]

The significant difference in boiling points between dimethyl carbonate and the other two compounds makes its removal by distillation straightforward. The primary purification challenge is separating the product from the unreacted 1-indanone, given their similar solubilities in many organic solvents.

II. Frequently Asked Questions (FAQs)

Q1: After quenching the reaction and removing the solvent, my crude product is an oil that won't solidify. What's happening?

A1: This is a common issue and usually indicates the presence of a significant amount of unreacted 1-indanone, which can act as an impurity that suppresses the crystallization of the desired product. 1-indanone itself can be a low-melting solid or an oil if impure.[6] A purification step to remove the 1-indanone is necessary.

Q2: I'm seeing a significant amount of a byproduct that I can't identify. What could it be?

A2: A possible side reaction is the self-condensation of 1-indanone under basic conditions, leading to aldol-type products. Ensuring a gradual addition of the base and maintaining the recommended reaction temperature can help minimize this. Additionally, if methanol is not efficiently removed during the reaction, it can participate in side reactions.[10]

Q3: Can I use a different base instead of sodium hydride?

A3: While sodium hydride is commonly used, other strong bases like potassium tert-butoxide can also be effective.[11] However, the choice of base can influence the reaction profile and the subsequent work-up procedure. It is crucial to consult the literature for the specific reaction conditions when using an alternative base.

III. Troubleshooting Guide & Purification Protocols

This section provides a systematic approach to common issues encountered during the purification of this compound.

Issue 1: Presence of Unreacted 1-Indanone in the Crude Product

Symptoms:

  • The crude product is an oil or a waxy solid.

  • TLC analysis shows a spot corresponding to 1-indanone.

  • ¹H NMR spectrum shows characteristic peaks of 1-indanone.

Root Cause: Incomplete reaction or suboptimal stoichiometry.

Solution: Purification via Recrystallization

This protocol is designed to selectively crystallize the this compound, leaving the more soluble 1-indanone in the mother liquor.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, heptane) is ideal. The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while 1-indanone remains relatively soluble at lower temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature.

  • Induce Crystallization: Slowly add the "poor" solvent dropwise with stirring until the solution becomes slightly turbid.

  • Cooling & Crystallization: Cool the mixture in an ice bath or refrigerator to facilitate crystal formation. Gentle scratching of the inside of the flask with a glass rod can help initiate crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining mother liquor containing the impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

dot

Caption: Recrystallization workflow for purification.

Issue 2: Removal of Excess Dimethyl Carbonate (DMC)

Symptoms:

  • A sweet, ester-like odor from the crude product.[7][9]

  • A lower than expected melting point of the crude solid.

Root Cause: Insufficient removal of the low-boiling point DMC during the initial work-up.

Solution: Purification via Distillation/Evaporation

Given its low boiling point (90°C)[7][8], DMC is readily removed under reduced pressure.

Step-by-Step DMC Removal Protocol:

  • Initial Concentration: After the aqueous work-up, concentrate the organic extract on a rotary evaporator.

  • High Vacuum: For complete removal, place the flask on a high-vacuum line for several hours. Gentle heating (e.g., a 40-50°C water bath) can expedite the process.

  • Azeotropic Removal (Optional): If traces of DMC persist, dissolve the crude product in a solvent like toluene and re-concentrate. Toluene forms an azeotrope with methanol (a potential byproduct of DMC hydrolysis), which can aid in the removal of volatile impurities.[10]

dot

Caption: Workflow for removing excess dimethyl carbonate.

IV. Comprehensive Purification Strategy: A Combined Approach

For optimal purity, a multi-step approach is often necessary.

dot

Full_Purification_Process cluster_reaction Reaction & Quench cluster_workup Initial Work-up cluster_purification Purification Reaction 1-Indanone + DMC + Base Quench Aqueous Quench (e.g., dilute HCl) Reaction->Quench Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration High_Vac High Vacuum (Remove residual DMC) Concentration->High_Vac Recrystallization Recrystallization (Remove 1-Indanone) High_Vac->Recrystallization Final_Product Pure Methyl 2-oxo-1- indanecarboxylate Recrystallization->Final_Product

Caption: Comprehensive purification workflow.

V. References

  • Dimethyl Carbonate (DMC): A Versatile Solvent and Chemical Intermediate. Silver Fern Chemical. [Link]

  • Dimethyl carbonate. Wikipedia. [Link]

  • Dimethyl Carbonate. PubChem. [Link]

  • Indanone. Solubility of Things. [Link]

  • Dimethyl Carbonate (DMC) - Versatile Organic Solvent. EapearlChem. [Link]

  • Material Safety Data Sheet - 1-Indanone, 99+%. Cole-Parmer. [Link]

  • This compound. PubChem. [Link]

  • This compound. ChemSynthesis. [Link]

  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • (PDF) Mastering β-keto esters. ResearchGate. [Link]

  • Synthesis of B-keto esters. Google Patents.

  • Process for preparing 2-carboalkoxy-1-indanones. Google Patents.

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. YouTube. [Link]

  • Formation of γ-‐Keto Esters from β. Organic Syntheses. [Link]

  • Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Journal of the Chinese Chemical Society. [Link]

  • Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester. Google Patents.

  • One-Pot, Metal-Free Synthesis of Dimethyl Carbonate from CO 2 at Room Temperature. MDPI. [Link]

  • Dimethyl carbonate as a green alternative to acetonitrile in reversed-phase liquid chromatography. Part II. Journal of Chromatography A. [Link]

  • One-Pot, Metal-Free Synthesis of Dimethyl Carbonate from CO2 at Room Temperature. MDPI. [Link]

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stability issues of methyl 2-oxo-1-indanecarboxylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-oxo-1-indanecarboxylate

A Guide to Navigating Stability Challenges in Experimental Chemistry

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability challenges encountered when working with this versatile β-keto ester. As a key building block in medicinal chemistry, understanding its reactivity under various conditions is paramount for successful synthesis and application.[1] This guide provides in-depth, field-proven insights into potential degradation pathways and offers practical, validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter. The questions are structured to help you quickly identify your problem and implement a robust solution.

Part 1: Stability Under Acidic Conditions

The primary challenge under acidic conditions is the susceptibility of the β-keto ester functional group to hydrolysis, followed by a rapid decarboxylation, particularly when heated.[2][3] This process results in the loss of the methoxycarbonyl group and the formation of 2-indanone.

Question 1: I'm running an acid-catalyzed reaction (e.g., deprotection of a Boc group) and observing significant formation of a lower molecular weight byproduct. What is happening and how can I prevent it?

Answer: You are likely observing acid-catalyzed hydrolysis of the methyl ester followed by decarboxylation of the resulting β-keto acid intermediate.[4][5] This is a classic reaction pathway for β-keto acids, which are notoriously unstable and readily lose CO2 upon heating.[3][6] The mechanism proceeds through a cyclic, six-membered transition state, leading to the formation of an enol which then tautomerizes to the more stable ketone, in this case, 2-indanone.

Causality: The proximity of the ketone at the β-position to the carboxylic acid (formed after hydrolysis) facilitates this concerted reaction. The reaction is often driven to completion by the formation of gaseous CO2, which escapes the reaction mixture.[5]

Troubleshooting & Mitigation Strategies:

  • Reagent Selection: Opt for milder acids or Lewis acids that are less likely to promote ester hydrolysis. For instance, instead of strong mineral acids (HCl, H2SO4), consider using pyridinium p-toluenesulfonate (PPTS) or performing the reaction at lower temperatures.

  • Temperature Control: Decarboxylation is highly temperature-dependent.[3] If possible, conduct your reaction at 0 °C or room temperature. Avoid heating the reaction mixture unless absolutely necessary.

  • Anhydrous Conditions: The initial hydrolysis step requires water. Ensuring strictly anhydrous conditions can significantly slow down or prevent the degradation cascade. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction as soon as the starting material is consumed, minimizing the time the product is exposed to acidic conditions.

Diagram 1: Acid-Catalyzed Hydrolysis and Decarboxylation Pathway

G cluster_hydrolysis Step 1: Ester Hydrolysis cluster_decarboxylation Step 2: Decarboxylation Start Methyl 2-oxo-1- indanecarboxylate Protonated Protonated Carbonyl Start->Protonated + H₃O⁺ Intermediate1 Tetrahedral Intermediate Protonated->Intermediate1 + H₂O KetoAcid β-Keto Acid (Unstable) Intermediate1->KetoAcid - CH₃OH - H⁺ TransitionState 6-Membered Cyclic Transition State KetoAcid->TransitionState Heat (Δ) Enol Enol Intermediate TransitionState->Enol - CO₂ Product 2-Indanone (Final Product) Enol->Product Tautomerization

Caption: Acid-catalyzed degradation of the β-keto ester to 2-indanone.

Part 2: Stability Under Basic Conditions

Under basic conditions, two primary stability issues arise: saponification (base-mediated ester hydrolysis) and epimerization at the C1 position. The α-proton at C1 is acidic and can be readily removed by a base to form a planar enolate intermediate.

Question 2: I am attempting an alkylation at the C1 position using a strong base, but my yields are low and the product appears to be a mixture of stereoisomers. What is the underlying issue?

Answer: The use of strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to two competing reactions: the desired deprotonation for alkylation and undesired saponification of the methyl ester.[2] Saponification consumes your starting material, leading to a lower yield of the desired alkylated product.

Furthermore, the stereochemical integrity at the C1 position is compromised under basic conditions. Removal of the α-proton creates a planar, achiral enolate intermediate. Subsequent protonation (during workup) or alkylation can occur from either face of this planar intermediate, leading to racemization or the formation of diastereomers if another stereocenter is present.[7] This is a significant challenge in stereoselective synthesis involving β-keto esters.[7]

Troubleshooting & Mitigation Strategies:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to favor deprotonation over saponification. Bases like Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS), or Potassium tert-butoxide (KOtBu) are excellent choices for generating the enolate quantitatively without attacking the ester.[8]

  • Temperature Control: Generate the enolate at low temperatures (e.g., -78 °C) to minimize side reactions and control the reaction kinetics. Introduce the electrophile (e.g., alkyl halide) at this low temperature before allowing the reaction to slowly warm.

  • Controlled Workup: Quench the reaction at low temperature with a mild proton source (e.g., saturated aqueous ammonium chloride, NH4Cl) rather than a strong acid to minimize potential acid-catalyzed degradation during workup.

  • Reaction Conditions: For reactions where epimerization is a concern but harsh basicity is not required, milder inorganic bases like potassium carbonate (K2CO3) in a polar aprotic solvent (e.g., acetonitrile) can be effective while minimizing racemization.[7]

Diagram 2: Base-Mediated Epimerization at the C1 Position

G cluster_main Epimerization Pathway Start_R (R)-Stereoisomer Enolate Planar Enolate (Achiral Intermediate) Start_R->Enolate Base (B⁻) - HB Enolate->Start_R Protonation (Top Face) Start_S (S)-Stereoisomer Enolate->Start_S Protonation (Bottom Face) Start_S->Enolate Base (B⁻) - HB G Start Unexpected Result (Low Yield, Impurities) CheckConditions What were the reaction conditions? Start->CheckConditions Acidic Acidic CheckConditions->Acidic Basic Basic CheckConditions->Basic CheckTemp Was the reaction heated? Acidic->CheckTemp CheckBase What type of base was used? Basic->CheckBase YesHeat Yes CheckTemp->YesHeat NoHeat No CheckTemp->NoHeat Decarboxylation High probability of hydrolysis & decarboxylation. ACTION: Lower temp, use milder/anhydrous acid. YesHeat->Decarboxylation SlowDeg Slow degradation possible. ACTION: Shorten reaction time, monitor closely. NoHeat->SlowDeg Nucleophilic Nucleophilic (e.g., NaOH, KOH) CheckBase->Nucleophilic NonNucleophilic Non-nucleophilic (e.g., LDA, NaHMDS) CheckBase->NonNucleophilic Saponification High probability of saponification. ACTION: Switch to a non- nucleophilic base. Nucleophilic->Saponification Epimerization Check for epimerization. ACTION: Lower temp (-78°C), use controlled workup. NonNucleophilic->Epimerization

Caption: A logical guide to troubleshooting common stability issues.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [2]2. BenchChem. Technical Support Center: β-Keto Ester Synthesis Scale-Up. [9]3. ChemicalBook. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis. [10]4. Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [4]5. Reaction Chemistry & Engineering (RSC Publishing). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. [11]6. Master Organic Chemistry. Decarboxylation. [6]7. JoVE. Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. [3]8. YouTube. Chapter 21.5 Decarboxylation of beta-keto acids. [5]9. BenchChem. This compound | CAS 104620-34-0. [1]10. JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [8]11. ResearchGate. (PDF) Mastering β-keto esters.

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Technical Support Center: Optimizing Catalyst Loading in the Synthesis of 1-Indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-indanone derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the nuances of optimizing catalyst loading to enhance reaction efficiency, yield, and purity. The 1-indanone scaffold is a critical structural motif in numerous biologically active molecules, including treatments for neurodegenerative diseases like Alzheimer's, making its synthesis a significant focus in medicinal chemistry.[1][2]

The most common and robust method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives.[1][2] This reaction hinges on the use of a Brønsted or Lewis acid catalyst to facilitate the cyclization.[1] However, achieving optimal results can be challenging. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues related to catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the catalyst in 1-indanone synthesis via Friedel-Crafts acylation, and how does its loading impact the reaction?

A1: In the intramolecular Friedel-Crafts acylation, the catalyst, typically a Lewis acid (e.g., AlCl₃, NbCl₅) or a strong Brønsted acid (e.g., polyphosphoric acid (PPA), triflic acid), plays a pivotal role in activating the carboxylic acid or acyl chloride substrate.[1][2][3] It facilitates the formation of a highly electrophilic acylium ion intermediate. This intermediate is then susceptible to intramolecular attack by the electron-rich aromatic ring, leading to the formation of the 1-indanone ring system.[1]

Catalyst loading is a critical parameter that directly influences the reaction rate and yield.[4][5]

  • Insufficient Catalyst: Too low a catalyst loading will result in a slow or incomplete reaction, as there are not enough active sites to generate the acylium ion at a sufficient rate.[6][7]

  • Optimal Catalyst Loading: At the optimal concentration, the reaction proceeds efficiently, maximizing the yield of the desired 1-indanone derivative. This concentration is highly dependent on the substrate and specific catalyst used.[5]

  • Excess Catalyst: While it might seem that a higher catalyst loading would always be better, this is often not the case.[8] Excessive amounts of catalyst can lead to several undesirable outcomes:

    • Side Reactions: Increased catalyst concentration can promote side reactions such as polymerization or the formation of intermolecular acylation products.[6][7]

    • Product Complexation: The ketone product can form a stable complex with the Lewis acid catalyst, effectively sequestering it and requiring stoichiometric or even excess amounts of the catalyst for the reaction to proceed to completion.[7][9]

    • Work-up and Purification Challenges: Higher catalyst loading can complicate the work-up procedure and make purification of the final product more difficult.

The relationship between catalyst loading and reaction outcome can be visualized as follows:

G cluster_loading Catalyst Loading cluster_outcome Reaction Outcome Insufficient Insufficient Slow/Incomplete Reaction Slow/Incomplete Reaction Insufficient->Slow/Incomplete Reaction Optimal Optimal High Yield & Purity High Yield & Purity Optimal->High Yield & Purity Excess Excess Side Reactions & Low Yield Side Reactions & Low Yield Excess->Side Reactions & Low Yield

Caption: Impact of Catalyst Loading on Reaction Outcome.

Q2: My reaction is sluggish or not going to completion. Should I simply increase the catalyst loading?

A2: While insufficient catalyst is a potential cause, it's crucial to investigate other factors before indiscriminately increasing the loading. A systematic troubleshooting approach is recommended.

Troubleshooting Workflow for Sluggish Reactions:

G start Sluggish or Incomplete Reaction catalyst_activity Is the catalyst active? start->catalyst_activity reagent_purity Are starting materials and solvents pure and anhydrous? catalyst_activity->reagent_purity Yes Handle catalyst under inert atmosphere.\nUse fresh catalyst. Handle catalyst under inert atmosphere. Use fresh catalyst. catalyst_activity->Handle catalyst under inert atmosphere.\nUse fresh catalyst. No temperature Is the reaction temperature optimal? reagent_purity->temperature Yes Purify starting materials.\nUse anhydrous solvents. Purify starting materials. Use anhydrous solvents. reagent_purity->Purify starting materials.\nUse anhydrous solvents. No increase_loading Systematically increase catalyst loading temperature->increase_loading Yes Optimize temperature based on literature or screening. Optimize temperature based on literature or screening. temperature->Optimize temperature based on literature or screening. No monitor Monitor reaction progress (TLC, GC-MS) increase_loading->monitor complete Reaction Complete monitor->complete

Caption: Decision workflow for troubleshooting sluggish reactions.

Detailed Considerations:

  • Catalyst Activity: Lewis acids like AlCl₃ are extremely moisture-sensitive.[6] Ensure that the catalyst is fresh and handled under a strict inert atmosphere (e.g., nitrogen or argon). The use of anhydrous solvents is also critical.[10]

  • Purity of Starting Materials: Impurities in the 3-arylpropanoic acid or its acyl chloride can poison the catalyst or lead to side reactions.[6] Verify the purity of your starting materials.

  • Reaction Temperature: The activation energy for the cyclization may not be met at lower temperatures. A gradual and controlled increase in temperature might be necessary.[6] However, excessive heat can promote the formation of byproducts like indene derivatives.[6]

  • Substrate Reactivity: If the aromatic ring of your substrate is deactivated by electron-withdrawing groups (e.g., -NO₂, -CN), the Friedel-Crafts acylation will be significantly slower and may require more forcing conditions, such as a stronger catalyst or higher temperatures.[7]

Q3: I'm observing the formation of multiple products and impurities. Could this be related to my catalyst loading?

A3: Yes, incorrect catalyst loading is a common culprit for the formation of multiple products.

Impurity TypePotential Cause Related to Catalyst LoadingProposed Solution
Regioisomers The choice and amount of catalyst can influence the position of cyclization on the aromatic ring, especially with substituted arylpropanoic acids.[6]Screen different catalysts (e.g., AlCl₃ vs. PPA) and optimize the loading for the desired isomer. The P₂O₅ content in PPA can also affect product distribution.[6]
Intermolecular Reaction Products High catalyst concentration can favor intermolecular acylation, where one molecule reacts with another instead of cyclizing.[6][7]Employ high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture containing the catalyst.[6][7]
Polymers Strong acidic conditions, often a result of high catalyst loading, can lead to polymerization of the starting material or product.[6]Carefully control the amount of catalyst and the reaction temperature. Avoid excessively long reaction times.[6]
Q4: What are the typical catalyst loading ranges for different types of catalysts used in 1-indanone synthesis?

A4: The optimal catalyst loading is highly dependent on the specific catalyst and the substrate. The following table provides general guidelines:

CatalystTypical Loading (equivalents relative to substrate)Notes
Aluminum Chloride (AlCl₃) 1.1 - 1.5Often required in stoichiometric or slight excess amounts due to complexation with the product ketone.[7][9]
Polyphosphoric Acid (PPA) Used as solvent/reagentThe concentration of P₂O₅ in PPA is a critical factor.[6]
Triflic Acid (TfOH) 3.0 - 5.0A very strong Brønsted acid, often used for less reactive substrates.[10]
Niobium Pentachloride (NbCl₅) Catalytic to stoichiometricCan act as both a reagent to form the acyl chloride in situ and as a catalyst for the cyclization.[3][11]
Terbium Triflate (Tb(OTf)₃) CatalyticA milder Lewis acid that has been shown to be effective at high temperatures.[2][12]
Palladium Catalysts 1 - 10 mol%Used in various modern synthetic routes to 1-indanones, such as carbonylative cyclization or Heck-aldol annulation cascades.[2][13][14] The loading is highly dependent on the specific ligand and reaction conditions.[15][16]
Gold Catalysts CatalyticEmployed in methods like intramolecular [4+2] cycloadditions or cyclization of enynes.[2][17]
Rhodium Catalysts CatalyticUsed in asymmetric intramolecular additions to form chiral 1-indanones.[18]

Experimental Protocols

Protocol 1: General Procedure for 1-Indanone Synthesis via Friedel-Crafts Acylation of 3-Arylpropionic Acid using AlCl₃

This protocol is adapted from established methods and is a good starting point for optimization.[2][11]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1-1.5 equivalents).

  • Solvent Addition: Add an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) to the flask and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 3-arylpropionic acid (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute hydrochloric acid to dissolve the aluminum salts.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

Optimizing catalyst loading is a critical step in the successful synthesis of 1-indanone derivatives. It is not merely about using more or less of a catalyst but understanding the intricate interplay between the catalyst, substrate, and reaction conditions. By adopting a systematic and informed approach to troubleshooting, researchers can significantly improve the efficiency, yield, and purity of their reactions, paving the way for the development of novel therapeutics and other valuable chemical entities.

References

  • Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation - Benchchem.
  • Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH.
  • Scale-up considerations for the industrial production of 1-indanone - Benchchem.
  • The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates - Organic Chemistry Portal.
  • EP0421759A2 - Method for producing 1-indanone derivatives - Google Patents.
  • The development of efficient protocols for the palladium-catalyzed cyclization reactions of secondary amides and carbamates - PubMed.
  • Effect of catalyst loading on the reaction rate. Conditions: EtOH:BHO 2:1 - ResearchGate.
  • Gold(I)-catalyzed syntheses of β-alkoxy indanone derivatives. - ResearchGate.
  • Indanone synthesis - Organic Chemistry Portal.
  • Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade - IT Services - University of Liverpool.
  • Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid - ResearchGate.
  • Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core | Request PDF - ResearchGate.
  • CN104326892A - Synthetic method of indanone by gold-catalysis - Google Patents.
  • Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction - Benchchem.
  • Technical Support Center: Friedel-Crafts Acylation Catalyst Loading Optimization - Benchchem.
  • Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors | Organic Letters - ACS Publications.
  • An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction - Roskilde University Research Portal.
  • Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 | Request PDF - ResearchGate.
  • Technical Support Center: Enhancing Yield in 1-Indanone Synthesis via Friedel-Crafts Acylation - Benchchem.
  • Technical Support Center: Asymmetric Indanone Synthesis - Benchchem.
  • Synthesis of 1-indanones with a broad range of biological activity - ResearchGate.
  • Optimization of amount of the catalyst loading | Download Table - ResearchGate.
  • Polymer Sciences Intramolecular Acylation Catalyzed with the Aid of Using Chloroalumi- nate Ionic Beverages - Prime Scholars.
  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals.
  • Optimization of the reaction conditions for the Pd-catalyzed three-component cyclization of 3 a with 1 a and 2 a. [a] - ResearchGate.
  • Technical Support Center: Optimization of Intramolecular Friedel-Crafts Alkylation - Benchchem.
  • Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya.
  • RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks - PMC - PubMed Central.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
  • Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC - NIH.
  • (PDF) The Effect of Bases, Catalyst Loading and Reaction Temperature on the Catalytic Evaluation of Supported Palladium(II) Catalyst in the Mizoroki-Heck - ResearchGate.
  • Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH.
  • An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction - ResearchGate.
  • 1 Continuous Addition Kinetic Elucidation: Catalyst and Reactant Order, Rate Constant, and Poisoning from a Single Experiment Pe - ChemRxiv.
  • Continuous addition kinetic elucidation: catalyst and reactant order, rate constant, and poisoning from a single experiment - PMC.
  • Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues | Semantic Scholar.

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troubleshooting guide for the synthesis of substituted 1-indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 1-indanones. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental outcomes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent and critical problems encountered during the intramolecular Friedel-Crafts acylation and related cyclizations to form 1-indanones.

Question 1: My Friedel-Crafts cyclization is resulting in a very low yield or complete failure. What are the likely causes and how can I resolve this?

Answer: Low to non-existent yield is the most common challenge in 1-indanone synthesis, particularly via intramolecular Friedel-Crafts acylation.[1] This issue typically stems from problems with the catalyst, reagents, or reaction conditions. A systematic approach is the best way to diagnose the root cause.

Potential Causes & Step-by-Step Solutions:
  • Moisture Contamination: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture, which will quench the catalyst and stop the reaction.[1][2][3]

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Inactive or Inappropriate Catalyst: The chosen acid may lack the potency for your specific substrate, or it may have degraded from improper storage.[1][2]

    • Solution: For the cyclization of 3-arylpropanoic acids, strong Brønsted acids like Polyphosphoric Acid (PPA) or triflic acid (TfOH) are often required.[1][2] If starting from the more reactive 3-arylpropionyl chloride, a Lewis acid like AlCl₃ is the standard choice.[1][4] Always use a fresh, unopened bottle of the catalyst if possible, and handle it quickly in an inert atmosphere glovebox or glovebag.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid. This is because the product, the 1-indanone, contains a ketone that coordinates strongly with the Lewis acid, forming a stable complex and effectively removing the catalyst from the reaction cycle.[1][5]

    • Solution: For reactions using AlCl₃, a minimum of 1.1 to 1.5 equivalents is typically necessary.[1] Consult specific literature procedures for the optimal stoichiometry for your chosen catalyst and substrate.

  • Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your aromatic precursor has strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the ring will be too "electron-poor" to be attacked by the acylium ion electrophile, leading to reaction failure.[1]

    • Solution: If your substrate is highly deactivated, you may need to employ more forceful conditions such as stronger superacid catalysts (e.g., TfOH) or higher temperatures.[2][6] However, for severely deactivated systems, an alternative synthetic route that does not rely on Friedel-Crafts acylation may be necessary.[2]

  • Suboptimal Reaction Temperature: The reaction may lack the energy to overcome the activation barrier if the temperature is too low, or side reactions and decomposition can occur if it's too high.[1][3]

    • Solution: The ideal temperature is substrate-dependent. For many AlCl₃-catalyzed reactions, it is best to add the catalyst at 0 °C to control the initial exotherm and then allow the reaction to slowly warm to room temperature.[1] It is critical to monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal temperature and time.[3][7]

Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for diagnosing the cause of low product yield.

G start Low or No Yield of 1-Indanone check_moisture Check for Moisture Contamination start->check_moisture check_catalyst Evaluate Catalyst Activity & Stoichiometry start->check_catalyst check_substrate Assess Substrate Reactivity start->check_substrate check_conditions Optimize Reaction Conditions start->check_conditions solution_moisture Flame-dry glassware. Use anhydrous solvents. Run under inert atmosphere. check_moisture->solution_moisture solution_catalyst Use fresh catalyst. Ensure >1.1 eq. for AlCl₃. Consider stronger acid (PPA, TfOH). check_catalyst->solution_catalyst solution_substrate Increase temperature. Use superacid catalyst. Consider alternative synthetic route. check_substrate->solution_substrate solution_conditions Start at 0°C, then warm to RT. Monitor reaction by TLC/LC-MS. Adjust time and temperature. check_conditions->solution_conditions

Caption: Troubleshooting workflow for low yield in 1-indanone synthesis.

Question 2: My reaction is working, but I am getting a mixture of products that are difficult to separate. How can I improve the selectivity?

Answer: The formation of multiple products, particularly regioisomers, is a common challenge when the aromatic ring has multiple potential sites for cyclization.[3] Intermolecular side reactions can also occur, leading to high molecular weight byproducts.

Potential Causes & Step-by-Step Solutions:
  • Formation of Regioisomers: Substituents on the aromatic ring direct the intramolecular acylation. The electronic and steric nature of these groups determines the position of the cyclization.

    • Solution (PPA Catalysis): The concentration of polyphosphoric acid, specifically its phosphorus pentoxide (P₂O₅) content, can dramatically influence regioselectivity.[8][9] PPA with a high P₂O₅ content tends to favor the formation of the indanone where an electron-donating group is ortho or para to the new carbonyl, while PPA with a lower P₂O₅ content (more hydrolyzed) can favor the meta product.[8] Experimenting with different PPA grades is a powerful tool.

    • Solution (Solvent Effects): In some cases, the choice of solvent can influence the product distribution. For instance, nitromethane has been shown to improve selectivity in certain Friedel-Crafts reactions.[3][10]

  • Intermolecular Reactions & Polymerization: If the concentration of the starting material is too high, the reactive acylium intermediate can be attacked by another molecule of starting material rather than cyclizing, leading to dimers and polymers.[3]

    • Solution: Employ high-dilution conditions. This is achieved by adding the substrate (e.g., the 3-arylpropionyl chloride) very slowly via a syringe pump to the reaction mixture containing the catalyst. This keeps the instantaneous concentration of the starting material low, favoring the desired intramolecular pathway.[2]

  • Formation of Indene Derivatives: High reaction temperatures or strongly acidic work-up conditions can promote elimination of water from the indanone product (if it has an alpha-proton that can be enolized), leading to the formation of a more conjugated indene byproduct.[3]

    • Solution: Maintain strict temperature control and avoid excessive heating.[3] Consider a milder work-up procedure, ensuring the quenching and extraction steps are not overly acidic or heated.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to substituted 1-indanones? The two most dominant methods are the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids (or their corresponding acyl chlorides) and the Nazarov cyclization of divinyl ketones.[4][8] The Friedel-Crafts approach is generally more common for bulk production due to the accessibility of starting materials.[3][4]

Q2: Can I perform a Friedel-Crafts acylation on a ring containing a hydroxyl (-OH) or amine (-NH₂) group? Generally, no. These functional groups are basic and will react with the Lewis or Brønsted acid catalyst.[1] This reaction deactivates the catalyst and places a positive charge on the ring system, which strongly deactivates it towards further electrophilic attack. These groups must be protected before attempting a Friedel-Crafts reaction.

Q3: My reaction is extremely exothermic upon adding the Lewis acid. Is this normal and how can I control it? Yes, the complexation of a Lewis acid like AlCl₃ with the acyl chloride and the subsequent reaction can be highly exothermic. Uncontrolled heat can lead to side reactions and reduced yields.[1] To manage this, ensure the reaction vessel is well-cooled in an ice or dry ice/acetone bath before and during the slow, portion-wise addition of the Lewis acid.[1] Vigorous stirring is also essential to dissipate heat throughout the mixture.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield

This table summarizes the typical effect of temperature on the AlCl₃-catalyzed cyclization of 3-phenylpropionyl chloride to 1-indanone in dichloromethane (DCM).[1]

EntryTemperature (°C)Reaction Time (h)Yield of 1-Indanone (%)Purity (%)Observations
10475>98Clean reaction, some starting material remains.
225 (Room Temp)292>98Optimal result, clean and complete conversion.[1]
340 (Reflux)18190Faster reaction but increased byproduct formation.[1]
Table 2: Comparison of Common Catalysts
CatalystStarting MaterialTypical ConditionsAdvantagesDisadvantages
AlCl₃ 3-Arylpropionyl ChlorideDCM or CS₂, 0°C to RTHigh reactivity, widely available.Moisture sensitive, requires stoichiometric amounts, can promote side reactions.[1][2]
PPA 3-Arylpropanoic Acid80-120 °C, neatOne step from carboxylic acid, good for many substrates.[2]High temperatures needed, viscous medium, can be difficult to work with.[3]
TfOH 3-Arylpropanoic AcidDCM, RTVery strong acid, can cyclize deactivated rings.[6][11]Expensive, corrosive.
NbCl₅ 3-Arylpropanoic AcidChlorobenzene, 130 °CConverts carboxylic acid to acyl chloride in situ.[12]High temperature, less common reagent.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

This protocol describes a standard procedure for the cyclization of 3-phenylpropionyl chloride.

1. Reagent Preparation:

  • 3-phenylpropanoic acid is converted to 3-phenylpropionyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride should be purified by distillation or used immediately.

2. Reaction Setup:

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
  • Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM).
  • Cool the stirred suspension to 0 °C using an ice bath.

3. Reaction Execution:

  • Dissolve 3-phenylpropionyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

4. Work-up and Purification:

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.
  • Very slowly and carefully quench the reaction by pouring the mixture onto crushed ice with concentrated HCl. Caution: Exothermic and evolution of HCl gas.
  • Separate the organic layer. Extract the aqueous layer twice with DCM.
  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-indanone.
Mechanism of Intramolecular Friedel-Crafts Acylation

The following diagram illustrates the key steps in the Lewis acid-catalyzed cyclization.

G cluster_0 1. Formation of Acylium Ion cluster_1 2. Electrophilic Aromatic Substitution cluster_2 3. Deprotonation & Work-up start 3-Arylpropionyl Chloride complex Lewis Acid-Base Complex start->complex + AlCl₃ catalyst AlCl₃ acylium Acylium Ion (Electrophile) complex->acylium - AlCl₄⁻ arenium Arenium Ion (Sigma Complex) acylium->arenium Intramolecular Attack product_complex Product-Catalyst Complex arenium->product_complex - H⁺ (to AlCl₄⁻) final_product 1-Indanone product_complex->final_product Aqueous Work-up

Caption: Key mechanistic steps of the intramolecular Friedel-Crafts acylation.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis.
  • BenchChem. (2025). Scale-up considerations for the industrial production of 1-indanone.
  • Lou, T., et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
  • Regioselective Synthesis of Indanones. Synthesis.
  • Google Patents. (1994). Process for the preparation of substituted indanones, and their use.
  • Halo‐Prins/halo‐Nazarov cyclization for the construction of 1‐indanone scaffold. Asian Journal of Organic Chemistry.
  • Synthesis of 1-indanones with a broad range of biological activity.
  • Non-Conventional Methodologies in the Synthesis of 1-Indanones.
  • BenchChem. (2025). Technical Support Center: 4-Methyl-1-indanone Synthesis.
  • Regioselective Synthesis of Indanones. University of Groningen.
  • An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
  • Friedel–Crafts reaction. Wikipedia.

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Validation & Comparative

comparison of methyl 2-oxo-1-indanecarboxylate with ethyl 2-oxo-1-indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Synthetic Chemists: Methyl 2-oxo-1-indanecarboxylate vs. Ethyl 2-oxo-1-indanecarboxylate

In the realm of organic synthesis, β-keto esters are cornerstone intermediates, prized for their versatile reactivity that enables the construction of complex molecular architectures. Among these, cyclic β-keto esters embedded within rigid frameworks like the indanone scaffold are particularly valuable in medicinal chemistry and materials science. This guide provides a detailed comparative analysis of two closely related analogues: this compound and ethyl 2-oxo-1-indanecarboxylate.

This document moves beyond a simple cataloguing of properties to offer a practical, in-depth perspective for researchers, scientists, and drug development professionals. We will explore the nuances in their physicochemical properties, synthetic accessibility, and comparative reactivity, supported by experimental protocols and mechanistic insights to guide the rational selection of the optimal building block for your specific synthetic challenge.

Physicochemical Properties: A Side-by-Side Comparison

The initial step in selecting a reagent involves a thorough understanding of its physical properties. These characteristics influence handling, solubility, reaction setup, and purification strategies. While both compounds are structurally similar, the seemingly minor difference between a methyl and an ethyl ester group can lead to notable variations in properties like melting point and molecular weight.

PropertyThis compoundEthyl 2-oxo-1-indanecarboxylate
Structure this compound StructureEthyl 2-oxo-1-indanecarboxylate Structure
CAS Number 104620-34-0[1][2][3]14397-64-9[4][5][6]
Molecular Formula C₁₁H₁₀O₃[1][2][3]C₁₂H₁₂O₃[4][7]
Molecular Weight 190.20 g/mol [1][3][8]204.22 g/mol [7]
Appearance Off-white to light yellow solid[9]Data not specified, likely an oil or low-melting solid
Melting Point 65-69 °C[1][2][9]Not available

Expert Insight: The solid nature and defined melting point of the methyl ester can be an advantage in laboratory settings, often simplifying handling, weighing, and storage.[9] Furthermore, compounds that are crystalline solids are frequently easier to purify via recrystallization, potentially leading to higher purity material compared to oils, which typically require chromatographic purification.

Synthesis and Accessibility

The most common and efficient synthesis of β-keto esters of this type is the Claisen condensation, involving the acylation of a ketone enolate with a suitable carbonate. In this case, the reaction would proceed via the base-mediated reaction of 2-indanone with either dimethyl carbonate or diethyl carbonate.

G cluster_reagents Reagents cluster_products Products 2_Indanone 2-Indanone Reaction_Core Claisen Condensation 2_Indanone->Reaction_Core Dialkyl_Carbonate Dialkyl Carbonate (Dimethyl or Diethyl) Dialkyl_Carbonate->Reaction_Core Base Strong Base (e.g., NaH, NaOEt) Base->Reaction_Core Base-mediated enolate formation Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->Reaction_Core Product_Me This compound Product_Et Ethyl 2-oxo-1-indanecarboxylate Reaction_Core->Product_Me using Dimethyl Carbonate Reaction_Core->Product_Et using Diethyl Carbonate

Caption: General synthesis via Claisen condensation.

Experimental Protocol: Synthesis of Ethyl 2-oxo-1-indanecarboxylate

This protocol is a representative procedure adapted from standard methods for β-keto ester synthesis.[10][11] It is designed to be self-validating through clear checkpoints for reaction completion and purification.

Materials:

  • 2-Indanone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Reagent Addition: Add anhydrous THF (50 mL) to the flask, followed by the slow, portion-wise addition of diethyl carbonate (2.0 equivalents) at room temperature.

  • Enolate Formation: Add a solution of 2-indanone (1.0 equivalent) in anhydrous THF (20 mL) dropwise to the stirred suspension over 30 minutes.

    • Causality: The strong base (NaH) deprotonates the α-carbon of 2-indanone to form a nucleophilic enolate. Diethyl carbonate serves as the electrophilic acylating agent. An excess of the carbonate is used to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Trustworthiness: TLC monitoring (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) provides a reliable, real-time check on the consumption of the starting material, preventing premature or unnecessarily long reaction times.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography to obtain the pure ethyl 2-oxo-1-indanecarboxylate.

Comparative Reactivity and Mechanistic Considerations

The synthetic utility of both esters stems from the reactivity of the C-1 position, which is flanked by two electron-withdrawing carbonyl groups. This makes the C-1 proton highly acidic and readily removable by a base to form a resonance-stabilized enolate. This enolate is the key reactive species in a wide array of carbon-carbon bond-forming reactions.

cluster_reactivity Core Reactivity Pathway Start_Me Methyl 2-oxo-1-indanecarboxylate Enolate Common Enolate Intermediate Start_Me->Enolate Start_Et Ethyl 2-oxo-1-indanecarboxylate Start_Et->Enolate Base Base (e.g., NaH, K₂CO₃) Base->Enolate Deprotonation at α-carbon Product α-Substituted Product Enolate->Product Electrophile Electrophile (E⁺) (e.g., Alkyl Halide) Electrophile->Product C-C Bond Formation

Caption: Core reactivity pathway via a common enolate.

Key Differences in Reactivity

While both compounds undergo the same fundamental reactions, the primary point of differentiation lies in the steric and electronic properties of the methyl versus the ethyl group.

  • Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. While this difference has a minimal impact on the formation of the enolate at the C-1 carbon, it can influence the rate of reactions that occur directly at the ester carbonyl. For instance, in base-catalyzed hydrolysis (saponification), the methyl ester is expected to react slightly faster due to the greater accessibility of the carbonyl carbon to the incoming nucleophile (e.g., hydroxide). This principle is generally observed when comparing the reactivity of methyl and ethyl esters.[12]

  • Subsequent Transformations: The choice between the methyl and ethyl ester can become critical depending on the planned synthetic sequence.

    • Decarboxylation: If the synthetic plan involves hydrolysis and subsequent decarboxylation to yield a substituted 2-indanone, the choice of ester is largely inconsequential as both will be removed.

    • Selective Reduction: If a protocol requires the selective reduction of the ketone in the presence of the ester, the slightly higher steric hindrance of the ethyl group might offer a marginal increase in selectivity with bulky reducing agents, although this effect is generally small.

    • Transesterification: If a different ester is required later in the synthesis, the more reactive methyl ester might be preferable for an easier transesterification reaction.

Expert Insight: For most standard applications, such as α-alkylation or acylation, the difference in reactivity between the methyl and ethyl esters is negligible and unlikely to significantly affect reaction outcomes or yields. The choice is therefore often dictated by practical considerations such as commercial availability, cost, and physical form.

Conclusion and Recommendations

Both this compound and its ethyl counterpart are powerful intermediates for chemical synthesis. They share a common core reactivity dominated by the acidic proton at the C-1 position, allowing for a plethora of derivatizations.

  • Choose this compound when:

    • Ease of handling is a priority; its solid form is often more convenient.[9]

    • High purity is required, as it may be more amenable to purification by recrystallization.

    • Subsequent steps involve nucleophilic attack at the ester carbonyl (e.g., hydrolysis, transesterification), where its slightly higher reactivity may be beneficial.

  • Choose Ethyl 2-oxo-1-indanecarboxylate when:

    • Specific solubility properties are required that the methyl ester does not provide.

    • The downstream synthetic route has been specifically optimized with the ethyl ester.

    • Cost and availability from a preferred supplier make it the more economical choice.

Ultimately, the decision rests on a balanced consideration of physical properties, cost, and the specific demands of the overall synthetic strategy. This guide provides the foundational data and mechanistic reasoning to empower researchers to make an informed and strategic choice between these two valuable building blocks.

References

  • ChemSynthesis. This compound. [Link]

  • PubChem. This compound. [Link]

  • RSC Publishing. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. [Link]

  • Local Pharma Guide. CAS NO. 14397-64-9 | Ethyl 2-oxo-1-indanecarboxylate. [Link]

  • PubChem. ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. [Link]

  • ChemSynthesis. ethyl 2-oxo-2,3,3a,4,7,7a-hexahydro-1H-indene-1-carboxylate. [Link]

  • PubChem. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

  • Pharmaffiliates. CAS No : 611-10-9 | Product Name : Ethyl 2-oxocyclopentanecarboxylate. [Link]

  • ResearchGate. Synthesis of ethyl 1-alkyl-1H-indenes-2-carboxylate 3a-d. [Link]

  • National Institutes of Health (NIH). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • ResearchGate. (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • The Good Scents Company. ethyl 2-oxocyclopentane carboxylate. [Link]

  • Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. [Link]

  • Google Patents.

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A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 2-oxo-1-indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the unambiguous characterization of key intermediates is paramount. Methyl 2-oxo-1-indanecarboxylate (CAS: 104620-34-0), a versatile β-keto ester, serves as a critical building block in the synthesis of various pharmaceutical agents and complex molecules.[1][2] Its structural integrity, purity, and stability directly impact downstream reactions and the quality of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this molecule. We will move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights to ensure robust and reliable analytical outcomes.

The Compound: Structure and Inherent Properties

This compound is a bicyclic β-keto ester with a molecular formula of C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol .[3][4] Its structure, featuring a chiral center at the C1 position, an aromatic ring, and two distinct carbonyl groups (ketone and ester), dictates the analytical strategy. A key characteristic of β-keto esters is their potential to exist as a mixture of keto and enol tautomers, a phenomenon that can significantly influence analytical results, particularly in chromatography.[5]

PropertyValueSource
CAS Number 104620-34-0[3]
Molecular Formula C₁₁H₁₀O₃[3]
Molecular Weight 190.19 g/mol [3][4]
IUPAC Name methyl 2-oxo-1,3-dihydroindene-1-carboxylate[3]
Melting Point 65-69 °C[4]
Appearance Pale brown to brown powder/solid[1][2]

Part 1: Definitive Structure Elucidation - Spectroscopic Methods

Spectroscopy is the cornerstone of structural characterization, providing an atomic-level view of the molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Expertise & Experience: The key to interpreting the NMR spectrum of this molecule is to identify the distinct spin systems: the four aromatic protons, the unique methine proton at C1, the diastereotopic methylene protons at C3, and the methyl ester protons. The chemical shift of the C1 proton is particularly diagnostic, being significantly influenced by the adjacent aromatic ring and carbonyl groups.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Protons Predicted δ (ppm) Multiplicity Integration Rationale
Aromatic (H-Ar) 7.30 - 7.80 Multiplet 4H Protons on the benzene ring, appearing in the characteristic aromatic region.
Methine (CH ) ~4.10 Doublet of Doublets (dd) 1H The C1 proton is coupled to the two non-equivalent C3 protons.
Methylene (CH ₂) ~3.20 - 3.70 Multiplet 2H The two C3 protons are diastereotopic and couple with each other and the C1 proton, resulting in a complex multiplet.

| Methyl (OCH ₃) | ~3.75 | Singlet | 3H | Protons of the methyl ester group are chemically isolated and appear as a sharp singlet. |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon Predicted δ (ppm) Rationale
Ketone C=O ~200 - 205 Ketone carbonyls are highly deshielded and appear significantly downfield.[6]
Ester C=O ~168 - 172 Ester carbonyls are less deshielded than ketones.[6]
Aromatic C (quaternary) ~135 - 150 Aromatic carbons with no attached protons.
Aromatic CH ~125 - 130 Aromatic carbons with attached protons.
Methine (C1) ~55 - 60 Aliphatic carbon adjacent to two carbonyl groups.
Methyl (OCH₃) ~52 - 54 Carbon of the methyl ester group.

| Methylene (C3) | ~35 - 40 | Aliphatic methylene carbon adjacent to the aromatic ring. |

Note: The values above are predictions based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.

  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required, especially to observe the quaternary carbonyl carbons.[7]

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis dissolve Dissolve ~15 mg sample in 0.7 mL CDCl₃ add_tms Add TMS (Internal Standard) dissolve->add_tms acquire_h1 ¹H NMR Acquisition (16 scans) add_tms->acquire_h1 acquire_c13 ¹³C NMR Acquisition (1024 scans) add_tms->acquire_c13 process Fourier Transform & Phase Correction acquire_h1->process acquire_c13->process integrate Integration & Chemical Shift Referencing process->integrate assign Assign Peaks to Protons/Carbons integrate->assign confirm Confirm Structure assign->confirm

NMR Analysis Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: For this compound, the most informative region is the carbonyl stretching (νC=O) region. Because the ketone and ester carbonyls are in different chemical environments, they are expected to have distinct absorption frequencies. The ketone, being part of a five-membered ring, will likely appear at a higher wavenumber than a typical acyclic ketone. The ester carbonyl will also be present. The presence of two strong, sharp peaks between 1700-1760 cm⁻¹ is a key diagnostic feature for this molecule.

Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone) Stretch ~1740 - 1760 Strong, Sharp
C=O (Ester) Stretch ~1720 - 1740 Strong, Sharp
C-H (Aromatic) Stretch > 3000 Medium
C-H (Aliphatic) Stretch < 3000 Medium
C=C (Aromatic) Stretch ~1600, ~1450 Medium-Weak

| C-O (Ester) | Stretch | ~1200 - 1300 | Strong |

Source: Based on standard IR correlation tables.[8]

  • Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_analysis Spectral Analysis grind Grind 1 mg sample with 100 mg KBr press Press into a transparent pellet grind->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum (32 scans) background->sample_scan identify_peaks Identify Key Absorption Bands sample_scan->identify_peaks correlate Correlate Bands to Functional Groups (C=O, C-O) identify_peaks->correlate confirm Confirm Functional Groups correlate->confirm

FTIR Analysis Workflow
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data helps confirm the elemental composition and provides clues about the molecule's structure. Electron Ionization (EI) is a common technique for this type of analysis.

Expertise & Experience: The molecular ion (M⁺•) peak should be readily observable at m/z 190. The fragmentation pattern is governed by the stability of the resulting fragments. Key fragmentation pathways for this compound would include the loss of the methoxy radical (•OCH₃, M-31) and the loss of the entire carbomethoxy radical (•COOCH₃, M-59), both of which are common fragmentation patterns for methyl esters.[9] The fragment resulting from the loss of the carbomethoxy group (m/z 131) is expected to be particularly stable.

Predicted Mass Spectrometry Fragmentation Data (EI-MS)

m/z Proposed Fragment Identity
190 [C₁₁H₁₀O₃]⁺• Molecular Ion (M⁺•)
159 [M - •OCH₃]⁺ Loss of methoxy radical
131 [M - •COOCH₃]⁺ Loss of carbomethoxy radical

| 103 | [C₈H₇]⁺ | Further fragmentation, likely loss of CO from the m/z 131 fragment |

Source: Predicted based on established fragmentation rules.[10][11] A GC-MS spectrum is available on SpectraBase for this compound.[12]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS Setup:

    • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 50:1).

    • Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak to identify the molecular ion and key fragment ions.

cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis dissolve Prepare 1 mg/mL solution in Ethyl Acetate inject Inject 1 µL into GC dissolve->inject separate Separate on DB-5ms column inject->separate ionize Ionize via EI (70 eV) separate->ionize detect Detect Fragments (m/z 40-400) ionize->detect find_tic Identify Peak in TIC detect->find_tic analyze_ms Analyze Mass Spectrum find_tic->analyze_ms confirm_mw Confirm Molecular Ion (m/z 190) analyze_ms->confirm_mw analyze_frag Analyze Fragmentation Pattern confirm_mw->analyze_frag

GC-MS Analysis Workflow

Part 2: Purity Assessment - Chromatographic Method

While spectroscopy confirms identity, chromatography is essential for determining purity. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC): Quantifying Purity

Trustworthiness: A self-validating HPLC protocol must demonstrate specificity, linearity, accuracy, and precision. For this compound, the biggest challenge is the potential for on-column keto-enol tautomerization, which can lead to peak splitting or broadening, compromising accurate quantification.[5]

Expertise & Experience: To overcome tautomerism, several strategies can be employed. Using an acidic mobile phase modifier (e.g., 0.1% formic or acetic acid) can help drive the equilibrium to favor one form, resulting in a sharper peak. Alternatively, increasing the column temperature can accelerate the interconversion rate so that the two forms elute as a single, averaged peak.[5] A reversed-phase C18 column is a robust starting point. UV detection is ideal, as the aromatic ring and carbonyl groups provide strong chromophores; a detection wavelength around 254 nm should provide excellent sensitivity.

  • System: HPLC with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40) containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Inject 10 µL. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

cluster_prep Sample & System Prep cluster_run Chromatographic Run cluster_analysis Data Analysis prepare_mobile Prepare Mobile Phase (ACN:H₂O with 0.1% FA) equilibrate Equilibrate C18 Column at 35°C prepare_mobile->equilibrate prepare_sample Prepare 0.1 mg/mL sample solution inject Inject 10 µL Sample prepare_sample->inject equilibrate->inject separate Isocratic Elution (1.0 mL/min) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate All Peaks detect->integrate calculate Calculate Area % of Main Peak integrate->calculate report Report Purity calculate->report

HPLC Purity Analysis Workflow

Part 3: Method Comparison and Integrated Strategy

No single technique provides a complete picture. A robust characterization relies on the synergistic use of multiple orthogonal methods.

Comparative Guide to Analytical Methods

Technique Primary Information Strengths Limitations
NMR Definitive molecular structure, atom connectivity Provides unambiguous structural proof. Relatively low sensitivity; requires pure sample for clear spectra.
FTIR Functional groups present Fast, non-destructive, excellent for confirming carbonyls. Provides limited structural information; not suitable for purity.
MS Molecular weight, fragmentation pattern High sensitivity, confirms elemental formula (with HRMS). Isomers can have identical mass; molecular ion may not always be visible.

| HPLC | Purity, quantification | Highly accurate and precise for purity; can separate related impurities. | Does not provide structural information; method development can be challenging (e.g., tautomerism). |

Senior Scientist's Recommendation: A complete certificate of analysis for a new batch of this compound should always include:

  • Identity Confirmation: ¹H NMR and MS spectra that are consistent with the proposed structure.

  • Functional Group Confirmation: An FTIR spectrum showing the characteristic dual carbonyl peaks.

  • Purity Assessment: An HPLC chromatogram demonstrating a purity of ≥97% (or as required by the specific application).

This integrated approach ensures that the material is not only structurally correct but also meets the purity requirements for its intended use in high-stakes applications like drug development.

References

  • The Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10888732, this compound. Retrieved January 8, 2026, from [Link]

  • Jeromin, G. E., & Kost, A. (2003). U.S. Patent No. 6,642,035 B2. U.S.
  • Chromatography Forum. (2010). beta keto esters by HPLC. [Link]

  • Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(21), 4449-4461. [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

  • Lane, A. N., & Fan, T. W. (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolites, 7(4), 56. [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved January 8, 2026, from [Link]

  • Smith, R. M. (2009). Chapter 2: Fragmentation and Interpretation of Spectra. In Understanding Mass Spectra: A Basic Approach. Wiley. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved January 8, 2026, from [Link]

  • Szaleniec, M., Szymańska, K., & Heider, J. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied microbiology and biotechnology, 100(15), 6715–6728. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 8, 2026, from [Link]

  • SpectraBase. (n.d.). Methyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate. John Wiley & Sons, Inc. Retrieved January 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 312866, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved January 8, 2026, from [Link]

  • Li, Y., et al. (2020). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, 5(9), 1746-1751. [Link]

  • Wang, D., et al. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Organic & Biomolecular Chemistry, 15(8), 1836-1840. [Link]

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  • SpectraBase. (n.d.). 2,3-dihydro-5-methyl-1-oxo-1H-benz[e]indene-2-carboxylic acid. John Wiley & Sons, Inc. Retrieved January 8, 2026, from [Link]

  • S. V., S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 116. [Link]

Sources

comparative study of different synthetic methods for methyl 2-oxo-1-indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Strategies for Methyl 2-Oxo-1-Indanecarboxylate

This compound is a pivotal β-keto ester that serves as a versatile building block in the synthesis of a wide array of biologically active molecules and complex organic frameworks.[1][2] Its unique bicyclic structure, incorporating both a ketone and an ester functional group in a sterically defined arrangement, makes it a sought-after intermediate in medicinal chemistry and materials science.[3][4] This guide provides an in-depth comparative analysis of the predominant synthetic methodologies for this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a quantitative comparison to aid researchers in selecting the optimal route for their specific application.

Method 1: The Classic Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, a robust and time-honored method for forming five- and six-membered rings.[5][6] This approach is fundamentally an equilibrium process that relies on the deprotonation of an α-carbon to an ester, followed by an intramolecular nucleophilic attack on the second ester group to forge the new carbon-carbon bond, leading to the formation of a cyclic β-keto ester.[7][8]

Chemical Rationale and Mechanistic Overview

The reaction is initiated by a strong base, typically an alkoxide or sodium hydride, which is capable of deprotonating the α-carbon of the starting diester. The choice of base is critical; using an alkoxide corresponding to the ester's alcohol component (e.g., sodium ethoxide for ethyl esters) prevents transesterification, a common side reaction.[9] However, for intramolecular cyclizations, a non-nucleophilic base like sodium hydride (NaH) is often preferred as it irreversibly deprotonates the substrate, driving the reaction forward. The resulting enolate attacks the second ester carbonyl, forming a tetrahedral intermediate which then collapses, expelling an alkoxide leaving group to yield the cyclic β-keto ester.[10] An acidic workup is required to neutralize the reaction mixture and protonate the enolate of the product.

Visualizing the Dieckmann Condensation Workflow

Dieckmann_Condensation cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Final Product start Methyl 2-[2-(methoxycarbonyl)ethyl]benzoate node1 1. Add Strong Base (e.g., NaH) in Anhydrous THF start->node1 Substrate node2 Formation of Enolate Intermediate node1->node2 Deprotonation node3 Intramolecular Cyclization (C-C Bond Formation) node2->node3 Nucleophilic Attack node4 Reflux to Drive Reaction node3->node4 node5 2. Acidic Workup (e.g., HCl) node4->node5 Quench & Protonate product This compound node5->product

Caption: Workflow for the Dieckmann Condensation synthesis.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of the target molecule.[11]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add sodium hydride (60% dispersion in mineral oil, 3.0 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask under an argon atmosphere.

  • Reagent Addition: Dissolve the starting diester, Methyl 2-[2-(methoxycarbonyl)ethyl]benzoate (1.0 equivalent), in anhydrous THF and add it dropwise to the stirred NaH suspension at room temperature.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux. A thick paste is often observed to form. Maintain reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature and cautiously quench by the dropwise addition of water.

  • Workup: Acidify the mixture with 5 M hydrochloric acid (HCl) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to afford the final product.

Method 2: Base-Mediated Carboxymethylation of 1-Indanone

A more convergent and often higher-yielding approach involves the direct C-acylation of a pre-formed indanone ring.[12] This method leverages the acidity of the α-proton of 1-indanone, which can be removed by a strong base to generate a nucleophilic enolate. This enolate is then trapped with an electrophilic carboxylating agent, such as dimethyl carbonate, to install the desired methyl carboxylate group.

Chemical Rationale and Mechanistic Overview

The success of this reaction hinges on the efficient generation of the 1-indanone enolate. Strong, non-nucleophilic bases like sodium hydride are ideal for this purpose. The enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate. The subsequent collapse of the tetrahedral intermediate expels a methoxide ion, yielding the target β-keto ester. This method is generally efficient but requires careful control of stoichiometry and reaction conditions to avoid potential side reactions, such as the self-condensation of 1-indanone.[12]

Visualizing the Carboxymethylation Workflow

Carboxymethylation cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product start1 1-Indanone node1 1. Deprotonation with NaH in THF start1->node1 start2 Dimethyl Carbonate node3 2. Acylation with Dimethyl Carbonate start2->node3 node2 Generation of Indanone Enolate node1->node2 Enolate Formation node2->node3 Nucleophilic Attack node4 Reflux for 2 hours node3->node4 node5 3. Quench with 1M HCl node4->node5 product This compound node5->product

Caption: Workflow for the Carboxymethylation of 1-Indanone.

Detailed Experimental Protocol

This protocol is based on a reported procedure for the target molecule.[11]

  • Preparation: Suspend sodium hydride (60% dispersion, 1.5 equivalents) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Reagent Addition: Add dimethyl carbonate (2.0 equivalents) to the suspension.

  • Substrate Addition: Dissolve 1-indanone (1.0 equivalent) in anhydrous THF and add the solution dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a mixture of 1 M HCl and ice.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified further by chromatography.

Method 3: Modern Transition-Metal Catalyzed Approaches

While classic methods are reliable, modern synthetic chemistry has seen the rise of transition-metal catalysis for the construction of complex molecular architectures.[13] Rhodium-catalyzed reactions, in particular, have been employed for C-H insertion and cyclization reactions to form indanone scaffolds.[13][14] Although a direct, optimized rhodium-catalyzed synthesis for this compound is not widely reported, related transformations showcase the potential of this strategy. For instance, rhodium(II) complexes can catalyze the intramolecular C-H insertion of α-diazo-β-keto esters to form substituted indanones.[13]

Conceptual Framework

A hypothetical rhodium-catalyzed approach could involve the cyclization of a suitable precursor, such as an α-diazoacetoacetate derivative of a phenyl-substituted substrate. The rhodium catalyst would generate a rhodium carbene intermediate, which would then undergo an intramolecular aromatic C-H insertion to form the five-membered ring of the indanone core. This method offers the potential for high efficiency and stereocontrol with the appropriate chiral catalyst.[15]

Comparative Performance Analysis

The choice of synthetic route is often a balance between yield, scalability, cost, and the availability of starting materials. The following table summarizes the key performance metrics for the discussed methods.

Parameter Method 1: Dieckmann Condensation Method 2: Carboxymethylation Method 3: Rhodium Catalysis (Conceptual)
Starting Material Diester (e.g., Methyl 2-[2-(methoxycarbonyl)ethyl]benzoate)1-Indanone, Dimethyl CarbonateSubstituted α-diazo-β-keto ester
Typical Yield 60-70%[11]>95% (crude)[11]Potentially >80% (based on related reactions)[13]
Key Reagents Sodium Hydride, Anhydrous THFSodium Hydride, Anhydrous THFRhodium(II) acetate or other Rh catalyst
Reaction Time 1-2 hours at reflux[11]2 hours at reflux[11]Often faster, can be at lower temperatures
Scalability Good; a well-established industrial reaction.Excellent; highly convergent and efficient.Moderate; catalyst cost and sensitivity can be limiting.
Advantages - Classic, reliable method- Good for ring formation[5]- High-yielding and convergent- Readily available starting materials- Potentially high efficiency and selectivity- Milder reaction conditions possible[15]
Disadvantages - Requires synthesis of diester precursor- Can be an equilibrium process- Requires stoichiometric strong base- Potential for side reactions- Expensive and air-sensitive catalysts- Diazo precursors can be hazardous

Conclusion and Recommendations

For the laboratory-scale or large-scale synthesis of this compound, the Base-Mediated Carboxymethylation of 1-Indanone stands out as the superior method. Its high convergence, excellent reported yield, and use of commercially available starting materials make it the most efficient and practical choice.[11]

The Dieckmann Condensation remains a viable and mechanistically elegant alternative, particularly if the required diester precursor is readily accessible or if exploring substrate analogs is a primary goal.[7][11]

While Transition-Metal Catalyzed routes are currently more conceptual for this specific target, they represent the frontier of synthetic methodology. For specialized applications, such as the development of asymmetric syntheses, exploring a rhodium-catalyzed C-H insertion pathway could be a fruitful area of research, offering potential for unparalleled efficiency and stereocontrol.[15]

Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and objectives of the research program, including scale, cost, purity requirements, and available expertise.

References

  • [No Author]. (n.d.). Synthetic studies of β-ketoesters.
  • [No Author]. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis. Chemicalbook.
  • [No Author]. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH.
  • [No Author]. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering (RSC Publishing).
  • [No Author]. (2010, March 15). New synthetic methods using β-keto esters and some useful applications in natural products syntheses. UBC Library Open Collections - The University of British Columbia.
  • [No Author]. (n.d.). This compound | C11H10O3 | CID 10888732. PubChem.
  • [No Author]. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • [No Author]. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH.
  • [No Author]. (2021, July 2). Recent advances in the transesterification of β-keto esters. RSC Publishing.
  • [No Author]. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH.
  • [No Author]. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
  • [No Author]. (n.d.). Rhodium‐catalyzed synthesis of 2‐carboxymethylated indoles and 7‐formylmethylated indolines. ResearchGate.
  • [No Author]. (2021, December 6). Excersise 22.31 - Intramolecular Claisen Condensations Dieckmann Cyclizations. YouTube.
  • [No Author]. (2024, July 30). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts.
  • [No Author]. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry | OpenStax.
  • [No Author]. (n.d.). Rhodium( II ) carboxylates. ResearchGate.
  • [No Author]. (n.d.). A Chiral Rhodium Carboxamidate Catalyst for Enantioselective C—H Amination. PMC - NIH.
  • [No Author]. (2018, September 21). 21.6b Dieckmann Condensation Reactions. YouTube.

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A Comparative Guide to Purity Analysis of Methyl 2-oxo-1-indanecarboxylate: HPLC, UHPLC, and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final drug product. Methyl 2-oxo-1-indanecarboxylate, a versatile building block in organic synthesis, is no exception.[1][2] This guide provides an in-depth comparison of analytical methodologies for determining the purity of this key keto-ester, with a focus on High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC).

As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to purity analysis.

The Analytical Challenge: Tautomerism in β-Keto Esters

This compound belongs to the class of β-keto esters, which exist as an equilibrium mixture of keto and enol tautomers. This tautomerism can present a significant challenge in chromatographic analysis, often leading to poor peak shapes, such as broadening or splitting, which can compromise the accuracy and precision of quantification.[3] The interconversion rate between the two forms can be influenced by factors such as the solvent, pH, and temperature. A successful analytical method must therefore be designed to either separate the tautomers baseline or to promote rapid interconversion into a single averaged state, resulting in a sharp, symmetrical peak.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is often the workhorse for the analysis of pharmaceutical intermediates due to its versatility, robustness, and wide applicability to compounds with varying polarities.[4][5] For this compound, a C18 column is a suitable choice for the stationary phase, offering excellent hydrophobic retention.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a well-established starting point for the purity analysis of this compound and is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products and synthesis-related impurities.[6][7]

Instrumentation:

  • HPLC System with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (0.1% Phosphoric Acid in Water) and Solvent B (Acetonitrile). A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. An elevated temperature can help to speed up the keto-enol interconversion, leading to improved peak shape.[3]

  • Detection Wavelength: 254 nm, where the aromatic ring of the indanone moiety exhibits strong absorbance.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method Validation and Specificity

A crucial aspect of a reliable purity method is its specificity – the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10]

Potential Impurities: Based on the synthesis of the isomeric methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate from 1-indanone and dimethyl carbonate, potential impurities for this compound could include:[11]

  • Starting materials: Unreacted 1-indanone or related precursors.

  • By-products: Compounds arising from side reactions during the carboxylation and esterification steps.

  • Degradation products: Hydrolysis of the ester to the corresponding carboxylic acid or other degradants formed under stress conditions.

Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed. The sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress to generate potential degradation products.[12][13] The HPLC method must be able to resolve the main peak from all significant degradation peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate quantify Purity Calculation (% Area) integrate->quantify

Figure 1: General workflow for the HPLC analysis of this compound purity.

Comparative Analysis: UHPLC and GC

While HPLC is a robust technique, other chromatographic methods offer distinct advantages and can be considered as alternatives or for orthogonal testing.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This results in several key benefits over traditional HPLC.[14]

  • Increased Resolution and Throughput: The smaller particle size leads to higher separation efficiency, allowing for better resolution of closely eluting impurities or significantly faster analysis times. A 10-15 minute HPLC run can often be reduced to 1-3 minutes on a UHPLC system.

  • Enhanced Sensitivity: The sharper, narrower peaks produced by UHPLC result in a better signal-to-noise ratio, improving detection and quantification limits.

  • Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a significant reduction in solvent usage, making UHPLC a greener and more cost-effective technique.

The primary drawback of UHPLC is the higher initial capital investment for the instrumentation, which is designed to operate at much higher backpressures than conventional HPLC systems.

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography is a powerful analytical tool.[15] this compound is amenable to GC analysis, likely without the need for derivatization.

Advantages of GC:

  • High Efficiency: Capillary GC columns provide very high separation efficiency, leading to extremely sharp peaks and excellent resolution.

  • Sensitive Detectors: Flame Ionization Detectors (FID) are highly sensitive to organic compounds, and Mass Spectrometry (MS) provides structural information for impurity identification.

  • No Solvent Issues with Tautomerism: In the gas phase, the keto-enol tautomerism is less of an issue, often resulting in a single, sharp peak.

Limitations of GC:

  • Analyte Volatility: GC is only suitable for compounds that can be volatilized without decomposition. While this compound is suitable, many larger or more polar pharmaceutical compounds are not.

  • Thermal Degradation: The high temperatures of the injector and column can cause degradation of thermally labile compounds.

Performance Comparison
ParameterHPLCUHPLCGC
Principle Liquid-solid chromatographyLiquid-solid chromatographyGas-solid/liquid chromatography
Typical Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, <2 µmCapillary, e.g., DB-5, 30 m x 0.25 mm
Analysis Time 10 - 20 minutes1 - 5 minutes5 - 15 minutes
Resolution GoodExcellentExcellent
Sensitivity GoodExcellentExcellent (especially with MS)
Key Advantage Versatility and robustnessSpeed and resolutionHigh efficiency for volatile compounds
Key Limitation Tautomerism can affect peak shapeHigh initial instrument costRequires volatile and thermally stable analytes
Best Suited For Routine QC, non-volatile compoundsHigh-throughput screening, complex mixturesVolatile impurities, residual solvents

This table provides a general comparison, and specific performance will depend on the exact method parameters and instrumentation.

Method_Selection start Analyze this compound Purity is_volatile Is the analyte and its impurities volatile & thermally stable? start->is_volatile is_complex Is the sample complex or is high throughput needed? is_volatile->is_complex No gc Gas Chromatography (GC) is_volatile->gc Yes routine_qc Routine QC analysis? is_complex->routine_qc No uhplc Ultra-High-Performance Liquid Chromatography (UHPLC) is_complex->uhplc Yes hplc High-Performance Liquid Chromatography (HPLC) routine_qc->hplc Yes orthogonal Consider as an orthogonal method for confirmation routine_qc->orthogonal No gc->orthogonal

Figure 2: Decision tree for selecting the appropriate analytical technique.

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound, a well-developed and validated RP-HPLC method is the recommended primary technique. Its versatility, robustness, and the wealth of available expertise make it a reliable choice for pharmaceutical development. The challenges posed by keto-enol tautomerism can be effectively managed through optimization of mobile phase pH and column temperature.

UHPLC stands out as a superior alternative when higher throughput, improved resolution for complex impurity profiles, or reduced solvent consumption are critical drivers. The transition from a developed HPLC method to UHPLC is often straightforward, offering significant efficiency gains.

Gas Chromatography serves as an excellent orthogonal technique. It is particularly valuable for confirming purity results obtained by HPLC and for the specific analysis of volatile impurities and residual solvents that may not be well-suited for LC analysis.

Ultimately, the choice of analytical methodology should be guided by the specific requirements of the analysis, including the stage of drug development, the nature of potential impurities, and the available instrumentation. A multi-faceted approach, potentially employing both HPLC/UHPLC and GC, will provide the most comprehensive understanding of the purity profile of this compound, ensuring the highest quality for downstream applications in pharmaceutical synthesis.

References

  • BenchChem. (2025). A Comparative Guide to HPLC and GC Analysis for the Purity of Methyl 5-oxohept-6-enoate. BenchChem Scientific Resources. [Link not available]
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Resources. [Link not available]
  • Wroblewski, K., et al. (2015). UHPLC: The Greening Face of Liquid Chromatography. PMC - NIH. [Link]

  • Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. LCGC North America. [Link not available]
  • Scientific Research Publishing. (2013). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. SciRes. [Link]

  • IJSDR. (2019). Stability Indicating RP- HPLC - DAD Method for the Simultaneous Estimation of Hydrocortisone and Ketoconazole in Tablet Dosage form. IJSDR. [Link]

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  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Global Research Online. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • SciELO. (2023). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. [Link]

  • Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Penerbit USM. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension Dosage Form. IJPSR. [Link]

  • PubMed. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. National Library of Medicine. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Pharmaceutical Formulation. RRJPA. [Link]

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A Senior Application Scientist's Guide to Byproduct Identification in Methyl 2-oxo-1-indanecarboxylate Synthesis: A GC-MS Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a fundamental prerequisite for the safety and efficacy of the final active pharmaceutical ingredient (API). The synthesis of methyl 2-oxo-1-indanecarboxylate, a valuable cyclic β-keto ester intermediate, is a prime example where rigorous analytical oversight is critical. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for identifying synthesis-related byproducts, with a primary focus on the robust and highly informative technique of Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare GC-MS to viable alternatives, and provide actionable protocols to ensure the integrity of your synthetic process.

The Synthetic Landscape: Dieckmann Condensation and Its Progeny

This compound is typically synthesized via an intramolecular Claisen condensation known as the Dieckmann condensation.[1][2][3] This base-catalyzed reaction cyclizes a diester, such as dimethyl 2-(2-methoxy-2-oxoethyl)benzoate, to form the desired five-membered β-keto ester ring.[3][4] While effective, this pathway is not without its complexities. The reaction environment can foster the formation of several byproducts that can complicate downstream processes and compromise final product purity. Understanding these potential impurities is the first step in developing a robust analytical control strategy.

A logical map of the primary reaction and potential side reactions is crucial for targeted analysis.

cluster_trans If base/solvent mismatch Start Dimethyl 2-(2-methoxy-2-oxoethyl)benzoate (Starting Diester) Product This compound (Desired Product) Start->Product Intramolecular Cyclization (Dieckmann Condensation) Byproduct1 Unreacted Starting Material Start->Byproduct1 Incomplete Reaction Byproduct2 Intermolecular Claisen Product (Dimerization) Start->Byproduct2 Side Reaction Byproduct3 Transesterification Product (e.g., Ethyl Ester if NaOEt is used) Start->Byproduct3 Side Reaction Byproduct4 Decarboxylation Product (1-Indanone) Product->Byproduct4 Thermal/Acidic Degradation Base Base (e.g., NaH, NaOMe) Base->Start Deprotonation Base->Product Potential Side Reaction

Caption: Logical map of byproduct formation in the Dieckmann condensation.

GC-MS: The Workhorse for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the exceptional separation capability of GC with the definitive identification power of MS.[5][6] For the analysis of a relatively volatile and thermally stable molecule like this compound and its likely byproducts, GC-MS is often the method of choice.[7]

The Causality Behind the Method: Why GC-MS Works and When to Be Cautious

The core principle of GC-MS involves vaporizing a sample, separating its components in a capillary column based on their boiling points and interactions with the column's stationary phase, and then detecting and identifying the separated components with a mass spectrometer.[6] The mass spectrometer ionizes the molecules and fragments them into predictable patterns, which serve as a molecular "fingerprint" for positive identification.[8][9]

However, a key consideration for β-keto esters is their potential for thermal degradation. The high temperatures of the GC inlet can cause decarboxylation, converting the target analyte into an artifact (e.g., 1-indanone) before it even reaches the column. This is where a Senior Application Scientist's experience is vital. To mitigate this, two primary strategies are employed:

  • Inlet Temperature Optimization: Lowering the inlet temperature can reduce thermal stress, but this may compromise volatilization and lead to poor peak shape.

  • Chemical Derivatization: This is often the more robust solution. By chemically modifying the analyte, we can increase its thermal stability and volatility, ensuring it traverses the GC system intact.[10][11] For β-keto esters, a two-step methoximation and silylation is a highly effective approach.[12][13] Methoximation protects the keto group from enolization and subsequent side reactions, while silylation of any active hydrogens (if present) replaces them with a stable trimethylsilyl (TMS) group, increasing volatility.[12][13]

The following workflow illustrates the comprehensive process of GC-MS analysis, including the critical derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Reaction Mixture (Aliquot) B Solvent Dilution & Internal Standard Addition A->B C Derivatization (e.g., Methoximation/Silylation) B->C D GC Injection (Vaporization) C->D E Chromatographic Separation (Capillary Column) D->E F Ionization (e.g., Electron Impact) E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Chromatogram Generation (Retention Time) H->I J Mass Spectra Analysis (Fragmentation Pattern) I->J K Library Matching & Byproduct Identification J->K

Sources

A Comparative Guide to the Reactivity of Cyclic vs. Acyclic β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, β-keto esters are indispensable intermediates in the intricate art of organic synthesis. Their unique bifunctional nature allows for a diverse array of chemical transformations, making them cornerstone building blocks in the construction of complex molecules.[1] The reactivity of these compounds is centered around the acidic α-hydrogen and the two carbonyl groups.[1] This guide provides an in-depth comparative analysis of cyclic and acyclic β-keto esters, focusing on the structural and electronic factors that govern their reactivity in key organic reactions. We will explore how conformational constraints imposed by a cyclic structure lead to significant, often advantageous, differences in performance compared to their flexible acyclic analogs.

I. Structural and Electronic Fundamentals: The Source of Reactivity

The distinct reactivity of β-keto esters stems from the 1,3-dicarbonyl relationship, which profoundly influences the molecule's electronic properties and conformational preferences.

β-Keto esters exist as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form. This equilibrium is fundamental to their chemistry, as the enol serves as a key nucleophilic intermediate in many reactions.[2][3]

  • Acyclic β-Keto Esters : In acyclic systems like ethyl acetoacetate, the equilibrium typically favors the keto form. However, the enol content can be significant and is highly solvent-dependent. In nonpolar solvents, intramolecular hydrogen bonding stabilizes the enol tautomer.[3][4]

  • Cyclic β-Keto Esters : Cyclic ketones, and by extension cyclic β-keto esters, often exhibit a higher enol content than their acyclic counterparts.[2] The rigid framework of a five- or six-membered ring can favor the planarity of the enol system, reducing torsional strain that might be present in the keto tautomer. The enol form of cyclic β-keto esters has been shown to be a viable component in reactions like photoadditions.[5]

Caption: Keto-Enol tautomerism in acyclic and cyclic β-keto esters.

The most significant feature of β-keto esters is the pronounced acidity of the protons on the carbon atom situated between the two carbonyl groups.[6] Deprotonation yields a resonance-stabilized enolate ion, which is the primary nucleophile in alkylation and acylation reactions. The negative charge is delocalized onto both oxygen atoms, rendering the enolate exceptionally stable.[7][8][9]

  • Acyclic Systems : Have pKa values typically in the range of 10-11 in aqueous solution, making them significantly more acidic than simple ketones (pKa ≈ 19) or esters (pKa ≈ 25).[9][10]

  • Cyclic Systems : The acidity in cyclic systems is comparable, though subtle differences can arise from ring strain and altered orbital overlap. The key takeaway is that both cyclic and acyclic β-keto esters are readily deprotonated by common bases like alkoxides.

CompoundStructure TypeApproximate pKaTypical Enol Content (%)
Ethyl AcetoacetateAcyclic118 (in neat liquid)
Ethyl 2-OxocyclopentanecarboxylateCyclic (5-membered)~11> 20
Ethyl 2-OxocyclohexanecarboxylateCyclic (6-membered)~12> 20

Data compiled from various sources for general comparison.

The conformational preferences of acyclic β-keto esters play a crucial role in their reactivity. They can exist in different conformations around the Cα-C(O) single bond, primarily the s-cis and s-trans forms.[11][12] The term "s" refers to the conformation around a single (sigma) bond.[11] The s-trans conformer is generally more stable due to reduced steric repulsion, but the s-cis is often required for cyclization reactions.[12][13]

In contrast, cyclic β-keto esters are conformationally restricted. A five- or six-membered ring locks the dicarbonyl system into a rigid, s-cis-like arrangement. This pre-organization can significantly accelerate intramolecular reactions and impart high stereoselectivity in intermolecular processes.

Caption: s-cis and s-trans conformations of an acyclic β-keto ester.

II. Comparative Reactivity in Key Transformations

The structural differences outlined above manifest in distinct reactivity patterns in several fundamental synthetic operations.

The alkylation of the α-carbon is a hallmark reaction of β-keto esters. It proceeds via the formation of the enolate, which then acts as a soft nucleophile, attacking an alkyl halide in a classic SN2 reaction.[6][14]

  • Mechanism : The reaction begins with the abstraction of the acidic α-proton by a base (typically an alkoxide like NaOEt) to generate the nucleophilic enolate. This carbanion then attacks the electrophilic carbon of an alkyl halide, forming a new C-C bond.[14][15]

  • Acyclic Reactivity : Alkylation of acyclic systems like ethyl acetoacetate is straightforward but can sometimes lead to mixtures of mono- and dialkylated products.[15][16] Controlling the stoichiometry of the base and electrophile is crucial.

  • Cyclic Reactivity : Cyclic β-keto esters offer a significant advantage in stereocontrol. The rigid ring structure often presents two distinct faces. The enolate will form, and the subsequent alkylation will occur preferentially on the less sterically hindered face of the ring, leading to a high degree of diastereoselectivity. This predictable outcome is a major asset in complex molecule synthesis.

G start β-Keto Ester enolate Resonance-Stabilized Enolate start->enolate + Base (e.g., NaOEt) - ROH alkylated α-Alkylated β-Keto Ester enolate->alkylated + Electrophile (R'-X) - X⁻

Caption: General workflow for the α-alkylation of β-keto esters.

One of the most valuable transformations of β-keto esters is their conversion to ketones. This is achieved through ester hydrolysis followed by decarboxylation of the resulting β-keto acid intermediate.[16][17] The decarboxylation step is facile because it proceeds through a stable, six-membered cyclic transition state, which is a type of pericyclic reaction.[17][18]

  • Comparison : The ability to form the required cyclic transition state is paramount.

    • Acyclic Systems : The inherent flexibility of the open chain allows the β-keto acid to easily adopt the necessary conformation for decarboxylation.

    • Cyclic Systems : Post-hydrolysis, the carboxylic acid group is held in close proximity to the ketone by the ring structure. This pre-organization facilitates the formation of the cyclic transition state, often leading to very efficient decarboxylation upon heating. The primary difference is less about feasibility and more about the conformational dynamics leading to the reactive state.

The synthesis of cyclic β-keto esters themselves provides a powerful illustration of the role of conformation. The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, where a diester cyclizes to form a cyclic β-keto ester, typically a five- or six-membered ring.[10][19][20][21] This reaction is driven to completion by the final deprotonation of the product, which is more acidic than the starting material.[21]

This reaction inherently relies on the two reacting ester groups being part of the same molecule, a feature that underscores the importance of proximity and conformation in determining reaction pathways. Its acyclic counterpart, the Claisen condensation, is an intermolecular reaction between two separate ester molecules.[22]

III. Experimental Protocols

The following protocols provide standardized procedures for the α-alkylation of representative acyclic and cyclic β-keto esters, highlighting the practical aspects of their reactivity.

Objective: To synthesize ethyl 2-butylacetoacetate.

Causality: Sodium ethoxide is used as the base because it is strong enough to deprotonate the β-keto ester (pKa ~11) but will not cause unwanted side reactions like saponification if used under anhydrous conditions. Ethanol is the solvent of choice as it is the conjugate acid of the base, preventing transesterification. The SN2 reaction with 1-bromobutane requires a reasonably non-polar environment to proceed efficiently.

Materials:

  • Absolute Ethanol

  • Sodium metal

  • Ethyl acetoacetate

  • 1-Bromobutane

  • Diethyl ether

  • Saturated aq. NH₄Cl

  • Anhydrous MgSO₄

Procedure:

  • Prepare Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), dissolve clean sodium metal (1.0 eq) in absolute ethanol (approx. 3 mL per 1 mmol of Na) with gentle heating or stirring until all the sodium has reacted.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add ethyl acetoacetate (1.0 eq) dropwise via the addition funnel over 15 minutes. Stir the resulting solution for 30 minutes.

  • Alkylation: Add 1-bromobutane (1.05 eq) dropwise to the enolate solution. The reaction may be slightly exothermic. After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the layers and wash the organic layer with saturated aq. NH₄Cl and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield ethyl 2-butylacetoacetate.

Objective: To synthesize ethyl 1-benzyl-2-oxocyclopentanecarboxylate.

Causality: The principles are identical to the acyclic case. However, the stereochemical outcome is now a key consideration. The benzyl group will add to the enolate from the face opposite to any existing large substituents, though in this unsubstituted case, a racemic mixture is formed. The rigid ring structure ensures a clean mono-alkylation.

Materials:

  • Absolute Ethanol

  • Sodium metal

  • Ethyl 2-oxocyclopentanecarboxylate

  • Benzyl bromide

  • Diethyl ether

  • 1 M HCl (aq)

  • Anhydrous Na₂SO₄

Procedure:

  • Prepare Sodium Ethoxide: Following the procedure in Protocol 1, prepare a solution of sodium ethoxide (1.0 eq) in absolute ethanol.

  • Enolate Formation: Cool the solution to 0 °C in an ice bath. Add ethyl 2-oxocyclopentanecarboxylate (1.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.05 eq) dropwise while maintaining the temperature at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC indicates consumption of the starting material.

  • Workup: Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~5-6). Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting oil by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the pure product.

IV. Conclusion

While both cyclic and acyclic β-keto esters are powerful synthetic intermediates, their reactivity profiles are distinct, dictated primarily by conformational freedom.

  • Acyclic β-Keto Esters are flexible and versatile. Their reactivity is well-understood, but controlling outcomes like di-alkylation or stereoselectivity can require careful optimization.

  • Cyclic β-Keto Esters possess a conformationally rigid framework. This structural constraint often translates into higher enol content and, most importantly, superior stereocontrol in reactions at the α-carbon. This predictability makes them exceptionally valuable for the stereoselective synthesis of complex target molecules in pharmaceutical and natural product chemistry.

Ultimately, the choice between a cyclic and an acyclic β-keto ester depends on the specific synthetic goal. Understanding the fundamental differences in their conformational behavior and resulting reactivity is crucial for designing efficient, selective, and high-yielding synthetic routes.

V. References

  • Thorpe reaction - Wikipedia. [Link]

  • Cyclic β-keto esters: Synthesis and reactions | Request PDF - ResearchGate. [Link]

  • Difference Between Claisen and Dieckmann Condensation - Pediaa.Com. [Link]

  • How is the Dieckmann reaction different from the Claisen reaction? | Study Prep in Pearson+. [Link]

  • A Study of the Thorpe-Ziegler Reaction in Very Mild Conditions - Taylor & Francis Online. [Link]

  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [Link]

  • Thorpe reaction - chemeurope.com. [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]

  • Cyclic β-Ketoester Definition - Organic Chemistry Key Term - Fiveable. [Link]

  • Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis - JoVE. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. [Link]

  • Keto-enol tautomerism | Organic Chemistry II Class Notes | Fiveable. [Link]

  • 9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. [Link]

  • Decarboxylation - Chemistry Steps. [Link]

  • Acetoacetic Ester Synthesis - Alkylation of Enolates | Notes - PharmaXChange.info. [Link]

  • Keto Acids and Esters - Oxygen Containing Compounds - MCAT Review. [Link]

  • Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed. [Link]

  • Use of Cyclic β-Keto Ester Derivatives in Photoadditions. Synthesis of (±)-Norasteriscanolide | The Journal of Organic Chemistry. [Link]

  • Dieckmann Condensation - AK Lectures. [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. [Link]

  • What makes β-keto acids more acidic than carboxylic acids? - Quora. [Link]

  • Fig. 4. s-cis and s-trans conformations of aliphatic esters. - ResearchGate. [Link]

  • 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation - Chemistry LibreTexts. [Link]

  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. [Link]

  • s cis vs s trans conformation - YouTube. [Link]

  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester | Organic Letters. [Link]

  • What does the "s" mean in s-cis and s-trans conformations - Chemistry Stack Exchange. [Link]

  • s-cis and s-trans Conformations of Dienes - Master Organic Chemistry. [Link]

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A Spectroscopic Compass: Navigating the Structural Landscape of Methyl 2-oxo-1-indanecarboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's structural intricacies is paramount. Methyl 2-oxo-1-indanecarboxylate and its derivatives represent a class of compounds with significant potential in various therapeutic areas. Their rigid bicyclic framework serves as a versatile scaffold for the design of novel bioactive agents. Spectroscopic analysis is the cornerstone of characterizing these molecules, providing a detailed fingerprint of their atomic arrangement and electronic environment. This guide offers an in-depth comparative analysis of the spectroscopic properties of this compound and its derivatives, supported by experimental data and protocols to empower your research endeavors.

The Structural Foundation: this compound

This compound is a β-keto ester embedded within a fused ring system. This unique structural arrangement gives rise to characteristic spectroscopic features that serve as a baseline for comparison with its derivatives. The presence of an aromatic ring, a ketone, an ester, and a chiral center at the C1 position all contribute to its distinctive spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms and their chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays a set of well-defined signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical shifts and coupling patterns are highly informative.

Table 1: Comparative ¹H NMR Data (in CDCl₃) of this compound and Its Derivatives

CompoundAr-H (ppm)C1-H (ppm)C3-H₂ (ppm)OCH₃ (ppm)Other (ppm)
This compound 7.42-7.79 (m, 4H)3.75 (m, 1H)3.40 (m, 1H), 3.60 (m, 1H)3.80 (s, 3H)-
5-Methoxy-methyl 2-oxo-1-indanecarboxylate 6.85-7.65 (m, 3H)~3.7 (m, 1H)~3.3-3.6 (m, 2H)~3.75 (s, 3H)3.85 (s, 3H, Ar-OCH₃)
5-Nitro-methyl 2-oxo-1-indanecarboxylate 7.52-8.24 (m, 3H)~3.8 (m, 1H)~3.5-3.7 (m, 2H)~3.85 (s, 3H)-

Analysis of Substituent Effects:

The introduction of substituents on the aromatic ring significantly influences the chemical shifts of the aromatic protons.

  • Electron-donating groups (EDGs) , such as a methoxy group (-OCH₃) at the 5-position, increase electron density in the ring, leading to an upfield shift (lower ppm) of the aromatic protons, particularly those ortho and para to the substituent.

  • Electron-withdrawing groups (EWGs) , such as a nitro group (-NO₂) at the 5-position, decrease electron density, resulting in a downfield shift (higher ppm) of the aromatic protons.[1]

These electronic effects can also be transmitted to the aliphatic protons, albeit to a lesser extent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbons and the aromatic carbons are particularly diagnostic.

Table 2: Comparative ¹³C NMR Data (in CDCl₃) of this compound and Its Derivatives

CompoundC=O (keto) (ppm)C=O (ester) (ppm)Aromatic C (ppm)OCH₃ (ppm)Other Aliphatic C (ppm)
This compound ~200-205~168-172~124-154~52~35 (C3), ~58 (C1)
5-Methoxy-methyl 2-oxo-1-indanecarboxylate ~198-203~167-171~110-160~52~35 (C3), ~58 (C1), ~55 (Ar-OCH₃)
5-Nitro-methyl 2-oxo-1-indanecarboxylate ~201-206~168-172~120-160~53~35 (C3), ~58 (C1)

Analysis of Substituent Effects:

Similar to ¹H NMR, substituents on the aromatic ring affect the ¹³C chemical shifts.

  • EDGs like -OCH₃ will cause an upfield shift of the aromatic carbons, especially the ipso-carbon and the carbons ortho and para to it.

  • EWGs like -NO₂ will lead to a downfield shift of the aromatic carbons. The chemical shifts of the carbonyl carbons are also subtly influenced by these electronic effects.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the ketone and the ester.

Table 3: Key IR Absorption Frequencies (cm⁻¹) of this compound and Its Derivatives

CompoundC=O (keto)C=O (ester)C-O (ester)Aromatic C=C
This compound ~1720-1740~1735-1750~1200-1250~1600, ~1470
5-Methoxy-methyl 2-oxo-1-indanecarboxylate ~1715-1735~1730-1745~1200-1250~1600, ~1480
5-Nitro-methyl 2-oxo-1-indanecarboxylate ~1725-1745~1740-1755~1200-1250~1610, ~1530 (asym N-O), ~1350 (sym N-O)

Analysis of Substituent Effects:

The position of the carbonyl stretching frequencies can be influenced by the electronic nature of the substituents on the aromatic ring.

  • EDGs can slightly lower the frequency of the ketone carbonyl stretch due to increased electron donation to the conjugated system.

  • EWGs can slightly increase the frequency of the ketone carbonyl stretch.[2] The ester carbonyl is less affected due to its removal from the direct conjugated system. The presence of a nitro group is readily identified by its characteristic strong symmetric and asymmetric stretching bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. Electron ionization (EI) is a common technique used for this class of compounds.

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight.[3] The fragmentation pattern is often complex but can provide valuable structural information.

Common Fragmentation Pathways:

  • Loss of the methoxy group (-OCH₃): This results in a fragment at [M-31]⁺.

  • Loss of the carbomethoxy group (-COOCH₃): This leads to a fragment at [M-59]⁺.

  • McLafferty rearrangement: For derivatives with appropriate side chains, this rearrangement can occur.

  • Cleavage of the five-membered ring: This can lead to various smaller fragments.

Analysis of Substituent Effects:

Substituents on the aromatic ring can influence the fragmentation pattern.[4]

  • EDGs can stabilize the molecular ion, potentially leading to a more abundant M⁺ peak.

  • EWGs can make the molecular ion more prone to fragmentation and can direct the fragmentation pathways. For example, in aromatic ketones, electron-withdrawing groups can favor the loss of benzene from one side of the molecule.[4]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Acquire the spectrum at room temperature.

    • Typical parameters: pulse width of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Use the same sample as for ¹H NMR.

    • Acquire a proton-decoupled spectrum.

    • Typical parameters: pulse width of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Average 16-32 scans to improve the signal-to-noise ratio. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (GC-MS with Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Employ a temperature program to ensure good separation of the analyte from any impurities.

  • MS Detection:

    • The eluent from the GC is introduced directly into the ion source of the mass spectrometer.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-400).

Visualizing the Molecular Landscape

To better understand the structure of these molecules and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_workflow Spectroscopic Analysis Workflow start Sample Preparation (Dissolution/Placement) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy (FTIR-ATR) start->ir ms Mass Spectrometry (GC-MS) start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the spectroscopic analysis of organic compounds.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a detailed picture of their molecular structure and the influence of substituents on their electronic environment. By systematically comparing the NMR, IR, and MS data of the parent compound with its substituted analogs, researchers can gain valuable insights into structure-property relationships. The protocols and comparative data presented in this guide serve as a robust foundation for the confident characterization of this important class of molecules, facilitating their further development in the pursuit of novel therapeutics and other applications.

References

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A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Purity Assessment of β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Structure—The Quantitative Power of NMR

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is renowned for its unparalleled ability to elucidate molecular structure. However, its capabilities extend far beyond qualitative analysis. Quantitative NMR (qNMR) stands as a robust primary ratio method for determining the purity and concentration of substances, a feature stemming from the direct proportionality between the integrated signal area and the number of corresponding nuclei.[1][2] This guide provides an in-depth exploration of the application of ¹H qNMR for the purity assessment of β-keto esters, a class of compounds vital in pharmaceutical and chemical synthesis.

Unlike chromatographic techniques that often require an identical, high-purity reference standard for the analyte, qNMR allows for quantification against a structurally unrelated internal standard.[1][3] This flexibility is a significant advantage, particularly when analyzing novel compounds or when a certified standard of the analyte is unavailable. However, the unique chemical nature of β-keto esters—specifically their existence in a dynamic keto-enol equilibrium—presents a fascinating challenge that demands a carefully considered experimental design.

The Central Challenge: Navigating Keto-Enol Tautomerism

β-Keto esters are characterized by a chemical equilibrium between their keto and enol tautomeric forms.[4][5] This process is slow on the NMR timescale, meaning that separate, distinct signals for both the keto and enol forms are typically observed in the ¹H NMR spectrum.[5][6]

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the choice of solvent.[7][8] Generally, polar solvents tend to stabilize the more polar keto tautomer, shifting the equilibrium in its favor, a principle known as Meyer's Rule.[6][7] Conversely, non-polar solvents and intramolecular hydrogen bonding favor the enol form.[9]

For qNMR, this tautomerism is not an obstacle but a crucial factor to be managed. The key to accurate purity assessment is to recognize that the keto and enol forms represent the same analyte. Therefore, the quantification must account for the total molar quantity of the compound, irrespective of its tautomeric distribution. This is achieved by strategically selecting signals for integration that represent the entire molecule population.

Pillar 1: Causality-Driven Experimental Design

A robust qNMR experiment is built on a foundation of deliberate choices. Each parameter, from sample preparation to data acquisition, is selected to mitigate potential errors and ensure the final purity value is both accurate and precise.

Choosing the Right Internal Standard (IS)

The internal standard is the bedrock of the qNMR experiment; its integrity directly translates to the accuracy of the final result.[10] An ideal internal standard must meet several stringent criteria:

  • Certified Purity and Stability: The IS must have a high, accurately known purity, traceable to a recognized metrological standard.[11][12] It must be chemically inert and not react with the analyte, solvent, or trace impurities.[13][14]

  • Spectral Simplicity and Separation: The IS should produce one or more sharp, well-resolved signals (singlets are ideal) in a region of the spectrum free from analyte or solvent signals.[15][16] This prevents overlapping signals, which are a major source of integration error.

  • Solubility and Physical Properties: The IS must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[15][17] It should also be non-volatile and non-hygroscopic to allow for accurate weighing.[3][14]

  • Similar Relaxation Times: While not always possible, selecting an IS with T₁ relaxation times similar to the analyte's signals of interest can reduce the required relaxation delay, optimizing experimental time.

For β-keto esters, common internal standards include maleic acid, 1,4-dinitrobenzene, and dimethyl sulfone (DMSO₂), depending on the chosen solvent and the specific spectral regions of the analyte.

Solvent Selection: The Key to Controlling Equilibrium

As discussed, the solvent has a profound effect on the keto-enol equilibrium.[6][7] For qNMR, the goal is not to quench the equilibrium but to ensure it is stable and that the resulting signals are well-resolved.

  • Deuterated Solvents: Solvents such as Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetonitrile-d₃ (CD₃CN) are common choices.

  • Causality: DMSO-d₆ is a polar, hydrogen-bond accepting solvent that can influence the equilibrium.[7] CDCl₃ is less polar and may favor the enol form to a greater extent. The choice must be made to maximize the separation between analyte signals (both keto and enol) and the internal standard signals. A preliminary screening spectrum is essential.

Acquisition Parameters: Ensuring Quantitative Fidelity

The integrity of qNMR data hinges on acquisition parameters that ensure all signals are treated equally by the spectrometer.

  • Relaxation Delay (D1): This is arguably the most critical parameter. To prevent signal saturation, the relaxation delay (D1) plus the acquisition time (AQ) must be sufficiently long to allow all protons (in both the analyte and the IS) to fully relax back to their equilibrium state before the next pulse. A conservative and widely accepted practice is to set D1 to at least 5 times the longest T₁ relaxation time (D1 ≥ 5T₁max).[15][18] For many small molecules, T₁ values are a few seconds, necessitating a D1 of 20-60 seconds for high accuracy.[15][19] An inversion-recovery experiment can be performed to measure T₁ values directly.[20]

  • Pulse Angle: A 90° pulse angle is recommended to ensure maximum and uniform excitation across the entire spectrum, providing the best signal-to-noise for quantification.[13][15]

  • Number of Scans (NS): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[18]

  • Receiver Gain: The receiver gain should be set to avoid signal clipping or distortion of the Free Induction Decay (FID).

Pillar 2: A Self-Validating Protocol for Ethyl Acetoacetate

This protocol provides a step-by-step methodology for determining the purity of a commercial sample of ethyl acetoacetate (EAA), a classic β-keto ester, using maleic acid as an internal standard.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~20 mg of EAA weigh_is Accurately weigh ~10 mg of Maleic Acid (IS) weigh_analyte->weigh_is dissolve Dissolve both in ~0.7 mL of DMSO-d6 in a vial weigh_is->dissolve mix Vortex to ensure homogeneity dissolve->mix transfer Transfer solution to a high-quality 5 mm NMR tube mix->transfer spectrometer Insert tube into spectrometer transfer->spectrometer lock_shim Lock on solvent signal and perform auto/manual shimming spectrometer->lock_shim params Set Quantitative Parameters - 90° Pulse (p1) - D1 = 30 s - NS = 16-64 lock_shim->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase_baseline Manual Phase and Baseline Correction ft->phase_baseline integrate Integrate IS and Analyte Signals phase_baseline->integrate calculate Calculate Purity using qNMR equation integrate->calculate end end calculate->end Final Purity (%)

Caption: Workflow for qNMR purity assessment of β-keto esters.

Step-by-Step Methodology
  • Sample Preparation:

    • Using a calibrated analytical microbalance, accurately weigh approximately 10 mg of high-purity maleic acid (the internal standard, IS) into a clean, dry glass vial. Record the mass (m_IS).[3][13]

    • To the same vial, add approximately 20 mg of the ethyl acetoacetate (the analyte, A) and record the exact mass (m_A).

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Securely cap the vial and vortex for at least 30 seconds to ensure complete dissolution and create a homogeneous solution.[17]

    • Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube to the appropriate height (~4-5 cm).[21]

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, characterized by sharp, symmetrical peaks.

    • Load a standard 1D proton pulse program.

    • Set the key quantitative parameters:

      • Pulse angle (e.g., p1): Calibrate and set to 90°.

      • Relaxation delay (d1): Set to 30 seconds. This is a robust value for most small molecules.

      • Number of scans (ns): Set to 16. Increase if S/N is low.

      • Acquisition time (aq): Typically 3-5 seconds.

    • Acquire the spectrum at a constant, controlled temperature (e.g., 298 K).

  • Data Processing:

    • Apply Fourier Transform to the FID.

    • Crucially, perform manual phase correction. Adjust both the zero-order (ph0) and first-order (ph1) phase parameters until all peaks are perfectly symmetrical with a flat baseline at their base.[22][23]

    • Apply a baseline correction algorithm (e.g., polynomial fit) to ensure the baseline is flat across the entire spectrum, especially around the signals to be integrated.[22]

  • Integration and Purity Calculation:

    • Integrate the well-separated singlet from the maleic acid IS (around 6.2 ppm in DMSO-d₆). This is your reference integral, I_IS.

    • For ethyl acetoacetate, identify the signals for the ethyl ester group. Both keto and enol forms have a triplet for the -CH₃ group (around 1.2 ppm) and a quartet for the -CH₂- group (around 4.1 ppm).

    • Strategy: Integrate the quartet region that encompasses the signals for the -CH₂- group from both the keto and enol tautomers. This combined integral, I_A, represents the total population of the analyte.

    • Calculate the purity (P_A) using the standard qNMR equation:[13][18][24]

    P_A (%) = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS / m_A) * P_IS

    Where:

    • I_A, I_IS : Integral values for the analyte and internal standard.

    • N_A, N_IS : Number of protons for the integrated signals (N_A = 2 for the -CH₂- quartet; N_IS = 2 for the two equivalent protons of maleic acid).

    • M_A, M_IS : Molar masses of the analyte and internal standard.

    • m_A, m_IS : Weighed masses of the analyte and internal standard.

    • P_IS : Purity of the internal standard (as a percentage).

Pillar 3: Comparative Data and Authoritative Grounding

To illustrate the performance of qNMR, the following table presents a comparison of purity results for a hypothetical batch of ethyl acetoacetate against other common analytical techniques.

Table 1: Comparative Purity Analysis of Ethyl Acetoacetate

MethodPrinciplePurity Result (%)Key AdvantagesKey Limitations
¹H qNMR Signal integration relative to a certified internal standard.98.9 ± 0.3Primary method; does not require analyte-specific standard; provides structural confirmation simultaneously.Requires careful parameter optimization (e.g., D1); sensitive to integration errors.
HPLC-UV UV absorbance compared to an external standard curve of pure ethyl acetoacetate.99.1 ± 0.2High precision and sensitivity; well-established for impurity profiling.Requires a high-purity standard of the analyte; response factor can vary for unknown impurities.
GC-FID Flame ionization detection response compared to an external standard.98.7 ± 0.4Excellent for volatile impurities (e.g., residual solvents); high sensitivity.Requires a high-purity standard of the analyte; not suitable for non-volatile impurities.
Mass Balance 100% minus the sum of all detected impurities (water, solvents, inorganic residue).99.0Does not rely on a primary analyte standard.Assumes all impurities have been identified and quantified; can be laborious and prone to cumulative errors.

The data demonstrates that qNMR provides results that are highly comparable to established methods, reinforcing its validity as a powerful tool for purity assessment.[25] Its unique advantage lies in its ability to provide an absolute or traceable purity value without needing a pre-existing, certified standard of the β-keto ester itself, making it invaluable in both research and quality control environments.[2][26] The method's validation should be performed in accordance with established guidelines, such as those from the ICH, to ensure specificity, linearity, precision, and accuracy.[27][28][29]

Conclusion

Quantitative NMR is a robust, reliable, and highly versatile technique for the purity assessment of challenging compounds like β-keto esters. By understanding and controlling for the inherent keto-enol tautomerism, and by applying a methodologically sound experimental design—from the careful selection of an internal standard to the optimization of acquisition parameters—researchers can achieve accurate and defensible purity values. The ability to quantify without reliance on identical reference materials positions qNMR as an essential and efficient tool in the modern analytical laboratory, streamlining workflows in drug development and chemical manufacturing.

References

  • Title: Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment Source: Journal of Chemical Education URL: [Link]

  • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass URL: [Link]

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  • Title: Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study Source: Open Journal of Physical Chemistry URL: [Link]

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A Comparative Guide to Lewis Acids in the Synthesis of Functionalized 1-Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Indanones in Modern Drug Discovery

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and natural products.[1] Its prevalence in medicinal chemistry is a testament to its ability to interact with a wide range of biological targets, leading to therapeutic agents for conditions such as Alzheimer's disease.[1][2] The efficient construction of this key intermediate is therefore a critical focus for researchers in drug development and organic synthesis.

This guide provides an in-depth, objective comparison of various Lewis acids used to catalyze the synthesis of functionalized 1-indanones, primarily through intramolecular Friedel-Crafts acylations and Nazarov cyclizations. By examining experimental data and explaining the underlying chemical principles, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection for their specific synthetic challenges.

Strategic Approaches to 1-Indanone Synthesis: A Tale of Two Cyclizations

The construction of the 1-indanone core is predominantly achieved through two powerful cyclization strategies: the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives, and the Nazarov cyclization of divinyl ketones.[3][4] The choice of a Lewis acid catalyst is paramount in both approaches, directly influencing reaction efficiency, selectivity, and substrate scope.[5]

Intramolecular Friedel-Crafts Acylation: A Classic Route Reimagined

The intramolecular Friedel-Crafts acylation is a robust and widely employed method for forging the five-membered ring of the 1-indanone system.[1] The reaction involves the activation of a carboxylic acid or its derivative by a Lewis acid to generate a highly electrophilic acylium ion, which is then intercepted by the appended aromatic ring.

General Workflow for Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts Acylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Starting_Material 3-Arylpropanoic Acid Derivative Reaction_Setup Dry Glassware, Inert Atmosphere Starting_Material->Reaction_Setup 1. Solvent_Addition Anhydrous Solvent Reaction_Setup->Solvent_Addition 2. Catalyst_Addition Lewis Acid Addition Solvent_Addition->Catalyst_Addition 3. Heating Heating (if required) Catalyst_Addition->Heating 4. Monitoring Reaction Monitoring (TLC, GC/MS) Heating->Monitoring 5. Quenching Reaction Quenching Monitoring->Quenching 6. Extraction Aqueous Work-up & Extraction Quenching->Extraction 7. Purification Chromatography Extraction->Purification 8. Product Functionalized 1-Indanone Purification->Product 9.

Caption: A generalized workflow for the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation.

The Nazarov Cyclization: An Electrocyclic Pathway to 1-Indanones

The Nazarov cyclization offers an alternative and powerful method for the synthesis of cyclopentenones, including 1-indanones.[4][6] This reaction involves the Lewis acid-promoted 4π-electrocyclic ring closure of a divinyl ketone, leading to a pentadienyl cation intermediate that subsequently cyclizes.[4]

Comparative Analysis of Lewis Acids

The selection of an appropriate Lewis acid is a critical parameter that can significantly impact the outcome of a 1-indanone synthesis. Factors such as the electronic nature of the substrate, desired reaction conditions, and cost-effectiveness all play a role in this decision.

Lewis AcidTypical SubstrateKey AdvantagesLimitations
AlCl₃ Electron-rich and neutral arenesHigh reactivity, low cost.[2][7]Often requires stoichiometric amounts, moisture sensitive, can lead to side reactions.[5]
FeBr₃/FeCl₃ Electron-rich and neutral arenesCost-effective, effective for halogenation and acylation.[7][8][9]Similar limitations to AlCl₃, can be less reactive.
Sc(OTf)₃ Benzyl Meldrum's acid derivatives, electron-deficient arenesCatalytic amounts, mild reaction conditions, high yields.[10]Higher cost compared to traditional Lewis acids.
Cu(OTf)₂ Dienones for Nazarov cyclizationCatalytic amounts, high diastereoselectivity.Substrate scope can be limited.
In(III) Salts Electron-deficient arenesHighly effective for challenging substrates, moisture and air stable.[11]Can be more expensive.
Tb(OTf)₃ 3-Arylpropionic acidsEffective for direct cyclization of carboxylic acids.[12][13]Requires high temperatures (250 °C).[13][14]
NbCl₅ 3-Arylpropanoic acidsActs as both a reagent to form the acyl chloride and a catalyst for cyclization, mild conditions (room temperature).[2][15]Stoichiometric use for acyl chloride formation.[15]
AuCl₃/PtCl₂ Alkynes and allenoatesCatalyzes unique cyclization pathways.[16][17][18]Higher cost, specific substrate requirements.

In-Depth Look at Key Lewis Acids

The Workhorse: Aluminum Chloride (AlCl₃)

Aluminum chloride is a traditional and highly effective Lewis acid for Friedel-Crafts acylations.[5] Its strong Lewis acidity allows for the efficient generation of the acylium ion, leading to high yields, particularly with electron-rich aromatic substrates.[2] However, its high reactivity can also be a drawback, sometimes leading to undesired side reactions. Furthermore, it is typically used in stoichiometric amounts, which can complicate purification and generate significant waste.

The Precision Tool: Scandium Triflate (Sc(OTf)₃)

Scandium triflate has emerged as a powerful and versatile Lewis acid catalyst. It is particularly noteworthy for its ability to catalyze the intramolecular Friedel-Crafts acylation of benzyl Meldrum's acid derivatives under mild conditions to afford polysubstituted 1-indanones.[10] Unlike AlCl₃, Sc(OTf)₃ can be used in catalytic amounts and demonstrates a broader functional group tolerance, making it an excellent choice for complex molecule synthesis.

The Specialist for Deactivated Systems: Indium(III) Salts

For substrates bearing electron-withdrawing groups, which are notoriously difficult to cyclize via Friedel-Crafts reactions, indium(III) salts such as InCl₃ have proven to be exceptionally effective.[11] These catalysts exhibit a unique halophilicity and can promote cyclizations where many other common Lewis acids fail, even with deactivated arenes.[11]

The Dual-Role Reagent: Niobium Pentachloride (NbCl₅)

Niobium pentachloride offers a convenient one-pot approach to the synthesis of 1-indanones from 3-arylpropanoic acids. It cleverly acts as both a reagent to convert the carboxylic acid to the more reactive acyl chloride in situ, and as a Lewis acid to catalyze the subsequent intramolecular Friedel-Crafts cyclization.[15] This methodology can proceed at room temperature, offering a milder alternative to high-temperature methods.[15]

Experimental Protocols

Representative Protocol for Sc(OTf)₃-Catalyzed Intramolecular Friedel-Crafts Acylation of a Benzyl Meldrum's Acid Derivative

This protocol is adapted from the work of Fillion and Fishlock.[10]

Materials:

  • Benzyl Meldrum's acid derivative (1.0 equiv)

  • Scandium triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzyl Meldrum's acid derivative.

  • Add anhydrous 1,2-dichloroethane to dissolve the starting material.

  • To the stirred solution, add scandium triflate (10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized 1-indanone.

Reaction Mechanism: Lewis Acid Activation and Cyclization

Friedel-Crafts Mechanism cluster_mechanism Mechanism Start 3-Arylpropanoic Acid Derivative + Lewis Acid (LA) Acylium_Ion Acylium Ion Intermediate Start->Acylium_Ion Activation Cyclization Intramolecular Electrophilic Attack Acylium_Ion->Cyclization Sigma_Complex Sigma Complex (Arenium Ion) Cyclization->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product 1-Indanone + Regenerated LA Deprotonation->Product Restoration of Aromaticity

Caption: A simplified mechanism for the Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.

Conclusion and Future Outlook

The synthesis of functionalized 1-indanones is a well-established field with a diverse toolbox of Lewis acid catalysts. While traditional Lewis acids like AlCl₃ remain valuable for their reactivity and low cost, modern catalysts such as Sc(OTf)₃ and In(III) salts offer milder reaction conditions, broader substrate scope, and catalytic efficiencies that are highly desirable in contemporary organic synthesis. The choice of catalyst should be guided by a careful consideration of the specific substrate, desired reaction conditions, and overall synthetic strategy. Future research in this area will likely focus on the development of even more efficient, selective, and environmentally benign catalytic systems, including the exploration of chiral Lewis acids for asymmetric syntheses of 1-indanones.

References

  • Fillion, E., & Fishlock, D. (2003). Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)3-Catalyzed Intramolecular Friedel−Crafts Acylation of Benzyl Meldrum's Acid Derivatives. Organic Letters, 5(23), 4441–4444. [Link]

  • Gawroński, J., & Słowińska, K. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1249–1293. [Link]

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  • Reddy, T. J., & Ghorai, M. K. (2015). Lewis acid catalyzed Nazarov type cyclization for the synthesis of a substituted indane framework: total synthesis of (±)-mutisianthol. Organic Chemistry Frontiers, 2(4), 350-354. [Link]

  • Wang, Y., Liao, W., Huang, G., Xia, Y., & Yu, Z. X. (2014). Mechanisms of the PtCl2-catalyzed intramolecular cyclization of o-isopropyl-substituted aryl alkynes for the synthesis of indenes and comparison of three sp3 C-H bond activation modes. The Journal of Organic Chemistry, 79(12), 5684–5696. [Link]

  • Lin, M. I., & Paquette, L. A. (2008). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Molecules, 13(9), 2097–2108. [Link]

  • Gawroński, J., & Słowińska, K. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1249–1293. [Link]

  • Cui, D. M., Zhang, C., Kawamura, M., & Shimada, S. (2004). Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3. Tetrahedron Letters, 45(8), 1741-1744. [Link]

  • Oliverio, M., Nardi, M., Costanzo, P., & Procopio, A. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(4), 4934–4950. [Link]

  • Reddy, T. J., & Ghorai, M. K. (2015). Lewis acid catalyzed Nazarov type cyclization for the synthesis of a substituted indane framework: total synthesis of (±)-mutisianthol. Organic Chemistry Frontiers, 2(4), 350-354. [Link]

  • Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PtCl2-Catalyzed Intramolecular Cyclization of α-Benzyl Allenoates to Afford Indenes and Furanones. Retrieved from [Link]

  • Barbosa, L. C. A., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 56(36), 5146-5149. [Link]

  • ResearchGate. (2014). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Retrieved from [Link]

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A Comparative Guide to Assessing the Enol Content of Methyl 2-Oxo-1-Indanecarboxylate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Phenomenon of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds, such as methyl 2-oxo-1-indanecarboxylate, the presence of an acidic α-hydrogen between two carbonyl groups facilitates this isomerization. The position of this equilibrium is a critical determinant of the compound's reactivity, nucleophilicity, and interaction with biological targets, making its quantification essential in fields like drug development and process chemistry.

Why ¹H NMR is the Gold Standard for Tautomer Quantification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an exceptionally powerful tool for both qualitative and quantitative analysis of tautomeric mixtures. The interconversion between the keto and enol forms is typically slow on the NMR timescale, meaning that distinct sets of signals for each tautomer can be observed in the resulting spectrum.[1][2] By integrating the areas of these distinct signals, one can directly and accurately determine the relative concentrations of the keto and enol forms in solution.[2]

A Tale of Two Tautomers: A Comparative Analysis

In this guide, we compare the enol content of This compound , a constrained cyclic β-keto ester, with ethyl acetoacetate , a flexible acyclic β-keto ester. This comparison highlights how molecular structure influences the stability of the enol tautomer.

  • This compound: The rigid, five-membered ring of this molecule holds the β-dicarbonyl moiety in a fixed conformation. This pre-organization can favor the formation of the intramolecular hydrogen bond in the enol form, potentially leading to a higher enol content compared to its acyclic counterpart, especially in non-polar solvents.

  • Ethyl Acetoacetate: As a linear and flexible molecule, it can readily adopt the conformation necessary for the stabilizing intramolecular hydrogen bond in its enol form. However, it has a lower enol content in many solvents compared to β-diketones, as the ester group is less electron-withdrawing than a ketone.[3]

The equilibrium between the keto and enol forms is profoundly influenced by the solvent.[4] Generally, non-polar, aprotic solvents tend to favor the enol form, as they do not disrupt the stabilizing intramolecular hydrogen bond. Conversely, polar, protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium in its favor.

Experimental Protocols

Materials and Reagents
  • This compound (CAS 104620-34-0)[5]

  • Ethyl acetoacetate (CAS 141-97-9)

  • Deuterated chloroform (CDCl₃)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Workflow for Sample Preparation and NMR Analysis

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep1 Accurately weigh ~20 mg of the β-keto ester prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Transfer the solution to an NMR tube prep2->prep3 nmr1 Insert the sample into the NMR spectrometer prep3->nmr1 nmr2 Lock and shim the instrument nmr1->nmr2 nmr3 Acquire the ¹H NMR spectrum nmr2->nmr3 analysis1 Phase and baseline correct the spectrum nmr3->analysis1 analysis2 Integrate the characteristic signals for the keto and enol forms analysis1->analysis2 analysis3 Calculate the percentage of enol content analysis2->analysis3

Caption: Workflow for assessing enol content by NMR.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound or ethyl acetoacetate into a clean, dry vial.

    • Add 0.6 mL of the desired deuterated solvent (e.g., CDCl₃ for a non-polar environment or DMSO-d₆ for a polar, aprotic environment).

    • Ensure the sample is fully dissolved before transferring the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.

  • Data Processing and Analysis:

    • Process the acquired spectrum by applying phasing and baseline correction.

    • Identify the characteristic signals for the keto and enol tautomers (refer to the data tables below).

    • Carefully integrate the area of a well-resolved signal unique to the keto form (I_keto) and a signal unique to the enol form (I_enol).

    • Calculate the percentage of the enol form using the following equation, making sure to normalize for the number of protons giving rise to each signal:

    % Enol = [ (I_enol / n_enol) / ( (I_enol / n_enol) + (I_keto / n_keto) ) ] * 100

    Where n is the number of protons corresponding to the integrated signal.

Data Presentation and Comparison

The following tables summarize the expected ¹H NMR chemical shifts for the keto and enol forms of this compound and ethyl acetoacetate.

Table 1: ¹H NMR Data for this compound

TautomerProtonChemical Shift (δ, ppm) in CDCl₃Multiplicity
Keto Aromatic7.42 - 7.79m
-OCH₃3.80s
CH (position 1)3.75m
CH₂ (position 3)3.40 - 3.60m
Enol Enolic OH~12-14 (estimated)br s
Aromatic~7.3-7.7 (estimated)m
-OCH₃~3.7 (estimated)s
CH₂ (position 3)~3.3 (estimated)s

Table 2: ¹H NMR Data for Ethyl Acetoacetate

TautomerProtonChemical Shift (δ, ppm) in CDCl₃Multiplicity
Keto -CH₂- (ester)4.19q
-CH₂- (keto)3.44s
-CH₃ (keto)2.26s
-CH₃ (ester)1.28t
Enol Enolic OH12.05s
=CH-5.03s
-CH₂- (ester)4.15q
-CH₃ (enol)1.98s
-CH₃ (ester)1.26t

Table 3: Comparative Enol Content in Different Solvents

Compound% Enol in CDCl₃ (Non-polar)% Enol in DMSO-d₆ (Polar, Aprotic)% Enol in D₂O (Polar, Protic)
Ethyl Acetoacetate~8%~16%<1%
This compoundExpected to be higher than ethyl acetoacetateExpected to be significantExpected to be low

The enol content of ethyl acetoacetate is well-documented. The values for this compound are expected trends based on the principles of tautomerism in cyclic systems.

Visualizing the Tautomeric Equilibrium

Tautomerism cluster_keto cluster_enol keto keto enol Enol structure with intramolecular H-bond keto->enol

Caption: Keto-enol tautomerism of this compound.

Conclusion

This guide provides a comprehensive framework for the assessment of the enol content of this compound using ¹H NMR spectroscopy. By comparing its behavior to the well-understood ethyl acetoacetate, we can appreciate the influence of its cyclic structure on the keto-enol equilibrium. The provided experimental protocols and data tables serve as a practical resource for researchers in the pharmaceutical and chemical sciences. The principles outlined herein are broadly applicable to the study of tautomerism in a wide range of organic molecules.

References

  • Burke, J. A., & Vicent, M. J. (2013). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Advances, 3(44), 21637-21646. [Link]

  • Laurella, S. L., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(3), 137-145. [Link]

  • Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • Aboul-Enein, H. Y., & El-Fatatry, H. M. (1980). Configurational Structure of 1, 3-Indandione Derivatives by 13C-Nuclear Magnetic Resonance. Spectroscopy Letters, 13(9), 577-582. [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

  • Nanalysis Corp. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 13). Enol content tautomers. Retrieved from [Link]

  • Quora. (2018, January 19). Why is the enol form of acetoacetic ester less in percentage than the enol form of acetyl acetone? Retrieved from [Link]

  • ResearchGate. (n.d.). Enol Content in Ethyl Acetoacetate and Acetylaeetone. Retrieved from [Link]

  • Quora. (2017, December 5). Why is the keto form of ethyl acetoacetate more stable than an enol form? Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 9). Enol content of acetylacetone and ethyl acetoacetate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Indandione. Retrieved from [Link]

  • G. Allen & R. A. Dwek. (1966). Tautomerism in β-Dicarbonyl Compounds Studied by Nuclear Magnetic Resonance Spectroscopy. II. Solvent Effects on Proton Chemical Shifts and on Equilibrium Constants. Canadian Journal of Chemistry, 44(23), 2625-2631. [Link]

  • Chemistry Stack Exchange. (2016, February 13). Comparison of enol content. Retrieved from [Link]

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A Comparative Guide to the Validation of Synthetic Routes for GMP Production of Indanone Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone structural motif is a foundational building block in medicinal chemistry, integral to a multitude of pharmaceuticals, including treatments for Alzheimer's disease, hypertension, and depression.[1][2] Given its significance, the synthesis of indanone intermediates under Good Manufacturing Practices (GMP) is not merely a procedural requirement but a cornerstone of drug safety and efficacy. The choice of a synthetic route and its rigorous validation are critical decisions that impact purity, scalability, and regulatory compliance.

This guide provides a comparative analysis of prominent synthetic routes to 1-indanone, offering insights into their relative merits and drawbacks. More importantly, it outlines a comprehensive framework for the validation of a chosen synthetic route, grounded in the principles of the International Council for Harmonisation (ICH) Q7 guideline for Active Pharmaceutical Ingredients (APIs).[3][4][5] Our objective is to equip researchers and drug development professionals with the technical knowledge to select and validate a synthetic pathway that is not only chemically efficient but also robust, reproducible, and compliant with global GMP standards.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 1-indanone primarily involves intramolecular cyclization to form the fused bicyclic system. While numerous methods exist, three strategies dominate the landscape: the classical Intramolecular Friedel-Crafts Acylation, the versatile Nazarov Cyclization, and modern Palladium-Catalyzed Annulations. Each presents a unique cost-benefit profile in a GMP context.

Route 1: Intramolecular Friedel-Crafts Acylation

This is the most traditional and widely documented method for constructing the indanone core. The reaction typically proceeds from 3-phenylpropionic acid or its more reactive acyl chloride derivative. A strong Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., polyphosphoric acid, PPA) catalyzes the intramolecular electrophilic aromatic substitution to close the five-membered ring.[6][7]

Causality of Experimental Choices: The use of an acid chloride enhances the electrophilicity of the acyl group, facilitating the cyclization under milder conditions than the corresponding carboxylic acid. However, this adds a step to the synthesis (conversion of the acid to the acid chloride, often with thionyl chloride), which introduces additional reagents and potential impurities.[2] The choice of catalyst is critical; PPA is often favored for its ease of handling compared to the highly hygroscopic and reactive AlCl₃, though catalyst removal can be challenging in both cases.[6][8] Anhydrous conditions are paramount as moisture deactivates the Lewis acid catalyst.[8]

G cluster_0 Route 1: Friedel-Crafts Acylation A 3-Phenylpropionic Acid B 3-Phenylpropanoyl Chloride A->B SOCl₂ or (COCl)₂ C 1-Indanone B->C AlCl₃ or PPA (Anhydrous)

Caption: Intramolecular Friedel-Crafts Acylation Pathway.

Route 2: Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone to a cyclopentenone. For indanone synthesis, this involves the cyclization of an aryl vinyl ketone. This route offers a different strategic approach, often starting from more complex precursors but providing access to diverse substitution patterns.[6][9]

Causality of Experimental Choices: The reaction is typically promoted by strong acids like trifluoroacetic acid (TFA) or Lewis acids such as BF₃·OEt₂.[9] Microwave irradiation has emerged as a modern alternative to conventional heating, often reducing reaction times and improving yields by providing efficient and uniform heating.[9] The primary challenge of the Nazarov cyclization is controlling the regioselectivity of the subsequent double bond migration in the cyclopentenyl cation intermediate, which dictates the final substitution pattern of the indanone ring.

G cluster_0 Route 2: Nazarov Cyclization A Chalcone Derivative (Aryl Vinyl Ketone) B Pentadienyl Cation Intermediate A->B Strong Acid (e.g., TFA) or Lewis Acid C Substituted 1-Indanone B->C 4π-Electrocyclization & Proton Transfer

Caption: Generalized Nazarov Cyclization Pathway for Indanones.

Route 3: Palladium-Catalyzed Heck-Aldol Cascade

Modern organometallic chemistry provides powerful tools for ring formation. A one-pot cascade reaction involving a palladium-catalyzed Heck reaction followed by an aldol-type annulation can construct the indanone framework efficiently from readily available starting materials like 2-bromobenzaldehydes.[1]

Causality of Experimental Choices: This route leverages the power of palladium catalysis to form a key C-C bond, followed by an intramolecular cyclization. The choice of phosphine ligand is critical for the success of the Heck reaction, influencing both yield and regioselectivity. The use of a high-boiling-point solvent like ethylene glycol can facilitate both the Heck reaction and the subsequent aldol condensation.[1] A key advantage is the ability to build molecular complexity rapidly in a single pot, which is highly desirable in a GMP setting to minimize unit operations and potential points of contamination. However, a significant challenge is the removal of the palladium catalyst to parts-per-million (ppm) levels, a strict requirement for APIs.

G cluster_0 Route 3: Pd-Catalyzed Cascade A 2-Bromobenzaldehyde + Alkene B Heck Adduct Intermediate A->B Pd(OAc)₂ / Ligand Base C 3-Hydroxy-1-Indanone B->C Intramolecular Aldol Annulation

Caption: Palladium-Catalyzed Heck-Aldol Annulation Cascade.

Data Presentation: Comparison of Synthetic Routes

The selection of a synthetic route for GMP production requires a multi-faceted analysis. The following table provides a comparative summary based on typical experimental outcomes reported in the literature.

Parameter Route 1: Friedel-Crafts Route 2: Nazarov Cyclization Route 3: Pd-Catalyzed Cascade
Typical Yield 70-95%[2][10]60-85%[9]75-90%[1]
Starting Materials Simple, commercially available (e.g., 3-phenylpropionic acid)[7]More complex, may require prior synthesis (e.g., chalcones)[9]Commercially available (e.g., 2-bromobenzaldehydes)[1]
Key Reagents Strong acids (PPA, AlCl₃), Thionyl chlorideStrong acids (TFA), Lewis acids (BF₃·OEt₂)Palladium catalyst, Phosphine ligands, Base
Scalability Well-established, but large volumes of acid can pose workup/waste challenges.Moderate; control of exotherms and reaction times is crucial. Microwave methods require specialized equipment for scale-up.Challenging; catalyst cost and removal are major hurdles for large-scale production.
GMP Challenges Corrosive/hygroscopic reagents, difficult workup to remove acid catalyst.[8]Use of hazardous acids (TFA), potential for side products due to regioselectivity issues.[9]Strict requirement for trace metal (Pd) removal (<10 ppm), ligand cost and toxicity.
"Green" Chemistry Poor; generates significant acidic waste.Moderate; can be improved with greener solvents and catalytic acids.[9]Poor; relies on a precious metal catalyst and organic solvents.

Validation Framework for a GMP Synthetic Route

Once a synthetic route is selected, it must be rigorously validated to ensure it consistently produces an intermediate of the required quality. Process validation is a lifecycle concept, as defined by the FDA and ICH, encompassing three stages.[11][12]

G A Stage 1 Process Design B Stage 2 Process Qualification A->B Define Control Strategy C Stage 3 Continued Process Verification B->C Confirm Reproducibility C->A Feedback & Improvement

Caption: The Three Stages of Process Validation.

Stage 1: Process Design and Development

This stage defines the commercial manufacturing process. It involves identifying Critical Quality Attributes (CQAs) of the indanone intermediate and the Critical Process Parameters (CPPs) that affect them.

  • Define CQAs: For an indanone intermediate, CQAs include:

    • Identity: Confirmed by spectroscopic methods (NMR, IR, MS).

    • Purity/Assay: Typically >99.0% as determined by HPLC.

    • Impurity Profile: Each specified impurity must be below a defined threshold (e.g., <0.15%).[13][14]

    • Residual Solvents: Must meet ICH Q3C limits.

  • Identify CPPs: These are the process variables that must be controlled to ensure the CQAs are met. For a Friedel-Crafts reaction, CPPs would include:

    • Stoichiometry of reagents (acyl chloride to catalyst ratio).

    • Reaction temperature and time.

    • Rate of addition of reagents.

    • Stirring speed.

    • Quench conditions (temperature, rate of addition).

Stage 2: Process Qualification

In this stage, the process design is evaluated to determine if it is capable of reproducible commercial manufacturing.[11] This involves the successful execution of a pre-defined number of validation batches (typically three) at the intended commercial scale.[11]

Experimental Protocol: Performance Qualification (PQ) for Friedel-Crafts Synthesis of 1-Indanone

  • Raw Material Verification: Ensure all starting materials (3-phenylpropanoyl chloride, AlCl₃, solvent) and equipment have passed IQ/OQ and meet pre-defined specifications.

  • Reactor Charging: Charge the validated reactor with the specified anhydrous solvent (e.g., Dichloromethane) and AlCl₃ under an inert nitrogen atmosphere. Control the temperature to the specified range (e.g., 0-5 °C).

  • Reagent Addition (CPP): Add the 3-phenylpropanoyl chloride solution dropwise over a specified time (e.g., 60-90 minutes), ensuring the internal temperature does not exceed the validated limit (e.g., 10 °C).

  • Reaction Monitoring (IPC): Maintain the reaction at the specified temperature (e.g., 5 °C) for the validated time (e.g., 2 hours). Take in-process control (IPC) samples at defined intervals (e.g., every 30 minutes) and analyze by TLC or HPLC to monitor the disappearance of starting material. The reaction is deemed complete when the starting material is <1.0% by HPLC area.[15]

  • Reaction Quench: Carefully quench the reaction by slowly adding it to a pre-chilled mixture of ice and concentrated HCl, maintaining the temperature below a specified limit (e.g., 20 °C).

  • Workup and Isolation: Perform the validated extraction and washing procedures. Distill the solvent under reduced pressure.

  • Purification: Purify the crude product by the validated method (e.g., recrystallization or column chromatography).[8]

  • Drying and Packaging: Dry the purified 1-indanone under vacuum at a specified temperature until the residual solvent levels meet ICH guidelines.

  • Final Product Testing: Analyze the final batch against all CQA specifications, including assay, purity, impurity profile, and residual solvents. The batch is released only if all specifications are met.

Stage 3: Continued Process Verification

After successful validation, routine production is monitored to ensure the process remains in a state of control.[12] This involves ongoing data collection and statistical analysis of CPPs and CQAs to detect any unplanned process variability.

Critical Component of Validation: Impurity Profiling

A cornerstone of GMP is understanding and controlling impurities, as they can directly impact the safety and efficacy of the final drug product.[13][16][17] Impurity profiling is the identification, characterization, and quantification of all potential impurities.[14]

Potential Impurities in Indanone Synthesis (Friedel-Crafts Route):

  • Organic Impurities:

    • Unreacted starting materials (3-phenylpropionic acid).

    • By-products from side reactions (e.g., intermolecular acylation, formation of regioisomers if the aromatic ring is substituted).[6]

    • Degradation products.

  • Inorganic Impurities:

    • Residues from catalysts (e.g., Aluminum salts).

  • Residual Solvents:

    • Solvents used in the reaction, workup, and purification steps.[16]

Experimental Protocol: Impurity Profiling by HPLC-UV

  • Method Development & Validation: Develop a stability-indicating HPLC method capable of separating the 1-indanone peak from all known and potential impurities. Validate this method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Sample Preparation: Accurately prepare solutions of the 1-indanone intermediate at a known concentration in a suitable mobile phase.

  • Forced Degradation: Subject samples of the intermediate to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This helps demonstrate the specificity of the analytical method.

  • Analysis: Analyze the validation batches and forced degradation samples using the validated HPLC method.

  • Identification & Quantification:

    • Identify known impurities by comparing their retention times with qualified reference standards.

    • For unknown impurities above the identification threshold (typically >0.10%), isolate them (e.g., by preparative HPLC) and elucidate their structure using spectroscopic techniques (MS, NMR).

    • Quantify all impurities, typically using their relative response factor (RRF) compared to the main analyte peak or as area percent.

Conclusion

The selection and validation of a synthetic route for an indanone intermediate under GMP is a scientifically rigorous process that underpins the quality of the final pharmaceutical product. While classical methods like Friedel-Crafts acylation are well-established and scalable, modern catalytic approaches offer novel efficiencies, albeit with their own set of challenges, such as catalyst removal.

Regardless of the chosen route, a comprehensive validation strategy based on the ICH Q7 lifecycle model is non-negotiable. This involves a deep understanding of the process, meticulous control over critical parameters, and a thorough characterization of the product's purity and impurity profile. By integrating robust chemical synthesis with a systematic validation framework, drug developers can ensure the consistent production of high-quality indanone intermediates, paving the way for safer and more effective medicines.

References

  • Title: ICH Q7 Guidelines Source: MasterControl URL
  • Title: Regioselective Synthesis of Indanones Source: Synfacts URL
  • Title: ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7 Source: ICH URL
  • Title: Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality Source: Ideagen URL
  • Title: ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients Source: Pharmaceutical Online URL
  • Title: A Comparative Guide to the Synthetic Routes of 1-Indanone Source: Benchchem URL
  • Source: Preprints.
  • Title: Indanone synthesis Source: Organic Chemistry Portal URL
  • Title: Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade Source: Organic Letters URL
  • Title: Current Practices of Process Validation for Drug Substances and Intermediates Source: Organic Process Research & Development URL
  • Title: Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards Source: IntuitionLabs URL
  • Title: Technical Support Center: 4-Methyl-1-indanone Synthesis Source: Benchchem URL
  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL
  • Title: Validation In Pharmaceuticals: A Critical Component Of Good Manufacturing Practices Source: Journal of Drug Delivery and Therapeutics URL
  • Title: Best Practices for Process Validation in the Pharmaceutical Industry Source: ValGenesis URL
  • Title: Your Guide to Pharmaceutical Validation & 6 Principles for Effective Implementation Source: Montrium URL
  • Title: Synthesis and Activity of Aurone and Indanone Derivatives Source: ResearchGate URL
  • Title: Synthesis of 1-indanones with a broad range of biological activity Source: NIH National Center for Biotechnology Information URL
  • Source: World Health Organization (WHO)
  • Title: Impurity Profiling of Chemical Reactions | Process Development Strategies Source: Mettler Toledo URL
  • Title: Impurity Profiling: Theory and Practice Source: PharmaInfo URL
  • Title: Overview On Impurity Profiling For Pharmaceutical Drug Candidates Source: Journal of Drug Delivery and Therapeutics URL
  • Title: Synthesis route for the designed indanone derivatives.
  • Title: Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone Source: Organic Syntheses URL
  • Title: Synthesis of 1-indanones with a broad range of biological activity Source: ResearchGate URL
  • Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL
  • Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: ResearchGate URL

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A Comparative Guide to the Reactivity of 5-Membered vs. 6-Membered Cyclic β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, cyclic β-keto esters are cornerstone intermediates, prized for their versatility in constructing complex molecular architectures.[1] The reactivity of these compounds is profoundly influenced by their ring size, a subtle structural parameter that dictates stereoelectronic properties and thermodynamic stability. This guide provides an in-depth comparison of the reactivity of two archetypal examples: ethyl 2-oxocyclopentanecarboxylate (a 5-membered system) and ethyl 2-oxocyclohexanecarboxylate (a 6-membered system). Understanding the nuanced differences in their behavior is critical for researchers in medicinal chemistry and natural product synthesis, enabling more precise control over reaction outcomes. Our analysis will demonstrate that the disparate reactivity profiles are primarily governed by the interplay of ring strain and stereoelectronic effects.[2][3]

The Decisive Influence of Molecular Structure and Strain

The fundamental differences in reactivity between 5- and 6-membered cyclic β-keto esters originate from their inherent conformational and steric properties. The 6-membered cyclohexane ring can adopt a stable, staggered chair conformation with ideal tetrahedral bond angles, rendering it largely strain-free. In contrast, the 5-membered cyclopentane ring is unable to achieve perfect staggering, resulting in significant torsional (eclipsing) strain and angle strain.[4]

This disparity in ring strain has profound consequences when a carbonyl group is introduced and, more importantly, when the α-carbon is deprotonated to form an enolate. The formation of an enolate introduces an sp²-hybridized carbon into the ring, which prefers a bond angle of 120°.[5]

  • For the 5-membered ring , the introduction of an sp² center helps to alleviate some of the inherent torsional strain of the cyclopentane system. This makes the formation of the enol or enolate intermediate energetically more favorable.

  • For the 6-membered ring , forcing a carbon atom into sp² hybridization disrupts the stable chair conformation, which can introduce new strain elements.

This leads to a general observation, supported by experimental data, that the relative rate of enolization for simple cyclic ketones is often C5 > C6.[2][5]

Acidity and Enol Content: A Quantitative Look

The enhanced propensity of the 5-membered ring to form an enolate is reflected in the acidity of its α-proton. The α-proton of a β-keto ester is notably acidic because the resulting negative charge is delocalized onto two carbonyl oxygen atoms.[1][6] While both systems are acidic, the 5-membered ring exhibits slightly greater acidity due to the stabilizing effect of enolization on the strained ring.

ParameterEthyl 2-oxocyclopentanecarboxylate (5-Membered)Ethyl 2-oxocyclohexanecarboxylate (6-Membered)Rationale
Ring System CyclopentanoneCyclohexanoneThe core cyclic ketone structure.
Predicted pKa ~12.02[7]Slightly higher than 5-membered ringThe greater stability of the enolate in the 5-membered ring leads to a lower pKa.
Relative Enolization Rate Faster[2][5]Slower[2][5]Enolization relieves torsional strain in the 5-membered ring.[8]
Predominant Conformation EnvelopeChairThe strain-free chair is highly preferred for the 6-membered ring.

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences outlined above manifest directly in the reactivity of these compounds in common synthetic operations, most notably alkylation and decarboxylation.

Alkylation: A Nucleophilic Substitution

The alkylation of β-keto esters is a fundamental C-C bond-forming reaction, proceeding via an SN2 mechanism where the enolate acts as the nucleophile.[1] The overall process involves deprotonation with a suitable base (e.g., sodium ethoxide) to form the enolate, followed by the addition of an alkyl halide.

G cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation (SN2) Keto β-Keto Ester (Keto Form) Enolate Stabilized Enolate Keto->Enolate Removal of α-H+ Base Base (e.g., NaOEt) Product Alkylated β-Keto Ester Enolate->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Caption: General workflow for the alkylation of a β-keto ester.

Comparative Insights:

Given that the rate of enolization is faster for the 5-membered ring system, it follows that ethyl 2-oxocyclopentanecarboxylate generally undergoes alkylation more readily than its 6-membered counterpart .[2][5] The formation of the key nucleophilic enolate intermediate is more energetically favorable, leading to faster reaction kinetics under identical conditions. This makes the 5-membered β-keto ester a preferred substrate when milder conditions or shorter reaction times are desired.

Hydrolysis and Decarboxylation: A Thermal Rearrangement

A defining feature of β-keto ester chemistry is the ability to undergo hydrolysis to a β-keto acid, which can then be easily decarboxylated upon gentle heating to yield a ketone.[9][10] This sequence provides a powerful method for synthesizing substituted cyclic ketones.

The decarboxylation step is particularly sensitive to stereoelectronic requirements, proceeding through a concerted, six-membered cyclic transition state.[9][11][12]

Caption: Mechanism of decarboxylation via a cyclic transition state.

Comparative Insights:

The geometric constraints of the cyclic transition state are key to understanding the reactivity differences.

  • For the 6-membered ring , the inherent flexibility of the cyclohexane framework can more easily accommodate the puckered, chair-like geometry of the six-membered transition state.

  • For the 5-membered ring , the greater rigidity and planar character of the cyclopentane system create steric hindrance and angle strain when trying to adopt the necessary geometry for the cyclic transition state.

Consequently, the decarboxylation of the β-keto acid derived from the 6-membered system is often faster and occurs under milder conditions than for the 5-membered analogue . This distinction is crucial when planning multi-step syntheses where selective decarboxylation might be required.

Experimental Protocols: A Practical Guide

The following protocols are provided as validated, general procedures that can be adapted for specific substrates.

Protocol 1: Alkylation of Ethyl 2-Oxocyclopentanecarboxylate

This protocol describes a standard procedure for introducing an alkyl group at the α-position.[1]

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Anhydrous Ethanol

  • Sodium Metal

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Diethyl Ether

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.05 equivalents) to anhydrous ethanol. Stir until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise over 20 minutes. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.[1]

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution. The reaction may be exothermic. Stir at room temperature or with gentle heating (reflux) until TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis and Decarboxylation

This protocol describes the conversion of the β-keto ester to the corresponding ketone.[9]

Materials:

  • Alkylated β-Keto Ester

  • Aqueous Hydrobromic Acid (e.g., 47% HBr) or Aqueous Sodium Hydroxide

  • Dioxane (for HBr method)

Procedure (Acid-Catalyzed):

  • Hydrolysis & Decarboxylation: In a round-bottom flask, dissolve the alkylated β-keto ester (1.0 equivalent) in dioxane. Add aqueous HBr (e.g., 47%, 5-10 equivalents).[13]

  • Heating: Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. The evolution of CO₂ gas will be observed.

  • Workup: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ketone via column chromatography or distillation.

Conclusion

While 5- and 6-membered cyclic β-keto esters are structurally similar, their reactivity profiles are distinct and predictable. The 5-membered system, governed by the need to relieve ring strain, exhibits greater acidity and undergoes faster alkylation. Conversely, the flexible, strain-free nature of the 6-membered system allows it to more readily adopt the required transition state geometry for decarboxylation, making this step more facile. These insights, grounded in the fundamental principles of organic chemistry, provide a logical framework for synthetic chemists to select the appropriate substrate and reaction conditions to achieve their desired molecular targets.

References

  • Title: Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones Source: ACS Publications URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-oxo-1-indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Methyl 2-oxo-1-indanecarboxylate (CAS No. 104620-34-0), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the GHS07 pictogram, carrying the signal word "Warning". Its primary hazard is acute oral toxicity.[1]

PropertyValueSource
CAS Number 104620-34-0
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.20 g/mol
Appearance Solid
Melting Point 65-69 °C[2]
Storage Temperature 2-8°C
Hazard Classifications Acute Toxicity 4, Oral
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed[1]

The causality behind treating this compound as hazardous waste stems from its potential to cause harm if ingested. Therefore, preventing its entry into the environment, particularly water sources, is a critical aspect of its disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard to prevent accidental exposure.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and disposed of properly after handling the chemical waste.[3]

  • Eye and Face Protection : Safety glasses with side shields or goggles are required. In situations where splashing is a possibility, a face shield should also be worn.

  • Respiratory Protection : A dust mask, such as a type N95 (US), should be used, especially when handling the solid form where dust generation is possible.

  • Protective Clothing : A standard laboratory coat must be worn.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

  • Hazardous Waste Determination : From the moment it is designated for disposal, this compound is to be treated as hazardous waste.[6][7]

  • Segregation : This waste must be segregated from other waste streams. It is crucial to avoid mixing it with incompatible materials. As a general principle, keep organic solids separate from acids, bases, and oxidizers to prevent unintended reactions.[4][8]

  • Container Selection : Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. Plastic containers are often preferred for their durability.[4][6] The container must have a secure, tight-fitting lid.

  • Labeling : The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"[8][9][10]

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)[8]

    • The associated hazards (e.g., "Toxic," "Harmful if Swallowed")[8]

    • The date when the waste was first added to the container.[8]

  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[8][9][10] This could be a designated area on a benchtop or within a chemical fume hood.[8]

  • Container Management : Keep the waste container closed at all times, except when adding waste.[4][6]

  • Secondary Containment : To mitigate the impact of potential spills, the primary waste container should be placed within a larger, chemically resistant secondary container.[4][11]

  • Storage Limits : Do not exceed the accumulation limits for an SAA, which is typically 55 gallons of hazardous waste. For acutely toxic wastes, the limit is one quart.[6]

  • Engage a Licensed Professional : The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[5][7] These companies are equipped to manage the transportation and final treatment of chemical waste in compliance with all federal, state, and local regulations.[12][13]

  • Manifest Tracking : For Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs), a hazardous waste manifest is required to track the waste from your facility to its final destination.[10][14][15]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Spill Response :

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.[3]

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large spills.

    • Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.[3]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Exposure Response :

    • Inhalation : Move the individual to fresh air. Seek medical attention if they feel unwell.[5]

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, consult a physician.[5]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[5]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_handling Handling & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Designate this compound for Disposal ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat, Dust Mask) start->ppe determine_waste Hazardous Waste Determination (Acute Oral Toxicity) ppe->determine_waste segregate Segregate from Incompatible Wastes determine_waste->segregate select_container Select Leak-Proof, Chemically Compatible Container label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date select_container->label_container store_saa Store in Designated SAA label_container->store_saa segregate->select_container secondary_containment Use Secondary Containment store_saa->secondary_containment keep_closed Keep Container Closed secondary_containment->keep_closed contact_vendor Contact Licensed Hazardous Waste Vendor keep_closed->contact_vendor schedule_pickup Schedule Waste Pickup contact_vendor->schedule_pickup manifest Complete Hazardous Waste Manifest schedule_pickup->manifest end Compliant Disposal manifest->end

Sources

Personal protective equipment for handling Methyl 2-oxo-1-indanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive PPE and Handling Guide for Methyl 2-oxo-1-indanecarboxylate

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling and disposal of this compound (CAS No: 104620-34-0). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to work safely and effectively. The following procedures are based on a thorough hazard assessment and are designed for researchers, scientists, and professionals in drug development.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the specific risks associated with a chemical is the foundation of a robust safety plan. This compound is a solid compound with a defined hazard profile that dictates our choice of PPE. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and accidental ingestion.

A summary of its hazard classifications according to the Globally Harmonized System (GHS) is presented below.

Hazard Class GHS Category Hazard Statement Implication for Handling
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]Strict measures must be taken to prevent hand-to-mouth contamination. No eating, drinking, or smoking in the handling area.[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect contact with the skin must be avoided through proper gloves and protective clothing.
Serious Eye Damage/IrritationCategory 1 / 2H318: Causes serious eye damage[4][5]Mandatory use of chemical splash goggles is required to prevent irreversible eye injury.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[6]Exposure to dust must be minimized, necessitating the use of engineering controls and, in some cases, respiratory protection.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the hazards identified above. The following multi-layered system provides comprehensive protection.

Eye and Face Protection: The Critical First Barrier

Given the classification "Causes serious eye damage" (H318), protecting your eyes is of paramount importance.[4][5]

  • Primary Protection: ANSI Z87.1-compliant or EN 166-compliant chemical splash goggles are mandatory at all times when handling this compound. Goggles provide a 360-degree seal around the eyes, protecting against dust particles and potential splashes.

  • Secondary Protection: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of dust generation or splashing.[1] This includes weighing the solid, transferring significant quantities, or dissolving it in a solvent.

Skin and Body Protection: Preventing Dermal Exposure

This compound can cause skin irritation upon contact.

  • Gloves: Chemically resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6] Contaminated gloves must be disposed of immediately as chemical waste.[6]

  • Lab Coat: A clean, fully-buttoned laboratory coat must be worn to protect street clothes and prevent the transfer of chemical residues outside the lab.

Respiratory Protection: Mitigating Inhalation Risks

The potential for respiratory irritation (H335) means that inhalation of the compound as a dust must be controlled.[6]

  • Engineering Controls: The primary method for controlling respiratory hazards is to handle this chemical within a certified chemical fume hood.[3] The fume hood will draw airborne particles away from the user.

  • Personal Respiratory Protection: When engineering controls are insufficient or during procedures with a high likelihood of generating dust (e.g., weighing, container transfers, spill cleanup), respiratory protection is required. A NIOSH-approved N95 particulate respirator is the minimum requirement for these tasks.[1][6]

Procedural Discipline: Safe Handling and Disposal Workflow

Correctly using PPE is as important as selecting it. The following step-by-step protocols ensure safety throughout the handling process.

Donning (Putting On) PPE
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure your N95 respirator fits correctly.

  • Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if the task requires it.

  • Gloves: Don your nitrile gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Doffing (Taking Off) PPE

The goal of the doffing sequence is to remove the most contaminated items first and to avoid cross-contamination.

  • Gloves: Remove gloves using a proper technique (peeling one off with the other, then using the clean hand to remove the second from the inside). Dispose of them immediately in a designated chemical waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward.

  • Respirator (if used): Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[6]

Waste Disposal
  • Contaminated PPE: All disposable PPE, such as gloves and N95 masks, that has come into contact with the chemical must be disposed of in a designated, sealed container for hazardous chemical waste.

  • Chemical Waste: Unused product and solutions containing this compound should be collected in a clearly labeled, sealed container. Dispose of all chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][6] Do not pour down the drain.[6]

Visualized PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task being performed.

PPE_Selection_Workflow start Task Assessment: Handling this compound fume_hood_check Is the task performed inside a certified chemical fume hood? start->fume_hood_check stop_node STOP Work must be conducted in a certified chemical fume hood. fume_hood_check->stop_node No dust_check Is there a significant potential for dust generation? (e.g., weighing, large transfers) fume_hood_check->dust_check Yes ppe_high Required High-Level PPE: • Chemical Splash Goggles • Face Shield • Nitrile Gloves • Lab Coat • N95 Respirator dust_check->ppe_high Yes ppe_medium Required Baseline PPE: • Chemical Splash Goggles • Nitrile Gloves • Lab Coat dust_check->ppe_medium No

Caption: PPE selection workflow for this compound.

This guide is intended to supplement, not replace, your institution's standard operating procedures and a thorough, task-specific risk assessment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department with any questions.

References

  • This compound | C11H10O3 | CID 10888732 - PubChem. National Center for Biotechnology Information. [Link]

  • MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate - Capot Chemical. Capot Chemical. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.